molecular formula C6H12ClN3O3 B12417474 L-Histidine-15N hydrochloride hydrate

L-Histidine-15N hydrochloride hydrate

Numéro de catalogue: B12417474
Poids moléculaire: 210.62 g/mol
Clé InChI: CMXXUDSWGMGYLZ-KFNDHIBDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

L-Histidine-15N hydrochloride hydrate is a useful research compound. Its molecular formula is C6H12ClN3O3 and its molecular weight is 210.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C6H12ClN3O3

Poids moléculaire

210.62 g/mol

Nom IUPAC

(2S)-2-(15N)azanyl-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride

InChI

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i7+1;;

Clé InChI

CMXXUDSWGMGYLZ-KFNDHIBDSA-N

SMILES isomérique

C1=C(NC=N1)C[C@@H](C(=O)O)[15NH2].O.Cl

SMILES canonique

C1=C(NC=N1)CC(C(=O)O)N.O.Cl

Origine du produit

United States

Foundational & Exploratory

L-Histidine-15N hydrochloride hydrate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to L-Histidine-15N Hydrochloride Hydrate (B1144303)

For researchers, scientists, and drug development professionals, stable isotope-labeled compounds are indispensable tools. L-Histidine labeled with the heavy nitrogen isotope, ¹⁵N, is a critical reagent for a variety of advanced analytical techniques. This guide provides a comprehensive overview of the chemical properties, experimental applications, and technical data for L-Histidine-¹⁵N hydrochloride hydrate.

Core Chemical and Physical Properties

L-Histidine-¹⁵N hydrochloride hydrate is a stable, non-radioactive isotopologue of L-Histidine hydrochloride hydrate. The incorporation of ¹⁵N atoms provides a specific probe for nuclear magnetic resonance (NMR) spectroscopy and a mass shift for mass spectrometry (MS), enabling detailed studies of molecular structure, dynamics, and metabolic pathways. It is available in several isotopic labeling patterns, most commonly with ¹⁵N at the alpha-amino position (α-¹⁵N), or at all three nitrogen positions (¹⁵N₃).

Table 1: General Chemical Properties of L-Histidine-¹⁵N Hydrochloride Hydrate Variants

PropertyL-Histidine (α-¹⁵N) HCl H₂OL-Histidine-¹⁵N₃ HCl H₂OL-Histidine (Unlabeled) HCl H₂O
Molecular Formula C₆H₉¹⁵N₁N₂O₂·HCl·H₂OC₆H₉¹⁵N₃O₂·HCl·H₂O[1]C₆H₁₂ClN₃O₃[2][3]
Molecular Weight ~210.62 g/mol [2][4]~212.61 g/mol [1]~209.63 g/mol [3][5]
CAS Number Not Assigned (NA)[4][6]Not Assigned (NA)5934-29-2[4][6][7]
Isotopic Purity Typically ≥98 atom % ¹⁵N[4][6]Typically ≥98 atom % ¹⁵N[1]Not Applicable
Chemical Purity Typically ≥98%[1][4][6]Typically ≥98%[1]Varies by grade

Table 2: Physical and Handling Properties

PropertyDescription
Appearance White to off-white crystalline powder or solid.[1][8]
Solubility Soluble in water; very slightly soluble in alcohol.[8][9]
Melting Point Approximately 254 °C (with decomposition).[5][9]
Storage Store at room temperature, protected from light and moisture.[4][6]
Stability Stable under recommended storage conditions. Incompatible with strong oxidizing agents.[10]

Key Applications in Research and Development

The unique properties of ¹⁵N-labeled histidine make it a valuable tool in several scientific domains.

  • Biomolecular NMR Spectroscopy : L-Histidine-¹⁵N is extensively used for protein NMR.[4] Since the imidazole (B134444) side chain of histidine has a pKa near physiological pH, it frequently participates in enzymatic catalysis, protein-ligand binding, and proton transfer.[11][12] ¹⁵N NMR allows for the direct observation of the protonation state and tautomeric equilibrium (Nδ1-H vs. Nε2-H) of histidine residues, providing critical insights into protein function and mechanism.[11][13][14]

  • Metabolic Studies and Flux Analysis : As an essential amino acid, histidine's metabolic pathways can be traced using ¹⁵N-labeled variants.[15][16] This allows researchers to quantify its uptake, incorporation into proteins, and catabolism in various biological systems.

  • Quantitative Mass Spectrometry : In proteomics and metabolomics, L-Histidine-¹⁵N serves as an internal standard for the accurate quantification of its unlabeled counterpart in complex biological samples.[15][16]

Experimental Protocols and Methodologies

The characterization and use of L-Histidine-¹⁵N hydrochloride hydrate involve standard analytical techniques.

Purity and Isotopic Enrichment Analysis

Objective: To confirm the chemical purity and verify the isotopic enrichment of the labeled compound.

Methodology: HPLC and LC-MS

  • Sample Preparation: Prepare a standard solution of L-Histidine-¹⁵N hydrochloride hydrate in a suitable solvent, such as deionized water, at a known concentration (e.g., 1 mg/mL).

  • HPLC Analysis (Purity):

    • Column: Use a reverse-phase C18 column or a column suitable for amino acid analysis.

    • Mobile Phase: Employ a gradient of aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

    • Detection: Monitor the elution profile using a UV detector, typically around 210-220 nm.

    • Quantification: Assess purity by integrating the peak area of the main component relative to any impurities. A purity of >95% is common.[7]

  • LC-MS Analysis (Isotopic Enrichment):

    • Inject the sample into an LC-MS system.

    • Acquire the mass spectrum of the eluting peak corresponding to histidine.

    • Determine the mass shift compared to an unlabeled histidine standard. For the ¹⁵N₃ variant, a mass shift (M+3) is expected.[1]

    • Calculate the isotopic enrichment by comparing the intensities of the ion peaks for the labeled and unlabeled species.

Protein Expression for NMR Studies

Objective: To produce a protein with ¹⁵N-labeled histidine residues for structural and functional analysis by NMR.

Methodology:

  • Culture Medium Preparation: Prepare a minimal growth medium for the expression host (e.g., E. coli). The medium should contain all necessary nutrients except for histidine.

  • Supplementation: Add L-Histidine-¹⁵N hydrochloride hydrate to the medium as the sole source of histidine.

  • Cell Culture and Induction: Grow the expression host in the prepared medium. Induce protein expression at the appropriate cell density using an inducing agent (e.g., IPTG).

  • Protein Purification: After expression, harvest the cells, lyse them, and purify the target protein using standard chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

  • NMR Sample Preparation: Prepare the purified, labeled protein in a suitable NMR buffer (e.g., phosphate (B84403) buffer in H₂O/D₂O), concentrating it to the desired level for NMR analysis.

Visualizations: Workflows and Chemical Principles

Diagrams created with Graphviz are provided to illustrate key experimental and chemical concepts related to ¹⁵N-labeled histidine.

experimental_workflow cluster_prep Preparation cluster_expression Protein Expression cluster_downstream Downstream Processing media Minimal Medium (His-deficient) isotope Add L-Histidine-15N Hydrochloride Hydrate media->isotope Supplement culture Inoculate & Grow E. coli Culture isotope->culture induction Induce Protein Expression (IPTG) culture->induction purify Purify 15N-His Labeled Protein induction->purify analysis NMR Spectroscopy (HSQC, etc.) purify->analysis result Structural & Functional Insights analysis->result

Caption: Workflow for producing a ¹⁵N-histidine labeled protein for NMR analysis.

The imidazole side chain of histidine is central to its function. At neutral pH, it can exist in two neutral tautomeric forms, which are in equilibrium with a protonated (cationic) form. ¹⁵N NMR is a powerful technique to distinguish between these states.[11][17]

Caption: Tautomeric and protonation states of the histidine imidazole side chain.

References

The Role of 15N-Labeled L-Histidine in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling has become an indispensable tool in modern biological and biomedical research. Among the various isotopically labeled compounds, 15N-labeled L-Histidine holds a prominent position due to the unique properties of the histidine residue in proteins and its central role in various metabolic pathways. This technical guide provides an in-depth exploration of the applications of 15N-labeled L-Histidine, offering detailed experimental protocols, quantitative data, and visual representations of key processes to empower researchers in their scientific endeavors.

Core Applications of 15N-Labeled L-Histidine

The versatility of 15N-labeled L-Histidine stems from the strategic placement of the stable isotope, which allows for non-invasive tracing and analysis in complex biological systems. Its primary applications can be categorized into three main areas:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The introduction of the 15N nucleus provides a powerful probe for investigating protein structure, dynamics, and interactions at an atomic level.

  • Mass Spectrometry (MS)-Based Proteomics: In quantitative proteomics, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), 15N-labeled L-Histidine serves as a metabolic label to accurately quantify changes in protein abundance.

  • Metabolic Tracing: As a tracer, 15N-labeled L-Histidine enables the elucidation of metabolic pathways, tracking the fate of histidine and its downstream metabolites in various physiological and pathological conditions.[1]

I. Unraveling Protein Structure and Dynamics with 15N NMR Spectroscopy

The imidazole (B134444) side chain of histidine has a pKa near physiological pH, allowing it to exist in different protonation and tautomeric states. This property makes it a key player in enzyme catalysis, proton transfer, and metal coordination.[2] 15N NMR spectroscopy, in conjunction with 15N-labeled L-Histidine, provides a sensitive method to probe these fundamental aspects of protein function.

Key Applications in NMR:
  • Determining Tautomeric States: The 15N chemical shifts of the imidazole ring are highly sensitive to the protonation state of the nitrogen atoms (Nδ1 and Nε2), allowing for the unambiguous determination of histidine tautomers in proteins.[3]

  • Investigating Enzyme Mechanisms: By monitoring the 15N chemical shifts of histidine residues in the active site of an enzyme, researchers can gain insights into the catalytic mechanism, including the role of histidine as a general acid or base.

  • Probing Protein-Ligand Interactions: Changes in the 15N chemical shifts of histidine residues upon ligand binding can be used to map binding sites and characterize the interactions at a molecular level.

  • Analyzing Protein Dynamics: 15N relaxation experiments can provide information on the mobility of the histidine side chain, which is often crucial for protein function.[4]

Quantitative Data: 15N Chemical Shifts of L-Histidine

The 15N chemical shifts of the histidine imidazole ring are a key source of structural and functional information. The following table summarizes typical 15N chemical shift ranges for the different protonation and tautomeric states of histidine.

Histidine StateNδ1 Chemical Shift (ppm)Nε2 Chemical Shift (ppm)
Neutral (Nε2-H tautomer, π-tautomer) ~250-270~170-190
Neutral (Nδ1-H tautomer, τ-tautomer) ~170-190~250-270
Positively Charged (Protonated) ~175-185~175-185

Note: Chemical shifts are referenced to liquid ammonia. The exact chemical shifts can vary depending on the local environment of the histidine residue within the protein.[3]

Experimental Protocol: Protein Expression and NMR Sample Preparation

Objective: To produce a protein with 15N-labeled histidine residues for NMR analysis.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the gene of interest

  • M9 minimal media components

  • 15N-labeled L-Histidine

  • Unlabeled amino acid mix (lacking histidine)

  • IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Ni-NTA affinity chromatography column (for His-tagged proteins)

  • NMR buffer (e.g., 20 mM sodium phosphate, pH 6.5, 50 mM NaCl, 10% D₂O)

Procedure:

  • Pre-culture: Inoculate a single colony of E. coli harboring the expression plasmid into 5 mL of LB medium and grow overnight at 37°C.

  • Minimal Media Culture: Inoculate 1 L of M9 minimal media supplemented with all amino acids except histidine with the overnight pre-culture. Add 15N-labeled L-Histidine to the media at a final concentration of 100 mg/L.

  • Cell Growth and Induction: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue to grow for another 16-24 hours.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Protein Purification: Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Purify the protein using Ni-NTA affinity chromatography according to the manufacturer's protocol.

  • Buffer Exchange and Concentration: Exchange the purified protein into the NMR buffer using dialysis or a desalting column. Concentrate the protein to the desired concentration (typically 0.5-1 mM) using a centrifugal filter unit.

  • NMR Sample Preparation: Transfer the final protein sample into an NMR tube.

Diagram: Experimental Workflow for NMR Analysis

NMR_Workflow cluster_protein_production Protein Production cluster_nmr_analysis NMR Analysis Transformation Transformation of E. coli Preculture Overnight Pre-culture Transformation->Preculture M9_Culture Growth in M9 Minimal Media with 15N-L-Histidine Preculture->M9_Culture Induction IPTG Induction M9_Culture->Induction Harvest Cell Harvest & Lysis Induction->Harvest Purification Protein Purification (e.g., Ni-NTA) Harvest->Purification Sample_Prep NMR Sample Preparation (Buffer Exchange & Concentration) Purification->Sample_Prep Data_Acquisition NMR Data Acquisition (e.g., 15N-HSQC) Sample_Prep->Data_Acquisition Data_Processing Data Processing & Analysis Data_Acquisition->Data_Processing Structure_Dynamics Structure & Dynamics Determination Data_Processing->Structure_Dynamics

Workflow for 15N-labeled protein production and NMR analysis.

II. Quantitative Proteomics using SILAC with 15N-Labeled L-Histidine

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the quantitative analysis of proteomes.[5] While arginine and lysine (B10760008) are commonly used for SILAC, 15N-labeled L-Histidine can be employed for specific applications, particularly when studying proteins with a high histidine content or when arginine and lysine are not suitable for labeling.

Principle of SILAC:

In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for one amino acid. One population is grown in "light" medium containing the natural abundance amino acid, while the other is grown in "heavy" medium containing a stable isotope-labeled version of that amino acid (e.g., 15N-L-Histidine). After several cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions, combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The mass difference between the "light" and "heavy" peptides allows for the accurate relative quantification of protein abundance.

Experimental Protocol: SILAC using 15N-L-Histidine

Objective: To quantify changes in protein expression between two experimental conditions using SILAC with 15N-L-Histidine.

Materials:

  • Cell line of interest

  • SILAC-grade DMEM or RPMI-1640 medium lacking L-Histidine

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" L-Histidine

  • "Heavy" 15N-labeled L-Histidine

  • Lysis buffer (e.g., RIPA buffer)

  • Trypsin (mass spectrometry grade)

  • C18 desalting spin columns

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel.

    • For the "light" population, supplement the histidine-deficient medium with "light" L-Histidine and dFBS.

    • For the "heavy" population, supplement the histidine-deficient medium with "heavy" 15N-L-Histidine and dFBS.

    • Grow the cells for at least 5-6 cell divisions to ensure complete incorporation of the labeled amino acid.

  • Experimental Treatment: Apply the desired experimental treatment to one of the cell populations.

  • Cell Harvest and Lysis: Harvest both cell populations and combine them in a 1:1 ratio based on cell number or protein concentration. Lyse the combined cells using lysis buffer.

  • Protein Digestion:

    • Precipitate the proteins using acetone (B3395972) or TCA.

    • Resuspend the protein pellet in a digestion buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).

    • Reduce the disulfide bonds with DTT and alkylate with iodoacetamide.

    • Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight at 37°C.

  • Peptide Desalting: Desalt the resulting peptide mixture using C18 spin columns.

  • LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution LC-MS/MS system.

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs. Calculate the protein abundance ratios based on the intensities of the peptide pairs.

Diagram: SILAC Experimental Workflow

SILAC_Workflow cluster_labeling Cell Labeling Light_Culture Cell Culture in 'Light' Medium (Natural L-Histidine) Treatment Experimental Treatment Light_Culture->Treatment Heavy_Culture Cell Culture in 'Heavy' Medium (15N-L-Histidine) Heavy_Culture->Treatment Combine_Lysis Combine & Lyse Cells Treatment->Combine_Lysis Digestion Protein Digestion (Trypsin) Combine_Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

General workflow for a SILAC-based quantitative proteomics experiment.

III. Tracing Metabolic Pathways with 15N-Labeled L-Histidine

15N-labeled L-Histidine is an excellent tracer for studying histidine metabolism and its contributions to other metabolic pathways. By tracking the incorporation of the 15N label into downstream metabolites, researchers can elucidate metabolic fluxes and identify alterations in metabolic pathways in response to various stimuli or in disease states.

Histidine Metabolism Overview:

Histidine is an essential amino acid that serves as a precursor for the synthesis of several important biomolecules, including histamine, a key mediator of allergic and inflammatory responses, and carnosine, an antioxidant dipeptide. The catabolism of histidine ultimately leads to the formation of glutamate, which can then enter the tricarboxylic acid (TCA) cycle.[6]

Experimental Protocol: Metabolic Tracing with 15N-L-Histidine

Objective: To trace the metabolic fate of L-Histidine in a biological system.

Materials:

  • Cell culture or animal model

  • 15N-labeled L-Histidine

  • Metabolite extraction solution (e.g., 80% methanol)

  • LC-MS/MS or GC-MS system

Procedure:

  • Labeling: Introduce 15N-labeled L-Histidine into the biological system. For cell culture, this involves adding it to the culture medium. For animal studies, it can be administered through diet or injection.[7]

  • Time Course: Collect samples at various time points to track the dynamic incorporation of the 15N label into different metabolites.

  • Metabolite Extraction: Quench metabolism rapidly (e.g., by snap-freezing in liquid nitrogen) and extract the metabolites using a cold extraction solution.

  • Sample Preparation: Prepare the metabolite extracts for MS analysis. This may involve derivatization for GC-MS analysis.

  • MS Analysis: Analyze the samples using an appropriate mass spectrometry platform to detect and quantify the 15N-labeled metabolites.

  • Data Analysis: Determine the isotopic enrichment in different metabolites over time to calculate metabolic fluxes and map the active metabolic pathways.

Diagram: Histidine Catabolic Pathway

Histidine_Metabolism Histidine L-Histidine (15N) Urocanate Urocanate Histidine->Urocanate Histidase Imidazolonepropionate 4-Imidazolone-5-propionate Urocanate->Imidazolonepropionate Urocanase FIGLU N-Formiminoglutamate Imidazolonepropionate->FIGLU Imidazolonepropionase Glutamate Glutamate (15N) FIGLU->Glutamate Glutamate formiminotransferase TCA_Cycle TCA Cycle Glutamate->TCA_Cycle

Simplified diagram of the L-Histidine catabolic pathway.

Conclusion

15N-labeled L-Histidine is a powerful and versatile tool for researchers across various disciplines. Its applications in NMR spectroscopy, quantitative proteomics, and metabolic tracing provide invaluable insights into the intricate workings of biological systems. By leveraging the detailed protocols and understanding the underlying principles outlined in this guide, scientists and drug development professionals can effectively employ 15N-labeled L-Histidine to advance their research and contribute to the development of new therapeutic strategies.

References

Unveiling the Molecular Architecture: A Technical Guide to L-Histidine-15N Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide on the structure of L-Histidine-15N hydrochloride hydrate (B1144303) has been released, offering a critical resource for researchers, scientists, and professionals in drug development. This in-depth whitepaper provides a meticulous examination of the compound's molecular structure, physicochemical properties, and the experimental methodologies used for its characterization.

L-Histidine, an essential amino acid, plays a pivotal role in various biological processes, including protein synthesis and as a precursor to histamine (B1213489). The isotopically labeled form, L-Histidine-15N hydrochloride hydrate, is an invaluable tool in structural biology, particularly in studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate protein structure and dynamics. This guide offers a detailed look into the precise atomic arrangement of this important compound.

Physicochemical Properties

A summary of the key physicochemical properties of L-Histidine hydrochloride monohydrate is presented below, providing essential data for its application in research and development.

PropertyValueReference
Molecular Formula C₆H₉¹⁵N₃O₂·HCl·H₂O[1]
Molecular Weight ~212.61 g/mol (for ¹⁵N₃ labeled)[2]
Appearance White to off-white crystalline powder[3]
Melting Point Approximately 254 °C (decomposes)[4]
Solubility Soluble in water[3]
Specific Rotation [α]20/D +8.9° to +9.5° (c=11 mg/mL in 6 M HCl)[4]
pKa values 1.80 (COOH), 6.04 (imidazole), 9.33 (NH₂)[4]

Crystal Structure Analysis

The three-dimensional structure of L-histidine hydrochloride monohydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell. The lattice parameters are a = 15.36 Å, b = 8.92 Å, and c = 6.88 Å. This detailed structural information is fundamental for understanding its interactions in biological systems.

Experimental Protocols

This guide provides detailed methodologies for two key experimental techniques used in the structural elucidation of this compound: Single-Crystal X-ray Diffraction and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy.

Single-Crystal X-ray Diffraction Protocol

This method allows for the precise determination of the atomic and molecular structure of a crystal.

experimental_workflow_xrd cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement A Dissolve L-Histidine-15N HCl·H₂O in a suitable solvent B Slow evaporation of the solvent A->B C Formation of single crystals B->C D Mount a suitable crystal on a goniometer C->D E Expose crystal to a monochromatic X-ray beam D->E F Collect diffraction data E->F G Solve the phase problem to obtain initial electron density map F->G H Build the atomic model into the electron density G->H I Refine the model against the diffraction data H->I

Figure 1. Workflow for Single-Crystal X-ray Diffraction.

1. Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of this compound.

2. Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is recorded as a series of reflections.

3. Structure Solution and Refinement: The intensities of the diffracted beams are used to calculate an electron density map of the molecule. An atomic model is then built into this map and refined to best fit the experimental data, yielding precise bond lengths, angles, and conformational details.

Solid-State NMR Spectroscopy Protocol

Solid-state NMR is a powerful technique for studying the structure and dynamics of molecules in the solid phase, and is particularly informative for isotopically labeled compounds.

experimental_workflow_ssnmr cluster_sample_prep Sample Preparation cluster_nmr_experiment NMR Experiment cluster_data_processing Data Processing & Analysis A Pack the powdered L-Histidine-15N HCl·H₂O into a MAS rotor B Insert the rotor into the NMR probe A->B C Spin the sample at the magic angle (54.74°) B->C D Apply radiofrequency pulses to excite the ¹⁵N nuclei C->D E Acquire the NMR signal (FID) D->E F Fourier transform the FID to obtain the NMR spectrum E->F G Analyze chemical shifts and couplings to determine molecular structure and dynamics F->G

Figure 2. Workflow for Solid-State NMR Spectroscopy.

1. Sample Preparation: The crystalline this compound is finely ground and packed into a magic-angle spinning (MAS) rotor.

2. NMR Experiment: The rotor is placed in the NMR spectrometer and spun at a high speed at the magic angle to average out anisotropic interactions. A sequence of radiofrequency pulses is applied to excite the ¹⁵N nuclei.

3. Data Processing and Analysis: The detected signal, known as the Free Induction Decay (FID), is Fourier transformed to produce the NMR spectrum. The chemical shifts and coupling constants observed in the spectrum provide detailed information about the local chemical environment of the nitrogen atoms.

Biological Significance: Histamine Biosynthesis

L-Histidine is the direct precursor to histamine, a key signaling molecule in the immune response, neurotransmission, and regulation of gastric acid secretion. The conversion of L-histidine to histamine is catalyzed by the enzyme histidine decarboxylase (HDC).

histamine_biosynthesis cluster_pathway Histamine Biosynthesis Pathway histidine L-Histidine histamine Histamine histidine->histamine CO₂ hdc Histidine Decarboxylase (HDC) hdc->histamine

Figure 3. Biosynthesis of Histamine from L-Histidine.

This technical guide serves as a valuable reference for scientists working with L-histidine and its derivatives, providing the fundamental structural and methodological information necessary for advanced research and development.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of L-Histidine-¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core physical and chemical properties of L-Histidine-¹⁵N, a stable isotope-labeled amino acid crucial for various research applications. It is intended for researchers, scientists, and professionals in drug development who utilize isotopic labeling for metabolic studies, protein structure determination, and quantitative proteomics.

Core Physical and Chemical Properties

L-Histidine-¹⁵N is a form of L-Histidine where one or more of the naturally occurring ¹⁴N nitrogen atoms have been replaced with the stable isotope ¹⁵N. This substitution results in a mass shift that allows for its detection and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, without altering the chemical reactivity of the molecule.[1][] The specific properties can vary slightly depending on the number and position of the ¹⁵N labels (e.g., α-¹⁵N, or fully labeled ¹⁵N₃).

Table 1: Physical and Chemical Data for L-Histidine-¹⁵N Variants

PropertyL-Histidine-¹⁵N₃L-Histidine·HCl·H₂O (α-¹⁵N)L-Histidine-¹³C₆,¹⁵N₃L-Histidine·HCl·H₂O (D₅, ¹⁵N₃)
Molecular Formula C₆H₉¹⁵N₃O₂C₆H₉¹⁴N₂¹⁵NO₂·HCl·H₂O¹³C₆H₉¹⁵N₃O₂C₆H₄D₅¹⁵N₃O₂·HCl·H₂O
Molecular Weight 158.13 g/mol [3]210.62 g/mol [4]164.09 g/mol [5]217.64 g/mol [6]
Exact Mass 158.06058122 Da[3]Not explicitly availableNot explicitly availableNot explicitly available
Monoisotopic Mass 158.06058122 Da[3]Not explicitly availableNot explicitly availableNot explicitly available
Melting Point 282 °C (decomposes) (for unlabeled)[5][7]Not explicitly available282 °C (decomposes) (for unlabeled)[5]Not explicitly available
Form Solid[5]Crystalline solid[4]Solid[5]Crystalline solid[6]
Solubility Soluble in water[7]Not explicitly availableNot explicitly availableNot explicitly available
Isotopic Purity Not explicitly available≥98% ¹⁵N[4]≥95 atom % ¹⁵N[5]≥98% ¹⁵N[6]
CAS Number 1217456-12-6[3]Not available[4]1219114-75-6[5]Not available[6]

Experimental Protocols for Characterization

The analysis of L-Histidine-¹⁵N and its incorporation into biomolecules relies on several key analytical techniques. These methods leverage the mass difference or nuclear spin properties of the ¹⁵N isotope.[1]

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for detecting and quantifying ¹⁵N-labeled compounds.[1] It differentiates molecules based on their mass-to-charge ratio. The incorporation of ¹⁵N increases the mass of histidine by one dalton for each ¹⁵N atom, allowing for the resolution of labeled from unlabeled species.[]

General Protocol for LC-MS Analysis of ¹⁵N-Labeled Amino Acids:

  • Sample Preparation: Proteins containing ¹⁵N-histidine are typically hydrolyzed into their constituent amino acids. For metabolic flux analysis, metabolites are extracted from cells or tissues.

  • Chromatographic Separation: The amino acid or metabolite mixture is injected into a liquid chromatography (LC) system to separate the components.[8]

  • Mass Spectrometric Analysis: The eluent from the LC column is introduced into a mass spectrometer. The instrument can be a high-resolution mass spectrometer (e.g., Orbitrap) or a triple quadrupole, depending on the experimental goal.[8]

  • Data Analysis: The mass spectra are analyzed to determine the abundance of the different isotopologues (molecules that differ only in their isotopic composition). This information can be used to calculate the degree of ¹⁵N enrichment and to trace metabolic pathways.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of proteins in solution and in the solid state.[11] The ¹⁵N nucleus has a nuclear spin of 1/2, making it NMR-active. Labeling with ¹⁵N is often combined with ¹³C labeling to perform multidimensional heteronuclear NMR experiments, which are essential for assigning the resonances of complex proteins.[] The ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum is often referred to as a protein's "fingerprint," as it provides a unique signal for each amino acid residue in the protein backbone.[]

General Protocol for ¹⁵N HSQC NMR of a Labeled Protein:

  • Protein Expression and Purification: The protein of interest is expressed in a system (e.g., E. coli, mammalian cells) cultured in a medium containing ¹⁵N-labeled amino acids or a ¹⁵N-labeled nitrogen source.[12][13] The expressed protein is then purified.

  • NMR Sample Preparation: The purified, labeled protein is dissolved in a suitable buffer, and the sample is placed in an NMR tube.

  • NMR Data Acquisition: The sample is placed in a high-field NMR spectrometer, and a ¹⁵N HSQC experiment is performed. This experiment correlates the chemical shifts of the amide protons with the chemical shifts of their directly bonded ¹⁵N atoms.

  • Spectral Analysis: The resulting 2D spectrum is analyzed to assess protein folding, purity, and stability. Changes in the positions of the peaks upon ligand binding or changes in conditions can provide information about the protein's function and dynamics.[14][15]

Metabolic Pathways and Experimental Workflows

L-Histidine Metabolism

L-Histidine is an essential amino acid with several important metabolic fates. It is a precursor for the synthesis of histamine, a key signaling molecule in inflammatory and immune responses, and it can be catabolized to glutamate, which can then enter the citric acid cycle.[16] Isotopic labeling with ¹⁵N-histidine allows researchers to trace the flow of nitrogen through these pathways.

L_Histidine_Metabolism L_His L-Histidine-¹⁵N Histamine Histamine-¹⁵N L_His->Histamine Histidine Decarboxylase Urocanate Urocanate L_His->Urocanate Histidase Protein Protein Synthesis L_His->Protein Incorporation FIGLU Formiminoglutamate (FIGLU) Urocanate->FIGLU Glutamate Glutamate-¹⁵N FIGLU->Glutamate

Caption: Simplified metabolic pathways of L-Histidine.

Experimental Workflow: Mass Spectrometry Analysis

The following diagram illustrates a typical workflow for the analysis of ¹⁵N-labeled proteins using mass spectrometry.

MS_Workflow start ¹⁵N-Labeled Protein Sample proteolysis Proteolytic Digestion (e.g., Trypsin) start->proteolysis separation LC Separation (Peptide Mixture) proteolysis->separation ms_analysis Mass Spectrometry (MS1 Scan) separation->ms_analysis msms_analysis Tandem MS (MS/MS for Sequencing) ms_analysis->msms_analysis data_analysis Data Analysis (Quantification & Identification) msms_analysis->data_analysis result Protein Quantification & Isotope Enrichment data_analysis->result

Caption: Workflow for quantitative proteomics using ¹⁵N labeling.

Logical Relationship: SILAC Principle

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics that often utilizes ¹⁵N-labeled amino acids.[17] The principle involves growing two cell populations in media that are identical except for the isotopic composition of a specific amino acid.

SILAC_Principle cluster_1 Sample Processing & Analysis light Control Cells ('Light' Medium + ¹⁴N-His) combine Combine Cell Lysates light->combine heavy Treated Cells ('Heavy' Medium + ¹⁵N-His) heavy->combine ms LC-MS/MS Analysis combine->ms

References

An In-depth Technical Guide to L-Histidine-¹⁵N Hydrochloride Hydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical information on L-Histidine-¹⁵N hydrochloride hydrate (B1144303), a crucial isotopically labeled amino acid for advanced research in proteomics, metabolomics, and drug development. Its applications primarily lie in protein structure and dynamics studies using Nuclear Magnetic Resonance (NMR) spectroscopy and quantitative proteomics via mass spectrometry (MS).

Physicochemical Properties

The molecular weight and formula of L-Histidine-¹⁵N hydrochloride hydrate vary depending on the number and position of the ¹⁵N isotopes. Below is a summary of the key quantitative data for different isotopologues.

PropertyL-Histidine-α-¹⁵N hydrochloride hydrateL-Histidine-ring-¹⁵N₂ hydrochloride hydrateL-Histidine-¹⁵N₃ hydrochloride monohydrate
Molecular Formula C₆H₉N₂¹⁵NO₂·HCl·H₂OC₆H₉O₂N¹⁵N₂·H₂O·HClC₆H₉¹⁵N₃O₂·HCl·H₂O
Molecular Weight 210.62 g/mol [1]211.62 g/mol [2]212.61 g/mol
Isotopic Purity ≥98 atom % ¹⁵N[1]≥98 atom % ¹⁵N[2]≥98 atom % ¹⁵N
Chemical Purity ≥98%[1]≥98%[2]≥98% (CP)
Form SolidIndividual[2]Solid

Experimental Protocols

L-Histidine-¹⁵N hydrochloride hydrate is a key reagent in stable isotope labeling experiments. Below are detailed methodologies for its application in protein NMR and mass spectrometry.

Protocol 1: ¹⁵N-Labeling of Proteins in E. coli for NMR Spectroscopy

This protocol outlines the steps for expressing a ¹⁵N-labeled protein in E. coli using a minimal medium.

1. Preparation of Minimal Medium:

  • Prepare M9 minimal medium. For 1 liter, this typically includes:

    • M9 salts (without NH₄Cl)

    • 1 g of ¹⁵NH₄Cl as the sole nitrogen source.[3]

    • 20 mL of 20% glucose (or other carbon source).[3]

    • 2 mL of 1 M MgSO₄.[3]

    • 100 µL of 1 M CaCl₂.

    • 1 mL of 1000x trace elements solution.[3]

    • Appropriate antibiotics.

  • To incorporate ¹⁵N-Histidine specifically, supplement the minimal medium with a mixture of all other ¹⁴N-amino acids and the desired ¹⁵N-Histidine. To prevent metabolic scrambling of the ¹⁵N label, it is recommended to use a 10-fold excess of the unlabeled amino acids relative to the ¹⁵N-labeled amino acid.[4]

2. Cell Culture and Protein Expression:

  • Transform E. coli (e.g., BL21(DE3) strain) with the plasmid containing the gene of interest.

  • Inoculate a small pre-culture in a rich medium (e.g., LB) and grow to a high cell density.

  • Use the pre-culture to inoculate the ¹⁵N-containing M9 minimal medium.[3]

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture under optimal conditions for protein expression (e.g., overnight at 18°C).[4]

3. Protein Purification and Sample Preparation for NMR:

  • Harvest the cells by centrifugation.

  • Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • The final protein sample should be in a low-salt NMR buffer (e.g., 25 mM sodium phosphate, 25 mM NaCl, pH < 6.5) to minimize interference and amide proton exchange.[3]

  • The protein concentration should be between 0.5 – 1 mM.[3]

  • Add 5-10% D₂O to the final sample for the NMR spectrometer's lock system.[3]

4. NMR Data Acquisition:

  • Acquire heteronuclear 2D ¹H-¹⁵N correlation spectra, such as HSQC or HMQC, to check for proper folding and spectral quality.[5][6]

  • For resonance assignment and structural studies, acquire a suite of 2D and 3D NMR experiments, including ¹H-¹⁵N TOCSY-HSQC and ¹H-¹⁵N NOESY-HSQC.[6]

Protocol 2: Quantitative Proteomics using ¹⁵N Metabolic Labeling and Mass Spectrometry

This protocol describes a workflow for relative protein quantification using ¹⁵N metabolic labeling.

1. Metabolic Labeling:

  • Grow two separate cell cultures.

  • Culture one ("light") in a medium containing natural abundance nitrogen sources (¹⁴N).

  • Culture the other ("heavy") in a medium where the sole nitrogen source is enriched with ¹⁵N (e.g., ¹⁵NH₄Cl).[7]

2. Sample Preparation:

  • After experimental treatment, harvest the cells from both "light" and "heavy" cultures.

  • Mix equal amounts of the "light" and "heavy" samples.[7]

  • Extract the total protein from the mixed cell lysate.

3. Protein Digestion:

  • Denature the proteins (e.g., with urea).

  • Reduce cysteine residues with DTT and alkylate with iodoacetamide (B48618) (IAA).

  • Dilute the sample to reduce the denaturant concentration.

  • Digest the proteins into peptides using a protease such as trypsin (typically at a 1:50 enzyme:protein ratio) overnight at 37°C.[7]

4. Peptide Cleanup and Mass Spectrometry Analysis:

  • Desalt the resulting peptide mixture using a C18 column.[7]

  • Analyze the peptides using LC-MS/MS. A high-resolution mass spectrometer is recommended for both MS1 and MS2 scans to accurately distinguish between the ¹⁴N and ¹⁵N peptide pairs.[7]

5. Data Analysis:

  • Use specialized software to identify peptides from the MS/MS spectra by searching against a protein database.

  • The software will calculate the intensity ratios of the ¹⁴N and ¹⁵N peptide pairs to determine the relative abundance of the corresponding proteins between the two samples.[7]

  • It is important to account for the labeling efficiency, which can often be incomplete.[8]

Visualizations

Experimental Workflow for NMR Analysis

The following diagram illustrates the general workflow for producing a ¹⁵N-labeled protein for NMR analysis.

experimental_workflow cluster_prep Preparation cluster_expression Protein Expression cluster_analysis Analysis Plasmid Prep Plasmid Prep Transformation Transform E. coli Plasmid Prep->Transformation Minimal Media Prep Prepare M9 Minimal Media (with ¹⁵N-Histidine) Cell Growth Cell Growth & Induction Minimal Media Prep->Cell Growth Transformation->Cell Growth Harvest Cells Harvest Cells Cell Growth->Harvest Cells Purification Protein Purification Harvest Cells->Purification NMR Sample Prep NMR Sample Preparation Purification->NMR Sample Prep NMR Spectroscopy NMR Data Acquisition NMR Sample Prep->NMR Spectroscopy Data Analysis Structure & Dynamics Analysis NMR Spectroscopy->Data Analysis

Caption: Workflow for ¹⁵N-labeled protein production and NMR analysis.

Logical Relationship in Quantitative Proteomics

This diagram illustrates the core logic of a quantitative proteomics experiment using ¹⁵N metabolic labeling.

quantitative_proteomics Control Control Condition (¹⁴N Medium) Mix Mix Samples Control->Mix Experimental Experimental Condition (¹⁵N Medium) Experimental->Mix Process Protein Extraction & Digestion Mix->Process Analyze LC-MS/MS Analysis Process->Analyze Quantify Quantify ¹⁴N/¹⁵N Peptide Ratios Analyze->Quantify

References

An In-depth Technical Guide to Isotopic Labeling with 15N-Histidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental methodologies, and key applications of 15N-Histidine isotopic labeling. This powerful technique is instrumental in advancing our understanding of protein structure, dynamics, metabolism, and the intricate signaling pathways that govern cellular function, thereby playing a crucial role in modern drug discovery and development.

Core Principles of 15N-Histidine Isotopic Labeling

Isotopic labeling is a technique used to track the passage of an isotope through a chemical reaction, metabolic pathway, or a biological cell.[1] In the context of proteomics and drug development, stable isotope labeling with non-radioactive isotopes like Nitrogen-15 (¹⁵N) has become an indispensable tool.[2][3] Histidine, an essential amino acid, possesses a unique imidazole (B134444) side chain that is frequently involved in enzyme active sites, metal ion coordination, and protein-protein interactions.[4][5] By replacing the naturally abundant ¹⁴N with the heavier ¹⁵N isotope in histidine, researchers can introduce a specific mass or nuclear spin probe into proteins of interest. This "label" allows for the differentiation and tracking of these proteins and their interactions using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][6]

The key advantages of using ¹⁵N-Histidine include:

  • Specificity: Labeling can be targeted to histidine residues, providing specific insights into the roles of these residues in protein function.

  • Non-invasive Probing: As a stable isotope, ¹⁵N is non-radioactive and does not significantly alter the biochemical properties of the labeled protein, allowing for in-vivo and in-vitro studies under near-native conditions.[2]

  • Versatility: ¹⁵N-Histidine can be used in a wide range of applications, from determining protein structures and dynamics by NMR to quantifying protein turnover and analyzing signaling pathways by mass spectrometry.[2][6]

Experimental Protocols

The successful incorporation of ¹⁵N-Histidine into proteins requires carefully designed experimental protocols. The choice of expression system, be it prokaryotic (e.g., E. coli) or eukaryotic (e.g., mammalian cells), will dictate the specifics of the labeling strategy.

¹⁵N-Histidine Labeling in E. coli for NMR Studies

E. coli is a cost-effective and efficient system for producing isotopically labeled proteins for structural analysis by NMR.

Objective: To produce a protein of interest with ¹⁵N-labeled histidine residues for NMR-based structural and dynamic studies.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

  • M9 minimal medium components.

  • ¹⁵N-labeled ammonium (B1175870) chloride (¹⁵NH₄Cl) as the sole nitrogen source for general ¹⁵N labeling, or ¹⁵N-Histidine for selective labeling.

  • Glucose (or ¹³C-glucose for double labeling).

  • Trace elements and vitamin solutions.

  • Appropriate antibiotics.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.

Protocol:

  • Pre-culture Preparation: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Adaptation to Minimal Medium: The next day, inoculate 1 mL of the overnight culture into 100 mL of M9 minimal medium containing unlabeled ammonium chloride and grow until the OD₆₀₀ reaches 0.6-0.8. This step helps the cells adapt to the minimal medium.

  • Main Culture and Labeling:

    • For uniform ¹⁵N labeling , inoculate the adapted culture into 1 L of M9 minimal medium where the standard ¹⁴NH₄Cl is replaced with 1 g/L of ¹⁵NH₄Cl.

    • For selective ¹⁵N-Histidine labeling , use an M9 medium containing all unlabeled amino acids except for histidine, which is added in its ¹⁵N-labeled form. This is particularly useful for simplifying complex NMR spectra.

  • Cell Growth and Induction: Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Reduce the temperature to 18-25°C and continue to grow for another 12-16 hours.

  • Cell Harvest and Protein Purification: Harvest the cells by centrifugation. The subsequent protein purification steps will be specific to the protein of interest and the affinity tags used.[7][8]

¹⁵N-Histidine Metabolic Labeling in Mammalian Cells (e.g., HEK293)

Metabolic labeling in mammalian cells is crucial for studying protein turnover, post-translational modifications, and signaling pathways in a more biologically relevant context.

Objective: To incorporate ¹⁵N-Histidine into the proteome of mammalian cells to quantify protein synthesis and degradation rates or to trace signaling pathways.

Materials:

  • Mammalian cell line of interest (e.g., HEK293T).

  • Standard cell culture medium (e.g., DMEM).

  • Dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.

  • ¹⁵N-L-Histidine.

  • Phosphate-buffered saline (PBS).

  • Cell lysis buffer.

Protocol:

  • Cell Seeding and Growth: Seed the cells in culture plates and grow them in standard medium until they reach the desired confluency (typically 70-80%).

  • Labeling Medium Preparation: Prepare the labeling medium by using a custom DMEM formulation that lacks histidine, and supplement it with dialyzed FBS and the desired concentration of ¹⁵N-L-Histidine.[9][10]

  • Isotope Labeling:

    • For steady-state labeling , replace the standard medium with the ¹⁵N-Histidine labeling medium and incubate for a period sufficient to achieve high incorporation, often 24-48 hours or longer, depending on the protein turnover rates.[9]

    • For pulse-chase experiments to measure protein turnover, incubate the cells with the labeling medium for a defined "pulse" period. Then, replace the labeling medium with a "chase" medium containing an excess of unlabeled histidine and harvest cells at various time points.

  • Cell Harvest and Protein Extraction: After the desired labeling period, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer to extract the proteins.

  • Downstream Analysis: The extracted proteins can then be processed for analysis by mass spectrometry to determine the incorporation of ¹⁵N-Histidine and quantify protein turnover or changes in protein abundance in response to stimuli.[9]

Data Presentation: Quantitative Insights from ¹⁵N-Histidine Labeling

Quantitative data derived from ¹⁵N-Histidine labeling experiments provide valuable insights into cellular processes. The following tables summarize typical quantitative results that can be obtained.

Table 1: ¹⁵N-Histidine Incorporation Efficiency in E. coli

ProteinExpression Time (hours)¹⁵N Incorporation (%)Method of DeterminationReference
Protein X12>95%Mass SpectrometryFictional Example
Protein Y16>98%Mass SpectrometryFictional Example
Aβ42 PeptideAuto-inductionUniformMass Spectrometry[8]

Table 2: Protein Turnover Rates in Mammalian Cells Determined by ¹⁵N-Labeling

ProteinCell LineHalf-life (hours)Labeling MethodReference
Cofilin-1Mouse Brain~72¹⁵N-Spirulina Diet[11]
Various ProteinsPancreatic Cancer Cells44-76% FSR¹⁵N Amino Acid Mix[12]
Various ProteinsHeLa CellsVariesPulsed SILAC-TMT[13]

FSR: Fractional Synthesis Rate

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for clear communication and understanding. The following diagrams were generated using Graphviz (DOT language).

Experimental Workflow for Quantitative Proteomics using ¹⁵N-Histidine

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis start Seed Mammalian Cells labeling Incubate with ¹⁵N-Histidine Medium start->labeling harvest Harvest Cells labeling->harvest lysis Protein Extraction (Cell Lysis) harvest->lysis digest Protein Digestion (e.g., Trypsin) lysis->digest lcms LC-MS/MS Analysis digest->lcms data_acq Data Acquisition lcms->data_acq protein_id Protein Identification data_acq->protein_id quant Quantification of ¹⁵N Incorporation protein_id->quant turnover Calculate Protein Turnover Rates quant->turnover

Caption: Workflow for quantitative proteomics using 15N-Histidine.

The mTOR Signaling Pathway and Amino Acid Sensing

The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, and it is highly responsive to amino acid availability, including histidine.[14][15][16][17][18] ¹⁵N-Histidine labeling can be employed to trace the metabolic fate of histidine and its impact on mTORC1 activation and downstream signaling.

mTOR_pathway cluster_lysosome Lysosomal Surface AminoAcids Amino Acids (e.g., Histidine) SLC15A4 SLC15A4 (Histidine Transporter) AminoAcids->SLC15A4 transported into cytosol RagGTPases Rag GTPases SLC15A4->RagGTPases activates Lysosome Lysosome mTORC1 mTORC1 RagGTPases->mTORC1 recruits to lysosome and activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis promotes _4EBP1->ProteinSynthesis inhibits inhibition

Caption: Simplified mTOR signaling pathway activated by amino acids.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide array of cellular processes, including cell proliferation, differentiation, and survival.[19][20][21] While direct tracing with ¹⁵N-Histidine is less common here, understanding this pathway is crucial as it often crosstalks with metabolic pathways like mTOR.

MAPK_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor binds & activates Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse leads to

References

Applications of L-Histidine-¹⁵N in Biomolecular NMR: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of L-Histidine-¹⁵N isotope labeling in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The unique properties of the histidine imidazole (B134444) side chain, with a pKa near physiological pH, make it a crucial residue in protein function, participating in catalysis, ligand binding, and protein-protein interactions. ¹⁵N-labeling of histidine residues provides a powerful and sensitive probe to investigate these roles at atomic resolution. This guide details the experimental protocols, presents quantitative data, and illustrates key concepts and workflows.

Probing Histidine Tautomeric and Protonation States

The imidazole ring of histidine can exist in three states: two neutral tautomers (Nδ1-H, denoted as the τ tautomer, and Nε2-H, the π tautomer) and a positively charged, protonated state. The ¹⁵N chemical shifts of the imidazole nitrogens are exquisitely sensitive to the protonation state, making ¹⁵N NMR the definitive tool for their characterization.[1][2][3]

A non-protonated nitrogen has a chemical shift around 250 ppm, while a protonated nitrogen resonates between 170-180 ppm.[4][5] This large chemical shift difference allows for the unambiguous determination of the protonation state and the dominant tautomer in a given chemical environment.

Below is a diagram illustrating the different states of the histidine imidazole ring and the interconversion pathways.

Histidine_Tautomers His_plus Protonated (His+) Cationic Tau_tautomer τ Tautomer (Nδ1-H) Neutral His_plus->Tau_tautomer + H+ Pi_tautomer π Tautomer (Nε2-H) Neutral His_plus->Pi_tautomer + H+ Tau_tautomer->His_plus - H+ Tau_tautomer->Pi_tautomer Tautomerization Pi_tautomer->His_plus - H+

Histidine protonation and tautomeric states.

Table 1: Representative ¹⁵N Chemical Shifts of Histidine Imidazole Nitrogens

StateNδ1 Chemical Shift (ppm)Nε2 Chemical Shift (ppm)
Protonated (His+) ~178~174
τ Tautomer (Nδ1-H) ~183.5~266.5
π Tautomer (Nε2-H) ~261.5~167.5

Note: These are representative values and can vary depending on the local chemical environment.[6][7]

Investigating Protein-Ligand Interactions through Chemical Shift Perturbation

One of the most powerful applications of ¹⁵N-histidine labeling is in the study of protein-ligand interactions.[8][9] The binding of a ligand to a protein will often perturb the local chemical environment of nearby residues, leading to changes in their NMR chemical shifts. This phenomenon, known as Chemical Shift Perturbation (CSP), can be monitored using ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments on a ¹⁵N-labeled protein.[1] By titrating an unlabeled ligand into a solution of the ¹⁵N-labeled protein, one can track the movement of peaks in the HSQC spectrum to identify the binding site and determine the dissociation constant (Kd) of the interaction.[10][11]

The workflow for a typical ¹H-¹⁵N HSQC titration experiment is depicted below.

HSQC_Titration_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis prep_protein Prepare ¹⁵N-labeled protein sample acquire_free Acquire ¹H-¹⁵N HSQC of free protein prep_protein->acquire_free prep_ligand Prepare unlabeled ligand stock titrate Add aliquots of ligand to protein prep_ligand->titrate acquire_free->titrate acquire_bound Acquire ¹H-¹⁵N HSQC at each titration point titrate->acquire_bound Repeat for each concentration process_spectra Process and overlay all spectra acquire_bound->process_spectra assign_shifts Assign chemical shifts and track perturbations process_spectra->assign_shifts calc_csp Calculate combined chemical shift perturbations (CSP) assign_shifts->calc_csp fit_data Fit CSP data to binding isotherm calc_csp->fit_data determine_kd Determine dissociation constant (Kd) fit_data->determine_kd

¹H-¹⁵N HSQC titration workflow.

Table 2: Example of Chemical Shift Perturbation Data for Ligand Binding to a ¹⁵N-Histidine Labeled Protein

Histidine ResidueLigand Concentration (μM)¹H Shift (ppm)¹⁵N Shift (ppm)Combined CSP (ppm)
His25 08.25178.10.000
508.30178.30.057
1008.35178.50.114
2008.45178.90.228
His53 07.98177.50.000
507.99177.50.010
1008.00177.60.022
2008.01177.60.032

Note: The combined CSP is often calculated using the formula: CSP = √[ (ΔδH)² + (α * ΔδN)² ], where α is a weighting factor (typically around 0.14) to account for the different chemical shift ranges of ¹H and ¹⁵N.[9][12]

Elucidating Enzyme Kinetics and Mechanisms with ¹⁵N Relaxation Dispersion

NMR relaxation dispersion experiments are powerful tools for studying the kinetics of biological processes that occur on the microsecond to millisecond timescale.[4] For proteins containing histidine in their active sites, ¹⁵N-histidine labeling allows for the investigation of enzyme catalytic cycles, conformational changes, and proton transfer events.[5][13]

By measuring the transverse relaxation rate (R₂) of the ¹⁵N nucleus as a function of a variable radiofrequency field, one can extract kinetic and thermodynamic parameters of the exchange process between different states of the histidine residue.

The diagram below outlines the general principle of a relaxation dispersion experiment.

Relaxation_Dispersion cluster_states Conformational Exchange cluster_experiment NMR Experiment cluster_analysis Data Analysis State_A Ground State (A) State_B Excited State (B) State_A->State_B k_ex Apply_pulses Apply Carr-Purcell-Meiboom-Gill (CPMG) pulse train State_A->Apply_pulses State_B->Apply_pulses Vary_frequency Vary pulse frequency (ν_cpmg) Apply_pulses->Vary_frequency Measure_R2 Measure transverse relaxation rate (R₂) Vary_frequency->Measure_R2 Repeat for each ν_cpmg Plot_R2 Plot R₂ vs. ν_cpmg Measure_R2->Plot_R2 Fit_curve Fit dispersion curve to exchange model Plot_R2->Fit_curve Extract_params Extract kinetic (k_ex) and thermodynamic (p_B, Δω) parameters Fit_curve->Extract_params

Principle of NMR relaxation dispersion.

Table 3: Hypothetical ¹⁵N Relaxation Dispersion Data for a Catalytic Histidine

CPMG Field (Hz)R₂ (s⁻¹) for His72
5015.2
10012.8
20010.1
4008.5
8008.1
10008.0

Note: The decrease in R₂ with increasing CPMG field strength is characteristic of an exchange process. Fitting this data can provide the exchange rate (k_ex) and the populations of the exchanging states.

Experimental Protocols

¹⁵N-Histidine Labeling of Proteins in E. coli

Objective: To produce a protein with ¹⁵N incorporated specifically at histidine residues for NMR studies.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

  • Minimal medium (e.g., M9) components.

  • ¹⁵N-L-Histidine.

  • Unlabeled amino acid mix lacking histidine.

  • IPTG or other inducing agent.

  • Standard cell culture and protein purification equipment.

Protocol:

  • Prepare M9 minimal medium containing all necessary salts and a carbon source (e.g., glucose).

  • Supplement the medium with a complete mixture of unlabeled amino acids, omitting L-histidine.

  • Add ¹⁵N-L-Histidine to the medium at a concentration of 50-100 mg/L.[14]

  • Inoculate the medium with an overnight culture of the E. coli expression strain.

  • Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression with the appropriate concentration of the inducing agent (e.g., 1 mM IPTG).

  • Continue to grow the cells for the desired time and temperature to allow for protein expression.

  • Harvest the cells by centrifugation.

  • Purify the ¹⁵N-histidine labeled protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography if the protein has a His-tag, followed by size-exclusion chromatography).[15]

¹H-¹⁵N HSQC Titration Experiment

Objective: To identify the ligand binding site and determine the binding affinity by monitoring chemical shift perturbations.

Materials:

  • Purified ¹⁵N-labeled protein (0.1-0.5 mM) in a suitable NMR buffer (e.g., 25 mM phosphate (B84403) buffer, pH 6.5, with 5-10% D₂O).[16][17]

  • Concentrated stock solution of the unlabeled ligand in the same NMR buffer.

  • NMR spectrometer equipped with a cryoprobe.

Protocol:

  • Sample Preparation: Prepare the ¹⁵N-labeled protein sample in an NMR tube. Ensure the sample is stable and free of precipitates.[17]

  • Initial Spectrum: Record a high-quality ¹H-¹⁵N HSQC spectrum of the free protein. This will serve as the reference spectrum.[18][19][20]

  • Titration: Add a small aliquot of the concentrated ligand stock solution to the protein sample. Mix thoroughly by gentle inversion.

  • Data Acquisition: Record a ¹H-¹⁵N HSQC spectrum after each addition of the ligand. It is crucial to allow the sample to equilibrate before each measurement.[8]

  • Repeat: Continue the titration until the protein is saturated with the ligand, or until no further chemical shift changes are observed.

  • Data Processing: Process all spectra identically using software such as NMRPipe or TopSpin.[15]

  • Data Analysis:

    • Overlay the spectra and assign the resonances.

    • Track the chemical shift changes for each assigned residue.

    • Calculate the combined chemical shift perturbation (CSP) for each residue at each titration point.[12]

    • Plot the CSP values as a function of the ligand concentration for each affected residue.

    • Fit the resulting binding isotherms to a suitable binding model (e.g., a one-site binding model) to extract the dissociation constant (Kd).[21]

Conclusion

L-Histidine-¹⁵N labeling is an indispensable tool in biomolecular NMR, providing detailed insights into the structure, function, and dynamics of proteins. The applications detailed in this guide, from elucidating protonation states and tautomerism to quantifying ligand binding and enzyme kinetics, highlight the versatility and power of this technique. The provided protocols and data serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage ¹⁵N-histidine NMR in their work. The continued development of NMR methodology, coupled with advanced isotopic labeling strategies, will undoubtedly further expand the scope of questions that can be addressed using this powerful approach.

References

An In-depth Technical Guide to Stable Isotope Labeling in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of stable isotope labeling in cell culture, a powerful technology for quantitative analysis of proteins and metabolites. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively implement these techniques. This document delves into the core principles, offers detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes complex workflows and signaling pathways.

Introduction to Stable Isotope Labeling

Stable isotope labeling is a technique that utilizes non-radioactive isotopes to "tag" molecules of interest within a biological system. By replacing naturally abundant, lighter isotopes (such as ¹²C, ¹⁴N, ¹H) with their heavier, stable counterparts (e.g., ¹³C, ¹⁵N, ²H), researchers can differentiate and quantify biomolecules from different experimental conditions using mass spectrometry (MS). The mass spectrometer distinguishes between the "light" and "heavy" versions of the same molecule based on their mass-to-charge ratio. The ratio of the signal intensities between the heavy and light forms directly corresponds to the relative abundance of the molecule in the samples being compared.[1]

This approach offers high accuracy and precision by allowing samples to be mixed at an early stage of the experimental workflow, which minimizes variability introduced during sample preparation.[2][3]

There are two primary strategies for introducing stable isotopes in cell culture:

  • Metabolic Labeling: In this in vivo approach, cells are cultured in a medium where a standard nutrient, such as an amino acid or glucose, is replaced with its heavy isotope-labeled counterpart. As cells grow and divide, they incorporate these heavy nutrients into newly synthesized proteins or metabolites. The most prominent example of this technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

  • Chemical Labeling: This in vitro method involves the chemical attachment of isotope-containing tags to proteins or peptides after they have been extracted from the cells. Techniques like Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) fall into this category.

Core Principles of Metabolic Labeling

Metabolic labeling strategies are powerful because the isotope label is incorporated into the biomolecules as they are being synthesized by the cell's own machinery, resulting in a labeled proteome or metabolome that closely reflects the physiological state of the cells.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used and robust method for quantitative proteomics.[4] The core principle of SILAC involves growing two or more populations of cells in media that are identical in composition, except that one contains the natural ("light") form of a specific essential amino acid (e.g., L-lysine and L-arginine), while the other contains the heavy stable isotope-labeled version of that same amino acid (e.g., ¹³C₆-L-lysine and ¹³C₆¹⁵N₄-L-arginine).[5]

After a sufficient number of cell divisions (typically 5-6), the heavy amino acids are almost completely incorporated into the entire proteome of the "heavy" cell population, with labeling efficiencies often exceeding 97-99%.[4][6] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell lysates are combined, and the proteins are extracted and digested, typically with trypsin. The resulting peptide mixtures are then analyzed by liquid chromatography-mass spectrometry (LC-MS).

Because the "light" and "heavy" peptides are chemically identical, they co-elute from the liquid chromatography column. However, they are easily distinguished by the mass spectrometer due to the mass difference imparted by the stable isotopes. The ratio of the peak intensities of the heavy and light peptide pairs provides an accurate measure of the relative abundance of the corresponding protein in the two cell populations.[1]

Metabolic Labeling for Metabolomics

Similar to SILAC for proteomics, stable isotopes can be used to trace the metabolic fate of small molecules. In this approach, a labeled substrate, most commonly a ¹³C-labeled glucose or glutamine, is introduced into the cell culture medium. As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites using LC-MS or gas chromatography-mass spectrometry (GC-MS), researchers can elucidate metabolic pathways and quantify metabolic fluxes.

Quantitative Data Presentation

A key advantage of stable isotope labeling techniques is the generation of precise quantitative data. The choice of labeling method can impact the depth and precision of this data.

Comparison of Common Quantitative Proteomics Techniques

The following table summarizes and compares the key features of SILAC, iTRAQ, and TMT.

FeatureSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) & TMT (Tandem Mass Tags)
Labeling Principle Metabolic (in vivo)Chemical (in vitro)
Multiplexing Typically 2-3 plex, can be extendediTRAQ: 4-plex, 8-plex; TMT: up to 16-plex
Accuracy & Precision High accuracy and precision due to early-stage sample mixing[2]Good accuracy, but can be affected by ratio compression[7]
Proteome Coverage High, labels all newly synthesized proteinsHigh, labels all peptides with primary amines
Advantages - High physiological relevance[8]- Minimizes sample handling errors[3]- No chemical modifications that could affect peptide properties[8]- High multiplexing capability[8]- Applicable to a wide range of sample types (cells, tissues, fluids)
Disadvantages - Limited to cells that can be cultured and divide- Can be expensive due to the cost of labeled media- Arginine-to-proline conversion can occur in some cell lines- Potential for ratio distortion due to co-isolation of precursor ions[9]- Labeling reaction adds an extra step to the workflow- Higher cost of reagents for high-plex experiments
Typical Coefficient of Variation (CV) Generally lower due to reduced sample handling variabilityCan be higher, influenced by workflow steps post-labeling
Common Stable Isotopes in Cell Culture

The selection of the appropriate stable isotope is critical for the success of a labeling experiment. The table below lists some of the commonly used stable isotopes.

IsotopeNatural Abundance (%)Common Labeled MoleculesTypical Mass Shift (Da)Applications
¹³C 1.1L-Arginine, L-Lysine, Glucose+6 to +10 per amino acidProteomics (SILAC), Metabolomics (Metabolic Flux Analysis)
¹⁵N 0.37L-Arginine, L-Lysine, Ammonium Chloride+2 to +4 per amino acidProteomics (SILAC), Metabolomics
²H (D) 0.015Deuterated amino acidsVariableProteomics, Metabolomics (less common in LC-MS due to potential chromatographic shifts)[5]

Experimental Protocols

This section provides detailed methodologies for two common stable isotope labeling experiments.

Detailed Protocol for a SILAC Experiment

This protocol outlines the key steps for a standard 2-plex SILAC experiment for quantitative proteomics.

1. Cell Culture and Labeling (Adaptation Phase)

  • Media Preparation: Prepare "light" and "heavy" SILAC media. Both media should be based on a formulation lacking L-lysine and L-arginine. The "light" medium is supplemented with normal L-lysine and L-arginine, while the "heavy" medium is supplemented with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-lysine and ¹³C₆¹⁵N₄-L-arginine). Both media should be supplemented with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.

  • Cell Adaptation: Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium.

  • Passaging: Passage the cells for at least five to six cell divisions to ensure near-complete incorporation (>97%) of the labeled amino acids into the proteome of the "heavy" cell population.[6]

  • Labeling Efficiency Check (Optional but Recommended): After the adaptation phase, a small aliquot of the "heavy" labeled cells can be harvested, and the proteome analyzed by mass spectrometry to confirm the labeling efficiency.

2. Experimental Treatment

  • Once complete labeling is achieved, the two cell populations can be subjected to the desired experimental conditions (e.g., one population is treated with a drug while the other serves as a vehicle control).

3. Cell Lysis and Protein Extraction

  • Harvest the "light" and "heavy" cell populations separately.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. Sample Mixing and Protein Digestion

  • Combine equal amounts of protein from the "light" and "heavy" lysates (typically a 1:1 ratio).

  • Reduction and Alkylation: Reduce the disulfide bonds in the proteins using a reducing agent like dithiothreitol (B142953) (DTT) and then alkylate the resulting free thiols with an alkylating agent such as iodoacetamide (B48618) (IAA).

  • Proteolytic Digestion: Digest the protein mixture into peptides using a protease, most commonly trypsin.

5. Peptide Cleanup and Mass Spectrometry Analysis

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and other contaminants that can interfere with mass spectrometry analysis.

  • Analyze the cleaned peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis

  • The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer).

  • The software identifies peptides and quantifies the intensity ratios of the "heavy" and "light" peptide pairs.

  • Protein abundance ratios are then calculated based on the ratios of their constituent peptides.

Protocol for ¹³C-Glucose Labeling for Metabolomics

This protocol provides a general framework for a ¹³C-glucose labeling experiment in adherent mammalian cells for analysis by LC-MS.

1. Cell Culture and Labeling

  • Media Preparation: Prepare a glucose-free culture medium. Supplement this medium with dialyzed fetal bovine serum (dFBS). Add the ¹³C-labeled glucose tracer (e.g., [U-¹³C₆]-glucose) to the desired final concentration.

  • Cell Seeding: Seed cells in culture plates and allow them to adhere and grow to the desired confluency.

  • Labeling: Replace the standard culture medium with the pre-warmed ¹³C-glucose labeling medium. Incubate the cells for a sufficient period to allow for the incorporation of the ¹³C label into the metabolites of interest. The optimal labeling time will vary depending on the metabolic pathway being studied.

2. Metabolite Quenching and Extraction

  • Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and immediately wash the cells with ice-cold PBS. Then, add a pre-chilled quenching solution, such as 80% methanol (B129727), to the cells and incubate at -80°C for at least 15 minutes.

  • Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Centrifugation: Centrifuge the suspension at high speed at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites.

3. Sample Preparation for LC-MS

  • Dry the metabolite extract using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

4. LC-MS Analysis

  • Analyze the reconstituted samples using an LC-MS system equipped with a high-resolution mass spectrometer. A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites.

5. Data Analysis

  • Process the raw LC-MS data to identify and quantify the different mass isotopologues of the metabolites of interest.

  • The resulting mass isotopomer distributions can be used to determine the relative contribution of the labeled substrate to different metabolic pathways and to calculate metabolic fluxes.

Mandatory Visualizations

Signaling Pathway Diagrams

Stable isotope labeling is a powerful tool for elucidating the dynamics of cellular signaling pathways by quantifying changes in protein expression and post-translational modifications.

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation. Its dysregulation is frequently implicated in cancer.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Survival Survival Akt->Survival mTOR->Survival mTOR_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Inhibits Rheb Rheb TSC_Complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits when unphosphorylated Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Amino_Acids Amino Acids Amino_Acids->mTORC1 Activates SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase Light_Culture Cell Culture in 'Light' Medium Control Control Treatment Light_Culture->Control Heavy_Culture Cell Culture in 'Heavy' Medium Stimulus Experimental Stimulus Heavy_Culture->Stimulus Combine Combine Lysates (1:1) Control->Combine Stimulus->Combine Digest Protein Digestion Combine->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis MS_Data_Analysis_Workflow Raw_Data Raw MS Data Peak_Detection Peak Detection & Feature Finding Raw_Data->Peak_Detection Database_Search Database Search Peak_Detection->Database_Search Peptide_ID Peptide Identification Database_Search->Peptide_ID Quantification Quantification (Heavy/Light Ratios) Peptide_ID->Quantification Protein_Inference Protein Inference & Ratio Calculation Quantification->Protein_Inference Statistical_Analysis Statistical Analysis Protein_Inference->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

References

The Principles and Application of 15N Isotopes in Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis workflows for utilizing the stable isotope ¹⁵N in mass spectrometry-based quantitative proteomics. The application of ¹⁵N labeling has become a cornerstone in biomedical research and drug development, offering precise and robust quantification of protein expression and metabolic flux. By leveraging the mass difference between the natural abundance ¹⁴N and the heavy ¹⁵N isotope, researchers can gain deep insights into cellular processes, identify drug targets, and elucidate mechanisms of action.

Core Principles of ¹⁵N Isotope Labeling

Stable Isotope Labeling with ¹⁵N is a powerful technique for accurate relative and absolute quantification of proteins and metabolites. The fundamental principle lies in the incorporation of the heavy, non-radioactive isotope of nitrogen, ¹⁵N, into biomolecules.[1] Unlike its lighter, more abundant counterpart, ¹⁴N, the ¹⁵N isotope contains an additional neutron, resulting in a predictable mass shift that can be readily detected by a mass spectrometer.[1]

The most common approach is metabolic labeling , where cells or organisms are cultured in a medium containing a ¹⁵N-enriched nitrogen source (e.g., ¹⁵NH₄Cl or ¹⁵N-labeled amino acids).[2] Over several cell divisions, the ¹⁵N isotope is incorporated into all newly synthesized nitrogen-containing biomolecules, including amino acids, proteins, and nucleotides.[2] This "heavy" labeled proteome can then be compared to a "light" proteome from cells grown in a standard ¹⁴N medium.

A key advantage of metabolic labeling is the ability to mix the "light" and "heavy" samples at an early stage of the experimental workflow, often immediately after cell harvesting.[3] This co-processing minimizes quantitative errors arising from sample handling, protein extraction, digestion, and mass spectrometric analysis, leading to highly accurate and reproducible quantification.[3]

Experimental Workflows and Protocols

The successful implementation of ¹⁵N labeling experiments relies on meticulous adherence to established protocols. The general workflow encompasses metabolic labeling, sample preparation, and mass spectrometry analysis.

Experimental_Workflow cluster_labeling Metabolic Labeling cluster_preparation Sample Preparation cluster_analysis Mass Spectrometry Control Cells (14N) Control Cells (14N) Harvest & Mix Harvest & Mix Control Cells (14N)->Harvest & Mix Experimental Cells (15N) Experimental Cells (15N) Experimental Cells (15N)->Harvest & Mix Cell Lysis Cell Lysis Harvest & Mix->Cell Lysis Protein Digestion Protein Digestion Cell Lysis->Protein Digestion Peptide Cleanup Peptide Cleanup Protein Digestion->Peptide Cleanup LC-MS/MS LC-MS/MS Peptide Cleanup->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

A generalized workflow for quantitative proteomics using ¹⁵N metabolic labeling.
Detailed Experimental Protocol: Metabolic Labeling of Mammalian Cells

This protocol outlines the steps for ¹⁵N metabolic labeling of mammalian cells in culture, a common application in drug discovery research.

Materials:

  • Mammalian cell line of interest

  • "Light" culture medium (containing standard ¹⁴N amino acids)

  • "Heavy" culture medium (containing ¹⁵N-labeled amino acids, e.g., ¹⁵N-Arginine and ¹⁵N-Lysine for SILAC)

  • Fetal Bovine Serum (dialyzed to remove native amino acids)

  • Standard cell culture reagents and equipment

  • Lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • C18 desalting columns

Procedure:

  • Cell Culture and Labeling:

    • Culture two populations of cells. One population is grown in the "light" medium, serving as the control.

    • The second population is grown in the "heavy" medium.

    • Ensure a sufficient number of cell divisions (typically 5-6) to achieve near-complete incorporation of the ¹⁵N-labeled amino acids (>95%).[2]

  • Cell Harvest and Lysis:

    • Harvest both "light" and "heavy" cell populations.

    • Perform a cell count and mix equal numbers of cells from both populations.

    • Lyse the mixed cell pellet using an appropriate lysis buffer.

  • Protein Reduction, Alkylation, and Digestion:

    • Quantify the protein concentration of the cell lysate.

    • Reduce disulfide bonds by adding DTT to a final concentration of 5-10 mM and incubating at 56°C for 30-60 minutes.

    • Alkylate cysteine residues by adding IAA to a final concentration of 15-20 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the protein sample to reduce the concentration of denaturants (e.g., urea (B33335) or SDS).

    • Digest the proteins into peptides by adding trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubating overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid.

    • Desalt the peptides using a C18 column to remove salts and other contaminants that can interfere with mass spectrometry analysis.

    • Elute the purified peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent for liquid chromatography.

    • Analyze the peptide mixture using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.

Data Analysis and Interpretation

The analysis of data from ¹⁵N labeling experiments requires specialized software and a systematic approach to ensure accurate protein identification and quantification.

Data_Analysis_Workflow Raw MS Data Raw MS Data Peptide Identification Peptide Identification Raw MS Data->Peptide Identification Database Search Quantification Quantification Peptide Identification->Quantification Extract Ion Chromatograms Ratio Calculation (Heavy/Light) Ratio Calculation (Heavy/Light) Quantification->Ratio Calculation (Heavy/Light) Normalization Normalization Ratio Calculation (Heavy/Light)->Normalization Protein Quantification Protein Quantification Normalization->Protein Quantification Median of Peptide Ratios Statistical Analysis Statistical Analysis Protein Quantification->Statistical Analysis Biological Interpretation Biological Interpretation Statistical Analysis->Biological Interpretation

A detailed workflow for the analysis of ¹⁵N metabolic labeling proteomics data.
Key Data Analysis Steps:

  • Peptide Identification: The acquired MS/MS spectra are searched against a protein sequence database to identify the corresponding peptide sequences for both the ¹⁴N and ¹⁵N labeled peptides.[2]

  • Quantification: Specialized software is used to extract the ion chromatograms for the "light" and "heavy" isotopic envelopes of each identified peptide pair. The area under the curve for each peak is integrated to determine the relative abundance.

  • Ratio Calculation: The ratio of the "heavy" to "light" peak areas is calculated for each peptide.

  • Normalization: The peptide ratios are normalized to account for any slight variations in the initial mixing of the "light" and "heavy" samples.

  • Protein Quantification: The ratios of all peptides belonging to a specific protein are combined, and typically the median ratio is used to represent the relative abundance of that protein.

  • Statistical Analysis: Appropriate statistical tests are applied to identify proteins that show significant changes in abundance between the control and experimental conditions.

Quantitative Data Summary

The efficiency of ¹⁵N incorporation is a critical parameter that can influence the accuracy of quantification. It is essential to determine the labeling efficiency for each experiment.

Organism/Cell TypeLabeling Method¹⁵N SourceLabeling Efficiency (%)Reference
E. coliMetabolic Labeling¹⁵NH₄Cl>95[4]
Arabidopsis thalianaMetabolic Labeling¹⁵N-labeled salts93-99[5]
Rat (in vivo)Metabolic Labeling¹⁵N-enriched diet~94 (in all tissues)[6]
Mouse (in vivo)SILAC¹⁵N-labeled diet>95[7]
Mammalian CellsSILAC¹⁵N-Arginine & ¹⁵N-Lysine>95[8]

Application in Drug Development: Tracing Nitrogen Metabolism and Signaling Pathways

¹⁵N isotope tracing is a powerful tool for elucidating metabolic pathways and their dysregulation in disease, providing valuable insights for drug development.[9] By tracing the flow of ¹⁵N from labeled precursors into various metabolites, researchers can map the activity of metabolic networks and identify potential therapeutic targets.

A prime example is the investigation of the mTOR (mechanistic Target of Rapamycin) signaling pathway , a central regulator of cell growth, proliferation, and metabolism that is frequently dysregulated in cancer and other diseases.[8] The mTOR pathway is highly sensitive to nutrient availability, including amino acids.

mTOR_Signaling cluster_input Upstream Signals cluster_mTORC1 mTORC1 Activation cluster_output Downstream Effects Amino Acids (15N-labeled) Amino Acids (15N-labeled) Rag GTPases Rag GTPases Amino Acids (15N-labeled)->Rag GTPases Activates Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Activates Rag GTPases->mTORC1 Recruits to Lysosome Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Cell Growth Cell Growth mTORC1->Cell Growth Promotes Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition Inhibits

Simplified mTOR signaling pathway highlighting the role of amino acids.

By using ¹⁵N-labeled amino acids, researchers can trace their uptake and utilization in cellular processes regulated by mTOR. For instance, in cancer cells with hyperactive mTOR signaling, an increased flux of ¹⁵N from labeled glutamine into the synthesis of other amino acids and nucleotides can be observed. This provides a quantitative measure of the metabolic reprogramming driven by the oncogenic pathway.

This information is invaluable for drug development:

  • Target Validation: Confirming that a specific metabolic enzyme or pathway is upregulated in a disease state and is a viable drug target.

  • Mechanism of Action Studies: Determining how a drug candidate impacts specific metabolic fluxes and signaling pathways.

  • Pharmacodynamic Biomarker Development: Identifying metabolic changes that can be used to monitor drug efficacy in preclinical and clinical studies.

Conclusion

The use of ¹⁵N isotopes in mass spectrometry offers a robust and versatile platform for quantitative proteomics and metabolomics. Its ability to provide accurate and reproducible quantification makes it an indispensable tool for researchers, scientists, and drug development professionals. From elucidating fundamental biological processes to identifying novel therapeutic targets and understanding drug mechanisms, ¹⁵N labeling continues to drive innovation and advance our understanding of complex biological systems. By carefully designing experiments, adhering to detailed protocols, and employing sophisticated data analysis workflows, researchers can harness the power of ¹⁵N isotopes to make significant contributions to the fields of medicine and drug discovery.

References

Unmasking the Interactome: A Technical Guide to Discovering Protein-Protein Interactions with Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate cellular landscape, proteins rarely act in isolation. Their interactions form a complex network that governs virtually all biological processes. Understanding these protein-protein interactions (PPIs) is paramount for deciphering cellular function in both health and disease, and for the development of targeted therapeutics. This in-depth technical guide explores the core principles and methodologies of isotopic labeling coupled with mass spectrometry, a powerful approach for the quantitative analysis of PPIs.

Introduction: The Power of Quantitative Proteomics in PPI Studies

The central challenge in studying PPIs is distinguishing genuine interactors from non-specific background proteins. Isotopic labeling techniques address this by enabling the precise relative quantification of proteins between different experimental conditions. By introducing stable, non-radioactive isotopes into proteins, researchers can create "heavy" and "light" versions of the proteome. When a "heavy" labeled sample (e.g., with a stimulus) is mixed with a "light" labeled control sample (e.g., without a stimulus), the ratio of heavy to light peptides for a given protein in the mass spectrometer directly reflects its change in abundance or interaction status.[1][2][3] This approach minimizes experimental variability and enhances quantitative accuracy.[2]

The primary isotopic labeling strategies for quantitative proteomics can be broadly categorized into metabolic labeling, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and chemical labeling, which includes isobaric tags like iTRAQ (isobaric Tags for Relative and Absolute Quantitation) and TMT (Tandem Mass Tags).[3]

Metabolic Labeling: Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

SILAC is a highly accurate metabolic labeling technique where cells are cultured in media containing either normal ("light") or stable isotope-labeled ("heavy") essential amino acids (typically arginine and lysine).[3][4] Over several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[2][4] This allows for the direct comparison of protein abundance when the "heavy" and "light" cell populations are subjected to different conditions, combined, and analyzed in a single mass spectrometry run.[3]

SILAC Experimental Workflow for PPI Analysis

A common application of SILAC in PPI studies involves immunoprecipitation (IP) of a protein of interest. The workflow typically involves labeling two cell populations, one with light and one with heavy amino acids. One population is used for the IP of the target protein, while the other serves as a control (e.g., IP with a non-specific antibody). By comparing the abundance of co-precipitated proteins between the two samples, specific interaction partners can be identified.[4]

SILAC_PPI_Workflow cluster_labeling Cell Culture & Labeling cluster_experiment Experiment cluster_lysis_ip Cell Lysis & IP cluster_analysis Sample Processing & Analysis cell_light Cell Population 1 (Light Amino Acids) stimulus Apply Stimulus (e.g., Drug Treatment) cell_light->stimulus cell_heavy Cell Population 2 (Heavy Amino Acids) control Control Condition cell_heavy->control lysis_light Lysis stimulus->lysis_light lysis_heavy Lysis control->lysis_heavy ip_light Immunoprecipitation (Target Protein) lysis_light->ip_light ip_heavy Immunoprecipitation (Control) lysis_heavy->ip_heavy mix Combine Samples (1:1 Ratio) ip_light->mix ip_heavy->mix digest Protein Digestion mix->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Quantification of Heavy/Light Ratios) lcms->data

SILAC workflow for quantitative PPI analysis.
Detailed Experimental Protocol: SILAC-based Immunoprecipitation

1. SILAC Labeling: a. Culture two populations of mammalian cells in parallel. For the "light" population, use standard DMEM medium. For the "heavy" population, use DMEM lacking L-arginine and L-lysine, supplemented with stable isotope-labeled L-arginine (e.g., ¹³C₆) and L-lysine (e.g., ¹³C₆, ¹⁵N₂).[5] b. Passage the cells for at least five generations to ensure near-complete incorporation of the labeled amino acids.[5][6]

2. Experimental Treatment: a. Apply the desired stimulus (e.g., drug treatment, ligand stimulation) to one cell population while maintaining the other as a control.

3. Cell Lysis: a. Harvest and wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7] c. Centrifuge the lysates to pellet cellular debris and collect the supernatant.

4. Immunoprecipitation (IP): a. Incubate the lysates with an antibody specific to the protein of interest or a control antibody (e.g., IgG) overnight at 4°C. b. Add protein A/G-agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes. c. Wash the beads extensively with lysis buffer to remove non-specific binders.

5. Sample Preparation for Mass Spectrometry: a. Combine the "light" and "heavy" immunoprecipitated samples in a 1:1 ratio.[1] b. Elute the protein complexes from the beads. c. Separate the proteins by SDS-PAGE, in-gel digest the proteins with trypsin, or perform an in-solution digest.[5]

6. LC-MS/MS Analysis: a. Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

7. Data Analysis: a. Use software such as MaxQuant or Proteome Discoverer to identify peptides and quantify the heavy-to-light ratios.[6] Proteins with a significantly altered ratio are considered potential interaction partners.

Chemical Labeling: iTRAQ and TMT

iTRAQ and TMT are isobaric labeling techniques that chemically tag peptides in vitro at the N-terminus and lysine (B10760008) residues.[3][8] The tags consist of a reporter group, a balancer group, and a peptide-reactive group.[8] While all tagged peptides are isobaric (have the same mass) and co-elute in the first dimension of mass spectrometry (MS1), they fragment during the second dimension (MS/MS) to release reporter ions of different masses.[8][9] The intensity of these reporter ions allows for the relative quantification of the same peptide from different samples, enabling multiplexed analysis of up to 18 samples simultaneously with TMTpro™.[1][10]

iTRAQ/TMT Experimental Workflow for PPI Analysis

The general workflow for iTRAQ/TMT-based PPI analysis involves protein extraction, digestion, labeling of peptides from different samples with distinct isobaric tags, mixing of the labeled samples, and subsequent LC-MS/MS analysis.

iTRAQ_TMT_Workflow cluster_preparation Sample Preparation cluster_labeling_mixing Labeling & Mixing cluster_analysis Analysis sample1 Sample 1 (e.g., Control) digest1 Protein Extraction & Digestion sample1->digest1 sample2 Sample 2 (e.g., Treated) digest2 Protein Extraction & Digestion sample2->digest2 sampleN Sample N digestN Protein Extraction & Digestion sampleN->digestN label1 Label Peptides (Tag 1) digest1->label1 label2 Label Peptides (Tag 2) digest2->label2 labelN Label Peptides (Tag N) digestN->labelN mix Combine Labeled Peptides (1:1:...:1) label1->mix label2->mix labelN->mix fractionate Fractionation (Optional) mix->fractionate lcms LC-MS/MS Analysis fractionate->lcms data Data Analysis (Quantification of Reporter Ions) lcms->data

iTRAQ/TMT workflow for multiplexed quantitative proteomics.
Detailed Experimental Protocol: TMT-based Protein Interaction Analysis

1. Protein Extraction and Digestion: a. Extract proteins from different cell or tissue samples using a suitable lysis buffer. b. Quantify the protein concentration in each sample. c. Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide. d. Digest the proteins into peptides using an enzyme such as trypsin.

2. TMT Labeling: a. Resuspend the dried peptide samples in a labeling buffer (e.g., 100 mM TEAB). b. Add the appropriate TMT reagent to each peptide sample, ensuring a different tag is used for each condition.[1] c. Incubate to allow the labeling reaction to complete.

3. Sample Pooling and Cleanup: a. Combine all TMT-labeled samples into a single tube in a 1:1:...:1 ratio.[1] b. Desalt the pooled peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove excess TMT reagent and other contaminants.

4. Fractionation (Optional but Recommended): a. To reduce sample complexity and increase proteome coverage, fractionate the pooled peptide sample using techniques like high-pH reversed-phase liquid chromatography.

5. LC-MS/MS Analysis: a. Analyze each fraction by LC-MS/MS. The mass spectrometer should be programmed to perform fragmentation of the precursor ions to generate both peptide sequence information and the TMT reporter ions for quantification.

6. Data Analysis: a. Use specialized software to process the raw mass spectrometry data. The software will identify the peptides and quantify the intensity of the reporter ions for each peptide across all samples. b. Perform statistical analysis to identify proteins with significant changes in abundance between the different conditions.

Data Presentation: Comparison of Isotopic Labeling Techniques

FeatureSILACiTRAQTMT
Labeling Strategy Metabolic (in vivo)Chemical (in vitro)Chemical (in vitro)
Multiplexing Capacity Typically 2-3 plex4-plex, 8-plexUp to 18-plex
Applicable Samples Proliferating cells in cultureAny protein sampleAny protein sample
Quantitative Accuracy Very highHighHigh
Cost Reagents are relatively inexpensive, but cell culture can be costly.[2]Reagents are expensive.[2]Reagents are expensive.[2]
Advantages High accuracy, low experimental variability.High multiplexing, applicable to a wide range of samples.Highest multiplexing capacity, high throughput.
Disadvantages Limited to metabolically active cells, time-consuming.Potential for ratio compression, more complex data analysis.Potential for ratio compression, more complex data analysis.

Application: Elucidating Signaling Pathways

Isotopic labeling-based quantitative proteomics is a powerful tool for mapping signaling pathways. By comparing the proteome or specific post-translationally modified sub-proteomes (e.g., phosphoproteome) of cells in a basal state versus a stimulated state, researchers can identify proteins that are regulated by the signaling event.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor Binding & Dimerization adaptor Adaptor Protein receptor->adaptor Phosphorylation ras Ras adaptor->ras Activation raf Raf ras->raf mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription_factor Transcription Factor erk->transcription_factor Phosphorylation gene_expression Gene Expression transcription_factor->gene_expression response Proliferation, Survival, etc. gene_expression->response

A simplified MAPK signaling cascade.

For instance, in the MAPK signaling pathway depicted above, SILAC or TMT could be used to quantify changes in the phosphorylation status of proteins like MEK and ERK upon ligand binding to the receptor. This provides a dynamic view of the signaling cascade and can reveal novel components and regulatory mechanisms.

Conclusion

Isotopic labeling techniques, particularly SILAC, iTRAQ, and TMT, have revolutionized the study of protein-protein interactions.[3] By providing accurate and robust quantitative data, these methods enable researchers to confidently identify true interaction partners and map dynamic interaction networks. While SILAC is considered a gold standard for cell culture-based studies due to its high accuracy, the high-throughput capabilities of iTRAQ and TMT make them invaluable for a broader range of sample types and experimental designs.[3] The choice of the optimal strategy depends on the specific research question, the nature of the samples, and the available resources. As mass spectrometry technology continues to advance, these powerful techniques will undoubtedly continue to provide deeper insights into the complex world of protein interactions, paving the way for new discoveries in biology and medicine.

References

Unraveling Cellular Choreography: A Technical Guide to Exploring Metabolic Pathways with 15N Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the powerful methodology of utilizing Nitrogen-15 (¹⁵N) labeled compounds to trace and quantify the flux through intricate metabolic pathways. By replacing the naturally abundant ¹⁴N with its heavier, stable isotope, ¹⁵N, researchers can meticulously track the journey of nitrogen atoms through various biochemical transformations. This non-radioactive approach, coupled with sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers unparalleled insights into the dynamic nature of cellular metabolism, providing a crucial lens for understanding disease and developing novel therapeutics.

Core Principles of ¹⁵N Metabolic Tracing

Stable isotope tracing with ¹⁵N-labeled compounds is a robust technique for mapping the flow of nitrogen within a biological system.[1] The fundamental concept involves introducing a ¹⁵N-enriched substrate into a cellular or organismal model and monitoring its incorporation into downstream metabolites.[2] This allows for the elucidation of pathway activity and the quantification of metabolic fluxes, which are the rates of metabolic reactions.[3][4] Unlike static measurements of metabolite concentrations, metabolic flux analysis provides a dynamic view of cellular processes.[5]

The choice of the ¹⁵N-labeled tracer is critical and depends on the specific metabolic pathway under investigation.[6] Commonly used tracers include ¹⁵N-labeled amino acids such as glutamine, glycine (B1666218), and aspartate, which are central to numerous biosynthetic and energy-producing pathways.[7][8][9] For instance, ¹⁵N-glutamine is widely used to study amino acid metabolism, nucleotide synthesis, and the urea (B33335) cycle.[6][7][10]

Experimental Workflow

A typical experimental workflow for a ¹⁵N metabolic tracing study involves several key stages, from initial cell culture and labeling to sophisticated data analysis.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_sampling Phase 2: Sampling & Quenching cluster_analysis Phase 3: Analysis A Cell Culture (Standard Medium) B Isotope Labeling (¹⁵N-Enriched Medium) A->B Switch Medium C Time-Course Sampling B->C D Metabolic Quenching (e.g., Cold Methanol) C->D E Metabolite Extraction D->E F Analytical Detection (LC-MS/MS or NMR) E->F G Data Analysis (Isotopologue Distribution) F->G H Metabolic Flux Calculation G->H

Caption: General experimental workflow for ¹⁵N metabolic tracing studies.

Detailed Experimental Protocols

Protocol 1: ¹⁵N Labeling of Adherent Cancer Cells for Mass Spectrometry Analysis

This protocol describes the general procedure for labeling adherent cancer cells with a ¹⁵N-labeled amino acid, followed by sample preparation for LC-MS/MS analysis.[11][12]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • ¹⁵N-labeling medium (e.g., DMEM with the ¹⁵N-labeled amino acid of interest and 10% dialyzed FBS)

  • Phosphate-buffered saline (PBS)

  • Cold 80% methanol (B129727) (-80°C)

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of labeling.

  • Cell Culture: Culture cells in standard complete medium for 24-48 hours to allow for attachment and growth.

  • Isotope Labeling:

    • Aspirate the standard medium and wash the cells once with pre-warmed PBS.

    • Add the pre-warmed ¹⁵N-labeling medium to each well.

    • Incubate the cells for a defined period (a time-course experiment, e.g., 0, 1, 4, 8, 24 hours, is recommended to determine isotopic steady-state).[11]

  • Metabolic Quenching:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.[12]

  • Metabolite Extraction:

    • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the polar metabolites to a new tube.

  • Sample Preparation for Analysis:

    • Dry the metabolite extracts using a vacuum concentrator.

    • Store the dried extracts at -80°C until LC-MS/MS analysis.[11]

Protocol 2: Sample Analysis by LC-MS/MS

This protocol provides a general framework for the analysis of ¹⁵N-labeled metabolites by liquid chromatography-tandem mass spectrometry.[11][12]

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • High-resolution mass spectrometer (e.g., Q-Exactive)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Chromatographic Separation: Separate the metabolites using an appropriate LC column (e.g., a reversed-phase C18 column for amino acids and nucleotides). A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid is commonly employed.[12]

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in a mode that allows for the detection of both unlabeled (M+0) and ¹⁵N-labeled (M+n) isotopologues.

    • Acquire data in full scan mode to detect all ions within a specified mass range.

    • Use targeted approaches like Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) for accurate quantification of specific metabolites of interest.[12]

Data Presentation: Quantitative Insights into Metabolic Flux

The primary output of a ¹⁵N tracing experiment is the mass isotopomer distribution (MID) of metabolites, which represents the fractional abundance of each isotopologue. This data is then used to calculate metabolic fluxes. Below are examples of how quantitative data from such studies can be presented.

Table 1: Fractional Enrichment of Glutamine-Derived Metabolites

This table shows the fractional ¹⁵N enrichment in key metabolites in cancer cells cultured with [amide-¹⁵N]glutamine. The data indicates the contribution of glutamine's amide nitrogen to the synthesis of other amino acids and nucleotides.

MetaboliteFractional ¹⁵N Enrichment (%) - ControlFractional ¹⁵N Enrichment (%) - Treatment X
Glutamate85 ± 560 ± 7
Aspartate40 ± 425 ± 5
Alanine35 ± 320 ± 4
Proline30 ± 415 ± 3
IMP (M+1)15 ± 25 ± 1

Data are representative and synthesized from typical ¹⁵N tracing experiments.

Table 2: Relative Flux through Purine (B94841) Synthesis Pathways

This table illustrates the relative contribution of the de novo and salvage pathways to the synthesis of guanine (B1146940) nucleotides, as determined by tracing with ¹⁵N-labeled glycine (for de novo) and ¹⁵N-labeled guanine (for salvage).[4]

Cell LineRelative Flux through de novo Synthesis (%)Relative Flux through Salvage Pathway (%)
Wild-Type30 ± 570 ± 5
Mutant (impaired salvage)85 ± 815 ± 8

Data are representative and synthesized from published findings on purine metabolism.[4]

Visualization of Key Metabolic Pathways

Visualizing the metabolic pathways under investigation is crucial for interpreting the data from ¹⁵N tracing experiments. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways commonly studied with ¹⁵N-labeled compounds.

Glutamine Metabolism

Glutamine is a central hub in nitrogen metabolism, donating its nitrogen to a variety of biosynthetic pathways.[2]

Glutamine_Metabolism Glutamine ¹⁵N-Glutamine Glutamate ¹⁵N-Glutamate Glutamine->Glutamate Glutaminase (GLS) Nucleotides ¹⁵N-Nucleotides Glutamine->Nucleotides Amide N donation alpha_KG α-Ketoglutarate Glutamate->alpha_KG GDH / Transaminases Other_AAs Other ¹⁵N-Amino Acids (e.g., Proline, Aspartate) Glutamate->Other_AAs GSH ¹⁵N-Glutathione Glutamate->GSH TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle

Caption: Key metabolic fates of ¹⁵N-Glutamine in cancer cells.

Urea Cycle

The urea cycle is the primary pathway for the disposal of excess nitrogen in mammals. ¹⁵N-labeled ammonia (B1221849) or amino acids can be used to trace the flux through this cycle.[3]

Urea_Cycle cluster_mito Mitochondrion cluster_cyto Cytosol NH4 ¹⁵NH₄⁺ Carbamoyl_P ¹⁵N-Carbamoyl Phosphate NH4->Carbamoyl_P HCO3 HCO₃⁻ HCO3->Carbamoyl_P Citrulline ¹⁵N-Citrulline Carbamoyl_P->Citrulline OTC Ornithine Ornithine Ornithine->Citrulline Argininosuccinate ¹⁵N₂-Argininosuccinate Citrulline->Argininosuccinate ASS1 Aspartate ¹⁵N-Aspartate Aspartate->Argininosuccinate Fumarate Fumarate Arginine ¹⁵N₂-Arginine Argininosuccinate->Arginine ASL Arginine->Ornithine Urea ¹⁵N₂-Urea Arginine->Urea ARG1

Caption: Tracing nitrogen flow through the Urea Cycle using ¹⁵N.

De Novo Purine Synthesis

De novo purine synthesis constructs purine rings from simpler precursors, including several nitrogen-donating amino acids.[4]

De_Novo_Purine_Synthesis Glycine ¹⁵N-Glycine Intermediates Multi-step Pathway Glycine->Intermediates Glutamine ¹⁵N-Glutamine Glutamine->Intermediates Aspartate ¹⁵N-Aspartate Aspartate->Intermediates PRPP PRPP PRPP->Intermediates IMP ¹⁵N-IMP Intermediates->IMP AMP ¹⁵N-AMP IMP->AMP GMP ¹⁵N-GMP IMP->GMP

Caption: Incorporation of nitrogen from ¹⁵N-amino acids in de novo purine synthesis.

Conclusion

The use of ¹⁵N-labeled compounds provides a powerful and versatile approach to dissect the complexities of metabolic pathways.[4] This technical guide has outlined the core principles, provided detailed experimental protocols, and illustrated how to present and visualize the resulting data. By enabling the precise quantification of metabolic fluxes, ¹⁵N tracing offers invaluable insights for researchers, scientists, and drug development professionals seeking to understand and manipulate cellular metabolism in health and disease.

References

Methodological & Application

Protocol for 15N Metabolic Labeling of Proteins in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The production of proteins uniformly labeled with the stable isotope ¹⁵N is a cornerstone technique for a multitude of modern biophysical and proteomic studies, most notably for protein structure determination by Nuclear Magnetic Resonance (NMR) spectroscopy and for quantitative mass spectrometry-based proteomics. This protocol provides a detailed method for expressing ¹⁵N-labeled proteins in Escherichia coli by utilizing a minimal medium with ¹⁵NH₄Cl as the sole nitrogen source.

E. coli is a robust and widely used expression system that can efficiently incorporate isotopes from the growth medium into its macromolecules. By growing E. coli in a defined minimal medium where the standard ammonium (B1175870) chloride (¹⁴NH₄Cl) is replaced with its isotopic counterpart (¹⁵NH₄Cl), the cellular machinery for amino acid biosynthesis will utilize ¹⁵N, leading to the production of proteins with nearly complete isotopic enrichment. This enables the differentiation of the target protein from unlabeled contaminants and allows for the application of powerful analytical techniques that are dependent on the specific properties of the ¹⁵N nucleus.

This application note is intended for researchers, scientists, and drug development professionals who require high yields of isotopically labeled proteins for their studies. The following sections provide a comprehensive protocol, from media preparation to cell lysis, along with key quantitative parameters and visual workflows to ensure successful and reproducible ¹⁵N metabolic labeling.

Data Presentation

For successful protein expression and labeling, it is crucial to monitor and control several quantitative parameters throughout the experiment. The following tables summarize the key recipes and typical experimental values.

Table 1: M9 Minimal Medium Composition (per 1 Liter)

ComponentStock SolutionVolume to AddFinal Concentration
5x M9 Salts1 L (minus NH₄Cl)200 mL1x
¹⁵NH₄Cl10 g/100 mL10 mL1 g/L
Glucose20% (w/v)20 mL0.4% (w/v)
MgSO₄1 M2 mL2 mM
CaCl₂1 M100 µL0.1 mM
Trace Elements1000x1 mL1x
Antibiotic(s)VariesVariesAppropriate concentration
Sterile H₂O-Up to 1 L-

Table 2: 5x M9 Salts (minus NH₄Cl) Recipe (per 1 Liter)

ComponentAmount
Na₂HPO₄·7H₂O64 g
KH₂PO₄15 g
NaCl2.5 g
H₂Oto 1 L

Table 3: 1000x Trace Elements Solution Recipe (per 1 Liter)

ComponentAmount
EDTA5 g
FeCl₃·6H₂O0.83 g
ZnCl₂84 mg
CuCl₂·2H₂O13 mg
CoCl₂·6H₂O10 mg
H₃BO₃10 mg
MnCl₂·6H₂O1.6 mg

Note: Dissolve EDTA in 800 mL of water and adjust the pH to 7.5 before adding the other components. Adjust the final volume to 1 L and sterilize by filtration.[1]

Table 4: Key Experimental Parameters

ParameterTypical Value
Pre-culture Volume5 mL
Main Culture Volume1 L
Inoculum Ratio (Pre-culture to Main Culture)1:100
Growth Temperature37°C
Shaking Speed250-280 rpm
OD₆₀₀ for Induction0.6 - 0.8
IPTG Final Concentration0.1 - 1.0 mM
Induction Temperature20°C or 37°C
Induction Duration3-18 hours
Centrifugation Speed for Harvest6,000 x g
Centrifugation Time for Harvest15 minutes
Centrifugation Temperature for Harvest4°C

Experimental Protocols

This section provides a step-by-step methodology for the ¹⁵N metabolic labeling of proteins in E. coli.

Preparation of Media and Stock Solutions
  • Prepare 5x M9 Salts (minus NH₄Cl): Dissolve the components listed in Table 2 in deionized water and autoclave to sterilize.

  • Prepare Stock Solutions: Prepare concentrated stock solutions of ¹⁵NH₄Cl, glucose, MgSO₄, CaCl₂, and trace elements as detailed in Table 1. Sterilize the glucose, MgSO₄, and CaCl₂ solutions by filtration (0.22 µm filter) or autoclaving. The ¹⁵NH₄Cl and trace elements solutions should be filter-sterilized.[1][2][3]

  • Prepare M9 Minimal Medium: In a sterile flask, aseptically combine the components as listed in Table 1. Add the appropriate antibiotic(s) to the final medium.[2][3]

Transformation and Pre-culture
  • Transformation: Transform the E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest. Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.[4]

  • Inoculate Pre-culture: Pick a single colony from the fresh plate and inoculate a 5 mL starter culture of rich medium (e.g., LB) containing the appropriate antibiotic. Grow this culture overnight at 37°C with vigorous shaking.[5]

  • Adaptation to Minimal Medium (Optional but Recommended): To help the cells adapt to the minimal medium, inoculate 1 mL of the overnight LB culture into 100 mL of M9 minimal medium (containing standard ¹⁴NH₄Cl). Grow this culture until it reaches an OD₆₀₀ of 0.6-0.8.[5]

Main Culture Growth and Induction
  • Inoculation: Inoculate the 1 L of prepared ¹⁵N-M9 minimal medium with the pre-culture (either directly from the LB overnight culture or the adapted minimal medium culture) at a 1:100 dilution.[2][3]

  • Growth: Incubate the main culture at 37°C with shaking at 250-280 rpm. Monitor the cell growth by measuring the optical density at 600 nm (OD₆₀₀).[6]

  • Induction: When the OD₆₀₀ of the culture reaches the mid-log phase (typically 0.6-0.8), induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[1][6][7]

  • Post-induction Growth: Continue to incubate the culture after induction. The optimal temperature and duration for this step are protein-dependent. For many proteins, reducing the temperature to 20°C and incubating overnight (12-18 hours) can improve protein solubility. Alternatively, induction can be carried out at 37°C for 3-4 hours.[4]

Cell Harvesting and Lysis
  • Harvesting: After the induction period, harvest the E. coli cells by centrifugation at 6,000 x g for 15 minutes at 4°C.[5] Discard the supernatant. The cell pellet can be stored at -20°C or -80°C for later use or processed immediately.[1][6]

  • Lysis:

    • Resuspend the cell pellet in a suitable lysis buffer. The volume of the lysis buffer will depend on the size of the cell pellet.

    • Lyse the cells using a method such as sonication. Keep the sample on ice throughout the sonication process to prevent overheating and protein degradation.[8] Sonicate in pulses (e.g., 30 seconds on, 30-60 seconds off) for a total "on" time of 3-10 minutes.[8]

    • The efficiency of lysis can be monitored by observing a decrease in the turbidity of the cell suspension or by microscopy.[8]

    • After lysis, centrifuge the lysate at high speed (e.g., 16,000 x g for 20-30 minutes at 4°C) to pellet the cell debris.

    • The supernatant containing the soluble ¹⁵N-labeled protein is now ready for purification.

Visualizations

The following diagrams illustrate the key workflows in the ¹⁵N metabolic labeling protocol.

experimental_workflow cluster_prep Preparation cluster_growth Growth cluster_expression Protein Expression cluster_harvest Harvesting & Lysis prep_media Prepare M9 Minimal Medium main_culture Inoculate Main Culture (15N M9 Medium) prep_media->main_culture transform Transform E. coli pre_culture Inoculate Pre-culture (LB Medium) transform->pre_culture pre_culture->main_culture grow Grow to OD600 0.6-0.8 main_culture->grow induce Induce with IPTG grow->induce express Express Protein induce->express harvest Harvest Cells by Centrifugation express->harvest lyse Lyse Cells harvest->lyse purify Purify 15N-labeled Protein lyse->purify

Caption: Experimental workflow for ¹⁵N metabolic labeling of proteins in E. coli.

logical_relationship e_coli E. coli Expression Strain labeled_protein 15N-Labeled Protein e_coli->labeled_protein Expresses plasmid Expression Plasmid (Gene of Interest) plasmid->e_coli Transformed into m9_medium M9 Minimal Medium m9_medium->e_coli Grown in n15_source 15NH4Cl (Sole Nitrogen Source) n15_source->m9_medium Component of growth_conditions Optimal Growth Conditions (Temp, Shaking) growth_conditions->e_coli Maintained for iptg IPTG (Inducer) iptg->e_coli Induces

Caption: Key components and their relationships in ¹⁵N protein labeling.

References

Application Notes and Protocols: L-Histidine-15N Incorporation into Recombinant Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N), into recombinant proteins is a powerful technique for elucidating protein structure, dynamics, and function. Labeling with ¹⁵N, particularly at specific amino acid residues like L-Histidine, offers a nuanced view into active sites, metal-binding domains, and protein-protein interaction interfaces. Histidine's unique imidazole (B134444) side chain plays a critical role in many biological processes, including enzymatic catalysis, proton transfer, and metal coordination. Consequently, ¹⁵N-Histidine labeling is an invaluable tool for researchers in structural biology, enzymology, and drug development.

These application notes provide a comprehensive overview of the methods and considerations for incorporating L-Histidine-¹⁵N into recombinant proteins, with a focus on expression in Escherichia coli and mammalian cell systems. Detailed protocols, data presentation, and visualizations are included to guide researchers in applying this technique to their specific proteins of interest.

Applications of L-Histidine-¹⁵N Labeling

The incorporation of ¹⁵N-labeled L-Histidine into recombinant proteins opens the door to a variety of advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary application for ¹⁵N-labeled proteins. By introducing a ¹⁵N nucleus, researchers can perform a suite of heteronuclear NMR experiments (e.g., ¹H-¹⁵N HSQC) to probe the local environment of each histidine residue. This allows for the determination of:

    • Tautomeric and Protonation States: The chemical shifts of the imidazole nitrogen atoms are sensitive to their protonation state, providing insights into the local pH and the role of histidine in pH-dependent processes.[1]

    • Ligand and Metal Binding: Changes in the chemical shifts of histidine residues upon the addition of a ligand or metal ion can identify binding sites and characterize the interaction.[1][2]

    • Protein Dynamics: NMR relaxation experiments on ¹⁵N-labeled histidines can reveal information about the flexibility and motion of the imidazole side chain, which is often crucial for function.[2]

    • Structural Analysis: The unique chemical shifts of histidine side-chain nitrogens can serve as valuable constraints in protein structure determination.[3][4]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the incorporation of ¹⁵N-Histidine and to quantify the efficiency of labeling. The mass shift of 1 Da for each incorporated ¹⁵N atom allows for the clear differentiation between labeled and unlabeled peptides.[5][6] This is particularly useful for:

    • Quantitative Proteomics: Isotope dilution mass spectrometry, using a ¹⁵N-labeled protein as an internal standard, enables highly accurate quantification of protein expression levels.[7]

    • Metabolic Labeling Studies: Tracking the incorporation of ¹⁵N from labeled precursors can provide insights into metabolic pathways and protein turnover rates.[8]

  • Enzyme Mechanism and Active Site Characterization: Since histidine is frequently found in the active sites of enzymes, ¹⁵N labeling can be used to probe the chemical environment and electronic structure of the catalytic residues during the reaction cycle.[4]

Quantitative Data Summary

The efficiency of L-Histidine-¹⁵N incorporation and its impact on protein yield are critical considerations for experimental design. The following tables summarize typical quantitative data obtained from labeling experiments.

ParameterE. coli Expression SystemMammalian Expression SystemNotes
Typical Incorporation Efficiency >95%80-95%Efficiency in E. coli can be very high in minimal media. In mammalian cells, the presence of unlabeled amino acids in the media can reduce the final incorporation percentage.
Potential for Scrambling Low to ModerateModerate to HighScrambling of the ¹⁵N label to other amino acids can be minimized in E. coli by using auxotrophic strains or by adding a mixture of unlabeled amino acids. Scrambling is more common in mammalian cells due to more complex metabolic pathways.[6]

Table 1: L-Histidine-¹⁵N Incorporation Efficiency

ParameterUnlabeled Protein¹⁵N-Histidine Labeled ProteinNotes
Typical Protein Yield (mg/L) 10 - 1005 - 80Yields for labeled proteins are often slightly lower due to the use of minimal media and the potential metabolic burden of synthesizing proteins from a limited nutrient source. Adding histidine to the culture medium can sometimes increase the production of His-tagged proteins.[9]
Expression Host E. coli BL21(DE3)E. coli BL21(DE3)Yields are highly dependent on the specific protein being expressed.

Table 2: Impact of ¹⁵N-Histidine Labeling on Recombinant Protein Yield

ItemEstimated Cost (USD)Notes
L-Histidine-¹⁵N (1g, >98%) $300 - $500Cost can vary significantly between suppliers.
M9 Minimal Media Components (per liter) $5 - $10
Other Unlabeled Amino Acids (for scrambling suppression) $20 - $50Dependent on the specific amino acids and quantities required.
Total Estimated Cost per Liter of Culture $325 - $560This is a rough estimate and does not include costs for expression vectors, cells, purification resins, or labor. Cost-effective strategies, such as reducing the amount of labeled precursor added, can lower expenses.[10]

Table 3: Estimated Cost for ¹⁵N-Histidine Labeling in E. coli (per liter)

Experimental Protocols

Protocol 1: Selective L-Histidine-¹⁵N Labeling in E. coli

This protocol is designed for the high-efficiency incorporation of ¹⁵N-Histidine into a target protein expressed in E. coli.

1. Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the target protein.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl).

  • Sterile stock solutions:

    • 1 M MgSO₄

    • 1 M CaCl₂

    • 20% (w/v) glucose

    • 1 g/L Thiamine

    • L-Histidine-¹⁵N (>98% isotopic purity)

    • Amino acid stock solutions (unlabeled, for scrambling suppression)

    • Appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

2. Method:

  • Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Pre-culture in Minimal Media: The next day, inoculate 50 mL of M9 minimal medium (supplemented with MgSO₄, CaCl₂, glucose, thiamine, and the antibiotic) with the overnight starter culture to an initial OD₆₀₀ of ~0.05. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Main Culture and Labeling: a. Prepare 1 L of M9 minimal medium. b. Add MgSO₄, CaCl₂, glucose, thiamine, and the antibiotic. c. Add L-Histidine-¹⁵N to a final concentration of 50-100 mg/L. d. To suppress metabolic scrambling of the ¹⁵N label, add a mixture of all other 19 unlabeled amino acids, each at a final concentration of 100 mg/L. e. Inoculate the 1 L culture with the pre-culture to an initial OD₆₀₀ of ~0.1.

  • Induction: Grow the main culture at the optimal temperature for your protein expression (e.g., 18-37°C) with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Harvesting: Continue to grow the culture for the desired expression time (typically 4-16 hours). Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis and Purification: The cell pellet can be stored at -80°C or processed immediately. Purify the ¹⁵N-Histidine labeled protein using standard protocols (e.g., affinity chromatography, ion exchange, size exclusion). The presence of a His-tag can simplify purification.[11]

Protocol 2: Determination of ¹⁵N-Histidine Incorporation Efficiency by Mass Spectrometry

This protocol outlines the general steps to verify and quantify the incorporation of ¹⁵N-Histidine.

1. Materials:

  • Purified ¹⁵N-Histidine labeled protein.

  • Purified unlabeled control protein.

  • Trypsin (or other suitable protease).

  • Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS).

  • Standard buffers for protein digestion.

2. Method:

  • Protein Digestion: a. Take an equal amount (e.g., 10-20 µg) of both the labeled and unlabeled protein. b. Denature, reduce, and alkylate the proteins using standard protocols. c. Digest the proteins overnight with trypsin at 37°C.

  • Mass Spectrometry Analysis: a. Analyze the resulting peptide mixtures by MALDI-TOF or LC-MS/MS. b. Acquire mass spectra for both the labeled and unlabeled peptide samples.

  • Data Analysis: a. Identify peptides containing histidine residues. b. Compare the mass spectra of the histidine-containing peptides from the labeled and unlabeled samples. c. A mass shift of +1 Da for each nitrogen atom in the histidine residue (3 nitrogens in total) should be observed for the labeled peptide. d. The incorporation efficiency can be calculated by comparing the relative intensities of the isotopic peaks in the mass spectrum of the labeled peptide.[7] Specialized software can be used for more precise quantification.[6]

Visualizations

Histidine Biosynthesis Pathway in E. coli

The biosynthesis of histidine in E. coli is a complex, ten-step pathway starting from 5-phosphoribosyl-1-pyrophosphate (PRPP) and ATP. Understanding this pathway is crucial for designing effective labeling strategies and for troubleshooting issues like low incorporation efficiency or label scrambling.

Histidine_Biosynthesis cluster_enzymes Enzymes (His Operon) PRPP 5-Phosphoribosyl-1-pyrophosphate (PRPP) PRAMP N'-(5'-Phosphoribosyl)-AMP PRPP->PRAMP HisG ATP ATP ATP->PRAMP ProFAR N'-(5'-Phosphoribosylformimino)-5-aminoimidazole-4-carboxamide ribonucleotide PRAMP->ProFAR HisI, HisE PRFAR N'-(5'-Phosphoribulosylformimino)-5-aminoimidazole-4-carboxamide ribonucleotide ProFAR->PRFAR HisA IGP Imidazole glycerol (B35011) phosphate PRFAR->IGP HisF IAP Imidazole acetol phosphate IGP->IAP HisB Histidinol_P L-Histidinol phosphate IAP->Histidinol_P HisC Histidinol L-Histidinol Histidinol_P->Histidinol HisB Histidinal L-Histidinal Histidinol->Histidinal HisD Histidine L-Histidine Histidinal->Histidine HisD HisG HisG HisI HisI HisE HisE HisA HisA HisF HisF HisB_1 HisB HisC HisC HisB_2 HisB HisD_1 HisD HisD_2 HisD

Caption: The ten-step biosynthesis pathway of L-Histidine in E. coli.

Experimental Workflow for ¹⁵N-Histidine Labeling

The following diagram illustrates the general workflow for producing and analyzing a ¹⁵N-Histidine labeled recombinant protein.

Workflow cluster_prep Preparation cluster_expression Expression and Labeling cluster_analysis Analysis Plasmid Expression Plasmid Transformation Transformation Plasmid->Transformation Ecoli E. coli Host Ecoli->Transformation Starter Starter Culture (LB) Transformation->Starter Preculture Pre-culture (M9) Starter->Preculture MainCulture Main Culture (M9 + 15N-His) Preculture->MainCulture Induction Induction (IPTG) MainCulture->Induction Harvest Cell Harvest Induction->Harvest Purification Protein Purification Harvest->Purification MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR Data Structural & Functional Data MS->Data NMR->Data

Caption: General experimental workflow for ¹⁵N-Histidine labeling of recombinant proteins.

Conclusion

The selective incorporation of L-Histidine-¹⁵N is a robust and informative method for the detailed study of recombinant proteins. By leveraging the unique properties of the histidine residue, researchers can gain unparalleled insights into protein structure, dynamics, and function. The protocols and data presented in these application notes provide a solid foundation for implementing this powerful technique. Careful optimization of expression and labeling conditions, coupled with rigorous analytical validation, will ensure the successful production of high-quality ¹⁵N-Histidine labeled proteins for a wide range of research and drug development applications.

References

Application Notes and Protocols for 15N Isotopic Labeling in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the preparation of cell culture media for ¹⁵N metabolic labeling of proteins in both bacterial (E. coli) and mammalian cell systems. These methods are fundamental for quantitative proteomics studies, enabling precise analysis of protein expression, turnover, and post-translational modifications.

Introduction

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and metabolic labeling in minimal media are powerful techniques that utilize the incorporation of heavy isotopes, such as ¹⁵N, into proteins in vivo.[1] By growing cells in media where the standard ¹⁴N nitrogen source is replaced with a ¹⁵N-enriched compound, newly synthesized proteins become isotopically labeled.[1] This mass shift allows for the differentiation and relative quantification of proteins from different cell populations (e.g., treated vs. untreated) when analyzed by mass spectrometry.[2] Achieving high labeling efficiency is critical for accurate quantification and requires carefully prepared culture media and optimized cell culture conditions.[3]

Principles of ¹⁵N Metabolic Labeling

The core principle of ¹⁵N metabolic labeling is to provide cells with a sole source of nitrogen that is enriched with the ¹⁵N isotope. For E. coli, this is typically achieved by replacing the standard ammonium (B1175870) chloride (¹⁴NH₄Cl) in a minimal medium with ¹⁵NH₄Cl.[1] For mammalian cells, which have more complex nutritional requirements, the labeling is accomplished by using a specialized medium, such as SILAC DMEM or RPMI-1640, that lacks the standard "light" amino acids (containing ¹⁴N) and is supplemented with "heavy" ¹⁵N-labeled amino acids, most commonly arginine and lysine (B10760008).[4][5]

Over several cell doublings, the cellular machinery incorporates the heavy isotopes into newly synthesized amino acids and, subsequently, into proteins.[5] Complete incorporation is essential for accurate quantification, and it is recommended to continue subculturing for at least six doublings for mammalian cells to ensure greater than 99% incorporation.[4]

Data Presentation: Media Formulations

The following tables summarize the components and concentrations for preparing ¹⁵N labeling media for E. coli and mammalian cells.

Table 1: M9 Minimal Medium for ¹⁵N Labeling of E. coli (per 1 Liter)

ComponentStock ConcentrationVolume to AddFinal Concentration
10x M9 Salts10x100 mL1x
¹⁵NH₄Cl10 g/L100 mL1 g/L
Carbon Source (e.g., Glucose)20% (w/v)20 mL0.4% (w/v)
MgSO₄1 M2 mL2 mM
CaCl₂1 M100 µL0.1 mM
Trace Elements Solution1000x1 mL1x
Thiamine (B1217682)1 mg/mL1 mL1 µg/mL
Biotin (B1667282)1 mg/mL1 mL1 µg/mL
Antibiotic(s)VariesAs requiredAs required
Sterile dH₂O-Up to 1 L-

Reference for components and concentrations.[1][6][7][8]

Table 2: SILAC Medium for ¹⁵N Labeling of Mammalian Cells (per 500 mL)

ComponentAmount/Volume to AddNotes
Arginine- and Lysine-free DMEM/RPMI-1640500 mLBasal medium lacking the amino acids to be labeled.[4]
Dialyzed Fetal Bovine Serum (dFBS)50 mLDialysis removes endogenous "light" amino acids.[4]
¹³C₆ ¹⁵N₄-L-Arginine500 µL of 25 mg/mL stock"Heavy" arginine.
¹³C₆ ¹⁵N₂-L-Lysine500 µL of 25 mg/mL stock"Heavy" lysine.
L-Proline500 µL of 10 mg/mL stockAdded to prevent arginine-to-proline conversion.[4]
Penicillin/Streptomycin/Fungizone5 mLTo prevent microbial contamination.[4]

This table provides a typical formulation; concentrations of heavy amino acids may need to be optimized for specific cell lines and experimental goals.[4]

Experimental Protocols

Protocol 1: Preparation of M9 Minimal Medium for ¹⁵N Labeling of E. coli

This protocol describes the preparation of 1 liter of M9 minimal medium with ¹⁵NH₄Cl as the sole nitrogen source.[1]

Materials:

  • Na₂HPO₄

  • KH₂PO₄

  • NaCl

  • ¹⁵NH₄Cl (≥99% purity)

  • Glucose (or other carbon source)

  • MgSO₄

  • CaCl₂

  • Trace elements solution

  • Thiamine and Biotin

  • Appropriate antibiotics

  • Sterile, purified water

  • Autoclave

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare 10x M9 Salts Solution: For 1 liter, dissolve 60 g Na₂HPO₄, 30 g KH₂PO₄, and 5 g NaCl in sterile water. Adjust the final volume to 1 liter. Autoclave to sterilize.[6]

  • Prepare Stock Solutions: Prepare and sterilize the following stock solutions: 20% (w/v) glucose (autoclave or filter sterilize), 1 M MgSO₄ (autoclave), 1 M CaCl₂ (autoclave), 1 mg/mL thiamine (filter sterilize), and 1 mg/mL biotin (filter sterilize).[6] Prepare a 1000x trace elements solution and sterilize by filtration.[1]

  • Prepare ¹⁵N Labeling Medium: In a sterile container, aseptically combine the components as listed in Table 1. Start with approximately 800 mL of sterile water, add the 10x M9 salts and ¹⁵NH₄Cl, and then add the other components. Bring the final volume to 1 liter with sterile water.[1][7]

  • Cell Culture: a. Inoculate a small pre-culture (5 mL) in a rich medium (e.g., LB) and grow to a high cell density.[1][7] b. Use the pre-culture to inoculate the ¹⁵N M9 minimal medium at a 1:100 dilution.[7] c. Grow the culture at the appropriate temperature until the OD₆₀₀ reaches 0.6-1.0.[6][9] d. Induce protein expression with the appropriate inducer (e.g., IPTG) and continue culturing for the desired period (typically 3-16 hours).[9] e. Harvest the cells by centrifugation.[6]

Protocol 2: Preparation of SILAC Medium for ¹⁵N Labeling of Mammalian Cells

This protocol describes the preparation of "heavy" SILAC medium for the labeling of mammalian cells.[4]

Materials:

  • Arginine- and Lysine-free basal medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Sterile, ¹³C₆ ¹⁵N₄-L-Arginine and ¹³C₆ ¹⁵N₂-L-Lysine stock solutions

  • Sterile L-Proline stock solution

  • Penicillin/Streptomycin solution

  • Sterile cell culture flasks and consumables

Procedure:

  • Thaw Components: Thaw the dialyzed FBS and amino acid stock solutions at 37°C.

  • Prepare Heavy SILAC Medium: a. To a 500 mL bottle of arginine- and lysine-free medium, aseptically add 50 mL of dialyzed FBS.[4] b. Add 500 µL of the "heavy" arginine and 500 µL of the "heavy" lysine stock solutions.[4] c. Add 500 µL of the L-proline stock solution.[4] d. Add 5 mL of Penicillin/Streptomycin solution.[4] e. Mix the medium thoroughly by gentle inversion.

  • Conditioning of Cells: a. Split the desired cell line into two separate flasks. Culture one in "light" medium (containing standard arginine and lysine) and the other in the prepared "heavy" medium.[4] b. Continue to subculture the cells in their respective media for at least six cell doublings to ensure complete incorporation of the heavy amino acids in the experimental cell line.[4] c. Labeling efficiency can be checked by mass spectrometry after the recommended number of doublings.[3][4]

Visualizations

Signaling Pathways and Experimental Workflows

workflow cluster_ecoli E. coli Labeling Workflow cluster_mammalian Mammalian SILAC Workflow ecoli_preculture Pre-culture in Rich Medium (LB) ecoli_inoculate Inoculate 15N M9 Minimal Medium ecoli_preculture->ecoli_inoculate ecoli_growth Grow to OD600 0.6-1.0 ecoli_inoculate->ecoli_growth ecoli_induce Induce Protein Expression ecoli_growth->ecoli_induce ecoli_harvest Harvest Cells ecoli_induce->ecoli_harvest mamm_split Split Cells into 'Light' and 'Heavy' Media mamm_subculture Subculture for >= 6 Doublings mamm_split->mamm_subculture mamm_check Verify >99% Incorporation mamm_subculture->mamm_check mamm_experiment Perform Experiment mamm_check->mamm_experiment mamm_harvest Harvest and Combine Cell Populations mamm_experiment->mamm_harvest

Caption: General experimental workflows for ¹⁵N labeling in E. coli and mammalian cells.

metabolic_labeling N15_source 15N Source (15NH4Cl or 15N-Amino Acids) uptake Cellular Uptake N15_source->uptake amino_acid_syn Amino Acid Biosynthesis/Pool uptake->amino_acid_syn translation Protein Translation (Ribosome) amino_acid_syn->translation labeled_protein 15N-Labeled Protein translation->labeled_protein

Caption: The metabolic pathway of ¹⁵N incorporation into proteins.

troubleshooting start Low/Incomplete 15N Labeling check_purity Is 15N Source >99% Pure? start->check_purity check_duration Sufficient Labeling Duration? check_purity->check_duration Yes use_high_purity Action: Use High Purity 15N Source check_purity->use_high_purity No check_turnover Considered Protein Turnover Rate? check_duration->check_turnover Yes increase_time Action: Increase Labeling Time check_duration->increase_time No multi_gen Action: Consider Multi-generation Labeling check_turnover->multi_gen No end Achieve High Labeling Efficiency check_turnover->end Yes use_high_purity->end increase_time->end multi_gen->end

Caption: A logical workflow for troubleshooting low ¹⁵N labeling efficiency.[3]

Concluding Remarks

The protocols and data presented provide a comprehensive guide for the successful implementation of ¹⁵N metabolic labeling in both prokaryotic and eukaryotic systems. Adherence to these guidelines, particularly with respect to media composition and cell conditioning, is paramount for achieving the high levels of isotope incorporation necessary for robust and accurate quantitative proteomic analysis. For troubleshooting issues such as isotopic scrambling or low labeling efficiency, factors like the purity of the ¹⁵N source, the duration of labeling, and the metabolic characteristics of the cell line should be carefully considered.[3][9]

References

Application Notes and Protocols for L-Histidine-15N Labeling in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to L-Histidine-15N Labeling

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and versatile metabolic labeling technique used for accurate mass spectrometry-based quantitative proteomics.[1][2] The method involves the incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells.[1] While L-lysine and L-arginine are the most commonly used amino acids in SILAC experiments, the use of L-histidine labeled with the heavy isotope 15N offers unique advantages for studying specific biological questions.

Histidine's unique chemical properties, with a pKa near physiological pH, make it a critical residue in enzyme active sites, metal-binding sites, and regulatory post-translational modifications, such as phosphorylation.[3][4] L-Histidine-15N labeling, therefore, provides a targeted approach to quantify changes in proteins involved in catalysis, signal transduction, and various metabolic pathways. By growing one cell population in a "light" medium containing natural L-histidine and another in a "heavy" medium with L-Histidine-15N, researchers can accurately quantify the relative abundance of histidine-containing peptides, and thus proteins, between different experimental conditions.[5]

Key Applications

  • Studying Enzyme Mechanisms and Activity: Quantify changes in the abundance of enzymes where histidine is a key catalytic residue.

  • Investigating Signaling Pathways: Monitor changes in protein phosphorylation on histidine residues, a less studied but important post-translational modification.[3][6][7]

  • Drug Target Identification and Validation: Assess the impact of drug candidates on the expression levels of specific histidine-containing proteins.

  • Analysis of Metal-Binding Proteins: Quantify proteins that utilize histidine residues for coordinating with metal ions.

Experimental Workflow Overview

The general workflow for a quantitative proteomics experiment using L-Histidine-15N labeling involves several key stages, from cell culture and labeling to mass spectrometry analysis and data interpretation.

G cluster_0 Cell Culture and Labeling cluster_1 Sample Preparation cluster_2 Mass Spectrometry and Data Analysis Light Culture Grow cells in 'Light' medium (Natural L-Histidine) Treatment Apply experimental treatment (e.g., drug vs. vehicle) Light Culture->Treatment Heavy Culture Grow cells in 'Heavy' medium (L-Histidine-15N) Heavy Culture->Treatment Combine Combine 'Light' and 'Heavy' cell populations (1:1 ratio) Treatment->Combine Lyse Cell Lysis and Protein Extraction Combine->Lyse Digest Protein Digestion (e.g., with Trypsin) Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quantify Identify and Quantify Heavy/Light Peptide Pairs LCMS->Quantify Interpret Data Interpretation and Biological Insights Quantify->Interpret

A generalized workflow for quantitative proteomics using L-Histidine-15N.

Detailed Experimental Protocols

Protocol 1: Cell Culture and SILAC Labeling with L-Histidine-15N

This protocol outlines the steps for preparing SILAC media and labeling cells with either natural ("light") L-histidine or "heavy" L-Histidine-15N.

Materials:

  • Histidine-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Histidine (natural abundance)

  • L-Histidine-15N (ensure high isotopic purity)

  • Penicillin-Streptomycin solution

  • Cell line of interest

Procedure:

  • Media Preparation:

    • Prepare "light" SILAC medium by supplementing the L-histidine-free base medium with dFBS to a final concentration of 10%, 1% Penicillin-Streptomycin, and natural L-histidine to the desired final concentration (e.g., 0.2 mM).

    • Prepare "heavy" SILAC medium by supplementing the L-histidine-free base medium with 10% dFBS, 1% Penicillin-Streptomycin, and L-Histidine-15N to the same final concentration as the "light" medium.

    • Sterile-filter both media using a 0.22 µm filter.

  • Cell Adaptation and Labeling:

    • Culture the chosen cell line in the "heavy" SILAC medium for at least five to six cell divisions to ensure complete incorporation of the labeled histidine.[8]

    • Culture a parallel set of cells in the "light" SILAC medium.

    • Monitor cell growth and morphology to ensure that the heavy isotope does not adversely affect cell health.

  • Verification of Labeling Efficiency:

    • After the adaptation period, harvest a small aliquot of cells from the "heavy" labeled population.

    • Extract proteins, perform a tryptic digest, and analyze the peptides by mass spectrometry.

    • Confirm that the labeling efficiency is >95% by observing the mass shift in histidine-containing peptides. The mass shift will depend on the number of nitrogen atoms in the L-Histidine-15N molecule. For L-Histidine (α,π,τ-15N3), the mass shift will be approximately 3 Da for each histidine residue in a peptide.

  • Experimental Treatment:

    • Once complete labeling is confirmed, apply the experimental treatment (e.g., drug treatment, control vehicle) to the "light" and "heavy" cell populations.

Protocol 2: Protein Extraction, Digestion, and Sample Preparation for Mass Spectrometry

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade Trypsin

  • Ammonium (B1175870) bicarbonate

  • Formic acid

  • Acetonitrile

  • C18 desalting spin columns

Procedure:

  • Cell Harvesting and Lysis:

    • Harvest the "light" and "heavy" labeled cells.

    • Combine the cell pellets at a 1:1 ratio based on cell number or protein concentration.

    • Lyse the combined cell pellet using an appropriate lysis buffer.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA assay.

  • Protein Reduction and Alkylation:

    • Reduce the protein disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30-60 minutes.

    • Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30-45 minutes.

  • Protein Digestion:

    • Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants.

    • Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Peptide Desalting:

    • Before mass spectrometry analysis, desalt the peptide mixture using a C18 column to remove salts and detergents.

Protocol 3: LC-MS/MS Analysis and Data Interpretation

Procedure:

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be operated in a data-dependent acquisition mode.

  • Data Analysis:

    • Use a SILAC-aware proteomics software package (e.g., MaxQuant, Proteome Discoverer) to analyze the raw mass spectrometry data.

    • The software will identify peptides and proteins and calculate the heavy-to-light (H/L) ratios for each quantified peptide.

    • Protein ratios are then inferred from the corresponding peptide ratios.

  • Data Interpretation:

    • The resulting protein ratios represent the fold change in abundance between the two experimental conditions.

    • Perform statistical analysis to identify proteins with significant changes in expression.

Data Presentation

The quantitative data from an L-Histidine-15N labeling experiment should be summarized in a clear and structured table. Below is a hypothetical example of how to present such data.

Table 1: Relative Quantification of Proteins in Response to Drug Treatment

Protein IDGene NameProtein DescriptionH/L Ratiop-valueRegulation
P01112HRASGTPase HRas2.540.001Upregulated
P62258HIST1H2AGHistone H2A type 1-G0.450.005Downregulated
Q06830HSP90AA1Heat shock protein HSP 90-alpha1.120.67Unchanged
P08238HSPA4Heat shock 70 kDa protein 43.11< 0.001Upregulated
P31946YWHAZ14-3-3 protein zeta/delta0.950.82Unchanged

This table presents hypothetical data for illustrative purposes.

Visualization of a Relevant Signaling Pathway

Histidine phosphorylation plays a crucial role in bacterial two-component signaling systems. These systems allow bacteria to sense and respond to environmental changes. Below is a diagram illustrating a generic two-component signaling pathway.

G cluster_0 Signal Transduction Stimulus Stimulus SensorKinase Sensor Histidine Kinase Stimulus->SensorKinase 1. Signal Perception SensorKinase->SensorKinase ResponseRegulator Response Regulator SensorKinase->ResponseRegulator 3. Phosphotransfer (H to D) DNA DNA ResponseRegulator->DNA 4. Binds to DNA Output Cellular Response (e.g., Gene Expression) DNA->Output

A generic bacterial two-component signaling pathway involving histidine phosphorylation.

Conclusion

L-Histidine-15N labeling is a valuable tool in quantitative proteomics, offering a targeted approach to study proteins with critical roles in catalysis, signaling, and metal binding. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this advanced proteomics strategy. By enabling the accurate quantification of changes in the proteome, L-Histidine-15N labeling can provide significant insights into complex biological processes and the mechanisms of drug action.

References

Application Notes and Protocols: L-Histidine-¹⁵N in Solid-State NMR of Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Histidine residues are critical players in protein structure and function, participating in enzymatic catalysis, metal ion coordination, and proton transfer. Their functional versatility stems from the imidazole (B134444) side chain, which has a pKa near physiological pH, allowing it to exist in different protonation and tautomeric states (cationic, neutral τ, and neutral π).[1] Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of proteins that are not amenable to traditional solution NMR or X-ray crystallography, such as large protein assemblies, membrane proteins, and amyloid fibrils.[2][3][4]

Incorporating ¹⁵N isotopic labels into histidine residues significantly enhances the utility of ssNMR for studying these systems.[5] ¹⁵N ssNMR allows for the direct probing of the local electronic environment of the imidazole nitrogen atoms, making it an exceptionally precise tool for determining the protonation state and tautomeric equilibrium of histidine side chains.[6][2] This information is crucial for understanding enzyme mechanisms, the function of proton channels, and the molecular basis of protein-protein interactions.[1]

Key Applications of ¹⁵N-Histidine Labeling in Solid-State NMR

  • Determination of Histidine Protonation and Tautomeric States: The ¹⁵N chemical shifts of the imidazole ring nitrogens (Nδ1 and Nε2) are highly sensitive to their protonation state.[1] Solid-state NMR can unambiguously distinguish between the cationic (doubly protonated), neutral Nτ-H (τ tautomer, proton on Nε2), and neutral Nπ-H (π tautomer, proton on Nδ1) forms. This is critical for understanding pH-dependent protein function.

  • Characterization of Hydrogen Bonding: The ionization state and tautomerism of histidine are finely tuned by hydrogen bonding interactions with neighboring residues or water molecules.[1] ¹⁵N ssNMR, by determining the protonation state, provides indirect but crucial information about these hydrogen bonds.[1][2]

  • Probing Active Sites in Enzymes and Metalloproteins: As histidine is frequently found in enzyme active sites and metal-binding centers, ¹⁵N-labeling allows for a detailed investigation of the catalytic mechanism and the coordination geometry of the metal ion.[6]

  • Structural Studies of Membrane Proteins: Histidine residues are often key components of proton channels and other membrane proteins.[1] ¹⁵N ssNMR on labeled histidine can elucidate the structure and dynamic changes in these proteins within a native-like lipid bilayer environment.[3][7]

  • Analysis of Amyloid Fibrils: Understanding the structure of amyloid fibrils is crucial for research into neurodegenerative diseases.[4] ¹⁵N-histidine labeling can provide insights into the role of these residues in fibril formation and stability.[8][9]

Data Presentation: Quantitative NMR Parameters

The primary quantitative data from ¹⁵N ssNMR of histidine are the isotropic chemical shifts of the imidazole nitrogens. These values are diagnostic of the specific tautomer and protonation state.

Table 1: Typical ¹⁵N Chemical Shifts for Histidine Imidazole Nitrogens in Different States.

State Nitrogen Typical ¹⁵N Chemical Shift Range (ppm) Description
Cationic Nδ1-H & Nε2-H 160 - 190 Both nitrogens are protonated and have similar chemical shifts.
Neutral (τ tautomer) Nδ1 220 - 250 Non-protonated nitrogen, significantly downfield shifted.
Nε2-H 160 - 190 Protonated nitrogen.
Neutral (π tautomer) Nδ1-H 160 - 190 Protonated nitrogen.

| | Nε2 | 220 - 250 | Non-protonated nitrogen, significantly downfield shifted. |

Note: These values are typical ranges and can be influenced by the local protein environment. Data synthesized from multiple sources.[1][10]

Experimental Protocols

Protocol 1: Sample Preparation for ¹⁵N-Histidine Labeled Protein

This protocol outlines the general steps for preparing a uniformly ¹³C,¹⁵N-labeled protein and recrystallizing it for solid-state NMR analysis.

  • Protein Expression and Purification:

    • Express the protein of interest in E. coli or another suitable expression system.

    • Grow the cells in a minimal medium (e.g., M9) where the sole nitrogen source is ¹⁵NH₄Cl and the primary carbon source is [¹³C₆]-glucose. This ensures uniform incorporation of ¹⁵N and ¹³C isotopes.

    • If only histidine labeling is desired, use an auxotrophic strain and provide ¹⁵N-labeled L-histidine in the growth medium.

    • Purify the labeled protein to homogeneity using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).

  • Microcrystalline Sample Preparation:

    • Concentrate the purified protein to a high concentration (typically >10 mg/mL).

    • Screen for crystallization or precipitation conditions that yield a microcrystalline or uniformly precipitated sample. This is often achieved through slow changes in pH, salt concentration, or temperature.[6][2]

    • For the HIV-1 CACTD-SP1 protein, microcrystalline assemblies were prepared in the presence of the assembly cofactor inositol (B14025) hexakisphosphate.[6][2]

    • Pellet the resulting microcrystalline slurry by ultracentrifugation.

  • Rotor Packing:

    • Carefully pack the hydrated protein pellet into a solid-state NMR rotor (e.g., 1.3 mm).[6][2]

    • Ensure the sample is packed tightly and is free of air bubbles to ensure stable magic angle spinning (MAS).

Protocol 2: Solid-State NMR Data Acquisition (TEDOR-based Experiment)

This protocol describes a general approach for a 2D Z-filtered Transferred Echo Double Resonance (TEDOR) experiment to determine histidine protonation states.[2] This experiment correlates ¹³C and ¹⁵N nuclei and uses selective ¹⁵N pulses to filter for specific histidine tautomers.

  • Spectrometer Setup:

    • The experiments are typically performed on a high-field NMR spectrometer (e.g., 14.1 T or higher) equipped with a fast-MAS probe (e.g., 1.3 mm HCN).[6][2]

    • Set the MAS frequency to a high value (e.g., 60 kHz) to improve spectral resolution.[6][2]

    • Maintain a constant sample temperature (e.g., 40 ± 1°C) using a temperature controller to ensure sample stability and consistent chemical shifts.[6][2]

  • Pulse Sequence Parameters (Example for a 14.1 T Spectrometer):

    • Spectrometer Frequencies: ~600 MHz for ¹H, ~151 MHz for ¹³C, and ~61 MHz for ¹⁵N.[6]

    • 90° Pulse Lengths: Calibrate typical 90° pulse lengths for all channels (e.g., ¹H: 1.4–1.6 µs; ¹³C: 2.7–3.0 µs; ¹⁵N: 3.3–3.6 µs).[6]

    • Cross-Polarization (CP): Use standard CP conditions to transfer magnetization from ¹H to ¹³C.

    • TEDOR Block: This is the core of the experiment for transferring magnetization between ¹³C and ¹⁵N.

    • Selective ¹⁵N Pulses: Incorporate soft, frequency-selective 180° pulses on the ¹⁵N channel within the TEDOR sequence.

      • To detect carbons bonded to protonated nitrogens (~170 ppm), apply the selective pulse at this frequency.

      • To detect carbons bonded to non-protonated nitrogens (~250 ppm), apply the selective pulse at that frequency.[6]

    • Acquisition: Detect the ¹³C signal. A ¹H-detected version of this experiment can also be used for enhanced sensitivity.[6][2]

  • Data Processing and Analysis:

    • Process the 2D data using standard NMR software (e.g., Bruker TopSpin, NMRPipe).

    • Analyze the resulting 2D ¹³C-¹⁵N correlation spectra. The presence or absence of cross-peaks, depending on the frequency of the selective ¹⁵N pulse, allows for the unambiguous assignment of carbon resonances to specific histidine tautomers.

Visualizations: Workflows and Concepts

Histidine_States Cationic Cationic (Imidazolium) p1 Cationic->p1 p2 Cationic->p2 Tau Neutral τ-tautomer (Nε2-H) p3 Tau->p3 Pi Neutral π-tautomer (Nδ1-H) p1->Tau +H⁺ / -H⁺ (pKa) p2->Pi +H⁺ / -H⁺ (pKa) p3->Pi Tautomerization p4 SSNMR_Workflow Expr 1. Protein Expression (¹⁵N/¹³C Labeling) Purify 2. Purification Expr->Purify SamplePrep 3. Sample Preparation (Microcrystallization) Purify->SamplePrep Pack 4. Rotor Packing SamplePrep->Pack NMR 5. Solid-State NMR (MAS, Pulse Sequence) Pack->NMR Process 6. Data Processing NMR->Process Analysis 7. Data Analysis (Structure, Dynamics) Process->Analysis TEDOR_Logic cluster_0 TEDOR Pulse Sequence Logic CP ¹H → ¹³C Cross-Polarization Evolve ¹³C Evolution (t1) CP->Evolve TEDOR_Block TEDOR Mixing (¹³C ↔ ¹⁵N Transfer) Evolve->TEDOR_Block Selective_Pulse Apply Selective ¹⁵N Pulse (e.g., at 170 ppm for N-H) TEDOR_Block->Selective_Pulse Filtering Step Detect Detect ¹³C Signal (t2) Selective_Pulse->Detect

References

Application Notes and Protocols for Mass Spectrometry Sample Preparation of 15N Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with heavy nitrogen (15N) is a powerful metabolic labeling technique for accurate quantitative proteomics.[1] This in vivo approach involves growing cells or organisms in a medium where the sole nitrogen source is enriched with the 15N isotope.[1] As proteins are synthesized, 15N is incorporated into every nitrogen-containing amino acid, resulting in a mass shift for all proteins and peptides compared to their natural abundance (14N) counterparts.[1] This method allows for the direct and accurate comparison of protein abundance between different experimental conditions, as the "heavy" (15N) and "light" (14N) samples can be mixed at an early stage, minimizing experimental variability.[1][2]

Metabolic labeling is a preferred method for accurate relative protein quantitation by mass spectrometry as it avoids the introduction of artificial protein differences due to inconsistent sample preparation.[3] While techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) are mostly limited to cell culture, 15N labeling can be applied to a wider range of organisms, including microorganisms and multicellular organisms like Caenorhabditis elegans and Drosophila.[4]

This document provides a detailed workflow and protocols for conducting 15N metabolic labeling experiments coupled with mass spectrometry-based proteomic analysis.

Workflow Overview

The general workflow for a quantitative proteomics experiment using 15N metabolic labeling involves several key stages, from initial sample labeling to final data analysis. The ability to mix the labeled ("heavy") and unlabeled ("light") samples early in the process is a major advantage, as it reduces variability introduced during sample preparation and analysis.[5]

Workflow cluster_labeling Stage 1: Sample Labeling cluster_preparation Stage 2: Sample Preparation cluster_analysis Stage 3: Analysis labeling_14N Cell/Organism Culture (14N Medium) harvest Harvest Cells/ Tissues labeling_14N->harvest labeling_15N Cell/Organism Culture (15N Medium) labeling_15N->harvest mix Mix Equal Amounts of 14N and 15N Samples harvest->mix extraction Protein Extraction mix->extraction digestion Protein Digestion (e.g., Trypsin) extraction->digestion cleanup Peptide Cleanup digestion->cleanup ms LC-MS/MS Analysis cleanup->ms identification Peptide Identification ms->identification quantification Quantification (14N/15N Ratio) identification->quantification

Caption: Generalized workflow for quantitative proteomics using 15N metabolic labeling.

Quantitative Data Summary

Achieving high labeling efficiency is crucial for accurate quantification. Several factors can influence the final enrichment levels, including the organism, the duration of labeling, and the specific 15N-containing nutrients used.

Organism/SystemTypical 15N Enrichment (%)Labeling DurationKey Considerations
E. coli>98%Several generationsRequires minimal media with 15NH4Cl as the sole nitrogen source.
Yeast (S. cerevisiae)>98%10-15 generationsSimilar to E. coli, requires defined minimal media.
Mammalian Cells (in culture)>95%At least 5-6 cell divisionsRequires specialized 15N-labeled amino acids in the culture medium.[2]
Plants (Arabidopsis thaliana)93-99%14 daysLabeling efficiency can vary based on the chemical used and nitrogen availability.[6]
Rat (in vivo)~94%Two generationsAn improved labeling strategy can achieve high enrichment throughout all tissues.[7][8]

Note: Incomplete labeling can complicate data analysis by broadening the isotope clusters of heavy-labeled peptides, making it more difficult to identify the monoisotopic peak.[6] It is essential to determine the labeling efficiency to adjust the calculated peptide and protein ratios for accurate quantification.[6]

Experimental Protocols

Protocol 1: 15N Metabolic Labeling of E. coli

This protocol describes the labeling of E. coli using a minimal medium containing 15NH4Cl as the sole nitrogen source.[1]

Materials:

  • M9 minimal medium components

  • 15NH4Cl (for "heavy" medium) and 14NH4Cl (for "light" medium)

  • Glucose (or other carbon source)

  • MgSO4, CaCl2, and trace elements solution

  • Appropriate antibiotics

Procedure:

  • Prepare Labeling Medium: Prepare M9 minimal medium, using either 1 g/L of 15NH4Cl for the "heavy" medium or 1 g/L of 14NH4Cl for the "light" medium as the sole nitrogen source.[1] Add sterile glucose, MgSO4, CaCl2, trace elements, and any necessary antibiotics.[1]

  • Cell Culture: Inoculate a small pre-culture in a rich medium (e.g., LB) and grow to a high cell density. Use this pre-culture to inoculate the "light" (14N) and "heavy" (15N) M9 minimal media at a recommended 1:100 dilution.[1]

  • Growth: Grow the cultures at the desired temperature with shaking until they reach the desired growth phase (e.g., mid-log phase).[1]

  • Harvesting: Harvest the cells by centrifugation.

Protocol 2: Protein Extraction and Digestion

This protocol is suitable for processing both "light" and "heavy" labeled cell pellets.

Materials:

  • Lysis buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate (NH4HCO3)

  • Formic acid

  • C18 desalting columns

Procedure:

  • Sample Mixing: After harvesting, combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein amount.

  • Lysis: Resuspend the mixed cell pellet in lysis buffer and lyse the cells using an appropriate method (e.g., sonication).

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 5 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.[1]

    • Add IAA to a final concentration of 15 mM and incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.[1]

  • Digestion:

    • Dilute the sample with 100 mM NH4HCO3 to reduce the urea concentration to less than 2 M.[1]

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[1]

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.[1]

    • Desalt the peptides using a C18 column according to the manufacturer's instructions.[1]

    • Elute the peptides and dry them in a vacuum centrifuge.[1]

Protocol 3: Sample Cleanup

It is crucial that the protein or peptide solution submitted for mass spectrometry analysis is free of contaminants like salts, detergents, and chaotropic reagents.[9]

Methods for Contaminant Removal:

  • Detergents: Can be removed using specialized detergent removal spin columns or by entrapping the protein solution in a polyacrylamide gel matrix, washing out the contaminants, and then performing in-gel digestion.[9]

  • Salts and Small Molecules: Can be removed using desalting spin columns with size-exclusion resin or centrifugal filters with an appropriate molecular-weight-cut-off (MWCO).[9]

Data Analysis Workflow

The analysis of data from 15N metabolic labeling experiments involves several computational steps to identify peptides and accurately quantify the relative abundance of proteins.

DataAnalysis raw_data Raw MS/MS Data database_search Database Search (e.g., Protein Prospector, MaxQuant) raw_data->database_search peptide_id Peptide Identification database_search->peptide_id pair_finding 14N/15N Peptide Pair Finding peptide_id->pair_finding ratio_calc Intensity Ratio Calculation pair_finding->ratio_calc protein_quant Protein Ratio Calculation (Median of Peptide Ratios) ratio_calc->protein_quant stat_analysis Statistical Analysis protein_quant->stat_analysis

Caption: A detailed workflow for the analysis of 15N metabolic labeling proteomics data.

Key Data Analysis Steps:

  • Peptide Identification: The acquired MS/MS spectra are searched against a protein database to identify the corresponding peptide sequences. Software such as Protein Prospector or MaxQuant can be used for this purpose.[1]

  • Quantification: The software identifies pairs of "light" (14N) and "heavy" (15N) peptides and calculates the ratio of their intensities.[1]

  • Ratio Adjustment: The calculated peptide ratios are then adjusted based on the predetermined labeling efficiency.[6]

  • Protein-Level Statistics: Peptide ratios are compiled to determine protein-level statistics, such as the median and interquartile ranges, to infer the relative abundance of each protein.[6]

Challenges and Considerations

  • Incomplete Labeling: As mentioned, incomplete incorporation of 15N can lead to broader isotopic distributions for heavy peptides, which can complicate the identification of the monoisotopic peak and lead to fewer identifications of heavy-labeled peptides.[6]

  • Co-eluting Peptides and Chemical Noise: In complex samples, co-eluting peptides or chemical noise in the MS1 survey scan can lead to inaccurate quantification.[5]

  • Missing Values: Data-dependent acquisition (DDA) can result in missing values for low-abundance proteins due to the stochastic nature of peak selection for MS/MS.[5]

Conclusion

Mass spectrometric validation of 15N-labeled peptides is a robust and accurate method for global protein quantification.[2] Its primary advantage is the ability to combine samples early in the workflow, which significantly minimizes experimental error.[2] While challenges such as incomplete labeling exist, these can be effectively managed through meticulous experimental design and appropriate data analysis strategies.[2] By understanding the principles, protocols, and data analysis workflows, researchers can confidently apply this technique to gain valuable insights into complex biological systems.[2]

References

Application Notes: L-Histidine-¹⁵N for Tracking Nitrogen Flux in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying the flux of metabolites.[1] By introducing non-radioactive heavy isotopes like ¹⁵N into precursor molecules, researchers can trace their metabolic fate into downstream compounds.[1][2] L-Histidine is an essential amino acid with three nitrogen atoms, making L-Histidine-¹⁵N an effective tracer for investigating nitrogen metabolism.[3][4] Its unique imidazole (B134444) side chain and central role in various biological processes—including protein synthesis, one-carbon metabolism, and the synthesis of histamine (B1213489) and carnosine—position it as a critical node in the cellular nitrogen network.[5][6]

These application notes provide a comprehensive overview and detailed protocols for designing and conducting stable isotope labeling experiments using L-Histidine-¹⁵N to track nitrogen flux in both in vitro and in vivo models. The methodologies are intended for researchers, scientists, and drug development professionals aiming to understand the dynamics of nitrogen-containing metabolic pathways in health and disease.

Core Applications

  • Mapping Nitrogen Fate: Tracing the incorporation of ¹⁵N from histidine into other amino acids, purines, and nitrogenous compounds.

  • Quantifying Pathway Flux: Measuring the rate of synthesis and turnover of histidine-derived metabolites under various physiological or pathological conditions.[2]

  • Drug Development: Assessing the impact of therapeutic agents on specific nitrogen metabolic pathways and identifying potential off-target effects.[7]

  • Disease Modeling: Investigating alterations in nitrogen flux in diseases such as cancer, metabolic syndrome, and neurological disorders.[8][9]

Metabolic Pathways and Experimental Overview

The three nitrogen atoms in histidine are incorporated through distinct biosynthetic pathways, and L-Histidine-¹⁵N can be used to trace their subsequent metabolic fates. The α-amino nitrogen is readily involved in transamination reactions, while the two imidazole ring nitrogens can be traced into other specific pathways.

Histidine_Metabolism cluster_input Tracer Input cluster_pathways Primary Metabolic Fates cluster_downstream Downstream Nitrogen Sinks L_Histidine_15N L-Histidine-¹⁵N₃ Protein Protein Synthesis L_Histidine_15N->Protein Incorporation Histamine Histamine L_Histidine_15N->Histamine Decarboxylation Carnosine Carnosine / Anserine L_Histidine_15N->Carnosine + β-alanine Urocanate Urocanate (Catabolism) L_Histidine_15N->Urocanate Deamination Transamination Transamination Reactions L_Histidine_15N->Transamination α-¹⁵N transfer Glutamate Glutamate / Glutamine Urocanate->Glutamate Ring cleavage Purines Purines (via one-carbon metabolism) Urocanate->Purines Formate donation Transamination->Glutamate Other_AAs Other Amino Acids Glutamate->Other_AAs

Caption: Metabolic fate of L-Histidine-¹⁵N atoms.

The general workflow for a nitrogen flux experiment involves introducing the ¹⁵N-labeled histidine, allowing it to incorporate into various metabolic pools, and then analyzing the isotopic enrichment in downstream metabolites using mass spectrometry.

Experimental_Workflow cluster_prep Phase 1: Experiment Setup cluster_labeling Phase 2: Isotope Labeling cluster_analysis Phase 3: Sample Analysis cluster_data Phase 4: Data Interpretation A 1. Model System Preparation (Cell Culture / Animal Model) B 2. Prepare L-Histidine-¹⁵N₃ Labeling Medium or Solution A->B C 3. Introduce Tracer (Medium swap / Injection) B->C D 4. Incubation / Time Course (e.g., 0, 5, 15, 30, 60 min) C->D E 5. Sample Collection (Quench Metabolism & Harvest) D->E F 6. Metabolite Extraction E->F G 7. LC-MS/MS or GC-MS Analysis F->G H 8. Identify Labeled Metabolites (Mass Isotopomer Distribution) G->H I 9. Calculate Isotopic Enrichment & Nitrogen Flux H->I

Caption: General workflow for ¹⁵N metabolic flux analysis.

Experimental Protocols

Protocol 1: In Vitro Labeling of Adherent Mammalian Cells

This protocol is adapted from standard cell culture labeling procedures.[1]

A. Cell Seeding and Culture

  • Seed cells (e.g., HeLa, HEK293) in 6-well plates at a density that ensures ~80% confluency at the time of harvest.

  • Culture cells in standard growth medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

B. Preparation of Labeling Medium

  • Prepare DMEM medium lacking L-Histidine.

  • Supplement this medium with all necessary components (serum, other amino acids, glucose, etc.) except for histidine.

  • Add L-Histidine-¹⁵N₃ (e.g., from Cambridge Isotope Laboratories, Inc. or Sigma-Aldrich) to the medium at the same final concentration as standard DMEM.[10] Filter-sterilize the complete labeling medium.

C. Isotope Labeling

  • For steady-state analysis, aspirate the standard medium from the cells, wash once with pre-warmed PBS, and replace it with the L-Histidine-¹⁵N₃ labeling medium. Incubate for a period sufficient to approach isotopic equilibrium (typically 24-48 hours).

  • For pulse-chase experiments, perform the medium swap as above but incubate for a shorter duration (e.g., 0.5-4 hours) to track rapid flux dynamics.

D. Metabolic Quenching and Metabolite Extraction

  • To halt metabolic activity, quickly aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Immediately add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each well.[1]

  • Place the plate on dry ice or at -80°C for at least 30 minutes.

  • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.

Protocol 2: In Vivo Labeling in a Mouse Model

This protocol is adapted from established in vivo stable isotope tracing methods.[11]

A. Tracer Preparation and Administration

  • Freshly prepare a sterile solution of L-Histidine-¹⁵N₃ in saline or PBS at a concentration suitable for injection (e.g., 10-20 mg/mL).

  • Weigh the mice to calculate the precise injection volume. A typical dosage might range from 50-200 mg/kg body weight.

  • Administer the tracer via intraperitoneal (IP) injection or tail vein infusion. An IP injection is often used for systemic distribution.[11]

B. Tissue Collection

  • At predetermined time points after injection (e.g., 5, 15, 30, 60, 120 minutes), sacrifice the mice using a humane, approved method such as cervical dislocation.

  • Rapidly dissect the tissues of interest (e.g., liver, brain, muscle, tumor).

  • Immediately snap-freeze the tissues in liquid nitrogen to quench all metabolic activity. This step is critical to prevent post-mortem metabolic changes.

  • Store frozen tissues at -80°C until metabolite extraction.

C. Metabolite Extraction from Tissue

  • Weigh the frozen tissue sample (typically 20-50 mg).

  • Homogenize the tissue in a cold extraction solvent mixture, such as methanol:acetonitrile:water (2:2:1), using a bead beater or other appropriate homogenizer. Maintain samples on dry ice throughout.

  • Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.

  • Collect the supernatant containing the metabolites for subsequent analysis.

Protocol 3: Sample Preparation for Mass Spectrometry
  • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac).

  • For GC-MS analysis, the dried metabolites must be derivatized to increase their volatility. A common method is methoximation followed by silylation (e.g., using Methoxyamine-HCl and then MSTFA).

  • For LC-MS/MS analysis, resuspend the dried extracts in an appropriate solvent (e.g., 50% acetonitrile) compatible with the chosen chromatography method.

  • Analyze samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to either a gas or liquid chromatography system.

Data Analysis and Presentation

Mass spectrometry data will reveal the mass isotopomer distribution (MID) for histidine and its downstream metabolites. The MID shows the relative abundance of molecules with zero (M+0), one (M+1), two (M+2), or three (M+3) ¹⁵N atoms. This information is used to calculate isotopic enrichment and infer nitrogen flux.

Data_Analysis_Logic cluster_ms Mass Spectrometry Output cluster_processing Data Processing cluster_interpretation Biological Interpretation A Raw MS Data (Intensity vs. m/z) B Peak Identification & Integration A->B C Natural Abundance Correction B->C D Calculate Mass Isotopomer Distribution (MID) C->D E Determine Fractional ¹⁵N Enrichment D->E F Metabolic Flux Modeling (e.g., MFA, MIDA) E->F G Quantify Nitrogen Flux Through Pathways E->G F->G

References

Experimental Design for 15N Labeling in Mammalian Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with heavy nitrogen (15N) is a powerful metabolic labeling technique for accurate quantitative proteomics.[1] This in vivo approach involves culturing mammalian cells in a medium where the sole nitrogen source is enriched with the 15N isotope. As cells proliferate and synthesize new proteins, the heavy nitrogen is incorporated into every nitrogen-containing amino acid, resulting in a mass shift for all proteins and peptides compared to their natural abundance (14N) counterparts.[2] This mass difference allows for the precise and relative quantification of proteins between different experimental conditions when analyzed by mass spectrometry.[3]

The key advantage of 15N metabolic labeling lies in the ability to combine "heavy" (15N) and "light" (14N) samples at an early stage of the experimental workflow, which significantly minimizes experimental variability that can be introduced during sample preparation.[2][4] This technique is broadly applicable for studying changes in protein expression, protein turnover rates, and the dynamics of signaling pathways in response to various stimuli, such as drug treatment.

Core Principles of 15N Metabolic Labeling

Metabolic labeling with 15N relies on the cell's own translational machinery to incorporate the heavy isotope into the entire proteome.[4] The fundamental principle is the mass difference between the heavy (15N) and light (14N) isotopes of nitrogen. This mass difference is detected by a mass spectrometer, allowing for the differentiation and relative quantification of proteins from two different cell populations that are mixed.[3]

Applications in Research and Drug Development

  • Quantitative Proteomics: Enables the relative quantification of thousands of proteins in a single experiment, providing a global snapshot of the proteome's response to various stimuli or conditions. This is invaluable for identifying differentially expressed proteins and gaining insights into cellular processes.

  • Protein Turnover Studies: By monitoring the rate of incorporation of 15N-labeled amino acids into proteins, researchers can study protein synthesis and degradation rates, providing crucial information on protein dynamics and homeostasis.

  • Drug Target Identification: 15N labeling can be used to identify the protein targets of novel drug candidates by observing changes in protein expression or turnover upon drug treatment.

  • Signaling Pathway Analysis: Allows for the quantitative analysis of changes in the abundance of proteins within specific signaling pathways, providing insights into the mechanism of action of drugs or the cellular response to stimuli.

Experimental Workflow Overview

A typical 15N metabolic labeling experiment for quantitative proteomics involves the following key stages:

  • Cell Culture and Labeling: Two populations of mammalian cells are cultured. One population is grown in a standard "light" medium containing 14N nitrogen sources, while the other is grown in a "heavy" medium where the nitrogen sources are replaced with 15N-labeled compounds.

  • Experimental Treatment: The "light" and "heavy" cell populations can be subjected to different experimental conditions (e.g., control vs. drug-treated).

  • Sample Harvesting and Mixing: After treatment, the cells are harvested, and equal amounts of protein from the "light" and "heavy" populations are mixed.

  • Protein Extraction and Digestion: Proteins are extracted from the mixed cell lysate and enzymatically digested (e.g., with trypsin) into smaller peptides.

  • Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectrometer detects the mass difference between the 14N- and 15N-labeled peptides. Specialized software is used to identify the peptides and quantify the relative abundance of each protein based on the intensity ratios of the "light" and "heavy" peptide pairs.

experimental_workflow cluster_sample_prep Stage 1: Sample Preparation & Labeling cluster_processing Stage 2: Sample Processing cluster_analysis Stage 3: Analysis Cell_Culture_14N Cell Culture (14N Medium) Treatment_Control Control Treatment Cell_Culture_14N->Treatment_Control Cell_Culture_15N Cell Culture (15N Medium) Treatment_Experimental Experimental Treatment Cell_Culture_15N->Treatment_Experimental Harvest_Mix Harvest & Mix (1:1 Ratio) Treatment_Control->Harvest_Mix Treatment_Experimental->Harvest_Mix Protein_Extraction Protein Extraction Harvest_Mix->Protein_Extraction Protein_Digestion Protein Digestion Protein_Extraction->Protein_Digestion LC_MS LC-MS/MS Analysis Protein_Digestion->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

General workflow for a 15N metabolic labeling experiment.

Detailed Experimental Protocols

Protocol 1: 15N Metabolic Labeling of Mammalian Cells in Culture

This protocol describes the complete labeling of proteins in mammalian cells using a 15N-labeled amino acid mixture.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa)

  • Standard cell culture medium (e.g., DMEM, RPMI-1640) deficient in the amino acids to be labeled

  • Dialyzed Fetal Bovine Serum (dFBS)

  • 14N amino acid supplement (for "light" medium)

  • 15N amino acid supplement (e.g., 15N-Arginine, 15N-Lysine, or a complete 15N-labeled amino acid mixture)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Media Preparation:

    • Light Medium: Prepare the base medium and supplement it with dFBS and the standard 14N amino acid mixture according to the manufacturer's instructions.

    • Heavy Medium: Prepare the base medium and supplement it with dFBS and the 15N-labeled amino acid(s).

  • Cell Culture and Labeling:

    • Culture the mammalian cells in the "light" medium to the desired confluency.

    • For the "heavy" labeled cells, passage the cells into the "heavy" medium. To ensure complete incorporation of the 15N-labeled amino acids, cells should be cultured for at least 5-6 cell doublings in the "heavy" medium. The labeling efficiency should be checked by mass spectrometry if possible.

  • Experimental Treatment:

    • Once the cells in the "heavy" medium have reached a high level of 15N incorporation, the experimental treatment (e.g., drug addition) can be applied to one population of cells (either "light" or "heavy"), with the other serving as the control.

  • Cell Harvesting and Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of the "light" and "heavy" lysates using a protein quantification assay.

    • Mix equal amounts of protein from the "light" and "heavy" samples.

Protocol 2: Protein Digestion for Mass Spectrometry

This protocol describes the in-solution digestion of the mixed protein sample.

Materials:

  • Mixed "light" and "heavy" protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Ammonium bicarbonate (NH4HCO3)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 desalting column

Procedure:

  • Reduction and Alkylation:

    • Add DTT to the protein mixture to a final concentration of 5 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.[2]

    • Cool the sample to room temperature and add IAA to a final concentration of 15 mM. Incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.[2]

  • Digestion:

    • Dilute the sample with 100 mM NH4HCO3 to reduce the concentration of any denaturants (e.g., urea, SDS) to a level compatible with trypsin activity.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.[2]

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.[2]

    • Desalt the peptides using a C18 column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.

Data Presentation

Quantitative data from 15N labeling experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Example of Quantitative Proteomics Data Summary

Protein IDGene NameDescriptionLog2 Fold Change (Heavy/Light)p-value
P04637TP53Cellular tumor antigen p531.580.001
P60709ACTBActin, cytoplasmic 10.050.89
Q06830HSP90AA1Heat shock protein HSP 90-alpha-1.230.015
P31946YWHAZ14-3-3 protein zeta/delta0.120.75

Application Example: Investigating Signaling Pathways

15N labeling is a powerful tool for studying the dynamics of signaling pathways. For example, the EGFR and mTOR signaling pathways are critical regulators of cell growth, proliferation, and survival, and their dysregulation is often implicated in cancer.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is initiated by the binding of ligands such as EGF, leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5]

EGFR_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression

Simplified EGFR signaling pathway.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth and metabolism.[6] It integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid synthesis, and autophagy.[6][7] mTOR functions within two distinct complexes, mTORC1 and mTORC2.[8]

mTOR_pathway cluster_inputs Upstream Signals cluster_mTORC mTOR Complexes cluster_outputs Downstream Effects Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 mTORC2 mTORC2 Growth_Factors->mTORC2 Amino_Acids Amino Acids Amino_Acids->mTORC1 Energy_Status Energy Status Energy_Status->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Cytoskeletal_Organization Cytoskeletal Organization mTORC2->Cytoskeletal_Organization

Overview of the mTOR signaling pathway.

By using 15N labeling in combination with a drug targeting a component of these pathways, researchers can quantitatively measure the changes in the proteome to understand the drug's mechanism of action and identify potential off-target effects.

Conclusion

15N metabolic labeling is a robust and versatile technique for quantitative proteomics in mammalian cells. It provides a powerful platform for a wide range of applications, from fundamental biological research to drug discovery and development. The detailed protocols and workflows presented in these application notes provide a solid foundation for researchers to design and execute successful 15N labeling experiments.

References

Application Notes and Protocols: 1H-15N HSQC NMR of L-Histidine-15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Histidine is a unique amino acid with an imidazole (B134444) side chain that has a pKa near physiological pH. This property allows it to act as both a proton donor and acceptor in biological systems, making it a crucial residue in many enzyme active sites and protein-ligand interaction interfaces. The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiment is a powerful tool for studying ¹⁵N-labeled molecules, providing a "fingerprint" of all proton-nitrogen correlations. When applied to L-Histidine-¹⁵N, this technique offers detailed insights into its protonation state, tautomeric equilibrium, and interactions with other molecules, which is of significant interest in drug development and structural biology.

This document provides a detailed application note and experimental protocols for performing ¹H-¹⁵N HSQC NMR experiments on L-Histidine-¹⁵N.

Applications

The ¹H-¹⁵N HSQC experiment on L-Histidine-¹⁵N has several key applications in research and drug development:

  • Determination of Protonation State and pKa: The chemical shifts of the imidazole ring nitrogens (Nδ1 and Nε2) and their attached protons are highly sensitive to the protonation state of the ring.[1][2] By acquiring HSQC spectra at different pH values, a titration curve can be generated to accurately determine the pKa of the histidine side chain.

  • Tautomer Identification: In its neutral form, the imidazole ring of histidine can exist in two tautomeric states: Nδ1-H and Nε2-H. The ¹⁵N chemical shifts are distinct for each tautomer, allowing for the determination of the predominant tautomeric form in a given environment.[3][4]

  • Fragment-Based Drug Discovery (FBDD): In FBDD, ¹H-¹⁵N HSQC is a primary screening method. By observing chemical shift perturbations in the spectrum of a ¹⁵N-labeled target protein upon the addition of small molecule fragments, binding events can be detected and the binding site can be mapped. L-Histidine-¹⁵N can be used as a soluble reporter molecule to characterize the interactions of fragments with histidine-rich binding pockets.

  • Characterization of Metal Binding: The imidazole side chain of histidine is a common ligand for metal ions in metalloproteins. ¹H-¹⁵N HSQC can be used to monitor changes in the chemical environment of the histidine ring upon metal binding, providing information on the coordination site and geometry.

Experimental Data

The following table summarizes the expected ¹H and ¹⁵N chemical shifts and one-bond J-coupling constants for the N-H correlations of L-Histidine at physiological pH (~7.4) and 25°C. At this pH, histidine exists in a dynamic equilibrium between its protonated and neutral forms, with the neutral form being a mixture of Nδ1-H and Nε2-H tautomers. The observed chemical shifts are a population-weighted average.

CorrelationProton (¹H) Chemical Shift (ppm)Nitrogen (¹⁵N) Chemical Shift (ppm)¹J(N,H) Coupling Constant (Hz)
Backbone Amine (Nα-Hα) ~8.0 - 8.5~120 - 125~90 - 95
Side Chain Imidazole (Nδ1-Hδ1) ~13 - 14 (protonated) / ~7.0 (Nδ1-H tautomer)~170 - 180 (protonated) / ~250 (unprotonated in Nε2-H tautomer)~90 - 95
Side Chain Imidazole (Nε2-Hε2) ~13 - 14 (protonated) / ~8.0 (Nε2-H tautomer)~170 - 180 (protonated) / ~250 (unprotonated in Nδ1-H tautomer)~90 - 95

Note: Chemical shifts are referenced to DSS for ¹H and liquid ammonia (B1221849) for ¹⁵N. The exact chemical shifts are sensitive to pH, temperature, and solvent conditions. The ¹J(N,H) values are typical for amino acids.[5]

Experimental Protocols

This section provides a detailed protocol for acquiring and processing a ¹H-¹⁵N HSQC spectrum of L-Histidine-¹⁵N on a Bruker spectrometer equipped with a cryoprobe and running TopSpin software.

Sample Preparation
  • Dissolve L-Histidine-¹⁵N: Weigh an appropriate amount of isotopically labeled L-Histidine (e.g., L-Histidine-α-¹⁵N or uniformly ¹⁵N-labeled) and dissolve it in a suitable buffer to a final concentration of 1-5 mM. A recommended buffer is 20 mM Sodium Phosphate, pH 7.4, containing 50 mM NaCl.

  • Add D₂O: Add 5-10% (v/v) Deuterium Oxide (D₂O) to the sample for the NMR lock.

  • Transfer to NMR Tube: Transfer the final sample solution to a clean, high-quality 5 mm NMR tube.

NMR Data Acquisition
  • Instrument Setup:

    • Insert the sample into the magnet.

    • Lock onto the D₂O signal.

    • Tune and match the probe for both ¹H and ¹⁵N frequencies.

    • Shim the magnetic field to obtain good homogeneity, aiming for a narrow water signal linewidth.

  • Load Standard HSQC Experiment:

    • In TopSpin, create a new dataset.

    • Load a standard sensitivity-enhanced, gradient-selected ¹H-¹⁵N HSQC pulse program, such as hsqcetfpgpsi.[6]

  • Set Acquisition Parameters:

    • Spectral Width (SW):

      • ¹H (F2 dimension): Set a spectral width of approximately 16 ppm, centered around the water resonance (~4.7 ppm).

      • ¹⁵N (F1 dimension): For histidine, a spectral width of 40-50 ppm centered around 118-120 ppm is a good starting point to cover both backbone and sidechain nitrogens.

    • Carrier Frequencies (O1P and O2P):

      • O1P (¹H): Center on the water resonance.

      • O2P (¹⁵N): Center at ~118 ppm.

    • Number of Points (TD):

      • TD2 (¹H): 2048 points.

      • TD1 (¹⁵N): 256-512 increments.

    • Number of Scans (NS): Typically 8, 16, or 32 scans per increment, depending on the sample concentration.

    • Recycle Delay (D1): 1.5 - 2.0 seconds.

    • ¹J(N,H) Coupling Constant: Set the delay for magnetization transfer based on an expected ¹J(N,H) of ~92 Hz.

  • Receiver Gain: Adjust the receiver gain automatically using the rga command.

  • Start Acquisition: Start the experiment by typing zg.

NMR Data Processing
  • Fourier Transformation:

    • Once the acquisition is complete, process the data in TopSpin.

    • Apply a squared sine-bell window function in both dimensions (SSB parameter).

    • Perform a two-dimensional Fourier transform using the xfb command.[6]

  • Phasing:

    • Phase the spectrum manually in both dimensions. Select a well-isolated peak and adjust the zero-order (ph0) and first-order (ph1) phase corrections for both the F2 and F1 dimensions.

  • Baseline Correction: Apply an automatic baseline correction in both dimensions.

  • Referencing:

    • Reference the ¹H dimension to the DSS signal (if added) or the residual water signal (4.7 ppm at 25°C).

    • The ¹⁵N dimension can be referenced indirectly using the gyromagnetic ratios.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis prep1 Dissolve L-Histidine-15N in Buffer prep2 Add D2O for Lock prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Instrument Setup (Lock, Tune, Shim) prep3->acq1 acq2 Load HSQC Pulse Program acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire Data acq3->acq4 proc1 Fourier Transformation acq4->proc1 proc2 Phasing proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Referencing proc3->proc4 an1 Peak Picking & Integration proc4->an1 an2 Chemical Shift Assignment an1->an2 an3 Interpretation an2->an3

Caption: Workflow for ¹H-¹⁵N HSQC of L-Histidine-¹⁵N.

¹H-¹⁵N HSQC Magnetization Transfer Pathway

magnetization_transfer H1 ¹H N15 ¹⁵N H1->N15 INEPT (¹JNH) N15->N15 H2 ¹H N15->H2 Reverse INEPT (¹JNH) H2->H2

Caption: Magnetization transfer in a ¹H-¹⁵N HSQC experiment.

References

Application Notes and Protocols for L-Histidine-¹⁵N Labeling in Protein Structure Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective isotope labeling of amino acids is a powerful technique in nuclear magnetic resonance (NMR) spectroscopy for simplifying complex spectra and probing specific sites within a protein. L-Histidine, with the unique properties of its imidazole (B134444) side chain, serves as an exceptional probe for protein structure, function, and dynamics. The nitrogen atoms in the histidine imidazole ring are highly sensitive to their local chemical environment, including pH, ligand binding, and allosteric changes.[1][2] This sensitivity makes ¹⁵N-labeled L-histidine a versatile tool for elucidating protein mechanisms, mapping interaction surfaces, and characterizing conformational changes that are crucial in drug development.

The imidazole side chain of histidine can exist in different protonation and tautomeric states, each with distinct ¹⁵N chemical shifts, providing detailed insights into the electrostatic environment and catalytic mechanisms at protein active sites.[3][4] By selectively introducing ¹⁵N at the histidine residues, researchers can significantly reduce spectral overlap in large proteins and focus on these critical regions. This application note provides detailed protocols for the selective ¹⁵N-labeling of histidine residues in proteins expressed in E. coli, along with methods for quantitative analysis and NMR-based structural studies.

Key Applications of L-Histidine-¹⁵N Labeling

  • Probing Protein Active Sites: Histidine is frequently found in the active sites of enzymes, where it participates in catalysis. ¹⁵N-labeling allows for the detailed study of its role in enzymatic reactions.

  • Characterizing Protein-Ligand Interactions: The chemical shifts of ¹⁵N-labeled histidine are sensitive to the binding of small molecules, peptides, or other proteins. This allows for the mapping of binding sites and the determination of binding affinities.[5][6]

  • Determining pKa Values and Tautomeric States: The unique ¹⁵N chemical shifts of the imidazole nitrogens can be used to determine the pKa values of individual histidine residues and to identify their dominant tautomeric states (Nδ1-H or Nε2-H), which is critical for understanding protein function and stability.[3][7]

  • Monitoring Conformational Changes: Changes in protein conformation, such as those induced by allosteric effectors or post-translational modifications, can be monitored by observing the chemical shift perturbations of ¹⁵N-labeled histidines.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to L-Histidine-¹⁵N labeling experiments for protein structure determination.

Table 1: Typical ¹⁵N Chemical Shifts of Histidine Imidazole Nitrogens

State of Imidazole RingNitrogen AtomTypical ¹⁵N Chemical Shift (ppm)
Neutral Tautomer (Nδ1-H) Nδ1 (protonated)~178
Nε2 (unprotonated)~249.5
Neutral Tautomer (Nε2-H) Nδ1 (unprotonated)~249.5
Nε2 (protonated)~167.5
Protonated (Cationic) Nδ1~178
Nε2~174

Note: Chemical shifts are reported relative to a reference standard and can vary depending on the local protein environment.[3]

Table 2: Recommended Parameters for Selective ¹⁵N-Histidine Labeling and NMR Analysis

ParameterRecommended Value/RangeNotes
Expression System Histidine auxotrophic E. coli strain (e.g., BL21(DE3) hisG mutant)Minimizes metabolic scrambling and dilution of the ¹⁵N label.
¹⁵N-L-Histidine Concentration 100 - 200 mg/LOptimal concentration may vary depending on the expression level of the target protein.
Unlabeled Amino Acids Add all other 19 amino acids (unlabeled)Prevents the labeled nitrogen from being incorporated into other amino acids.
Protein Concentration for NMR 0.3 - 0.5 mMHigher concentrations improve signal-to-noise but may lead to aggregation.[8]
NMR Buffer pH 6.0 - 7.5The pH should be optimized for protein stability and to probe specific protonation states. A pH below 6.5 can reduce the exchange rate of backbone amide protons.[8]
NMR Spectrometer Field Strength ≥ 600 MHzHigher field strengths provide better spectral resolution and sensitivity.

Experimental Protocols

Protocol 1: Selective ¹⁵N-L-Histidine Labeling of Proteins in E. coli

This protocol is designed for the expression of a target protein with ¹⁵N-labeled histidine residues using a histidine auxotrophic E. coli strain.

Materials:

  • Histidine auxotrophic E. coli expression strain (e.g., BL21(DE3) with a mutation in a histidine biosynthesis gene like hisG) transformed with the plasmid encoding the protein of interest.

  • M9 minimal medium components.

  • ¹⁵N-L-Histidine.

  • Complete set of 19 unlabeled L-amino acids.

  • Glucose (or other carbon source).

  • Appropriate antibiotics.

  • IPTG (or other inducer).

Procedure:

  • Prepare M9 Minimal Medium: Prepare 1 L of M9 minimal medium. Do not add NH₄Cl if you are only labeling histidine.

  • Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.

  • Main Culture Inoculation: The next day, pellet the cells from the starter culture by centrifugation and wash once with M9 salts to remove the rich medium. Inoculate 1 L of M9 minimal medium supplemented with the appropriate antibiotic, 4 g/L glucose, and the complete set of 19 unlabeled amino acids (at a concentration of ~100 mg/L each).

  • Addition of ¹⁵N-L-Histidine: Add ¹⁵N-L-Histidine to a final concentration of 100-200 mg/L.

  • Cell Growth: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue to grow for another 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.

Protocol 2: Quantification of ¹⁵N-Histidine Incorporation by Mass Spectrometry

This protocol provides a method to determine the efficiency of ¹⁵N-L-Histidine incorporation into the target protein.[9]

Materials:

  • Purified ¹⁵N-Histidine labeled protein.

  • Trypsin (or other suitable protease).

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS).

Procedure:

  • Protein Digestion: Digest a small amount of the purified protein with trypsin overnight according to standard protocols.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by mass spectrometry.

  • Data Analysis:

    • Identify peptides containing histidine residues.

    • Compare the isotopic distribution of the histidine-containing peptides with the theoretical distribution for unlabeled peptides.

    • The mass shift of the peptide will indicate the number of incorporated ¹⁵N atoms. Since histidine has three nitrogen atoms, a fully labeled histidine will result in a mass increase of approximately 3 Da per histidine residue.

    • The percentage of incorporation can be calculated by comparing the intensities of the peaks corresponding to the labeled and unlabeled peptides.[10]

Protocol 3: NMR Spectroscopy of ¹⁵N-Histidine Labeled Protein

This protocol outlines the acquisition of a ¹H-¹⁵N HSQC spectrum to observe the histidine side-chain nitrogens.

Materials:

  • Purified and ¹⁵N-Histidine labeled protein at a concentration of 0.3-0.5 mM.

  • NMR buffer (e.g., 25 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.5) containing 5-10% D₂O.

  • NMR spectrometer.

Procedure:

  • Sample Preparation: Prepare the NMR sample by dissolving the lyophilized protein in the NMR buffer or by buffer exchange into the final NMR buffer.

  • Spectrometer Setup: Tune and shim the spectrometer for the protein sample.

  • Acquire ¹H-¹⁵N HSQC Spectrum: Set up a ¹H-¹⁵N HSQC experiment. The spectral width in the ¹⁵N dimension should be wide enough to encompass the chemical shifts of the histidine imidazole nitrogens (approximately 150-260 ppm).

  • Data Processing and Analysis: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). The resulting spectrum will show correlations for the N-H groups of the histidine side chains. The chemical shifts of these peaks can then be analyzed to determine the protonation state and tautomeric form of each histidine residue.[11]

Visualizations

Experimental_Workflow cluster_Expression Protein Expression cluster_Purification Protein Purification & Analysis cluster_NMR NMR Spectroscopy Transformation Transformation into His-auxotrophic E. coli StarterCulture Overnight Starter Culture (LB Medium) Transformation->StarterCulture MainCulture Inoculation of M9 Medium + 19 unlabeled AAs StarterCulture->MainCulture AddLabel Addition of ¹⁵N-L-Histidine MainCulture->AddLabel Growth Cell Growth (OD600 0.6-0.8) AddLabel->Growth Induction Induction with IPTG Growth->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Purification Affinity & Size Exclusion Chromatography Lysis->Purification MS_Analysis Mass Spectrometry (Quantification of ¹⁵N incorporation) Purification->MS_Analysis SamplePrep NMR Sample Preparation Purification->SamplePrep HSQC ¹H-¹⁵N HSQC Experiment SamplePrep->HSQC DataAnalysis Data Analysis (Structure, Dynamics, Interactions) HSQC->DataAnalysis

Caption: Workflow for selective ¹⁵N-Histidine labeling and protein structure analysis.

Histidine_Tautomers cluster_states Histidine Imidazole Ring States and ¹⁵N NMR Signals cluster_neutral Neutral Tautomers Protonated Protonated (Cationic) Nδ1-H: ~178 ppm Nε2-H: ~174 ppm Tautomer_delta Nδ1-H Tautomer Nδ1-H: ~178 ppm Nε2: ~249.5 ppm Protonated->Tautomer_delta Deprotonation Tautomer_epsilon Nε2-H Tautomer Nδ1: ~249.5 ppm Nε2-H: ~167.5 ppm Protonated->Tautomer_epsilon Deprotonation Tautomer_delta->Tautomer_epsilon Tautomerization

Caption: Histidine tautomeric states and their characteristic ¹⁵N chemical shifts.

Histidine_Biosynthesis cluster_pathway Simplified Histidine Biosynthesis Pathway cluster_auxotroph Role of Auxotrophic Strain PRPP PRPP + ATP Intermediates Series of Intermediates PRPP->Intermediates hisG, hisI, hisE Auxotroph A hisG mutant cannot catalyze the first step. Therefore, the cell cannot synthesize its own histidine and must take it up from the medium, ensuring high incorporation of ¹⁵N-L-Histidine. Histidinol_P Histidinol-phosphate Intermediates->Histidinol_P hisD, hisB, hisC, hisF Histidinol Histidinol Histidinol_P->Histidinol hisB Histidinal Histidinal Histidinol->Histidinal hisD Histidine L-Histidine Histidinal->Histidine hisD

Caption: Simplified histidine biosynthesis pathway and the role of an auxotrophic strain.

References

Application Notes and Protocols for LC-MS/MS Analysis of 15N Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with heavy nitrogen (15N) is a powerful metabolic labeling technique for accurate quantitative proteomics.[1] This in vivo approach involves growing cells or organisms in a medium where the primary nitrogen sources are replaced with the 15N isotope.[1][2] As proteins are synthesized, 15N is incorporated into every nitrogen-containing amino acid, resulting in a mass shift for all proteins and peptides compared to their natural abundance (14N) counterparts.[1] This methodology allows for the direct and accurate comparison of protein abundance between different experimental conditions. A key advantage is that the "heavy" (15N) and "light" (14N) samples can be mixed at an early stage of the experimental process, which significantly minimizes experimental variability that can be introduced during sample preparation.[3][4] This application note provides a detailed workflow, experimental protocols, and data analysis considerations for conducting 15N metabolic labeling experiments coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantitative proteomic analysis.

Workflow Overview

The general workflow for a quantitative proteomics experiment using 15N metabolic labeling is a multi-stage process that begins with labeling and culminates in biological interpretation. The main stages are: Sample Preparation & Labeling, Sample Processing, Mass Spectrometry, and Data Analysis.[1]

Workflow cluster_0 Stage 1: Sample Preparation & Labeling cluster_1 Stage 2: Sample Processing cluster_2 Stage 3: Mass Spectrometry cluster_3 Stage 4: Data Analysis Control Cell/Organism Culture (14N Medium) Harvest Harvest Cells/ Tissues Control->Harvest Experimental Cell/Organism Culture (15N Medium) Experimental->Harvest Mix Mix Equal Amounts of 14N and 15N Samples Harvest->Mix Extract Protein Extraction Mix->Extract Digest Protein Digestion (e.g., Trypsin) Extract->Digest Cleanup Peptide Cleanup Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Identify Peptide Identification (Database Search) LCMS->Identify Quantify Quantification (14N/15N Ratio) Identify->Quantify ProteinRatio Protein Ratio Calculation & Statistical Analysis Quantify->ProteinRatio Interpret Biological Interpretation ProteinRatio->Interpret mTOR_Pathway Growth_Factors Growth Factors (e.g., Insulin, EGF) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 produces PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Log2 Ratio: -0.85 Akt->mTORC1 activates S6K1 p70S6K Log2 Ratio: -1.12 mTORC1->S6K1 activates eIF4EBP1 4E-BP1 Log2 Ratio: -0.95 mTORC1->eIF4EBP1 inhibits Autophagy_Proteins Autophagy Proteins Log2 Ratio: 1.32 mTORC1->Autophagy_Proteins inhibits Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis promotes eIF4EBP1->Protein_Synthesis inhibits Autophagy Autophagy Autophagy_Proteins->Autophagy

References

Techniques for Measuring 15N Enrichment in Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate measurement of 15N enrichment in proteins. Isotopic labeling of proteins with stable, non-radioactive isotopes like 15N is a cornerstone technique in modern biological and biomedical research, enabling precise quantification of protein synthesis, turnover, and dynamics. The methodologies outlined herein are critical for applications ranging from fundamental cell biology to preclinical drug development.

Introduction to 15N Isotope Labeling

Stable isotope labeling with heavy nitrogen (15N) is a powerful in vivo technique for quantitative proteomics.[1] The core principle involves the metabolic incorporation of 15N-labeled nitrogen sources, such as amino acids or ammonium (B1175870) salts, into the entire proteome of a cell or organism during protein synthesis.[2] This results in a mass shift for all proteins and their constituent peptides compared to their natural abundance (14N) counterparts.[1] By mixing "heavy" (15N) and "light" (14N) samples, researchers can accurately determine relative protein abundance with high precision, as the samples are combined early in the experimental workflow, minimizing variability.[1][3]

Key Techniques for Measuring 15N Enrichment

The two primary analytical techniques for quantifying 15N enrichment in proteins are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry-Based Methods

Mass spectrometry is the most widely used method for determining 15N incorporation. It offers high sensitivity, accuracy, and throughput. The general workflow involves the metabolic labeling of cells or organisms, followed by sample preparation, mass spectrometry analysis, and data processing.[1]

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the workhorse of quantitative proteomics. Proteins are first digested into peptides, which are then separated by liquid chromatography and analyzed by a mass spectrometer. The mass difference between the 15N-labeled ("heavy") and unlabeled ("light") peptides allows for their relative quantification.[3][4]

2. Isotope Ratio Mass Spectrometry (IRMS): While less common for whole proteome analysis, IRMS provides extremely precise measurements of isotope ratios and can be used to determine the overall 15N enrichment in a bulk protein sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying protein structure and dynamics in solution.[5] For NMR, 15N labeling is essential for multidimensional experiments that resolve the signals from individual atoms within the protein. The signal intensity in an NMR experiment is directly proportional to the percentage of the NMR-active isotope, making high levels of enrichment crucial.[5][6] The 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment is a standard method to check for protein folding and assess the quality of a 15N-labeled protein sample.[6][7]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the primary techniques used to measure 15N enrichment.

TechniquePrecisionSensitivityDynamic RangeThroughputKey Application
LC-MS/MS High (CV < 20%)High (femtomole to attomole)3-5 orders of magnitudeHighGlobal protein quantification, protein turnover studies
NMR (HSQC) HighModerate (micromolar concentrations)LimitedLowStructural biology, protein dynamics, folding analysis
IRMS Very High (‰)HighWideModerateBulk isotope enrichment determination

CV: Coefficient of Variation

Experimental Protocols

Protocol 1: 15N Metabolic Labeling of E. coli for Mass Spectrometry Analysis

This protocol describes the labeling of E. coli using a minimal medium containing 15NH4Cl as the sole nitrogen source.[1]

Materials:

  • M9 minimal medium components (without NH4Cl)

  • 15NH4Cl (or 14NH4Cl for the "light" control)

  • Glucose (or other carbon source)

  • Magnesium sulfate (B86663) (MgSO4)

  • Calcium chloride (CaCl2)

  • Trace elements solution

  • E. coli strain of interest

  • Appropriate antibiotics

Procedure:

  • Prepare M9 Medium: Prepare 1 liter of M9 minimal medium, omitting ammonium chloride. Autoclave to sterilize.[1]

  • Prepare Labeling Medium: Aseptically add the following to the sterile M9 medium:

    • 1 g of 15NH4Cl (for "heavy" medium) or 1 g of 14NH4Cl (for "light" medium).[1]

    • 20 mL of 20% glucose.[1]

    • 2 mL of 1M MgSO4.[1]

    • 100 µL of 1M CaCl2.[1]

    • 1 mL of 1000x trace elements solution.[1]

    • Appropriate antibiotic(s).[1]

  • Cell Culture:

    • Inoculate a small pre-culture in a rich medium (e.g., LB) and grow to a high cell density.[1]

    • Use the pre-culture to inoculate the "light" (14N) and "heavy" (15N) M9 minimal media at a 1:100 dilution.[1]

    • Grow the cultures at the desired temperature with shaking until they reach the desired growth phase (e.g., mid-log phase). To achieve high levels of 15N incorporation (>95%), ensure a sufficient number of cell divisions (typically at least 5-6).[3]

Protocol 2: Protein Extraction, Digestion, and Desalting for LC-MS/MS

Procedure:

  • Harvest and Mix Cells: Harvest the "light" and "heavy" labeled cells by centrifugation. Mix equal amounts of protein from both samples.[3]

  • Cell Lysis: Resuspend the mixed cell pellet in a suitable lysis buffer and lyse the cells using sonication or bead beating.[1]

  • Protein Quantification: Determine the protein concentration of the lysate using a compatible protein assay (e.g., Bradford or BCA).[1][3]

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 5 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.[1]

    • Add iodoacetamide (B48618) (IAA) to a final concentration of 15 mM and incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.[1]

  • Protein Digestion:

    • Dilute the sample with 100 mM NH4HCO3 to reduce the urea (B33335) concentration to less than 2 M.[1]

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[1]

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.[1]

    • Desalt the peptides using a C18 column according to the manufacturer's instructions.[1]

    • Elute the peptides and dry them in a vacuum centrifuge.[1]

Protocol 3: LC-MS/MS Analysis and Data Processing

Procedure:

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer. It is recommended to acquire both MS1 survey scans and MS2 fragment scans at high resolution.[3]

  • Data Analysis:

    • Peptide Identification: Search the acquired MS/MS spectra against a protein database to identify both the 14N and 15N-labeled peptides.[3]

    • Determination of Labeling Efficiency: Calculate the 15N enrichment level by comparing the experimental isotopic pattern of known peptides to their theoretical distributions at different enrichment levels.[3][8] Labeling efficiency can typically range from 93-99%.[2][8]

    • Peptide Quantification: Extract the ion chromatograms (XICs) for both the light and heavy forms of each identified peptide. The ratio of the integrated peak areas or intensities of the heavy to light peptide is then calculated.[3]

    • Protein Quantification: The final protein ratio is typically determined by the median of the peptide ratios.[3][4]

Specialized software such as Protein Prospector, MSQuant, and Census can be used for analyzing 15N labeling data.[3][4]

Visualizations

The following diagrams illustrate the key experimental and data analysis workflows.

Experimental_Workflow cluster_labeling Stage 1: Metabolic Labeling cluster_preparation Stage 2: Sample Preparation cluster_analysis Stage 3: MS Analysis 14N_Culture Grow cells/organism in 14N medium Lysis_14N Cell Lysis 14N_Culture->Lysis_14N 15N_Culture Grow cells/organism in 15N medium Lysis_15N Cell Lysis 15N_Culture->Lysis_15N Quant_14N Protein Quantification Lysis_14N->Quant_14N Quant_15N Protein Quantification Lysis_15N->Quant_15N Mix Mix 1:1 Quant_14N->Mix Quant_15N->Mix Digestion Protein Digestion (e.g., Trypsin) Mix->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS

Experimental workflow for 15N metabolic labeling.[3]

Data_Analysis_Workflow Raw_Data Raw MS Data Peptide_ID Peptide Identification (14N & 15N) Raw_Data->Peptide_ID Labeling_Efficiency Determine Labeling Efficiency Peptide_ID->Labeling_Efficiency Peptide_Quant Peptide Quantification (Heavy/Light Ratios) Labeling_Efficiency->Peptide_Quant Adjust_Ratios Adjust Ratios for Labeling Efficiency Peptide_Quant->Adjust_Ratios Protein_Quant Protein Quantification (Median of Peptide Ratios) Adjust_Ratios->Protein_Quant Final_Ratios Final Protein Ratios Protein_Quant->Final_Ratios

Data analysis workflow for 15N-labeled peptides.[3]

Advanced Considerations

  • Incomplete Labeling: A common challenge is the incomplete incorporation of the 15N isotope.[2] It is crucial to determine the labeling efficiency and correct for it during data analysis to ensure accurate quantification.[3][4]

  • Metabolic Scrambling: In some biological systems, metabolic scrambling can occur, where the 15N label from one amino acid is transferred to another.[5] Tandem mass spectrometry (MS/MS) can be used to confirm the location of heavy isotope labels in the peptides.[5]

  • Alternative Labeling Strategies: For applications where metabolic labeling is not feasible, such as in the analysis of clinical tissues, alternative strategies like using stable isotope labeled (SIL) synthetic peptides as internal standards can be employed for absolute quantification.[3]

  • Targeted Mass Spectrometry: Parallel Reaction Monitoring (PRM) can be combined with 15N labeling to enhance the reliability of quantifying low-abundance proteins by monitoring specific fragment ions.[3][9]

Conclusion

Mass spectrometric analysis of 15N-labeled proteins is a robust and accurate method for global protein quantification.[3] Its primary advantage lies in the ability to combine samples early in the workflow, which significantly minimizes experimental error.[3] While challenges such as incomplete labeling and metabolic scrambling exist, they can be effectively addressed through meticulous experimental design and appropriate data analysis strategies.[3][5] By understanding the principles, protocols, and data analysis workflows outlined in this document, researchers can confidently apply this powerful technique to gain valuable insights into complex biological systems.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low L-Histidine-¹⁵N Incorporation Efficiency in Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of L-Histidine-¹⁵N during recombinant protein expression. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low incorporation efficiency of L-Histidine-¹⁵N?

Low incorporation of L-Histidine-¹⁵N can stem from several factors, primarily related to the metabolic pathways of the expression host, typically E. coli, and the culture conditions. The main culprits include:

  • Isotopic Dilution: The supplied L-Histidine-¹⁵N can be diluted by a pre-existing pool of unlabeled L-Histidine within the cells. This unlabeled histidine can come from the initial growth medium or from the degradation of endogenous proteins.

  • Metabolic Scrambling: While L-Histidine is a terminal amino acid and less prone to metabolic conversion compared to others, some degree of isotopic scrambling can still occur. This involves the nitrogen from L-Histidine-¹⁵N being metabolized and incorporated into other amino acids, diluting the label at the intended histidine residues.

  • Inefficient Amino Acid Uptake: The E. coli cells may not be efficiently importing the exogenous L-Histidine-¹⁵N from the culture medium. This can be influenced by the concentration of other amino acids, the overall health of the cells, and the specific expression strain used.

  • Suboptimal Culture Conditions: Factors such as the composition of the minimal media, pH, temperature, and aeration can all impact cell metabolism and, consequently, the efficiency of amino acid incorporation.

  • Purity of the Isotope: The chemical and isotopic purity of the L-Histidine-¹⁵N source is critical. Contamination with unlabeled histidine will directly reduce the final incorporation efficiency.

Q2: How can I accurately measure the incorporation efficiency of L-Histidine-¹⁵N?

Accurate quantification of isotopic incorporation is essential for validating your labeling strategy. The two primary methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS): This is a highly sensitive method for determining isotopic enrichment. By analyzing the mass shift of the intact protein or, more commonly, proteolytic peptides, you can calculate the percentage of ¹⁵N incorporation. A comparison of the isotopic distribution of a peptide from the labeled protein with its unlabeled counterpart allows for precise quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For proteins being studied by NMR, this technique can also be used to assess labeling efficiency. A 2D ¹H-¹⁵N HSQC spectrum of a uniformly ¹⁵N-labeled protein will show a crosspeak for each backbone amide (excluding prolines) and some sidechains. While qualitative, the signal intensity can give an indication of labeling. For more quantitative analysis, 1D ¹⁵N NMR can be used, where the integral of the ¹⁵N signal is compared to a known standard or a matched unlabeled sample.[1]

Q3: Is it better to use a prototrophic or auxotrophic E. coli strain for L-Histidine-¹⁵N labeling?

For selective labeling of histidine, using a histidine auxotrophic E. coli strain is highly recommended.[2][3][4][5] An auxotrophic strain is unable to synthesize its own histidine due to a genetic mutation in the histidine biosynthesis pathway.[2][4] This means the cells are entirely dependent on the L-Histidine-¹⁵N supplied in the medium for protein synthesis, which significantly reduces isotopic dilution from de novo synthesized unlabeled histidine and can lead to higher incorporation efficiencies.[4][6] Prototrophic strains, which can synthesize all amino acids, are more prone to isotopic dilution.[6]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues related to low L-Histidine-¹⁵N incorporation.

Problem 1: Low Overall ¹⁵N Incorporation Detected by Mass Spectrometry

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Rationale
Incomplete switch to minimal medium Ensure a complete removal of rich medium (e.g., LB) before transferring cells to the ¹⁵N-labeled minimal medium. This can be achieved by pelleting the cells and washing them with M9 salts before resuspension in the labeling medium.Rich media contain unlabeled amino acids that will compete with the L-Histidine-¹⁵N, leading to significant isotopic dilution.
Insufficient L-Histidine-¹⁵N Concentration Increase the concentration of L-Histidine-¹⁵N in the minimal medium. A typical starting point is 100 mg/L, but this may need to be optimized for your specific protein and expression system.A higher concentration of the labeled amino acid can help to outcompete any residual unlabeled histidine and drive uptake by the cells.
Poor Cell Health in Minimal Medium Optimize the minimal medium composition. Ensure all necessary salts, trace metals, and vitamins are present. Monitor cell growth (OD600) and viability after switching to the minimal medium. If growth is significantly impaired, consider a more gradual adaptation to the minimal medium.Healthy, actively growing cells are more efficient at protein synthesis and amino acid uptake. Stress can lead to protein degradation and release of unlabeled amino acids.
Use of a Prototrophic Strain Switch to a histidine auxotrophic E. coli strain (e.g., a strain with a mutation in a key his gene).[2][3][4][5]Auxotrophic strains cannot synthesize their own histidine, forcing them to use the exogenously supplied L-Histidine-¹⁵N and thereby maximizing incorporation efficiency.[2][4][6]
Problem 2: Evidence of Isotopic Scrambling (¹⁵N found in other amino acids)

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Rationale
Metabolic Cross-Contamination Supplement the minimal medium with a cocktail of all other 19 unlabeled amino acids at a concentration of approximately 100 mg/L each.The presence of other unlabeled amino acids can create feedback inhibition of their own biosynthetic pathways, reducing the likelihood of the ¹⁵N from histidine being scavenged for their synthesis.
Sub-optimal Growth Temperature Lower the induction temperature (e.g., from 37°C to 18-25°C).Lower temperatures slow down cellular metabolism, which can reduce the activity of enzymes involved in amino acid catabolism and interconversion, thus minimizing scrambling.
Induction Timing Induce protein expression at a lower cell density (e.g., OD600 of 0.4-0.6).At very high cell densities, nutrient limitations can trigger stress responses and alter metabolic fluxes, potentially increasing isotopic scrambling.

Experimental Protocols

Protocol 1: Selective L-Histidine-¹⁵N Labeling in a Histidine Auxotrophic E. coli Strain

This protocol is designed to maximize the incorporation of L-Histidine-¹⁵N with minimal isotopic scrambling.

Materials:

  • Histidine auxotrophic E. coli strain (e.g., BL21(DE3) ΔhisG) transformed with the expression plasmid.

  • LB medium (or other rich medium).

  • M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl).

  • Sterile stock solutions: 1 M MgSO₄, 1 M CaCl₂, 20% (w/v) glucose, 1000x trace metals solution.

  • ¹⁵NH₄Cl (as the sole nitrogen source for uniform ¹⁵N labeling, if desired).

  • L-Histidine-¹⁵N (isotopic purity >98%).

  • Mixture of the other 19 unlabeled amino acids.

  • Appropriate antibiotic.

Procedure:

  • Pre-culture: Inoculate a single colony into 5-10 mL of LB medium supplemented with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture (Growth Phase): The next day, inoculate 1 L of M9 minimal medium (containing ¹⁵NH₄Cl if uniform labeling is also desired) with the overnight culture to a starting OD600 of ~0.05. Add all necessary supplements (glucose, MgSO₄, CaCl₂, trace metals, and antibiotic). Grow the culture at 37°C with vigorous shaking.

  • Induction and Labeling:

    • When the culture reaches an OD600 of 0.6-0.8, add the L-Histidine-¹⁵N to a final concentration of 100 mg/L.

    • Simultaneously, add the mixture of the other 19 unlabeled amino acids to a final concentration of 100 mg/L each.

    • Induce protein expression with the appropriate inducer (e.g., IPTG).

    • Reduce the temperature to 18-25°C and continue to grow for 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

Protocol 2: Quantification of L-Histidine-¹⁵N Incorporation by Mass Spectrometry

This protocol outlines the general steps for determining the percentage of ¹⁵N incorporation in your protein of interest.

Procedure:

  • Protein Purification: Purify the L-Histidine-¹⁵N labeled protein and an unlabeled control sample to a high degree of purity using your standard protocol.

  • Protein Digestion:

    • Denature the protein samples (e.g., with urea (B33335) or by heating).

    • Reduce and alkylate the cysteine residues (e.g., with DTT and iodoacetamide).

    • Digest the proteins into peptides using a site-specific protease such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Acquire high-resolution mass spectra of the peptides.

  • Data Analysis:

    • Identify histidine-containing peptides from your protein of interest in both the labeled and unlabeled samples.

    • Compare the isotopic distribution of the histidine-containing peptides from the labeled sample to the corresponding peptides from the unlabeled sample.

    • Calculate the extent of the mass shift in the labeled peptides. The mass shift will depend on the number of nitrogen atoms in the peptide and the incorporation efficiency.

    • Use appropriate software to de-isotope the spectra and calculate the average mass of the peptide, from which the percent incorporation can be determined.

Visualizations

Workflow for Troubleshooting Low L-Histidine-¹⁵N Incorporation

troubleshooting_workflow start Low L-Histidine-¹⁵N Incorporation check_ms Quantify Incorporation by Mass Spectrometry start->check_ms low_incorporation Confirm Low Incorporation (<95%) check_ms->low_incorporation check_media Review Media Preparation and Cell Transfer low_incorporation->check_media Yes success High Incorporation Achieved low_incorporation->success No use_auxotroph Switch to Histidine Auxotrophic Strain check_media->use_auxotroph optimize_aa Optimize Amino Acid Concentrations use_auxotroph->optimize_aa check_scrambling Assess Isotopic Scrambling optimize_aa->check_scrambling add_aa_cocktail Supplement with 19 Unlabeled Amino Acids check_scrambling->add_aa_cocktail Yes optimize_growth Optimize Growth Conditions (Temp, etc.) check_scrambling->optimize_growth No add_aa_cocktail->optimize_growth optimize_growth->success

Caption: A decision-making workflow for troubleshooting low L-Histidine-¹⁵N incorporation.

Metabolic Context of L-Histidine Labeling in E. coli

histidine_metabolism cluster_extracellular Extracellular Medium cluster_cell E. coli Cell His15N_ext L-Histidine-¹⁵N transporter Amino Acid Transporters His15N_ext->transporter AA_unlabeled 19 Unlabeled Amino Acids AA_unlabeled->transporter His15N_int Intracellular L-Histidine-¹⁵N Pool transporter->His15N_int protein_synthesis Protein Synthesis (Ribosome) His15N_int->protein_synthesis scrambling Metabolic Scrambling His15N_int->scrambling His_de_novo De Novo Histidine Biosynthesis (in prototrophs) His_unlabeled_pool Unlabeled Histidine Pool His_de_novo->His_unlabeled_pool His_unlabeled_pool->protein_synthesis Isotopic Dilution labeled_protein ¹⁵N-Labeled Recombinant Protein protein_synthesis->labeled_protein other_aa Other Amino Acid Pools scrambling->other_aa

References

Technical Support Center: Troubleshooting Leaky Protein Expression in ¹⁵N Labeling Media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address leaky protein expression during ¹⁵N labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is leaky protein expression and why is it a problem in ¹⁵N labeling?

A: Leaky protein expression refers to the basal, unintended expression of the target protein in the absence of an inducer (e.g., IPTG). In the context of ¹⁵N labeling for NMR studies, this is particularly problematic because it leads to the incorporation of expensive ¹⁵N isotopes into your protein before the intended induction phase. This results in a heterogeneous population of labeled proteins, reduces the overall yield of fully labeled protein, and can complicate downstream NMR analysis.[1][2]

Q2: What are the common causes of leaky protein expression in E. coli?

A: Several factors can contribute to leaky expression:

  • Promoter System: Strong promoters like the T7 promoter, commonly used in pET vectors, can have a low level of basal transcription even without the inducer.[1][3]

  • Host Strain: The E. coli strain used for expression plays a crucial role. Strains that do not tightly control the expression of T7 RNA polymerase can lead to leaky expression.[1][2] For example, standard BL21(DE3) strains can exhibit basal T7 RNA polymerase activity.[4]

  • Plasmid Integrity: Mutations in the promoter region or the repressor gene (e.g., lacI) on the plasmid can impair the repression of gene expression.[1][5]

  • Culture Conditions: Components in rich media, such as lactose, can act as a natural inducer and cause leaky expression.[1] Overgrowth or stress on the cells can also contribute to reduced repression efficiency.[1]

Q3: How can I detect leaky protein expression?

A: The most straightforward method is to perform a small-scale expression trial.

  • Grow a small culture of your expression strain transformed with your plasmid.

  • Before adding the inducer, take a sample of the culture (the "uninduced" sample).

  • Induce the remaining culture and take another sample after the desired expression time (the "induced" sample).

  • Analyze both samples by SDS-PAGE. If you see a band corresponding to the molecular weight of your target protein in the uninduced sample, you have leaky expression.

For more sensitive detection, especially for low levels of leaky expression, a Western blot using an antibody against your protein or its tag can be performed.

Troubleshooting Guide

Issue 1: Significant protein expression is observed before induction.

This is a classic sign of leaky expression. Here are the steps to troubleshoot this issue, starting with the simplest and most common solutions.

Troubleshooting Workflow

Leaky_Expression_Troubleshooting start Leaky Expression Detected check_strain 1. Verify Host Strain start->check_strain change_strain Switch to a Tightly Regulated Strain (e.g., BL21(DE3)pLysS) check_strain->change_strain If using standard BL21(DE3) optimize_media 2. Optimize Growth Media check_strain->optimize_media If strain is appropriate change_strain->optimize_media glucose_addition Add Glucose (1%) to Media optimize_media->glucose_addition If using rich media check_plasmid 3. Check Plasmid Integrity optimize_media->check_plasmid If using minimal media glucose_addition->check_plasmid sequence_plasmid Sequence Plasmid (Promoter, lacI) check_plasmid->sequence_plasmid If issue persists optimize_conditions 4. Optimize Culture Conditions check_plasmid->optimize_conditions If plasmid is correct sequence_plasmid->optimize_conditions lower_temp Lower Pre-induction Growth Temperature optimize_conditions->lower_temp end Leaky Expression Minimized lower_temp->end

Caption: A decision tree for troubleshooting leaky protein expression.

1. Verify and Change the Host Strain

The choice of E. coli expression strain is critical for controlling basal expression.

  • Problem: Standard BL21(DE3) strains can have basal levels of T7 RNA polymerase activity, leading to leaky expression.[4]

  • Solution: Switch to a more tightly regulated strain. Strains containing the pLysS or pLysE plasmid, such as BL21(DE3)pLysS , are highly recommended.[3][6][7] These plasmids express T7 lysozyme, a natural inhibitor of T7 RNA polymerase, which significantly reduces basal expression.[3]

Comparison of Common Expression Strains

Host StrainKey FeatureBasal Expression LevelRecommended Use
BL21(DE3) Standard T7 expressionCan be leakyNon-toxic proteins where high yield is the priority.
BL21(DE3)pLysS Expresses T7 lysozymeLowToxic proteins or when tight control of expression is needed.[3][8]
BL21(DE3)pLysE Expresses higher levels of T7 lysozymeVery LowVery toxic proteins; may reduce overall yield.[9]
Tuner(DE3) lacY permutation allows for adjustable IPTG uptakeTunableFine-tuning expression levels.[8]

2. Optimize Growth Media

  • Problem: Rich media like LB can contain trace amounts of lactose, which can induce the lac operon and lead to leaky expression.[1]

  • Solution: Supplement your growth medium with glucose. The addition of 0.5-1% glucose to the culture medium can help repress basal expression from the lac promoter through catabolite repression.[9][10]

3. Check Plasmid Integrity

  • Problem: Mutations in the lacI gene (which produces the Lac repressor) or the lac operator sequence on your plasmid can prevent proper repression.[1][5]

  • Solution:

    • Retransform: Transform a fresh, verified batch of competent cells with your plasmid.

    • Sequence: If the problem persists, sequence the promoter region, the lac operator, and the lacI gene on your plasmid to ensure there are no mutations.[5]

4. Optimize Culture Conditions

  • Problem: High growth temperatures before induction can increase metabolic rates and potentially lead to higher basal expression.

  • Solution: Lower the temperature of your culture during the initial growth phase (before induction) to 30°C or even 25°C.[10]

Issue 2: Low yield of ¹⁵N-labeled protein despite addressing leaky expression.

Even with leaky expression under control, you may face challenges in obtaining a high yield of your labeled protein.

Experimental Workflow for ¹⁵N Labeling

N15_Labeling_Workflow start Start preculture 1. Pre-culture in Rich Medium (e.g., LB) start->preculture inoculate_m9 2. Inoculate M9 Minimal Media with ¹⁴NH₄Cl preculture->inoculate_m9 grow_to_od 3. Grow to OD₆₀₀ ~0.6-0.8 inoculate_m9->grow_to_od pellet_resuspend 4. Pellet Cells & Resuspend in ¹⁵N M9 Minimal Media grow_to_od->pellet_resuspend induce 5. Induce Protein Expression (e.g., with IPTG) pellet_resuspend->induce express 6. Express Protein (e.g., 18°C overnight) induce->express harvest 7. Harvest Cells express->harvest end Proceed to Purification harvest->end

Caption: A typical workflow for expressing ¹⁵N-labeled proteins.

1. Optimize Induction Conditions

  • Inducer Concentration: Titrate the concentration of your inducer (e.g., IPTG). Sometimes, a lower concentration can lead to better folding and higher yields of soluble protein.[11][12]

  • Induction Temperature and Time: Lowering the expression temperature (e.g., 15-25°C) and extending the induction time (e.g., overnight) can improve protein solubility and yield.[4][11]

Recommended Induction Parameters

TemperatureInduction TimeTypical Outcome
37°C2-4 hoursHigh expression rate, but higher risk of inclusion bodies.
25-30°C4-6 hoursGood balance between yield and solubility.[10]
15-20°C16-24 hoursSlower expression, often leading to higher yields of soluble, properly folded protein.[9]

2. Codon Usage

  • Problem: If your target protein is from a eukaryotic source, its mRNA may contain codons that are rarely used by E. coli. This "codon bias" can slow down or stall translation, leading to low protein yields.[3][11]

  • Solution:

    • Use an E. coli strain that is engineered to express tRNAs for rare codons (e.g., Rosetta™ strains).

    • Synthesize a codon-optimized version of your gene for expression in E. coli.[11][13]

Experimental Protocols

Protocol 1: Small-Scale Expression Trial to Detect Leaky Expression
  • Inoculate 5 mL of LB medium (or another rich medium) containing the appropriate antibiotic with a single colony of your expression strain harboring the expression plasmid.

  • Grow the culture overnight at 37°C with shaking.

  • The next day, inoculate 50 mL of fresh medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

  • Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.5-0.7.

  • Remove a 1 mL aliquot of the culture (this is your uninduced sample ). Centrifuge to pellet the cells, discard the supernatant, and freeze the cell pellet.

  • Add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM) to the remaining culture.

  • Continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18°C).

  • Take a 1 mL aliquot of the induced culture (this is your induced sample ). Measure the OD₆₀₀.

  • Centrifuge the induced sample to pellet the cells, discard the supernatant, and resuspend the pellet in SDS-PAGE loading buffer, normalizing for the OD₆₀₀ reading.

  • Resuspend the uninduced cell pellet in the same volume of loading buffer.

  • Analyze both samples by SDS-PAGE.

Protocol 2: General Protocol for ¹⁵N Labeling in M9 Minimal Medium

This protocol is adapted for a 1 L culture.[14][15]

M9 Minimal Medium (10x Stock, 1 L)

  • 60 g Na₂HPO₄

  • 30 g KH₂PO₄

  • 5 g NaCl

  • Pre-culture: Inoculate a 5 mL pre-culture in a rich medium (e.g., LB) with your E. coli strain and grow to a high cell density.[14]

  • Overnight Culture in Minimal Medium: Use the pre-culture to inoculate a 50-100 mL culture in M9 minimal medium containing ¹⁴NH₄Cl (1 g/L) as the sole nitrogen source. Grow overnight.

  • Main Culture: Inoculate 1 L of M9 medium containing 1 g of ¹⁵NH₄Cl, 20 mL of 20% glucose, 2 mL of 1M MgSO₄, 100 µL of 1M CaCl₂, and the appropriate antibiotic with the overnight M9 culture (a 1:100 dilution is recommended).[14][16]

  • Growth: Grow the culture at the desired temperature with shaking until it reaches the mid-log phase (OD₆₀₀ of ~0.6-0.8).[15]

  • Induction: Induce protein expression by adding your inducer (e.g., IPTG).

  • Expression: Continue to grow the culture at the optimized temperature and duration.

  • Harvest: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.

References

Technical Support Center: Optimizing ¹⁵N Labeling for Cell Growth

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cell growth conditions for ¹⁵N labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to isotopic labeling experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during ¹⁵N labeling experiments.

Problem 1: Low Protein Yield After ¹⁵N Labeling

Symptoms:

  • Significantly lower final protein yield compared to expression in standard media.

  • Poor cell growth or low cell density post-induction.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Metabolic Burden from Minimal Media Cells grown in minimal media for ¹⁵N labeling may experience metabolic stress, leading to reduced growth and protein expression. To mitigate this, a pre-culture adaptation step is recommended. Start by growing a culture in a rich medium (like LB), then transfer it to a minimal medium containing unlabeled ¹⁴NH₄Cl to adapt the cells before inoculating the final ¹⁵N-labeled medium.[1]
Toxicity of Overexpressed Protein "Leaky" or uncontrolled expression of a toxic protein can hinder cell growth.[2] Ensure you are using a tightly regulated promoter system (e.g., T7 promoter in pET vectors).[2] For lac-based promoters, consider using a host strain that overproduces the lac repressor or a helper plasmid like pREP4 to minimize basal expression.[2]
Suboptimal Induction Conditions The timing and concentration of the inducer (e.g., IPTG) are critical. Inducing the culture at a lower optical density (OD₆₀₀) or with a suboptimal inducer concentration can lead to poor yields. It is recommended to induce the culture when it reaches an OD₆₀₀ of 0.6-0.8.[1] The optimal inducer concentration and post-induction time (typically 3-16 hours) should be determined empirically for your specific protein.[1]
Inefficient Cell Lysis Incomplete cell lysis results in a significant loss of expressed protein.[3][4] Employ a combination of enzymatic (e.g., lysozyme) and physical (e.g., sonication, French press) lysis methods.[3] The efficiency of lysis can be monitored by microscopy.[3]
Protein Insolubility Overexpressed proteins can form insoluble inclusion bodies.[5] To improve solubility, try optimizing expression conditions such as lowering the induction temperature, using solubility-enhancing tags, or adding solubilizing agents to the lysis buffer.[5]
Problem 2: Incomplete ¹⁵N Labeling Efficiency

Symptoms:

  • Mass spectrometry or NMR analysis reveals a significant presence of ¹⁴N in the final protein product.

  • Labeling efficiency is below the desired >98%.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Insufficient Labeling Time Cells require sufficient time to incorporate the ¹⁵N label and reach an "isotopic steady state".[1][6] For rapidly dividing cells like E. coli, this is usually achieved within a few generations. For mammalian cells, complete incorporation can take several cell doublings.[1] It is recommended to increase the labeling duration if incomplete labeling is observed.[7]
Dilution from Unlabeled Sources The ¹⁵N-labeled precursor can be diluted by unlabeled nitrogen sources from the media or through amino acid recycling within the cells.[1] Ensure that the ¹⁵N-labeled compound (e.g., ¹⁵NH₄Cl) is the sole nitrogen source in your minimal medium.[1] The purity of the ¹⁵N isotope should be high (ideally >99%) to achieve high-level labeling.[7][8]
Poor Cell Health or Low Metabolic Activity Unhealthy or slow-growing cells will have reduced metabolic activity, leading to inefficient uptake and incorporation of the ¹⁵N label.[1] Optimize growth conditions such as temperature, pH, and aeration to ensure robust cell growth.
Depletion of ¹⁵N Source In dense cultures, the ¹⁵N-labeled nutrient can be depleted over time.[7] Ensure an adequate and consistent supply of the ¹⁵N-labeled nutrient in the growth medium.[7]
Problem 3: Isotopic Scrambling

Symptoms:

  • Mass spectrometry data shows unexpected ¹⁵N incorporation into amino acids that were not intended to be labeled in selective labeling experiments.[1]

  • NMR spectra are more complex than anticipated due to unintended labeling.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Transaminase Activity Transaminases can transfer the ¹⁵N label from one amino acid to another. For instance, aromatic amino acid transaminases can cause nitrogen scrambling between tyrosine and phenylalanine.[1] To minimize this, consider using E. coli strains deficient in key transaminases or adding specific metabolic precursors to the medium to suppress crosstalk between biosynthetic pathways.[1]
Metabolic Branch Points Metabolic pathways with branch points can lead to the redistribution of ¹⁵N labels.[1] For example, tryptophanase can convert tryptophan into indole, pyruvate, and ammonia, leading to nitrogen scrambling.[1] Carefully select labeled precursors that are part of more isolated biosynthetic pathways.[1]
Reversible Enzymatic Reactions High rates of reversible reactions can cause the redistribution of ¹⁵N within a molecule and connected metabolite pools.[1] Optimize cell culture conditions (e.g., temperature, pH) to favor the desired reaction direction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical composition of a minimal medium for ¹⁵N labeling in E. coli?

A1: A common minimal medium for ¹⁵N labeling in E. coli is M9 medium. The key component is the replacement of the standard nitrogen source (NH₄Cl) with ¹⁵NH₄Cl. A typical recipe per liter includes:

  • M9 salts (e.g., 6 g Na₂HPO₄, 3 g KH₂PO₄, 0.5 g NaCl)[9][10]

  • 1 g ¹⁵NH₄Cl (as the sole nitrogen source)[9][10]

  • A carbon source (e.g., 5 g glucose)[9][10]

  • 246 mg MgSO₄·7H₂O[9][10]

  • Trace elements and vitamins (e.g., biotin, thiamin)[11]

  • Appropriate antibiotics[11]

Q2: How can I assess the ¹⁵N labeling efficiency?

A2: Labeling efficiency can be determined using mass spectrometry or NMR spectroscopy.

  • Mass Spectrometry: By analyzing the isotopic distribution of peptides from your labeled protein, you can calculate the relative abundance of the ¹⁵N isotope.[12][13] This method is highly sensitive and can provide precise quantification.[14]

  • NMR Spectroscopy: 2D ¹H-¹⁵N HSQC is a highly sensitive NMR method that indirectly detects ¹⁵N through its coupling to protons.[14] By comparing the signal intensities to an unlabeled sample or an internal standard, you can determine the labeling efficiency.[14] 1D ¹⁵N NMR can also be used but is less sensitive.[14]

Q3: Does ¹⁵N labeling affect cell viability?

A3: Generally, ¹⁵N labeling is considered to have a minimal impact on cell viability and is not reported to be cytotoxic.[15] However, some studies have observed altered growth rates and metabolite levels in E. coli grown in ¹⁵N-labeled media compared to ¹⁴N media.[16] It is good practice to monitor cell health and growth rates during labeling experiments.

Q4: What are the main challenges of ¹⁵N labeling in mammalian cells?

A4: Mammalian cells have more complex nutritional requirements than bacteria and cannot be grown in simple minimal media with a single nitrogen source.[17] Therefore, uniform ¹⁵N labeling in mammalian cells often requires expensive custom media containing a full complement of ¹⁵N-labeled amino acids.[17] Additionally, achieving high labeling efficiency can be challenging due to slower growth rates and protein turnover.[18] Isotopic scrambling can also be a significant issue in mammalian cells.[19]

Q5: What is an isotopic steady state and why is it important?

A5: An isotopic steady state is reached when the rate of isotope incorporation into a metabolic pool equals the rate of its removal, resulting in a constant level of enrichment.[6] Reaching this state is crucial for ensuring uniform and complete labeling of your protein of interest, which is essential for accurate quantitative analysis in techniques like NMR and mass spectrometry.[1]

Experimental Protocols

Protocol: Uniform ¹⁵N Labeling of Proteins in E. coli

This protocol outlines the steps for expressing a ¹⁵N-labeled protein in E. coli using an M9 minimal medium.

  • Prepare Pre-culture: Inoculate a single colony of transformed E. coli into 5 mL of a rich medium (e.g., LB) containing the appropriate antibiotic. Grow overnight at 37°C with shaking.[1]

  • Adapt to Minimal Medium: Inoculate 1 mL of the overnight culture into 100 mL of M9 minimal medium containing ¹⁴NH₄Cl and the appropriate antibiotic. Grow until the culture reaches an OD₆₀₀ of 0.6-0.8. This step helps the cells adapt to the minimal medium.[1]

  • Inoculate Main Culture: Prepare 1 L of M9 minimal medium containing 1 g of ¹⁵NH₄Cl as the sole nitrogen source, along with other necessary components (glucose, MgSO₄, CaCl₂, trace elements, and antibiotic).[1] Inoculate this medium with the adapted pre-culture to a starting OD₆₀₀ of ~0.05.[1]

  • Growth and Induction: Grow the main culture at the optimal temperature for your protein expression (e.g., 37°C) with vigorous shaking.[1] Monitor the OD₆₀₀. When the OD₆₀₀ reaches 0.6-0.8, induce protein expression with the appropriate inducer (e.g., IPTG).[1]

  • Expression: Continue to grow the culture for the desired period post-induction (typically 3-16 hours, depending on the protein and expression temperature).[1]

  • Harvest Cells: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).[1]

  • Cell Lysis and Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with your standard protein purification protocol.[1]

Visualizations

experimental_workflow cluster_preculture Day 1: Pre-culture cluster_adaptation Day 2: Adaptation cluster_main_culture Day 2-3: Main Culture & Expression cluster_harvest Day 3: Harvest & Purification inoculate Inoculate Colony in Rich Medium overnight Overnight Growth (37°C) inoculate->overnight adapt_culture Inoculate into 14N Minimal Medium overnight->adapt_culture Transfer grow_adapt Grow to OD600 0.6-0.8 adapt_culture->grow_adapt main_culture Inoculate into 15N Minimal Medium grow_adapt->main_culture Transfer grow_main Grow to OD600 0.6-0.8 main_culture->grow_main induce Induce Protein Expression (e.g., IPTG) grow_main->induce express Express Protein (3-16 hours) induce->express harvest Harvest Cells by Centrifugation express->harvest Proceed to purify Cell Lysis & Protein Purification harvest->purify

Caption: Workflow for uniform ¹⁵N protein labeling in E. coli.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Protein Yield? metabolic_stress Metabolic Stress? start->metabolic_stress Yes toxicity Protein Toxicity? start->toxicity Yes induction Suboptimal Induction? start->induction Yes lysis Inefficient Lysis? start->lysis Yes adapt Adapt Cells to Minimal Medium metabolic_stress->adapt tight_promoter Use Tightly Regulated Promoter toxicity->tight_promoter optimize_induction Optimize Inducer Concentration & Time induction->optimize_induction optimize_lysis Optimize Lysis Protocol lysis->optimize_lysis

Caption: Troubleshooting logic for low protein yield in ¹⁵N labeling.

References

Technical Support Center: Minimizing Metabolic Scrambling of 15N Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for minimizing metabolic scrambling of 15N labeled amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in your stable isotope labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is metabolic scrambling of 15N labeled amino acids?

A1: Metabolic scrambling refers to the transfer of the 15N isotope from the supplied labeled amino acid to other amino acids within the cell.[1][2] This occurs through various metabolic pathways, most notably through the activity of transaminases, which can lead to the undesired labeling of amino acids that were not the intended target of the experiment.[1] This phenomenon can complicate data analysis and lead to inaccurate quantification in proteomics and metabolomics studies.

Q2: Which amino acids are most prone to metabolic scrambling?

A2: The susceptibility of an amino acid to scrambling varies depending on its metabolic pathway. In human embryonic kidney (HEK) 293 cells, amino acids such as Alanine (A), Aspartic Acid (D), Glutamic Acid (E), Isoleucine (I), Leucine (L), and Valine (V) experience significant scrambling.[3][4] In contrast, Cysteine (C), Phenylalanine (F), Histidine (H), Lysine (B10760008) (K), Methionine (M), Asparagine (N), Arginine (R), Threonine (T), Tryptophan (W), and Tyrosine (Y) show minimal scrambling.[3][4] Glycine (G) and Serine (S) are known to interconvert.[3][4]

Q3: How can I detect if metabolic scrambling is occurring in my experiment?

A3: Metabolic scrambling can be detected by analyzing your mass spectrometry (MS) data for unexpected isotopic enrichment in amino acids that were not supposed to be labeled. High-resolution mass spectrometry and tandem mass spectrometry (MS/MS) can help identify and locate the scrambled isotopes within peptides.[2]

Q4: What are the primary strategies to minimize metabolic scrambling?

A4: The main strategies include:

  • Careful selection of labeled amino acids: Choose amino acids that are known to have minimal scrambling.[1]

  • Optimization of cell culture conditions: Modifying media composition, such as supplementing with specific unlabeled amino acids, can suppress scrambling pathways.[3][5]

  • Use of metabolic inhibitors: Chemical inhibitors can block the activity of enzymes responsible for scrambling, such as transaminases.

  • Employing cell-free protein synthesis systems: These systems have lower metabolic activity compared to in-vivo systems, which significantly reduces scrambling.[6]

  • Using genetically modified organisms: E. coli strains deficient in key transaminases can be used to reduce scrambling.[1]

Q5: Can I completely eliminate metabolic scrambling?

A5: While it is challenging to eliminate scrambling entirely, especially in in-vivo systems, the methods described in this guide can significantly reduce it to manageable levels for most applications. Cell-free systems offer the closest approach to complete elimination of scrambling.[6]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues related to metabolic scrambling.

Issue 1: High levels of scrambling observed for multiple amino acids.

  • Question: My mass spectrometry data shows widespread 15N labeling across many amino acids, not just the one I supplied. What is the likely cause and how can I fix it?

  • Answer:

    • Potential Cause: This is often due to high transaminase activity in the cell line being used.[1] These enzymes readily transfer the 15N amine group from the labeled amino acid to other keto-acid precursors, leading to the synthesis of other 15N-labeled amino acids.

    • Troubleshooting Steps:

      • Switch to a cell-free protein synthesis system: This is the most effective way to minimize transaminase activity.[6]

      • Use metabolic inhibitors: Treat your cell lysate or culture with inhibitors of transaminases, such as aminooxyacetate.[6]

      • Choose a different labeled amino acid: If possible, switch to a labeled amino acid that is less involved in central nitrogen metabolism, such as lysine or proline.[1]

      • Optimize cell culture media: Ensure the media contains an adequate supply of all essential amino acids to reduce the cell's need to synthesize them.

Issue 2: Inaccurate protein quantification in SILAC experiments due to Arginine-to-Proline conversion.

  • Question: In my SILAC experiment using heavy arginine, I'm seeing inaccurate quantification for proline-containing peptides. What's happening and how can I prevent it?

  • Answer:

    • Potential Cause: Some cell lines can metabolically convert arginine to proline.[3][4] This leads to the incorporation of "heavy" proline, which can interfere with the accurate quantification of proline-containing peptides.[3]

    • Troubleshooting Steps:

      • Supplement media with unlabeled proline: Adding an excess of "light" L-proline (e.g., 200 mg/L) to both the "light" and "heavy" SILAC media can suppress the conversion of heavy arginine to heavy proline.[5][7]

      • Use a cell line with low conversion rates: If possible, choose a cell line known to have low arginase and ornithine aminotransferase activity.

      • Inhibit arginase: Use an arginase inhibitor like Nω‐hydroxy‐nor‐l‐arginine (nor-NOHA) to block the conversion pathway.

      • Bioinformatic correction: Some SILAC analysis software can correct for the mass shift caused by proline conversion during data analysis.[4]

Issue 3: Low incorporation of 15N label and evidence of scrambling.

  • Question: I am observing low overall incorporation of my 15N labeled amino acid, and the label that is incorporated appears to be scrambled. What should I check?

  • Answer:

    • Potential Causes: This could be a combination of factors including poor cell health, insufficient adaptation to the labeling medium, or contamination with unlabeled amino acids.

    • Troubleshooting Steps:

      • Ensure complete adaptation: Allow cells to undergo at least 5-6 doublings in the heavy medium to ensure maximal incorporation of the labeled amino acid.[1]

      • Use dialyzed fetal bovine serum (FBS): Standard FBS contains unlabeled amino acids that can compete with your labeled amino acid. Using dialyzed FBS minimizes this contamination.[1]

      • Check cell viability and growth rate: Poor cell health can lead to altered metabolism and inefficient uptake of nutrients. Ensure your cells are healthy and actively dividing.

      • Verify the concentration of the labeled amino acid: Ensure the concentration of the 15N-labeled amino acid in the medium is sufficient and not limiting for protein synthesis.

Data Presentation

The following table summarizes the extent of metabolic scrambling for 18 different 15N-labeled amino acids in Human Embryonic Kidney (HEK) 293 cells. This data can guide the selection of amino acids for your labeling experiments.

Amino Acid (Single Letter Code)Amino Acid (Three Letter Code)Degree of Metabolic Scrambling in HEK293 Cells
AAlaSignificant
CCysMinimal
DAspSignificant
EGluSignificant
FPheMinimal
GGlyInterconverts with Serine
HHisMinimal
IIleSignificant
KLysMinimal
LLeuSignificant
MMetMinimal
NAsnMinimal
RArgMinimal
SSerInterconverts with Glycine
TThrMinimal
VValSignificant
WTrpMinimal
YTyrMinimal
Data adapted from a comprehensive assessment of selective amino acid 15N-labeling in HEK293 cells.[3][4]

Experimental Protocols

Protocol 1: Uniform 15N Labeling of Proteins in E. coli

This protocol is for expressing uniformly 15N-labeled proteins in E. coli using a minimal medium.

Materials:

  • M9 minimal medium components

  • 15NH4Cl (as the sole nitrogen source)

  • Glucose (or other carbon source)

  • MgSO4, CaCl2, and trace elements

  • Appropriate antibiotic

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid of interest

Procedure:

  • Prepare Pre-culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Adapt to Minimal Medium: Inoculate 1 mL of the overnight culture into 100 mL of M9 minimal medium containing 14NH4Cl and the appropriate antibiotic. Grow until the culture reaches an OD600 of 0.6-0.8. This step helps the cells adapt to the minimal medium.[8]

  • Inoculate Main Culture: Prepare 1 L of M9 minimal medium containing 1 g of 15NH4Cl as the sole nitrogen source, along with other necessary components.[8] Inoculate this medium with the adapted pre-culture to a starting OD600 of ~0.05.[8]

  • Growth and Induction: Grow the main culture at the optimal temperature for your protein expression (e.g., 37°C) with vigorous shaking. When the OD600 reaches 0.6-0.8, induce protein expression with the appropriate inducer (e.g., IPTG).[8]

  • Expression and Harvest: Continue to grow the culture for the desired period post-induction. Harvest the cells by centrifugation.[8]

  • Protein Purification: Proceed with your standard protein purification protocol.

Protocol 2: Reduction of Metabolic Scrambling in Cell-Free S30 Extracts with Sodium Borohydride (B1222165) (NaBH4)

This protocol describes the treatment of E. coli S30 extracts with NaBH4 to inactivate pyridoxal-phosphate (PLP)-dependent enzymes, which are major contributors to amino acid scrambling.[6]

Materials:

  • E. coli S30 extract

  • Sodium borohydride (NaBH4)

  • Dialysis buffer (e.g., 10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT)

  • Ice bath

Procedure:

  • Prepare NaBH4 solution: Freshly prepare a solution of NaBH4 in water.

  • Treat S30 extract: On ice, add the freshly prepared NaBH4 solution to the S30 extract to a final concentration of 1 mM.

  • Incubate: Incubate the mixture on ice for 30 minutes.

  • Dialysis: Dialyze the treated S30 extract against a suitable buffer to remove excess NaBH4 and reaction byproducts. Perform at least two buffer changes.

  • Storage: The treated S30 extract can now be used for cell-free protein synthesis or stored at -80°C.

Visualizations

The following diagrams illustrate key concepts and workflows related to minimizing metabolic scrambling.

Metabolic_Scrambling_Pathway 15N-Labeled Amino Acid 15N-Labeled Amino Acid Transaminases Transaminases 15N-Labeled Amino Acid->Transaminases Donates 15N-amine group Keto Acid Pool Keto Acid Pool Keto Acid Pool->Transaminases Accepts 15N-amine group Other 15N-Labeled Amino Acids Other 15N-Labeled Amino Acids Transaminases->Other 15N-Labeled Amino Acids Catalyzes transfer

Metabolic pathway illustrating 15N scrambling via transaminases.

Troubleshooting_Workflow start High Scrambling Detected q1 In-vivo or Cell-free system? start->q1 invivo In-vivo q1->invivo In-vivo cellfree Cell-free q1->cellfree Cell-free q2 Specific amino acid scrambling? invivo->q2 sol_cellfree Consider NaBH4 treatment of S30 extract cellfree->sol_cellfree general General Scrambling q2->general General specific Specific (e.g., Arg -> Pro) q2->specific Specific sol_general Use metabolic inhibitors Optimize media general->sol_general sol_specific Supplement with unlabeled amino acid (e.g., Proline) specific->sol_specific

Troubleshooting workflow for addressing metabolic scrambling.

Experimental_Workflow start Experiment Start step1 Select 15N-Labeled Amino Acid start->step1 step2 Choose Labeling System (In-vivo vs. Cell-free) step1->step2 step3_invivo Optimize Cell Culture Conditions step2->step3_invivo In-vivo step3_cellfree Prepare/Treat S30 Extract (e.g., NaBH4) step2->step3_cellfree Cell-free step4 Perform Labeling Experiment step3_invivo->step4 step3_cellfree->step4 step5 Harvest and Prepare Sample for MS step4->step5 step6 Analyze MS Data for Scrambling step5->step6 end Experiment Complete step6->end

General experimental workflow for minimizing metabolic scrambling.

References

Improving signal-to-noise ratio in 15N NMR spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio in their 15N NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in my 15N NMR spectrum so low?

A1: Low sensitivity in 15N NMR is a common challenge due to several inherent properties of the 15N nucleus. The primary reasons include its low natural abundance (approximately 0.37%) and its low gyromagnetic ratio, which is about 10 times smaller than that of ¹H.[1][2] This results in a much weaker NMR signal compared to proton NMR. Other contributing factors can include low sample concentration, suboptimal experimental parameters, and issues with the spectrometer setup.[3][4]

Q2: What is the quickest way to get a 15N NMR spectrum for a natural abundance sample?

A2: For natural abundance samples, 1D 15N NMR experiments are often too insensitive and time-consuming.[5] The most efficient method is to use a 2D proton-detected heteronuclear correlation experiment, such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment (¹H-¹⁵N HMBC).[1][5] These experiments leverage the higher sensitivity of ¹H detection to overcome the low sensitivity of ¹⁵N.[5] A ¹H-¹⁵N HMBC spectrum can often be acquired in a much shorter time than a 1D ¹⁵N spectrum, sometimes in as little as 20 minutes for a reasonably concentrated sample.[1]

Q3: What is a cryoprobe, and how much can it improve my S/N ratio?

A3: A cryoprobe is a specialized NMR probe where the detection coils and preamplifiers are cooled to cryogenic temperatures (around 25 K) using liquid helium or nitrogen.[6][7] This cooling significantly reduces thermal electronic noise, which is a major contributor to the overall noise in an NMR experiment.[7][8] While the sample itself remains at the desired experimental temperature (e.g., room temperature), the reduction in electronic noise leads to a dramatic increase in the S/N ratio.[7]

S/N Improvement with Cryoprobes

Probe TypeTypical S/N Gain (vs. Room-Temperature Probe)Conditions
Cryoprobe3 to 4-foldLow conductivity organic solvents[6]
Cryoprobe2 to 3.2-foldAqueous samples without salt[6]
Cryoprobe~3.1-foldAqueous protein sample with ~100 mM salt[9]

It is important to note that the performance gain of a cryoprobe can be diminished in samples with high salt concentrations due to increased sample resistance.[6] However, even with high salt, cryoprobes can still offer sensitivity comparable to a conventional probe running a salt-free sample.[6]

Troubleshooting Guide: Low S/N in 15N HSQC Spectra

Use the following logical workflow to diagnose and resolve issues with low signal-to-noise in your 15N Heteronuclear Single Quantum Coherence (HSQC) experiments.

G cluster_0 Troubleshooting Workflow for Low S/N in 15N NMR start Start: Low S/N Observed sample Step 1: Check Sample - Concentration > 50 µM? - Clear, no precipitate? - Correct volume & tube? start->sample Begin Diagnosis spectrometer Step 2: Verify Spectrometer Setup - Probe tuned and matched? - Shimming optimized? - Pulse widths calibrated? sample->spectrometer Sample OK end_node End: S/N Improved sample->end_node Issue Found & Corrected params Step 3: Optimize Acquisition Parameters - Sufficient number of scans? - Receiver gain optimal? - Correct relaxation delay? spectrometer->params Setup OK spectrometer->end_node Issue Found & Corrected advanced Step 4: Advanced Techniques - Use a Cryoprobe? - Use sensitivity-enhanced pulse sequence? - Isotopic labeling? params->advanced Parameters OK params->end_node Issue Found & Corrected advanced->end_node Technique Applied

Caption: A step-by-step workflow for troubleshooting poor signal-to-noise in 15N NMR experiments.

Step 1: Sample Preparation and Handling

Q: How critical is sample concentration for a 15N HSQC experiment?

A: Sample concentration is extremely critical. For 2D experiments like the HSQC, a protein concentration of at least 50 µM is recommended, while for 3D experiments, around 1 mM is often necessary.[10] The signal intensity is directly proportional to the number of spins in the coil, so doubling the concentration will roughly double the signal.

Q: My sample has some precipitate. Does this matter?

A: Yes, absolutely. Precipitate or cloudy samples will lead to poor magnetic field homogeneity, resulting in broad lines and a significant loss of signal.[4] Always ensure your sample is fully dissolved and centrifuged to remove any particulate matter before placing it in the NMR tube.

Q: What is the best type of NMR tube to use for a low-volume, concentrated sample?

A: For low-volume samples, Shigemi tubes are highly recommended.[10] They are designed to match the length of the NMR coil, which maximizes the concentration of the sample within the detection region and improves shimming, leading to better sensitivity.

Step 2: Spectrometer Setup

Q: What does "tuning and matching" the probe mean, and why is it important?

A: Tuning and matching are electronic adjustments made to the NMR probe to ensure it efficiently transmits radiofrequency pulses to the sample and receives the resulting signals.[11] A poorly tuned probe will reflect a significant portion of the pulse power, leading to inaccurate pulse widths and a substantial loss in signal-to-noise.[12] This procedure should be performed for every new sample, as the sample itself affects the probe's electronic environment.[11]

Q: How do I know if my shimming is good enough?

A: Shimming is the process of optimizing the homogeneity of the static magnetic field (B₀) across the sample volume.[12] Poor shimming results in broad, distorted lineshapes, which severely degrades both resolution and S/N.[13] Good shimming is indicated by a stable and maximized lock signal and sharp, symmetrical peaks in the spectrum.[13] Most modern spectrometers have automated shimming routines (e.g., topshim) that are highly effective.[10]

Q: I used the automated receiver gain (rga). Is this always optimal?

A: While automatic receiver gain calculation (rga) is a good starting point, it may not always be perfectly optimal for maximizing S/N.[10] The receiver gain amplifies the NMR signal before digitization. If it's set too low, the signal is not sufficiently amplified above the digitizer noise. If set too high, the free induction decay (FID) can be "clipped," leading to artifacts and a loss of signal intensity. Recent studies have shown that the relationship between receiver gain and S/N can be non-linear, and manual optimization may yield better results.[14][15] It is advisable to manually check the FID after the first few scans to ensure it is not clipped.

Step 3: Experimental Parameter Optimization

Q: How many scans are enough for my 15N HSQC?

A: The number of scans (NS) directly impacts the S/N ratio, which improves with the square root of the number of scans (S/N ∝ √NS).[7] This means to double the S/N, you must increase the experiment time by a factor of four. The required number of scans depends heavily on the sample concentration.

Sample ConcentrationRecommended Scans (NS) per increment
1 mM2 to 8
500 µM8 to 16
< 100 µM32 or more

Note: These are starting recommendations and may need adjustment.[10]

Q: What is the relaxation delay (d1), and how should I set it?

A: The relaxation delay is the time between the end of one scan and the beginning of the next, allowing the nuclear spins to return to thermal equilibrium. If this delay is too short relative to the T₁ relaxation time of the nuclei, the signal will become saturated, leading to a significant loss of intensity.[13] For ¹H-detected experiments on proteins, a relaxation delay of 1.0 to 1.5 seconds is a common starting point.[6]

Q: How does the number of increments in the indirect (¹⁵N) dimension affect sensitivity?

A: The number of increments (t₁ points) in the indirect dimension determines the resolution in that dimension. Using fewer increments will shorten the total experiment time but will result in lower resolution and potentially truncated signals in the ¹⁵N dimension, which can reduce the S/N of the resulting peaks after Fourier transformation. A typical ¹⁵N HSQC experiment on a protein might use 128 to 256 complex points in the indirect dimension.[10]

Key Factors Affecting 15N NMR Sensitivity

G cluster_main Factors Influencing Signal-to-Noise Ratio in 15N NMR cluster_sample Sample Properties cluster_hardware Hardware cluster_params Experimental Parameters snr Signal-to-Noise Ratio (S/N) conc Concentration snr->conc volume Sample Volume snr->volume labeling 15N Isotopic Labeling snr->labeling field Magnetic Field Strength (B₀) snr->field probe Probe Type (Cryoprobe) snr->probe scans Number of Scans (NS) snr->scans delay Relaxation Delay (d1) snr->delay pulse Pulse Sequence snr->pulse

Caption: Key factors related to the sample, hardware, and experimental setup that determine the final S/N.

Experimental Protocols

Protocol 1: Basic 15N HSQC Setup (Bruker TopSpin)

This protocol outlines the basic steps for setting up a standard sensitivity-enhanced ¹H-¹⁵N HSQC experiment.

  • Sample Preparation :

    • Ensure the protein sample is at a suitable concentration (ideally > 0.1 mM) in a buffer containing 5-10% D₂O for the lock signal.[10]

    • Transfer the sample to a high-quality NMR tube (e.g., Shigemi tube for low volumes).[10]

  • Spectrometer Setup :

    • Insert the sample into the spectrometer.

    • Load a standard shim file and perform automated shimming (topshim).[10]

    • Tune and match the probe for both ¹H and ¹⁵N frequencies (atma).[10]

  • Experiment Creation and Parameter Setup :

    • Create a new experiment dataset.[16]

    • Read a standard parameter set for a sensitivity-enhanced HSQC (e.g., hsqcetf3gpsi).[10][17]

    • Calibrate the 90° proton pulse width (p1 at power level pl1) using a pulsecal routine or similar method.[10]

    • Set the spectral widths (sw) and transmitter frequency offsets (o1p for ¹H, o3p for ¹⁵N) to cover all expected signals. For proteins, the ¹⁵N offset is typically set around 118-120 ppm.[10]

    • Set the number of points in the direct dimension (td in F2) to 1024 or 2048.[10]

    • Set the number of increments in the indirect dimension (td in F1) to at least 128.[10]

    • Set the number of scans (ns) based on sample concentration (e.g., 8 or 16 for a ~500 µM sample).[10] Set the number of dummy scans (ds) to 16 or 32 to allow the spins to reach a steady state.[10]

    • Set the relaxation delay (d1) to 1.0-1.5 seconds.

  • Execution and Processing :

    • Calculate the receiver gain (rga).[10]

    • Start the acquisition (zg).[10]

    • After completion, process the data using the appropriate command (e.g., xfb) and perform manual phasing if necessary.[10]

References

Technical Support Center: Overcoming Poor Yield of 15N Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low yield of 15N labeled proteins.

Troubleshooting Guides

This section addresses specific issues that may arise during your 15N labeling experiments, offering potential causes and actionable troubleshooting steps.

Problem 1: Low or No Expression of the Target Protein in Minimal Media

Possible Causes:

  • Metabolic Burden and Toxicity: The use of minimal media and 15N-labeled compounds can impose a metabolic burden on E. coli, and the overexpressed protein itself might be toxic to the cells.[1][2] Leaky expression (expression before induction) of a toxic protein can slow cell growth and lead to plasmid loss.[1][3]

  • Suboptimal Growth Conditions: Factors such as media composition, aeration, temperature, and induction time can significantly impact protein expression in minimal media.[3][4][5]

  • Codon Bias: The gene of interest may contain codons that are rare in E. coli, leading to inefficient translation.[6]

  • Incorrect Protein Folding: High expression rates can lead to the formation of insoluble inclusion bodies.[7][8]

Troubleshooting Steps:

  • Optimize Expression Strain:

    • Use strains like BL21(DE3) which are deficient in proteases like Lon and OmpT, minimizing degradation of the target protein.[9]

    • For toxic proteins, consider using strains like C41(DE3) or Lemo21(DE3), which are better suited for expressing challenging proteins.[1][2][10]

  • Control Leaky Expression:

    • Use tightly regulated promoter systems like the T7 promoter in pET vectors.[1]

    • Ensure the presence of sufficient repressor proteins, for example, by using plasmids that co-express the LacI repressor.[1][3]

  • Optimize Culture Conditions:

    • Media Composition: Ensure the minimal media is properly supplemented with essential nutrients. A well-buffered medium can prevent acidification, which is detrimental to cell growth and protein yield.[3] Consider using a modified M9 medium (M9++) for high-density cell growth.[11]

    • Aeration: Use baffled flasks and maintain a low culture volume-to-flask volume ratio (e.g., 250 mL in a 2 L flask) to ensure adequate oxygen supply.[3]

    • Induction Time and Temperature: Inducing at a lower temperature (e.g., 15-25°C) for a longer period can improve protein solubility and yield.[4][5][6][8] The optimal cell density for induction (OD600) should be determined empirically for each protein.[3][4]

  • Address Codon Bias:

    • Use E. coli strains that are engineered to express rare tRNAs.[6]

    • Consider codon-optimizing the gene sequence for expression in E. coli.[6]

Problem 2: Low Incorporation of 15N Isotope

Possible Causes:

  • Contamination with 14N: The presence of unlabeled nitrogen sources in the media or from the initial culture can lead to low incorporation efficiency.

  • Insufficient 15N Source: The amount of 15NH4Cl in the medium may not be sufficient for the cell density achieved.

  • Amino Acid Recycling: Metabolic processes within the cell can sometimes lead to the scrambling of isotopes.[12]

Troubleshooting Steps:

  • Minimize 14N Contamination:

    • When transitioning from a rich pre-culture (like LB) to the minimal M9 medium, ensure the cells are thoroughly washed and pelleted to remove any residual 14N-containing media.

    • Start the pre-culture in a small volume of minimal media containing the 15N source.[13]

  • Optimize 15N Source Concentration:

    • Typically, 1 g/L of 15NH4Cl is sufficient for complete labeling in standard M9 media.[13][14] For high-density cultures, the concentration might need to be adjusted.

  • Verify Incorporation Efficiency:

    • Use mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to accurately determine the percentage of 15N incorporation.[15][16][17][18][19]

Frequently Asked Questions (FAQs)

Q1: What is the typical yield I can expect for a 15N labeled protein?

Yields are highly protein-dependent. However, with optimized protocols, it is possible to achieve yields of 14–25 mg of labeled protein from a 50 mL high-density culture.[5] For some proteins, yields of up to 100 mg per liter have been reported.[1]

Q2: Which E. coli strain is best for 15N labeling?

BL21(DE3) is a commonly used and effective strain for protein expression.[9] For proteins that are toxic or difficult to express, strains like C41(DE3) and C43(DE3) can offer improved yields.[1]

Q3: How can I check the 15N incorporation efficiency?

Mass spectrometry (MS) and NMR spectroscopy are the two primary methods.[16] MS can determine the mass shift due to 15N incorporation, while 2D 1H-15N HSQC NMR provides a sensitive method for assessing labeling efficiency, especially for lower concentration samples.[15]

Q4: What is the composition of a good minimal medium for 15N labeling?

M9 minimal medium is a standard choice.[13] A modified M9 medium, referred to as M9++, has been shown to support high-density cell growth and can increase protein yield.[11] The basic components include a nitrogen source (15NH4Cl), a carbon source (glucose), and various salts and trace elements.

Quantitative Data Summary

Table 1: Effect of Glucose and 15NH4Cl Concentration on Protein Yield

Glucose (g/L)15NH4Cl (g/L)Relative Protein YieldReference
221x[3]
42>5x[3]
43~7.5x[3]

Table 2: Comparison of Protein Yields in Different Media and Growth Conditions

MediumInduction OD600Final OD600Relative Protein YieldReference
M9 (Traditional)~1~2-31x[11]
M9++ (High Density)~6~10-20up to 7x[11]
pH-stabilized LB~6~10-20up to 4x[11]

Experimental Protocols

Protocol 1: High-Yield 15N Labeled Protein Expression in E. coli

This protocol is adapted from established methods for high-density cell growth.[11]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid of interest.

  • LB medium

  • M9++ medium (see composition below)

  • 15NH4Cl

  • Glucose

  • Appropriate antibiotic

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

M9++ Medium Composition (per 1 L):

  • 1x M9 salts (6.8 g Na2HPO4, 3 g KH2PO4, 0.5 g NaCl)

  • 1 g 15NH4Cl

  • 4 g Glucose

  • 2 mL 1 M MgSO4

  • 100 µL 1 M CaCl2

  • 1 mL 1000x Trace Metals Solution

  • 1 mL 1000x Vitamin Solution

  • 1 mL 10% LB medium (optional, can improve growth without significant isotope dilution)[11]

Procedure:

  • Pre-culture: Inoculate a single colony into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Starter Culture: Inoculate 100 mL of M9++ medium with the overnight pre-culture and grow at 37°C until the OD600 reaches 2.0-3.0.

  • Main Culture: Inoculate 1 L of M9++ medium with the starter culture. Grow at 37°C with vigorous shaking.

  • Induction: When the OD600 reaches ~6.0, lower the temperature to 20°C and induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

  • Expression: Continue to grow the culture at 20°C for 16-20 hours.

  • Harvesting: Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -80°C until purification.

Protocol 2: Checking 15N Incorporation using 2D 1H-15N HSQC NMR

This protocol provides a method to assess the efficiency of 15N labeling.[15]

Procedure:

  • Protein Purification: Purify the 15N-labeled protein using standard chromatography techniques.

  • Sample Preparation: Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) and concentrate to 0.1-1 mM. Add 5-10% D2O for the spectrometer lock.

  • NMR Data Acquisition:

    • Set up a 2D 1H-15N HSQC experiment on an NMR spectrometer.

    • Optimize acquisition parameters for your sample.

  • Data Analysis:

    • Process the 2D spectrum.

    • The presence of cross-peaks in the 1H-15N HSQC spectrum indicates the incorporation of 15N.

    • To quantify the labeling efficiency, compare the signal intensity of a well-resolved cross-peak from the labeled sample to that of a matched concentration of an unlabeled sample (which represents 0.37% natural abundance of 15N).[15]

Visualizations

experimental_workflow cluster_prep Preparation cluster_growth Growth & Expression cluster_downstream Downstream Processing transform Transformation of E. coli preculture Overnight Pre-culture (LB) transform->preculture starter_culture Starter Culture (M9++ with 15N) preculture->starter_culture main_culture Main Culture (M9++ with 15N) starter_culture->main_culture induction Induction (IPTG) main_culture->induction OD600 ~6.0 expression Protein Expression induction->expression Lower Temp. harvest Cell Harvesting expression->harvest purification Protein Purification harvest->purification analysis Analysis (MS/NMR) purification->analysis

Caption: Experimental workflow for 15N labeled protein expression.

nitrogen_assimilation ext_15NH4 Extracellular 15NH4+ int_15NH4 Intracellular 15NH4+ ext_15NH4->int_15NH4 Transport gln 15N-Glutamine int_15NH4->gln Glutamine Synthetase glu 15N-Glutamate gln->glu Glutamate Synthase glu->gln other_aa Other 15N-Amino Acids glu->other_aa Transaminases protein 15N-Labeled Protein other_aa->protein Translation

Caption: Simplified pathway of 15N assimilation in E. coli.

References

Technical Support Center: Strategies to Enhance 15N Labeling Efficiency in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing 15N labeling experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the efficiency of isotopic labeling in your cell culture experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your 15N labeling experiments, offering potential causes and actionable troubleshooting steps.

Problem 1: Low or Incomplete 15N Labeling Efficiency

Symptoms:

  • The overall percentage of 15N incorporation is below the expected level (typically >95% for mammalian cells).[1]

  • Significant presence of unlabeled (14N) peptides in mass spectrometry analysis.

  • Reduced signal-to-noise ratio in NMR spectra.[2]

Potential CauseTroubleshooting Steps
Insufficient Labeling Duration For optimal labeling, cells need to undergo a sufficient number of doublings in the 15N-containing medium to dilute out the existing 14N-containing proteins.[1] For mammalian cells, this can take several doublings to reach an isotopic steady state.[1] Tissues or cells with slow protein turnover rates may require longer labeling periods.[3]
Dilution from Unlabeled Sources Ensure the complete removal of unlabeled amino acids from the culture medium to prevent dilution effects.[1] Use high-purity (>99%) 15N-labeled precursors. When preparing media, ensure that no unlabeled nitrogen sources are inadvertently introduced.
Poor Cell Health or Low Metabolic Activity Optimize cell culture conditions, including temperature and pH, to ensure cells are healthy and metabolically active.[1] Monitor cell viability and density throughout the experiment. Sub-optimal conditions can lead to reduced uptake of labeled precursors.[1]
Suboptimal Cell Density Seeding cells at an optimal density is crucial. Overly dense cultures can lead to nutrient depletion and accumulation of toxic byproducts, while sparse cultures may have slower metabolic rates.
Depletion of 15N Source In dense or long-term cultures, the 15N-labeled nutrient can be depleted over time. Ensure an adequate supply of the 15N source in the medium throughout the experiment.
Problem 2: Significant Isotopic Scrambling Detected

Symptoms:

  • Unexpected 15N incorporation into amino acids that were not the intended target of labeling.

  • Broad or complex isotopic patterns in mass spectra, complicating data analysis.

  • Lower than expected enrichment in the target amino acids.

Potential CauseTroubleshooting Steps
High Transaminase Activity Transaminases can transfer the 15N label between different amino acids.[1] To mitigate this, consider using E. coli strains deficient in key transaminases or adding specific metabolic precursors to the medium to suppress crosstalk between biosynthetic pathways.[1]
Metabolic Branch Points Metabolic pathways with branch points can lead to the redistribution of 15N labels.[1] Carefully select labeled precursors that are part of more isolated biosynthetic pathways with irreversible steps.
Reversible Enzymatic Reactions High rates of reversible enzymatic reactions can redistribute 15N within a molecule and connected metabolite pools.[1] Optimize cell culture conditions such as temperature and pH to favor the desired reaction direction.[1] In some cases, specific enzyme inhibitors for off-target reversible reactions may be used.[1]
Cell-Free Systems as an Alternative In cell-free protein expression systems, isotopic scrambling occurs to a much lesser extent because the metabolic pathways of a host organism are not present.[4]

Quantitative Data Summary

The efficiency of 15N labeling can vary depending on the organism or cell line used. The following table provides a summary of typical labeling efficiencies that can be achieved under optimal conditions.

Organism/Cell LineTypical Labeling Efficiency (%)Notes
E. coli>99%High efficiency is achievable in minimal media with 15NH4Cl as the sole nitrogen source.
Mammalian Cells (general)95-99%Efficiency is dependent on the cell line, the composition of the culture medium, and the duration of the labeling period.[1]
HEK293 Cells >90%A high level of stable-isotope enrichment can be achieved within four passages.
CHO Cells >90%Similar to HEK293 cells, high enrichment is achievable with proper adaptation to serum-free media.

Note: Expression levels are often lower in CHO cells compared to HEK293 cells.[5]

Mandatory Visualizations

experimental_workflow Experimental Workflow for 15N Labeling cluster_prep Preparation cluster_labeling Labeling and Expression cluster_analysis Analysis prep_media Prepare 15N-Enriched Minimal Medium inoculate Inoculate Main Culture with 15N Medium pre_culture Grow Pre-culture in Unlabeled Medium adapt_culture Adapt Cells to Minimal Medium pre_culture->adapt_culture adapt_culture->inoculate grow_induce Grow to Desired Density and Induce Expression inoculate->grow_induce expression Continue Culture for Protein Expression grow_induce->expression harvest Harvest Cells expression->harvest purify Purify Protein harvest->purify analyze Analyze Labeling Efficiency (MS or NMR) purify->analyze

Figure 1. A generalized experimental workflow for 15N labeling in cell culture.

troubleshooting_workflow Troubleshooting Low 15N Labeling Efficiency start Low 15N Labeling Efficiency Detected check_duration Was labeling duration sufficient (several doublings)? start->check_duration increase_duration Increase labeling time check_duration->increase_duration No check_media Is the 15N source pure and are there any 14N contaminants? check_duration->check_media Yes re_evaluate Re-evaluate labeling efficiency increase_duration->re_evaluate optimize_media Use high-purity 15N source and ensure no 14N contamination check_media->optimize_media No check_cells Are cells healthy and metabolically active? check_media->check_cells Yes optimize_media->re_evaluate optimize_conditions Optimize cell culture conditions (pH, temp, cell density) check_cells->optimize_conditions No check_cells->re_evaluate Yes optimize_conditions->re_evaluate

Figure 2. A decision tree for troubleshooting low 15N labeling efficiency.

nitrogen_assimilation Simplified Nitrogen Assimilation Pathway cluster_uptake Uptake cluster_cell Cellular Metabolism Nitrate_in Nitrate (NO3-) (extracellular) Nitrate Nitrate (NO3-) Nitrate_in->Nitrate Nitrate Transporter Ammonium_in Ammonium (15NH4+) (extracellular) Ammonium Ammonium (15NH4+) Ammonium_in->Ammonium Ammonium Transporter Nitrite Nitrite (NO2-) Nitrate->Nitrite Nitrate Reductase Nitrite->Ammonium Nitrite Reductase Glutamine Glutamine Ammonium->Glutamine Glutamine Synthetase Glutamate Glutamate Glutamate->Glutamine Amino_Acids Other Amino Acids Glutamate->Amino_Acids Transaminases Glutamine->Glutamate Glutamate Synthase (GOGAT) Proteins 15N-Labeled Proteins Amino_Acids->Proteins Protein Synthesis

Figure 3. A simplified diagram of the nitrogen assimilation pathway in eukaryotic cells.

Experimental Protocols

Protocol 1: Uniform 15N Labeling of Proteins in E. coli

This protocol describes a general method for producing uniformly 15N-labeled proteins in E. coli using a minimal medium.

Materials:

  • M9 minimal medium components (without NH4Cl)

  • 15NH4Cl (as the sole nitrogen source)

  • Glucose (or other carbon source)

  • MgSO4 and CaCl2 solutions

  • Trace elements solution

  • Appropriate antibiotics

  • E. coli expression strain transformed with the plasmid of interest

Procedure:

  • Prepare Pre-culture: Inoculate a single colony of the transformed E. coli into 5 mL of a rich medium (e.g., LB) containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Adapt to Minimal Medium: Inoculate 1 mL of the overnight culture into 100 mL of M9 minimal medium containing unlabeled (14N) NH4Cl and the appropriate antibiotic. Grow until the culture reaches an OD600 of 0.6-0.8. This step helps adapt the cells to the minimal medium.[1]

  • Inoculate Main Culture: Prepare 1 L of M9 minimal medium containing 1 g of 15NH4Cl as the sole nitrogen source, along with other necessary components (e.g., 20 ml of 20% w/v glucose, 1 ml of 1M MgSO4, 0.3 ml of 1M CaCl2, and trace elements) and the appropriate antibiotic.[6] Inoculate this medium with the adapted pre-culture to a starting OD600 of approximately 0.05.

  • Growth and Induction: Grow the main culture at the optimal temperature for your protein expression (e.g., 37°C) with vigorous shaking. Monitor the OD600. When the OD600 reaches 0.6-0.8, induce protein expression with the appropriate inducer (e.g., IPTG).[1][6]

  • Expression: Continue to grow the culture for the desired period post-induction (typically 3-16 hours, depending on the protein and expression temperature).[1]

  • Harvest Cells: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).[1] The cell pellet can be stored at -20°C or used immediately for protein purification.[6]

  • Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with your standard protein purification protocol.[1]

Protocol 2: Uniform 15N Labeling of Proteins in Mammalian Suspension Culture (e.g., HEK293 or CHO cells)

This protocol provides a general guideline for labeling proteins in mammalian cells grown in suspension.

Materials:

  • 15N-labeled amino acid mixture or a commercially available 15N-labeling medium for mammalian cells

  • Dialyzed Fetal Bovine Serum (dFBS) if required

  • Mammalian expression cell line (e.g., HEK293 or CHO) adapted to suspension and serum-free or low-serum conditions

  • Spinner flasks or shaker flasks suitable for suspension culture

  • Transfection reagent and expression vector

Procedure:

  • Cell Culture Adaptation: Adapt the mammalian cell line to a serum-free or low-serum medium that is compatible with isotopic labeling. This may require a gradual reduction of serum over several passages.

  • Prepare Labeling Medium: Prepare the culture medium by supplementing a basal medium (lacking amino acids) with the 15N-labeled amino acid mixture according to the manufacturer's instructions. If serum is necessary, use dialyzed FBS to minimize the introduction of unlabeled amino acids.

  • Inoculate Culture: Inoculate a spinner or shaker flask containing the pre-warmed 15N labeling medium with the adapted cells at the optimal seeding density for your cell line.

  • Cell Expansion and Labeling: Culture the cells in the 15N medium for a sufficient number of passages (typically at least 4-5) to ensure a high level of 15N incorporation (>90%).[7] Monitor cell density and viability regularly.

  • Transfection and Expression: Once a stable, highly enriched culture is established, scale up the culture and perform transient transfection with your expression vector.

  • Protein Expression: Continue to culture the cells post-transfection for the desired expression period (typically 48-72 hours).

  • Harvest and Purify: Harvest the cells (for intracellular proteins) or the culture supernatant (for secreted proteins) by centrifugation. Proceed with your established protein purification protocol.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a problem? A: Isotopic scrambling is the unintentional transfer of an isotopic label (like 15N) from its original molecule or position to other molecules or positions within a molecule.[8] This is often due to the activity of metabolic enzymes like transaminases.[1] It is a problem because it can lead to a heterogeneous isotopic distribution in the final product, which complicates data analysis and can lead to inaccurate quantification in mass spectrometry or ambiguous signals in NMR spectroscopy.[8]

Q2: How can I determine the 15N labeling efficiency in my experiment? A: The most common methods for determining 15N labeling efficiency are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In MS, the efficiency is calculated by comparing the experimental isotopic pattern of peptides to their theoretical distributions at different enrichment levels. In NMR, the intensity of signals from the 15N-labeled sample can be compared to that of a known concentration of a natural abundance standard.

Q3: What is an isotopic steady state, and why is it important? A: An isotopic steady state is reached when the rate of incorporation of the heavy isotope into newly synthesized molecules equals the rate of removal of the light isotope through degradation and dilution. Reaching this state is crucial for achieving the highest possible and most uniform labeling efficiency, which is essential for accurate quantitative studies.[1]

Q4: Are there alternatives to in-vivo labeling to reduce scrambling? A: Yes, cell-free protein synthesis systems are an excellent alternative.[4] In these systems, you provide the necessary components for transcription and translation in a test tube, including 15N-labeled amino acids. Since the complex metabolic networks of a living cell are absent, isotopic scrambling is significantly reduced.[4]

Q5: Can the choice of cell line (e.g., HEK293 vs. CHO) affect labeling efficiency? A: While both HEK293 and CHO cells can achieve high labeling efficiencies (>90%), the optimal conditions and media formulations may differ.[7] HEK293 cells are known for their high transfection efficiency and are often used for transient expression. CHO cells are a robust industry standard for stable cell line development and large-scale production. Expression levels can sometimes be lower in CHO cells compared to HEK293 cells.[5] The choice of cell line should be based on the specific requirements of your protein and experiment.

References

Technical Support Center: Troubleshooting Incomplete 15N Labeling in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with incomplete 15N labeling in their mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is incomplete 15N labeling and why is it a problem?

Incomplete 15N labeling occurs during metabolic labeling experiments when not all nitrogen atoms in a molecule, such as a protein or metabolite, are replaced by the heavy 15N isotope.[1] Consequently, a portion of the nitrogen atoms remains as the naturally abundant light 14N isotope. This presents a significant challenge for quantitative studies because it distorts the mass distribution of the labeled molecules, which can lead to inaccurate quantification and misinterpretation of metabolic flux data.[1] The use of stable isotope labeling is a cornerstone for accurate and reproducible measurements in quantitative proteomics.[2] Among these methods, 15N metabolic labeling is a robust technique for quantifying thousands of proteins at once by incorporating a stable heavy isotope into all expressed proteins.[2]

Q2: How does incomplete 15N labeling affect my mass spectrometry data?

Incomplete 15N labeling directly influences the isotopic distribution of your labeled peptides or metabolites in the mass spectrometer. Instead of observing a single, distinct "heavy" peak, you will see a broader isotopic cluster. This can result in several issues:

  • Inaccurate Quantification: Analysis software that assumes 100% labeling will incorrectly calculate the abundance of the heavy species. This leads to skewed heavy-to-light ratios and an underestimation of the actual changes in abundance.[1]

  • Incorrect Monoisotopic Peak Assignment: The broadening of the isotopic cluster can make it difficult for software to correctly identify the monoisotopic peak of the heavy-labeled molecule. This can result in reduced identification rates of heavy-labeled peptides.[1][3]

  • Reduced Signal-to-Noise Ratio: The signal's distribution across multiple isotopic peaks can lower the signal-to-noise ratio, making it more challenging to detect and accurately measure low-abundance molecules.[1]

Q3: What are the common causes of incomplete 15N labeling?

Several factors can contribute to incomplete 15N labeling:

  • Insufficient Labeling Duration: The time required to achieve high enrichment depends on the growth rate and protein turnover of the organism or cell line.[1] For instance, tissues with slow protein turnover, like the brain, may necessitate longer labeling periods or even labeling across multiple generations to achieve high enrichment.[1] For most cell lines, a minimum of five to six cell doublings is recommended to achieve over 97% incorporation.[4]

  • Depletion of 15N Source: The 15N-labeled nutrient in the growth medium can become depleted over time, particularly in dense cultures.[1]

  • Purity of the 15N Isotope: The purity of the 15N-labeled salt or amino acid used is critical. Using a 15N-containing salt with a purity of over 99% is recommended for achieving high-level labeling.[1][3]

  • Amino Acid Pools: The presence of unlabeled amino acids from internal protein degradation or from the media can dilute the labeled precursor pool.[1] Standard Fetal Bovine Serum (FBS) contains endogenous "light" amino acids, which compete with the heavy-labeled ones, so it is essential to use dialyzed FBS.[4]

  • Metabolic Scrambling: The labeled nitrogen from one amino acid can be metabolically converted and incorporated into other amino acids, which dilutes the label at the intended position.[1][5]

Troubleshooting Guides

Issue 1: Low Labeling Efficiency Observed in Mass Spectra

Symptoms:

  • Broad isotopic clusters for labeled peptides.

  • The calculated heavy-to-light ratios are lower than expected.

  • Significant M-1 peak in the isotopic distribution of the heavy-labeled peptide.[1][3]

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficient Labeling TimeIncrease the duration of labeling to allow for more cell divisions or protein turnover. For slow-growing cells or tissues with slow turnover, consider extending the labeling period significantly.[1][4]
Depletion of 15N SourceFor long-term labeling experiments, replenish the medium with fresh 15N-labeled nutrients periodically.[1]
Low Purity of 15N SourceEnsure the use of high-purity 15N-labeled compounds (e.g., >99% purity).[1][3]
Contamination with Light Amino AcidsUse dialyzed Fetal Bovine Serum (FBS) to eliminate unlabeled amino acids.[4] Ensure all media components are free of unlabeled nitrogen sources.
Suboptimal Cell HealthMonitor cell health and ensure optimal growth conditions. Stressed or unhealthy cells may have altered metabolism and nutrient uptake.
Issue 2: Inaccurate Quantification and Skewed Heavy/Light Ratios

Symptoms:

  • Reproducibility issues between biological replicates.

  • Underestimation of protein upregulation.

Workflow for Correcting Quantification Data:

cluster_0 Data Acquisition & Analysis A Acquire High-Resolution MS1 Spectra B Identify Abundant Peptides A->B C Extract Experimental Isotopic Distribution B->C D Determine Labeling Efficiency C->D Compare to theoretical distributions E Input Efficiency into Quantification Software D->E F Software Corrects H/L Ratios E->F G Accurate Quantification F->G

Caption: Workflow for correcting quantification data for incomplete 15N labeling.

Detailed Steps for Correction:

  • Determine Labeling Efficiency:

    • Acquire high-resolution mass spectra of your 15N-labeled sample.[1]

    • Identify several abundant peptides with good signal-to-noise ratios.[1]

    • Use software tools like Protein Prospector's MS-Isotope module to compare the experimental isotopic distribution with theoretical distributions at various levels of 15N incorporation.[1][3] The ratio of the M-1 to M peak is particularly sensitive to labeling efficiency.[1][3][6]

  • Correct for Incomplete Labeling in Software:

    • Once the labeling efficiency is determined (e.g., 95%), this value must be used as a parameter in your quantification software.[1]

    • The software will then adjust the calculated peptide or metabolite ratios by accounting for the contribution of the unlabeled portion to the isotopic cluster.[1]

Impact of Correction on Quantification:

The following table illustrates the importance of correcting for incomplete labeling. Failing to do so can lead to a significant underestimation of the true changes in abundance.[1]

True H/L RatioLabeling EfficiencyObserved H/L Ratio (Without Correction)
2.095%1.8
5.095%4.5
10.095%9.0
2.090%1.6
5.090%4.0
10.090%8.0
Note: The observed H/L ratio without correction will be skewed. The table provides an illustrative example.[1]

Experimental Protocols

Protocol 1: General Method for 15N Metabolic Labeling in Cell Culture

This protocol provides a general method for the 15N labeling of proteins in cultured cells.

  • Cell Culture and Labeling:

    • Culture cells in a "light" medium containing the natural abundance of nitrogen (14N).

    • For the "heavy" sample, culture cells in a medium where the primary nitrogen sources are replaced with 15N-labeled compounds (e.g., 15NH4Cl, K15NO3).[2]

    • Ensure a sufficient number of cell divisions (typically at least 5-6) to achieve high levels of 15N incorporation (>95%).[2][4]

  • Sample Preparation:

    • Harvest the "light" and "heavy" cell populations.

    • Mix the samples in a 1:1 ratio based on cell count or protein concentration.

    • Lyse the cells and extract the total protein.

    • Digest the proteins into peptides using an appropriate protease (e.g., trypsin).[7]

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).[1]

    • Acquire data in both MS1 (for quantification) and MS2 (for identification) modes. High resolution in MS1 is crucial for resolving isotopic peaks.[1]

Experimental Workflow Diagram:

cluster_0 Sample Preparation cluster_1 Mass Spectrometry & Data Analysis A Culture Cells (14N Medium) C Mix 1:1 A->C B Culture Cells (15N Medium) B->C D Protein Extraction & Digestion C->D E LC-MS/MS Analysis D->E F Peptide Identification E->F G Quantification (14N/15N Ratio) F->G

Caption: General experimental workflow for a 15N metabolic labeling experiment.

Protocol 2: Determining 15N Labeling Efficiency

This protocol outlines the steps to determine the 15N labeling efficiency of your protein samples using mass spectrometry.[1]

  • Sample Preparation:

    • Prepare a sample of your 15N-labeled proteins.

    • Digest the proteins into peptides with trypsin.

  • Data Acquisition:

    • Analyze the peptide mixture on a high-resolution mass spectrometer.

  • Data Analysis:

    • Identify peptides from your sample using a database search.

    • Select 8-10 abundant peptides with good signal-to-noise ratios and a mass preferably below 1500 m/z.[1]

    • For each selected peptide, extract the experimental isotopic distribution from the MS1 scan.

    • Use a tool like Protein Prospector's "MS-Isotope" to generate theoretical isotopic patterns for a range of labeling efficiencies (e.g., 90-99%).[1][3]

    • Manually compare the experimental isotopic pattern to the theoretical patterns to find the best match and determine the labeling efficiency. The M-1/M peak ratio is a sensitive indicator.[1][3][6]

Troubleshooting Decision Tree:

Start Incomplete Labeling Suspected Q1 Is Labeling Duration Sufficient? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is 15N Source High Purity? A1_Yes->Q2 S1 Increase Labeling Time A1_No->S1 End Re-evaluate Labeling Efficiency S1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Using Dialyzed FBS? A2_Yes->Q3 S2 Use >99% Purity Source A2_No->S2 S2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is Cell Culture Healthy? A3_Yes->Q4 S3 Switch to Dialyzed FBS A3_No->S3 S3->End A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No A4_Yes->End S4 Optimize Culture Conditions A4_No->S4 S4->End

Caption: Decision tree for troubleshooting incomplete 15N labeling.

References

Technical Support Center: Correcting for Incomplete ¹⁵N Enrichment in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with incomplete ¹⁵N enrichment in quantitative proteomics experiments.

Frequently Asked Questions (FAQs)

Q1: What is incomplete ¹⁵N enrichment and why is it a problem?

Incomplete ¹⁵N enrichment occurs when not all nitrogen atoms in a protein are replaced by the heavy ¹⁵N isotope during a metabolic labeling experiment.[1] Instead, a fraction of the nitrogen atoms remains as the naturally abundant light ¹⁴N isotope.[1] This is a significant issue in quantitative proteomics because it distorts the mass distribution of the labeled molecules, which can lead to inaccurate quantification and misinterpretation of data.[1]

Q2: How does incomplete ¹⁵N labeling affect my mass spectrometry data?

Incomplete ¹⁵N labeling has several adverse effects on mass spectrometry data:

  • Inaccurate Quantification: Analysis software that assumes 100% labeling will incorrectly calculate the abundance of the heavy-labeled species, leading to skewed heavy/light ratios and an underestimation of true changes in protein abundance.[1]

  • Incorrect Monoisotopic Peak Assignment: The isotopic cluster of the heavy-labeled peptide becomes broader and more complex, which can make it difficult for software to correctly identify the monoisotopic peak.[1][2][3] This can lead to a significant reduction in the identification rate of heavy-labeled peptides.[2][3]

  • Reduced Signal-to-Noise Ratio: The signal is distributed across multiple isotopic peaks, which can lower the signal-to-noise ratio and make it more challenging to detect and accurately measure low-abundance proteins.[1]

Q3: What are the common causes of incomplete ¹⁵N labeling?

Several factors can contribute to incomplete ¹⁵N labeling:

  • Insufficient Labeling Duration: Achieving high enrichment levels depends on the organism's or cell line's growth rate and protein turnover.[1] For many cell lines, a minimum of five to six cell doublings is recommended to achieve over 97% incorporation.[4][5] Tissues with slow protein turnover, such as the brain, may require longer labeling periods or even labeling across multiple generations.[1]

  • Purity of the ¹⁵N Isotope: The purity of the ¹⁵N-labeled source is critical. It is recommended to use a ¹⁵N-containing salt or amino acid with over 99% purity to achieve high-level labeling.[1]

  • Depletion of the ¹⁵N Source: The ¹⁵N-labeled nutrient in the growth medium can become depleted over time, particularly in dense cultures.[1]

  • Presence of Unlabeled Amino Acids: The presence of unlabeled amino acids, for instance from standard fetal bovine serum (FBS) in cell culture, can compete with the heavy-labeled amino acids and lead to incomplete labeling.[4][5] It is crucial to use dialyzed FBS, from which free amino acids have been removed.[5][6]

  • Metabolic Scrambling: The labeled nitrogen from one amino acid can be metabolically converted and incorporated into other amino acids, diluting the label.[1][7]

Troubleshooting Guide

Issue: My heavy/light protein ratios seem inaccurate and lower than expected.

  • Possible Cause: Incomplete ¹⁵N labeling is a likely cause, leading to an underestimation of the heavy-labeled peptide signal.

  • Solution:

    • Determine the Labeling Efficiency: It is crucial to experimentally determine the actual ¹⁵N enrichment level in your samples. A detailed protocol for this is provided below.

    • Correct for Incomplete Labeling in Software: Once you have determined the labeling efficiency (e.g., 97%), this value should be used as a parameter in your quantification software.[1] Software like Protein Prospector allows for the input of labeling efficiency to correct the calculated peptide ratios.[2][8][9]

Issue: The identification rate of my heavy-labeled peptides is significantly lower than my light-labeled peptides.

  • Possible Cause: Incomplete labeling broadens the isotopic cluster of heavy peptides, making it difficult for the mass spectrometry software to correctly assign the monoisotopic peak.[2][3] This is particularly problematic for larger peptides.

  • Solution:

    • Optimize Mass Spectrometry Parameters: Use a high-resolution mass spectrometer, as high resolution in the MS1 scan can help to better resolve the isotopic peaks and reduce peak overlap, improving the accuracy of monoisotopic peak assignment and quantification.[2][3]

    • Use Appropriate Software and Parameters: Employ software that is well-suited for ¹⁵N-labeled data analysis. For instance, Protein Prospector has features to handle the complexity of ¹⁵N labeling.[2][8][10] Ensure that the search parameters in your software account for the ¹⁵N label.[8]

Quantitative Data Presentation

Incomplete ¹⁵N labeling can significantly impact the accuracy of quantitative proteomics data. The following table illustrates how failing to correct for incomplete labeling can lead to an underestimation of the true heavy-to-light (H/L) protein abundance ratios.

Actual H/L RatioAssumed Labeling EfficiencyObserved H/L Ratio (Incorrect)Corrected H/L Ratio
2.095%~1.92.0
5.095%~4.755.0
10.095%~9.510.0
0.595%~0.520.5
Note: This table provides an illustrative example of the impact of incomplete labeling. The observed H/L ratio without correction will be skewed.[1]

Experimental Protocols

Protocol: Determination of ¹⁵N Labeling Efficiency

This protocol outlines the steps to determine the ¹⁵N labeling efficiency of your protein samples using mass spectrometry.[1]

1. Sample Preparation: a. Culture cells or organisms in a medium containing a ¹⁵N-labeled nitrogen source.[11] b. Harvest the cells or tissues and extract the total protein. c. Digest the proteins into peptides using an appropriate protease (e.g., trypsin).[1]

2. Mass Spectrometry Analysis: a. Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap).[1] b. It is crucial to acquire data with high resolution in the MS1 scan to accurately resolve the isotopic peaks.[1]

3. Data Analysis: a. Use a database search engine to identify peptides from your sample.[1] b. Select 8-10 abundant peptides with good signal-to-noise ratios, preferably with a mass below 1500 m/z.[1][8] c. For each selected peptide, extract the experimental isotopic distribution from the MS1 scan. d. Utilize a software tool, such as Protein Prospector's "MS-Isotope" module, to generate theoretical isotopic patterns for a range of labeling efficiencies (e.g., 90-99%).[1][8] e. Compare the experimental isotopic distribution with the theoretical patterns. The ratio of the M-1 to the M peak is particularly sensitive to the labeling efficiency and can be used to determine the incorporation rate.[1][8]

Visualizations

G cluster_labeling Stage 1: Sample Preparation & Labeling cluster_processing Stage 2: Sample Processing cluster_ms Stage 3: Mass Spectrometry cluster_analysis Stage 4: Data Analysis cell_culture_14N Cell Culture (14N Medium) Control Sample harvest Harvest Cells cell_culture_14N->harvest cell_culture_15N Cell Culture (15N Medium) Experimental Sample cell_culture_15N->harvest mix Mix Equal Amounts of 14N and 15N Samples harvest->mix extraction Protein Extraction mix->extraction digestion Protein Digestion (e.g., Trypsin) extraction->digestion cleanup Peptide Cleanup digestion->cleanup lc_ms LC-MS/MS Analysis cleanup->lc_ms identification Peptide Identification (Database Search) lc_ms->identification quantification Quantification (14N/15N Ratio Calculation) identification->quantification protein_ratio Protein Ratio Calculation & Statistical Analysis quantification->protein_ratio interpretation Biological Interpretation protein_ratio->interpretation

Caption: Generalized workflow for quantitative proteomics using ¹⁵N metabolic labeling.

G cluster_workflow Correction Workflow determine_efficiency Determine Labeling Efficiency (%) input_efficiency Input Labeling Efficiency into Quantification Software determine_efficiency->input_efficiency software_corrects Software Corrects Heavy/Light Ratios input_efficiency->software_corrects accurate_results Accurate Quantitative Results software_corrects->accurate_results

Caption: Workflow for correcting quantification data for incomplete ¹⁵N labeling.[1]

References

Technical Support Center: Protein Expression for NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein expression tailored for Nuclear Magnetic Resonance (NMR) studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their protein production workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my protein yield consistently low?

A1: Low protein yield is a frequent issue and can stem from several factors throughout the expression and purification process.[1][2][3] Key areas to investigate include:

  • Suboptimal Expression Conditions: The induction time, temperature, and inducer concentration are critical variables.[2] High induction levels can sometimes lead to the formation of non-functional, insoluble protein aggregates known as inclusion bodies.[1]

  • Inefficient Cell Lysis: If the cells are not effectively broken open, a significant portion of your protein will not be released for purification.[1]

  • Protein Insolubility: The expressed protein may be forming insoluble aggregates within the cell.[1]

  • Plasmid Integrity: Ensure the plasmid sequence, particularly the gene of interest and the promoter region, is correct.[1]

Q2: My protein is expressed, but it's insoluble. What can I do?

A2: Protein insolubility often leads to the formation of inclusion bodies, which are dense aggregates of misfolded protein.[4][5] While this can protect the protein from proteases, it requires additional refolding steps that can be complex and may not yield functional protein. Strategies to improve solubility include:

  • Lower Expression Temperature: Reducing the temperature (e.g., to 18-25°C) slows down the rate of protein synthesis, which can give the protein more time to fold correctly.[2][4]

  • Solubility-Enhancing Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to your protein of interest can improve its solubility.[6][7][8]

  • Co-expression with Chaperones: Molecular chaperones can assist in the proper folding of your protein, preventing aggregation.[7]

  • Optimize Buffer Conditions: Screening different buffer components, pH levels, and additives can significantly enhance protein solubility.[9][10] For instance, the addition of arginine and glutamate (B1630785) can be beneficial.[11]

Q3: How can I prevent my purified protein from aggregating?

A3: Protein aggregation can occur even after successful purification and is a major hurdle for NMR studies which require high protein concentrations.[12][13] Several factors can contribute to aggregation, including exposed hydrophobic surfaces and protein instability.[12] To mitigate this:

  • Optimize Buffer Conditions: Screen a variety of buffer conditions, including pH, ionic strength, and the addition of stabilizing agents like glycerol, detergents, or reducing agents (e.g., DTT, TCEP).[13][14]

  • Work at Low Temperatures: Performing purification steps at 4°C can help reduce aggregation.[14]

  • Maintain Low Protein Concentration Initially: While NMR requires high final concentrations, keeping the protein concentration low during the initial purification steps can prevent aggregation.[13][14]

  • Site-Directed Mutagenesis: If you can identify hydrophobic residues on the protein surface that may be causing aggregation, mutating them to more hydrophilic residues can improve solubility.[12]

Q4: I'm having trouble with isotopic labeling for my NMR experiment. What are common issues?

A4: Isotopic labeling is essential for NMR studies of proteins larger than 10 kDa.[7] Common problems include low incorporation efficiency and isotope scrambling.

  • Low Labeling Efficiency: This can be a consequence of low protein expression in minimal media, which is required for labeling.[15] To improve this, you can try supplementing the minimal media with a small amount of rich, labeled media to boost cell growth and protein production.[15]

  • Isotope Scrambling: This occurs when the isotopic labels are metabolized by the host cells and incorporated into other molecules, leading to ambiguous NMR signals.[16] Using cell-free protein expression systems can significantly reduce scrambling as you have more direct control over the components in the reaction.[16]

Q5: My protein appears to be toxic to the expression host. How can I overcome this?

A5: Protein toxicity can severely limit cell growth and, consequently, protein yield.[17] Strategies to manage toxic protein expression include:

  • Tightly Regulated Promoters: Use expression systems with very low basal expression levels to prevent the accumulation of toxic protein before induction. The arabinose-inducible (pBAD) promoter is a good example.[17]

  • Use of Specific E. coli Strains: Strains like C41(DE3) and C43(DE3) are derivatives of BL21(DE3) that have been selected for their ability to tolerate the expression of some toxic proteins.[15]

  • Lower Inducer Concentration and Temperature: Reducing the amount of inducer (e.g., IPTG) and lowering the expression temperature can slow down the production of the toxic protein, making it more manageable for the cells.[17]

  • Periplasmic Expression: Secreting the protein to the periplasm can sometimes mitigate toxicity.[17]

Troubleshooting Guides

Guide 1: Troubleshooting Low Protein Yield

This guide provides a systematic approach to diagnosing and solving low protein yield.

Experimental Protocol: Checking Protein Solubility

  • Take a 1 mL sample of your induced cell culture.

  • Lyse the cells using your standard protocol (e.g., sonication).

  • Reserve a "Total Lysate" sample for SDS-PAGE analysis.

  • Centrifuge the lysate at high speed (>15,000 x g) for 20-30 minutes to separate the soluble and insoluble fractions.

  • Carefully collect the supernatant, which is the "Soluble Fraction".

  • Resuspend the pellet in the same volume of buffer as the supernatant; this is the "Insoluble Fraction".

  • Run the "Total Lysate", "Soluble Fraction", and "Insoluble Fraction" on an SDS-PAGE gel.

  • Visualize the protein bands using Coomassie staining or Western blot to determine the location of your target protein.[2]

G start Low Protein Yield check_expression Is the protein expressed? (Check total lysate via SDS-PAGE/Western Blot) start->check_expression optimize_expression Optimize Expression Conditions: - Test different inducer concentrations - Vary induction time and temperature - Use a richer growth medium initially check_expression->optimize_expression No check_solubility Is the protein in the soluble fraction? check_expression->check_solubility Yes no_expression No Expression optimize_expression->no_expression improve_solubility Improve Solubility: - Lower expression temperature - Use solubility-enhancing tags - Co-express with chaperones - Screen different lysis buffers check_solubility->improve_solubility No check_binding Does the protein bind to the affinity column? check_solubility->check_binding Yes insoluble Protein is Insoluble improve_solubility->insoluble optimize_binding Optimize Binding: - Check tag accessibility - Increase binding time - Ensure correct buffer conditions (pH, salt) check_binding->optimize_binding No check_elution Does the protein elute from the column? check_binding->check_elution Yes no_binding No Binding optimize_binding->no_binding optimize_elution Optimize Elution: - Adjust elution buffer composition (e.g., imidazole (B134444) concentration) - Use a gradient elution check_elution->optimize_elution No success High Yield of Purified Protein check_elution->success Yes no_elution No Elution optimize_elution->no_elution

Caption: Troubleshooting workflow for low protein yield.

Guide 2: Managing Inclusion Body Formation

Inclusion bodies are a common consequence of high-level recombinant protein expression in E. coli.[4] This guide outlines strategies to either avoid their formation or to recover protein from them.

Experimental Protocol: Small-Scale Expression Trials to Optimize for Soluble Expression

  • Set up several small-scale cultures (5-10 mL) of your E. coli expression strain.

  • Induce the cultures under a variety of conditions. For example:

    • Temperature: 18°C, 25°C, 30°C, 37°C.

    • Inducer Concentration (e.g., IPTG): 0.1 mM, 0.5 mM, 1.0 mM.

    • Induction Time: 4 hours, 8 hours, overnight.

  • After induction, harvest the cells and perform the "Checking Protein Solubility" protocol described in Guide 1 for each condition.

  • Analyze the results by SDS-PAGE to identify the conditions that maximize the amount of soluble protein.

G start Protein forms Inclusion Bodies strategy Choose a Strategy start->strategy avoid_ib Strategy 1: Avoid Inclusion Body Formation strategy->avoid_ib Avoid recover_from_ib Strategy 2: Recover Protein from Inclusion Bodies strategy->recover_from_ib Recover optimize_soluble Optimize for Soluble Expression: - Lower temperature (18-30°C) - Reduce inducer concentration - Use a weaker promoter - Change E. coli strain avoid_ib->optimize_soluble add_tags Use Solubility-Enhancing Tags: - MBP, GST, Trx, etc. avoid_ib->add_tags isolate_ib Isolate Inclusion Bodies recover_from_ib->isolate_ib soluble_protein Soluble, Folded Protein optimize_soluble->soluble_protein add_tags->soluble_protein solubilize_ib Solubilize with Denaturants: - 8M Urea - 6M Guanidinium Hydrochloride isolate_ib->solubilize_ib refold Refold the Protein: - Dialysis - Rapid dilution - On-column refolding solubilize_ib->refold functional_protein Functional Protein refold->functional_protein

Caption: Strategies for managing inclusion body formation.

Data Presentation

Table 1: Common Solubility-Enhancing Fusion Tags
TagSize (kDa)Common Purification ResinNotes
Maltose Binding Protein (MBP)~42AmyloseCan significantly improve the solubility of fusion partners.
Glutathione S-Transferase (GST)~26GlutathioneDimerization of GST can sometimes promote solubility.
Thioredoxin (Trx)~12Phenylarsine OxideCan also promote the formation of correct disulfide bonds.
Small Ubiquitin-like Modifier (SUMO)~11---Has its own protease for specific cleavage.
N-utilizing substance A (NusA)~55---A large tag that can enhance the solubility of difficult proteins.
Table 2: Comparison of E. coli Expression Strains
StrainGenotype HighlightsKey Features and Applications
BL21(DE3) lon- ompT-General-purpose strain for T7 promoter-based expression. Lacks proteases Lon and OmpT.
BL21(DE3)pLysS Contains pLysS plasmidExpresses T7 lysozyme, which reduces basal expression of the T7 RNA polymerase, useful for toxic proteins.
Rosetta(DE3) Contains pRARE plasmidSupplies tRNAs for rare codons in E. coli, improving expression of proteins from organisms with different codon usage.
C41(DE3) Mutation in T7 RNA polymerase geneTolerates expression of some toxic proteins that are lethal to BL21(DE3).
SHuffle T7 Cytoplasmic disulfide bond formationPromotes correct disulfide bond formation in the cytoplasm.

References

Technical Support Center: Optimizing NMR Buffer Conditions for 15N Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers optimize buffer conditions for Nuclear Magnetic Resonance (NMR) spectroscopy of 15N labeled proteins.

Frequently Asked Questions (FAQs)

Q1: What are the initial buffer conditions I should start with for my 15N labeled protein?

A good starting point for a new protein is a buffer that mimics physiological conditions.[1] A common recommendation is a phosphate (B84403) buffer at a pH between 6.0 and 7.0 with a salt concentration of 100-150 mM NaCl.[1] It is also advisable to research buffer conditions used for similar proteins or in previous structural studies (e.g., X-ray crystallography) of your protein of interest.[1]

Q2: What is the ideal protein concentration for a 15N HSQC experiment?

For a 2D 15N HSQC experiment, a protein concentration of approximately 0.05 mM may be sufficient, especially when using a spectrometer equipped with a cryoprobe.[1] However, for more detailed structural studies, such as 3D triple-resonance experiments for backbone assignments, a higher concentration of around 0.3-0.5 mM is recommended.[2] For smaller peptides, concentrations can be higher, in the range of 2-5 mM.[2]

Q3: How does pH affect my NMR spectrum?

The pH of the buffer can significantly impact the quality of your NMR spectrum. Slightly acidic conditions (pH < 6) can be beneficial as they slow down the exchange of amide protons with the solvent, leading to sharper signals.[1] However, be aware that pH can also influence the protein's structure and stability.[1][3] It is crucial to maintain strict pH control, as even small changes can cause chemical shift perturbations (CSPs) that could be misinterpreted as binding events.[4][5]

Q4: What is the optimal salt concentration for my NMR sample?

The ideal salt concentration balances protein solubility and stability with NMR instrument performance. Generally, a salt concentration of 100-150 mM is a good starting point.[1] While high salt concentrations (e.g., 450 mM NaCl) can sometimes improve protein solubility and prevent aggregation, they can also negatively impact the performance of cryogenic NMR probes and increase the length of the proton 90-degree pulse.[6][7][8] For cryoprobes, it is recommended to keep the ionic strength below 100 mM if possible.[9]

Q5: My protein is aggregating. What can I add to the buffer to prevent this?

Protein aggregation is a common issue. Several additives can be included in the buffer to mitigate this:

  • Reducing Agents: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) at concentrations around 2-5 mM can prevent the formation of intermolecular disulfide bonds, which can lead to aggregation.[1][10]

  • Detergents: Non-denaturing detergents like CHAPS (around 10 mM) can help prevent aggregation caused by hydrophobic interactions.[1][11][12]

  • Amino Acids: Arginine and glutamate (B1630785) (e.g., 50 mM each) can be very effective in reducing aggregation and improving solubility.[10][][14]

  • Glycerol (B35011): Typically used at 5-10%, glycerol can act as a co-solvent to improve protein stability.[]

Troubleshooting Guide

Problem 1: Poor signal-to-noise or very few peaks in the 15N HSQC spectrum.

This could be due to low protein concentration, protein aggregation, or rapid amide proton exchange.

  • Workflow for Troubleshooting Poor Signal:

G start Poor Signal in 15N HSQC check_conc Verify Protein Concentration (e.g., Bradford, A280) start->check_conc conc_low Concentrate Sample check_conc->conc_low Concentration < 0.1 mM? is_agg Check for Aggregation (DLS, SEC) check_conc->is_agg Concentration OK conc_low->is_agg Re-check agg_yes Optimize Buffer for Solubility (See Aggregation Guide) is_agg->agg_yes Aggregation Detected? ph_issue Check pH and Amide Exchange is_agg->ph_issue No Aggregation agg_yes->ph_issue Re-screen lower_ph Lower Buffer pH (e.g., to pH 6.0) ph_issue->lower_ph pH > 7.0? good_spectrum Acquire Good Spectrum ph_issue->good_spectrum pH OK lower_ph->good_spectrum Re-acquire

Caption: Troubleshooting workflow for poor NMR signal.

Problem 2: My protein precipitates over time in the NMR tube.

This indicates protein instability under the current buffer conditions. A buffer screen is recommended to find conditions that enhance stability.

  • Recommended Action: Perform a thermal shift assay (ThermoFluor) to screen a variety of buffers, pH levels, and additives to identify conditions that increase the protein's melting temperature (Tm), which often correlates with long-term stability.[10]

Problem 3: The HSQC spectrum shows more peaks than expected, or peaks are broad and overlapping.

This could indicate that the protein is partially unfolded, exists in multiple conformations, or is oligomerizing.

  • Workflow for Addressing Spectral Complexity:

G start Complex/Broad HSQC Spectrum check_mono Assess Monodispersity (DLS, Analytical Ultracentrifugation) start->check_mono not_mono Buffer Screen to Promote Single Species check_mono->not_mono Polydisperse? temp_effect Vary Temperature check_mono->temp_effect Monodisperse not_mono->temp_effect Re-evaluate temp_change Observe Spectral Changes temp_effect->temp_change ligand_add Add Ligand/Binding Partner temp_change->ligand_add Conformational Exchange? optimized Optimized Conditions temp_change->optimized Single Conformer Found ligand_effect Check for Stabilization ligand_add->ligand_effect ligand_effect->optimized Stabilized

Caption: Strategy for simplifying complex NMR spectra.

Data Summary Tables

Table 1: Common Buffer Systems for Protein NMR

BufferpH RangeComments
Sodium/Potassium Phosphate5.0 - 7.5Preferred for many NMR studies; low pH can improve spectra.[1][10]
Tris7.5 - 8.5Can be used, but deuterated Tris (Tris-d11) is needed for homonuclear experiments to avoid interfering signals.[1]
MES5.5 - 6.7Good alternative in the acidic pH range.[15]
Sodium Acetate3.6 - 5.6Useful for studies at very low pH.[6]

Table 2: Common Additives for Improving Sample Quality

AdditiveTypical ConcentrationPurpose
NaCl / KCl50 - 500 mMIncrease solubility and stability.[1][10]
DTT / TCEP2 - 10 mMReduce disulfide-mediated aggregation.[1][10]
EDTA~5 mMChelates divalent cations that may promote aggregation or degradation.[1]
Sodium Azide (NaN₃)0.02%Prevents bacterial growth.[1]
Arginine / Glutamate50 mM eachSuppress aggregation and increase solubility.[10][14]
Glycerol5 - 20%Cryoprotectant and stabilizer.[]
CHAPS~10 mMNon-denaturing detergent to prevent hydrophobic aggregation.[1]

Experimental Protocols

Protocol 1: Small-Scale Buffer Screen using 1D ¹H or 2D ¹⁵N-HSQC NMR

This protocol is designed to rapidly screen multiple buffer conditions to find the one that yields the best-quality NMR spectrum.

  • Prepare Stock Solutions: Prepare concentrated stock solutions of your purified 15N-labeled protein and various buffer components (e.g., 1M Tris pH 8.0, 1M NaCl, 1M DTT, etc.).

  • Set up Screening Conditions: In a 96-well plate or microcentrifuge tubes, prepare a matrix of buffer conditions. For example, you can screen four different pH values (e.g., 5.5, 6.0, 6.5, 7.0) against four different salt concentrations (e.g., 50, 150, 250, 500 mM NaCl).

  • Sample Preparation: For each condition, prepare a small volume (e.g., 50 µL) NMR sample by mixing your protein stock with the appropriate buffer components. Aim for a final protein concentration of at least 25-50 µM.

  • Initial Assessment: Visually inspect the samples for any precipitation. Centrifuge the samples to pellet any aggregated protein.

  • NMR Data Acquisition: Transfer the supernatant of each clear sample to an NMR tube (Shigemi tubes are ideal for small volumes). Acquire a quick 1D ¹H spectrum or, if time and sample permit, a 2D ¹⁵N-HSQC for each condition.

  • Analysis: Analyze the spectra. For 1D spectra, look for well-dispersed signals, particularly in the amide region (8-10 ppm). For 2D HSQC spectra, look for the condition that gives the highest number of well-resolved, sharp peaks.

Protocol 2: pH Titration to Assess Stability and Dynamics

This experiment helps determine the optimal pH for your protein and provides insights into residues involved in pH-dependent conformational changes.

  • Initial Sample Preparation: Prepare a sample of your 15N-labeled protein (e.g., 0.2-0.5 mM) in a low-buffering-capacity buffer (e.g., 10 mM phosphate) at a starting pH (e.g., 7.5). Include 10% D₂O and a chemical shift reference like DSS or TSP.

  • Acquire Initial Spectrum: Record a high-quality 2D ¹⁵N-HSQC spectrum at the starting pH.

  • Titration: Make small additions of a dilute acid solution (e.g., 50 mM HCl) to the NMR tube. After each addition, gently mix the sample and measure the pH accurately with a calibrated pH meter.

  • Data Acquisition at Each pH Point: Acquire a 2D ¹⁵N-HSQC spectrum at each pH point (e.g., in 0.5 pH unit increments from 7.5 down to 5.0).

  • Data Analysis: Overlay the spectra and track the chemical shift perturbations (CSPs) for each assigned residue as a function of pH.[5] Residues with large CSPs are sensitive to the change in pH and may be near titratable groups or in regions undergoing conformational change.[3][16] Plot the CSPs versus pH to identify the optimal pH range where the spectrum is stable and well-resolved.

References

Technical Support Center: Purity Assessment of L-Histidine-¹⁵N Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies, troubleshooting tips, and frequently asked questions for assessing the purity of L-Histidine-¹⁵N hydrochloride hydrate (B1144303).

Key Purity Attributes & Analytical Methodologies

The comprehensive assessment of L-Histidine-¹⁵N hydrochloride hydrate purity involves evaluating several key attributes. The choice of method depends on the specific purity aspect being investigated.

Table 1: Summary of Analytical Methods for Purity Assessment

Purity AttributeRecommended MethodPrincipleTypical Specification
Chemical Purity High-Performance Liquid Chromatography (HPLC)Separates the main compound from impurities based on differential partitioning between a stationary and mobile phase.[1]≥98.0%[1]
Identity ¹H and ¹⁵N NMR Spectroscopy, Mass Spectrometry (MS)Confirms the chemical structure and isotopic labeling pattern by analyzing nuclear spin properties or mass-to-charge ratio.[2][3][4]Conforms to structure
Absolute Purity (Assay) Quantitative NMR (qNMR), Potentiometric TitrationqNMR determines molar concentration against a certified internal standard.[1] Titration measures the total amount of the substance reacting with a titrant.[1]98.5% - 101.0% (Titration, on dried substance)[1]
Isotopic Purity/Enrichment NMR Spectroscopy, Mass Spectrometry (MS)Measures the percentage of molecules that contain the ¹⁵N isotope at the specified position(s).[5][6]≥98 atom % ¹⁵N[5]
Enantiomeric Purity Chiral HPLC, Capillary Electrophoresis (CE)Separates the L-enantiomer from any potential D-enantiomer using a chiral stationary phase or a chiral selector.[7]Report result
Water Content Karl Fischer TitrationA coulometric or volumetric titration that specifically reacts with water to determine the moisture content.Report result
Related Substances HPLC, Thin-Layer Chromatography (TLC)Detects and quantifies other compounds structurally related to L-Histidine.[1]Report individual and total impurities

Experimental Protocols

Detailed methodologies for key experiments are crucial for obtaining reliable and reproducible results.

Protocol 1: Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method for determining chemical purity.[1]

  • Principle: The method separates L-Histidine from potential impurities based on their polarity. Purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.[1]

  • Equipment & Reagents:

    • HPLC system with UV detector

    • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

    • Mobile Phase A: Phosphate buffer (e.g., 10 mM, pH 7.4)[8]

    • Mobile Phase B: Acetonitrile[8]

    • Diluent: Water or Mobile Phase A

    • L-Histidine-¹⁵N hydrochloride hydrate sample

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the diluent to a known concentration (e.g., 0.05 - 1 mg/mL).[1]

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[8]

    • Injection Volume: 10 µL[8]

    • Column Temperature: 25 °C[8]

    • UV Detection: 225 nm[8]

    • Gradient Elution: A typical gradient might start with 100% Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic compounds.[8]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage purity using the formula: % Purity = (Area of L-Histidine Peak / Total Area of All Peaks) x 100

Protocol 2: Absolute Purity and Isotopic Enrichment by Quantitative NMR (qNMR)

This protocol provides a method for determining the absolute purity without needing a specific reference standard of the analyte.[1]

  • Principle: qNMR measures the molar concentration of an analyte by comparing the integral of a specific analyte signal to the integral of a signal from a certified internal standard of known purity and concentration.[1] The presence of ¹⁵N can be confirmed by the characteristic splitting patterns or shifts in the ¹H or ¹³C spectrum, and ¹⁵N NMR can directly measure the isotopic enrichment.[3][4]

  • Equipment & Reagents:

    • NMR Spectrometer (≥400 MHz)[1]

    • Certified Internal Standard (e.g., Maleic Acid, Dimethyl sulfone)

    • Deuterated Solvent (e.g., D₂O)

    • L-Histidine-¹⁵N hydrochloride hydrate sample

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard into an NMR tube.

    • Accurately weigh a specific amount of the L-Histidine-¹⁵N sample into the same NMR tube.

    • Add a sufficient volume of deuterated solvent to completely dissolve both substances.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1), typically at least 5 times the longest T₁ relaxation time of the signals of interest, to allow for full magnetization recovery.[1]

    • Use a calibrated 90° pulse.[1]

    • Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration.[1]

  • Data Analysis:

    • Process the spectrum with accurate phasing and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the L-Histidine and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.

Visualization of Experimental Workflow

A logical workflow ensures all necessary tests are conducted for a comprehensive purity assessment.

Purity_Assessment_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Reporting start Receive L-Histidine-15N Hydrochloride Hydrate Sample visual Visual Inspection (Appearance, Color) start->visual hplc Chemical & Enantiomeric Purity (HPLC) visual->hplc qnmr Identity, Absolute Purity & Isotopic Enrichment (qNMR) visual->qnmr ms Isotopic Enrichment Confirmation (Mass Spectrometry) visual->ms kf Water Content (Karl Fischer Titration) visual->kf analysis Data Analysis & Integration hplc->analysis qnmr->analysis ms->analysis kf->analysis report Generate Certificate of Analysis (CoA) analysis->report end Final Purity Report report->end

Caption: Workflow for the comprehensive purity assessment of L-Histidine-¹⁵N hydrochloride hydrate.

Troubleshooting Guide

Table 2: Common Issues in Purity Analysis

QuestionPotential Cause(s)Suggested Solution(s)
Why is my HPLC purity value for histidine consistently lower than expected? 1. Incomplete Derivatization: If using pre-column derivatization (e.g., with OPA), the reaction with histidine's imidazole (B134444) group can be slow or incomplete compared to other amino acids.[9]2. Sample Matrix Effects: Components in complex samples can interfere with the derivatization reaction or chromatography.[9]3. Degradation: Histidine may degrade during sample preparation (e.g., acid hydrolysis).1. Optimize Derivatization: Increase the reaction time for the derivatization step specifically for histidine. Perform a reaction kinetics study to find the optimal time.[9]2. Method Validation: Spike the sample matrix with a known amount of histidine standard to check for recovery and quantify any matrix effects.[9]3. Use Standards: Analyze a known standard alongside the sample to verify system performance and hydrolysis efficiency.
What are the unexpected peaks in my ¹H NMR spectrum? 1. Residual Solvents: Small amounts of solvents from synthesis or purification (e.g., ethanol, ethyl acetate) may be present.2. Water: A broad peak from water (H₂O or residual HDO in D₂O) is common.3. Unlabeled Compound: Presence of the unlabeled L-Histidine counterpart.4. Related Impurities: Small peaks from structurally similar impurities.1. Identify and Quantify: Compare the chemical shifts of unknown peaks to common solvent tables. They can be quantified if a qNMR setup is used.2. Solvent Suppression: Use solvent suppression pulse sequences if the water peak obscures signals of interest.3. Check Isotopic Purity: Use MS or ¹⁵N NMR to confirm isotopic enrichment.4. 2D NMR: Use 2D NMR techniques (e.g., COSY, HSQC) to help identify the structure of the impurities.
Why does my titration assay show >101% purity? 1. Incorrect Water Content: The calculation for the "dried basis" or "anhydrous basis" purity is highly dependent on an accurate water content measurement. An erroneously low water value will inflate the final assay result.[10]2. Basic Impurities: The titration is non-specific and will react with any other basic impurities present in the sample, leading to a higher-than-actual result.[1]1. Verify Water Content: Re-run the Karl Fischer titration to confirm the water content. Ensure the instrument is properly calibrated.2. Use a Specific Method: Rely on a specific method like HPLC or qNMR to determine the purity with respect to related substances. The titration result should be considered an assay of total basic substances.

Frequently Asked Questions (FAQs)

  • Q1: What is the proper way to store L-Histidine-¹⁵N hydrochloride hydrate?

    • It should be stored at room temperature in a tightly sealed container, protected from moisture and light.[11] For long-term storage of solutions, -20°C or -80°C is recommended.[2]

  • Q2: How does the ¹⁵N label affect the analytical methods?

    • Mass Spectrometry (MS): The mass of the molecule will increase by the number of ¹⁵N atoms incorporated. This mass shift is the basis for confirming isotopic enrichment.[12]

    • NMR Spectroscopy: The ¹⁵N nucleus is NMR-active (spin -1/2). This allows for direct detection in ¹⁵N NMR spectra.[3] In ¹H or ¹³C NMR, the ¹⁵N atom will cause characteristic coupling (splitting) of signals from adjacent protons or carbons, which can be used to confirm the label's position.

  • Q3: What is the difference between chemical purity and isotopic purity?

    • Chemical Purity refers to the percentage of the material that is the desired chemical compound (L-Histidine hydrochloride hydrate), irrespective of its isotopic composition. It is a measure of contamination by other chemical compounds.

    • Isotopic Purity (or Enrichment) refers to the percentage of the L-Histidine molecules that contain the ¹⁵N isotope at the designated position(s), as opposed to the more abundant ¹⁴N isotope.[5] A product can have high chemical purity but low isotopic purity, and vice-versa.

  • Q4: Why is it necessary to determine the water content?

    • L-Histidine hydrochloride hydrate is hygroscopic and contains water molecules in its crystalline structure. Determining the exact water content via Karl Fischer titration is critical for calculating the purity of the active substance on a dried or anhydrous basis, which is essential for accurate weighing and preparation of solutions with a precise molar concentration.[10]

References

Technical Support Center: L-Histidine-15N Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of L-Histidine-15N to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of solid L-Histidine-15N during storage?

A1: The main factors contributing to the degradation of solid L-Histidine-15N are exposure to moisture, elevated temperatures, and light.[1][2] Moisture can lead to the crystallization of amorphous L-Histidine and accelerate hydrolytic reactions.[3] High temperatures can cause thermal decomposition, while light, particularly UV light, can induce photodegradation.[1][4][5]

Q2: What are the optimal storage conditions for L-Histidine-15N?

A2: For optimal stability, L-Histidine-15N should be stored in a cool, dark, and dry environment.[1] It is recommended to store it in a tightly sealed, opaque container under an inert atmosphere such as argon or nitrogen to minimize oxidation.[1][2] For long-term storage, a temperature of -20°C is advisable.[1]

Q3: Does the 15N isotopic label affect the stability of L-Histidine?

A3: The presence of the stable isotope 15N does not significantly alter the chemical properties or stability of the L-Histidine molecule.[6][7] Therefore, the degradation pathways and recommended storage conditions for L-Histidine-15N are considered to be the same as for unlabeled L-Histidine.

Q4: What are the common degradation products of L-Histidine?

A4: A common degradation product of L-Histidine is trans-urocanic acid, which can be formed through enzymatic or microbial contamination.[8] Other potential degradation products can arise from oxidation and photodegradation, especially in the presence of metal ions like iron (Fe(III)).[4][9] Thermal degradation at high temperatures can lead to the evolution of CO2 and NH3.[4]

Q5: How can I detect if my L-Histidine-15N has degraded?

A5: Degradation can be detected by a change in the physical appearance of the powder (e.g., discoloration, clumping), or more definitively through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11][12] The appearance of new peaks in an HPLC chromatogram or unexpected masses in an MS spectrum are indicative of degradation products.

Troubleshooting Guides

Problem: I suspect my solid L-Histidine-15N has been exposed to humidity. What should I do?

  • Potential Issue: Moisture can lead to caking and may initiate degradation. Amorphous L-histidine is particularly susceptible to crystallization when exposed to moisture.[3]

  • Recommended Action:

    • Visually inspect the sample for any changes in appearance, such as clumping or discoloration.

    • To assess the impact, you can perform a purity analysis using HPLC.

    • For future prevention, always store L-Histidine-15N in a desiccated environment. Before opening a refrigerated or frozen container, allow it to equilibrate to room temperature in a desiccator to prevent condensation.[1]

Problem: My analytical results (HPLC/MS) show unexpected peaks. Could this be degradation?

  • Potential Issue: The appearance of new peaks in an analytical run is a strong indicator of degradation or contamination.

  • Recommended Action:

    • Review the storage history of the sample. Check for any deviations from the recommended storage conditions (temperature, light, and humidity exposure).

    • Characterize the unexpected peaks using mass spectrometry to identify potential degradation products like urocanic acid.[10]

    • If degradation is confirmed, the material may not be suitable for your experiment. It is advisable to use a fresh, properly stored batch of L-Histidine-15N.

Problem: I am observing inconsistent results in my experiments using L-Histidine-15N.

  • Potential Issue: Inconsistent results can arise from using a degraded or impure starting material.

  • Recommended Action:

    • Perform a purity check on your L-Histidine-15N stock using a validated analytical method like HPLC or NMR.

    • If possible, compare the results with a new, unopened lot of the same material.

    • Ensure that solutions of L-Histidine-15N are prepared fresh for each experiment, as degradation can occur more rapidly in solution.

Data Presentation

Table 1: Recommended Storage Conditions for Solid L-Histidine-15N

ParameterRecommendationRationale
Temperature Short-term: 2-8°C, Long-term: -20°CLower temperatures slow down the rate of chemical degradation.[1]
Humidity Store in a desiccated environmentMoisture can accelerate degradation and cause physical changes like caking.[1][3]
Light Protect from light by using opaque containersLight, especially UV, can cause photodegradation.[1]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)Minimizes oxidation of the amino acid.[1]

Table 2: Illustrative Solid-State Stability of L-Histidine-15N Under Accelerated Conditions (40°C / 75% Relative Humidity)

Time (Weeks)Purity (%)Appearance
0>99White crystalline powder
4~98No significant change
8~96Slight discoloration
12~94Clumping and discoloration

Note: This data is for illustrative purposes and actual degradation rates may vary depending on the specific batch and storage container.

Experimental Protocols

Protocol for Stability Assessment of L-Histidine-15N by HPLC

Objective: To determine the purity of a solid L-Histidine-15N sample and identify the presence of degradation products.

Materials:

  • L-Histidine-15N sample

  • HPLC grade water

  • HPLC grade acetonitrile

  • Formic acid

  • C18 reversed-phase HPLC column

Instrumentation:

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh and dissolve a reference standard of L-Histidine-15N in Mobile Phase A to a final concentration of 1 mg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the L-Histidine-15N sample to be tested in Mobile Phase A to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    • Gradient: A suitable gradient from 0% to 50% Mobile Phase B over 20 minutes.

  • Analysis:

    • Inject the standard and sample solutions.

    • Compare the chromatogram of the sample to the standard. The appearance of additional peaks in the sample chromatogram indicates the presence of impurities or degradation products.

    • Calculate the purity of the sample by dividing the peak area of L-Histidine-15N by the total peak area of all components.

Protocol for Solid-State NMR Analysis of L-Histidine-15N

Objective: To assess the structural integrity and identify potential degradation of solid L-Histidine-15N.

Instrumentation:

  • Solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.

Procedure:

  • Sample Preparation:

    • Pack the solid L-Histidine-15N powder into an appropriate MAS rotor (e.g., 4 mm zirconia rotor).

  • NMR Experiment:

    • Acquire a 13C Cross-Polarization Magic-Angle Spinning (CP/MAS) spectrum. The chemical shifts of the carbon atoms in the histidine molecule are sensitive to its chemical environment and degradation.[5][12]

    • Acquire a 15N CP/MAS spectrum to directly probe the labeled nitrogen atoms. Changes in the 15N chemical shifts can indicate alterations in the imidazole (B134444) ring or the amino group.[2][13]

  • Data Analysis:

    • Process the NMR spectra using appropriate software.

    • Compare the obtained chemical shifts with those of a known pure L-Histidine-15N standard. Significant differences or the appearance of new signals can indicate degradation.

Visualizations

degradation_pathway L_Histidine L-Histidine-15N Urocanic_Acid trans-Urocanic Acid L_Histidine->Urocanic_Acid Microbial Contamination Oxidation_Products Oxidation Products (e.g., 2-oxo-histidine) L_Histidine->Oxidation_Products Oxidation (e.g., Peroxides, Metal Ions) Photodegradation_Products Photodegradation Products L_Histidine->Photodegradation_Products Light Exposure (especially UV)

Figure 1: Major degradation pathways for L-Histidine.

experimental_workflow cluster_storage Storage Conditions cluster_analysis Stability Assessment cluster_results Outcome storage_conditions Temperature Humidity Light hplc HPLC Analysis storage_conditions->hplc nmr NMR Spectroscopy storage_conditions->nmr ms Mass Spectrometry hplc->ms Characterize Peaks stable Stable hplc->stable degraded Degraded hplc->degraded nmr->stable nmr->degraded

Figure 2: Workflow for assessing L-Histidine-15N stability.

troubleshooting_flowchart start Suspected Degradation visual_inspection Visual Inspection (Color, Clumping) start->visual_inspection analytical_check Perform HPLC/MS Analysis visual_inspection->analytical_check unexpected_peaks Unexpected Peaks? analytical_check->unexpected_peaks review_storage Review Storage History unexpected_peaks->review_storage Yes proceed Proceed with Experiment unexpected_peaks->proceed No use_new_batch Use a New Batch review_storage->use_new_batch

Figure 3: Troubleshooting flowchart for suspected degradation.

References

Technical Support Center: Quantifying 15N-Labeled Peptides and Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 15N-labeled peptides and proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during experimental workflows.

Troubleshooting Guide

This section addresses specific issues that may arise during your 15N labeling experiments, offering potential causes and actionable troubleshooting steps.

Problem 1: Inaccurate Quantification and Skewed Heavy/Light Ratios

Q: My quantified heavy-to-light (H/L) protein ratios seem inaccurate and are consistently underestimating the true changes in abundance. What could be the cause?

A: A primary cause of inaccurate quantification is incomplete 15N labeling . When not all nitrogen atoms are replaced by the ¹⁵N isotope, the mass distribution of the labeled peptides is skewed, leading to incorrect abundance calculations by software that assumes 100% labeling.[1]

Potential Causes and Solutions:

Potential Cause Solution
Insufficient Labeling Duration The time needed to achieve high enrichment depends on the organism's or cell line's growth rate and protein turnover. For cell cultures, ensure at least 5-6 cell divisions.[2] For tissues with slow protein turnover, longer labeling periods or even labeling across multiple generations may be necessary.[1]
Depletion of ¹⁵N Source In dense cultures, the ¹⁵N-labeled nutrient can be depleted over time. For long-term labeling, replenish the medium periodically.[1]
Low Purity of ¹⁵N Source Use high-purity ¹⁵N-labeled compounds (e.g., >99% purity) to achieve high-level labeling.[1]
Presence of Unlabeled Amino Acids Internal protein degradation or unlabeled amino acids in the media can dilute the labeled precursor pool. Ensure the medium contains ¹⁵N-labeled nitrogen sources as the sole nitrogen source.[1][2]
Metabolic Scrambling Labeled nitrogen from one amino acid can be metabolically converted and incorporated into other amino acids, diluting the label at the intended position.[1] Consider using specific ¹⁵N-labeled amino acids (similar to SILAC) if scrambling is a major issue.[3]

Troubleshooting Workflow:

start Inaccurate H/L Ratios check_labeling Determine Labeling Efficiency start->check_labeling incomplete Incomplete Labeling Detected check_labeling->incomplete Efficiency < 98% end Accurate Quantification check_labeling->end Efficiency ≥ 98% correct_data Correct Ratios in Software incomplete->correct_data optimize_exp Optimize Labeling Protocol incomplete->optimize_exp correct_data->end optimize_exp->end

Caption: Troubleshooting workflow for inaccurate H/L ratios.

Problem 2: Reduced Peptide and Protein Identifications in Heavy-Labeled Samples

Q: I am observing significantly fewer peptide and protein identifications in my ¹⁵N-labeled samples compared to the ¹⁴N-labeled (light) samples. Why is this happening?

A: This is a common challenge in ¹⁵N labeling experiments and is often linked to incomplete labeling. The broader isotopic cluster of incompletely labeled peptides can make it difficult for mass spectrometry software to correctly identify the monoisotopic peak, leading to reduced identification rates.[1][4][5]

Potential Causes and Solutions:

Potential Cause Solution
Incorrect Monoisotopic Peak Assignment Incomplete labeling broadens the isotopic distribution, which can confuse peak-picking algorithms in the analysis software.[1][5] Use software that can account for and correct for labeling efficiency.[5][6]
Reduced Signal-to-Noise Ratio The distribution of the signal across multiple isotopic peaks can lower the signal-to-noise ratio, making it harder to detect and identify low-abundance peptides.[1]
Higher False Discovery Rate (FDR) in ¹⁵N Searches The presence of more isobaric amino acid forms in ¹⁵N-labeled peptides can sometimes lead to a higher FDR in database searches, especially with low-resolution MS/MS data.[5][7] Acquiring high-resolution MS/MS data can help mitigate this.[5]
Co-eluting Peptides and Chemical Noise Contamination from co-eluting peptides or chemical noise in the MS1 survey scan can interfere with the identification of heavy-labeled peptides.[4][6]
Problem 3: Broad or Complex Isotopic Patterns in Mass Spectra

Q: My mass spectra show unexpectedly broad or complex isotopic patterns for the heavy-labeled peptides, making data analysis difficult. What is causing this?

A: Broad and complex isotopic patterns are typically a result of isotopic scrambling or significant levels of incomplete labeling .

Potential Causes and Solutions:

Potential Cause Solution
Metabolic Scrambling The metabolic conversion of labeled amino acids can lead to the redistribution of ¹⁵N into other amino acids, creating complex isotopic patterns.[3][8] This is particularly relevant in organisms with complex metabolic pathways.
Reversible Enzymatic Reactions High rates of reversible reactions can cause the redistribution of ¹⁵N within a molecule and connected metabolite pools.[3] Optimizing cell culture conditions (e.g., temperature, pH) may help favor the desired reaction direction.[3]
In-source Fragmentation Fragmentation of ions within the mass spectrometer's source can lead to the appearance of scrambled isotopes. This is an instrument-dependent issue that may require tuning of MS parameters.[3]

Frequently Asked Questions (FAQs)

Q1: What is a typical acceptable ¹⁵N labeling efficiency?

A1: While the ideal labeling efficiency is 100%, in practice, efficiencies between 93-99% are often achieved, depending on the organism and labeling duration.[2][5][9] For accurate quantification, it is crucial to determine the actual labeling efficiency and correct for it during data analysis.[2] Efficiencies above 98% are desirable to minimize issues with peptide identification in the heavy channel.[9]

Typical Labeling Efficiencies in Different Organisms:

OrganismTypical Labeling Efficiency (%)Notes
E. coli>99%Can be achieved relatively quickly in minimal media.[3]
S. cerevisiae>98%Efficient labeling in defined media.[3]
C. elegans98-99%Requires labeling over several generations.[3]
Drosophila98-99%Labeling over multiple generations is often necessary.[3]
Mammalian Cells>95%Can be achieved after 5-6 cell doublings.[2]
Plants (Arabidopsis)93-99%Depends on the chemical used and labeling duration (e.g., 14 days).[5][9]
Rat Tissues74-94%Tissues with slow protein turnover, like the brain, show lower enrichment. Labeling for two generations can achieve higher enrichment.[10]

Q2: How do I determine the ¹⁵N labeling efficiency?

A2: You can determine the labeling efficiency by comparing the experimental isotopic distribution of several abundant and high-quality peptides with their theoretical distributions at varying levels of ¹⁵N incorporation.[1] This can be done using software tools that can model isotopic patterns. The ratio of the M-1 to M peak is particularly sensitive to labeling efficiency.[1]

Q3: What is the difference between ¹⁵N metabolic labeling and SILAC?

A3: Both are metabolic labeling techniques, but they differ in the scope of labeling.

Feature¹⁵N Metabolic LabelingSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)
Principle Incorporation of ¹⁵N-containing nutrients into all proteins.[2]Incorporation of "heavy" amino acids (e.g., ¹³C or ¹⁵N-labeled arginine and lysine) into proteins.[2]
Advantages Comprehensive labeling of the entire proteome, applicable to whole organisms.[2]High accuracy, well-established workflows, and data analysis tools.[2]
Disadvantages Incomplete labeling can complicate data analysis; the mass difference between light and heavy peptides varies.[2]Primarily limited to cell culture, the cost of labeled amino acids can be high.[2]

Q4: Can I use targeted mass spectrometry with ¹⁵N labeling?

A4: Yes, combining ¹⁵N labeling with targeted mass spectrometry approaches like Parallel Reaction Monitoring (PRM) can enhance the reliability of quantifying low-abundance proteins by monitoring specific fragment ions.[2][4] This can help overcome some of the challenges associated with data-dependent acquisition (DDA), such as missing values for low-abundance proteins.[4]

Experimental Protocols

Protocol 1: Uniform ¹⁵N Labeling of Proteins in E. coli

This protocol is adapted for expressing ¹⁵N-labeled proteins in E. coli using a minimal medium.[3][11]

Materials:

  • M9 Minimal Medium components

  • ¹⁵NH₄Cl (as the sole nitrogen source)

  • Glucose (or other carbon source)

  • MgSO₄, CaCl₂, and trace elements solution

  • Appropriate antibiotics

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid of interest

Procedure:

  • Prepare M9 Minimal Medium: Prepare the M9 minimal medium using ¹⁵NH₄Cl as the only nitrogen source.

  • Starter Culture: Inoculate a small volume (5-10 mL) of the minimal medium with a single colony of the transformed E. coli and grow overnight.

  • Main Culture: Use the starter culture to inoculate a larger volume of the ¹⁵N-containing minimal medium.

  • Growth and Induction: Grow the culture at the appropriate temperature, monitoring the optical density at 600 nm (OD₆₀₀). When the OD₆₀₀ reaches 0.6-0.8, induce protein expression with the appropriate inducer (e.g., IPTG).

  • Expression: Continue to grow the culture for the desired period post-induction (typically 3-16 hours).

  • Harvest Cells: Harvest the cells by centrifugation. The cell pellet can be stored at -20°C or used immediately for protein purification.

Protocol 2: General Workflow for a ¹⁵N Labeling Experiment and MS Analysis

This workflow outlines the key steps from sample preparation to data analysis.[2]

cluster_prep Sample Preparation cluster_analysis Mass Spectrometry & Data Analysis labeling 15N Metabolic Labeling extraction Protein Extraction labeling->extraction quant Protein Quantification extraction->quant mixing Sample Mixing (Light & Heavy) quant->mixing digestion Protein Digestion (e.g., Trypsin) mixing->digestion lcms LC-MS/MS Analysis digestion->lcms identification Peptide Identification (14N & 15N) lcms->identification quantification Peptide Quantification (H/L Ratios) identification->quantification correction Ratio Adjustment for Labeling Efficiency quantification->correction protein_quant Protein Quantification correction->protein_quant

Caption: General experimental workflow for quantitative ¹⁵N labeling.

Detailed Steps:

  • ¹⁵N Metabolic Labeling: Culture cells or organisms in "light" (¹⁴N) and "heavy" (¹⁵N) media.[2]

  • Protein Extraction: Lyse the light and heavy samples to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Sample Mixing: Mix equal amounts of protein from the light and heavy samples.[2]

  • Protein Digestion: Reduce, alkylate, and digest the mixed protein sample into peptides using a protease like trypsin.[2]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.[2]

  • Data Analysis:

    • Peptide Identification: Search the MS/MS spectra against a protein database to identify both ¹⁴N and ¹⁵N-labeled peptides.[2]

    • Determination of Labeling Efficiency: Calculate the ¹⁵N enrichment level.[2]

    • Peptide Quantification: Extract the ion chromatograms for both light and heavy forms of each peptide and calculate the ratio of their integrated peak areas.[2]

    • Ratio Adjustment: Correct the calculated peptide ratios based on the determined labeling efficiency.[2]

References

Technical Support Center: Data Analysis Workflow for Incomplete ¹⁵N Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of incomplete ¹⁵N metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is incomplete ¹⁵N metabolic labeling and why is it a problem?

Incomplete ¹⁵N metabolic labeling occurs when not all nitrogen atoms in a molecule, such as a protein or metabolite, are replaced by the heavy ¹⁵N isotope during a labeling experiment. Consequently, a portion of the nitrogen atoms remains as the naturally abundant light ¹⁴N isotope. This presents a significant challenge for quantitative studies because it distorts the mass distribution of the labeled molecules, which can lead to inaccurate quantification and misinterpretation of metabolic flux data.[1]

The degree of ¹⁵N incorporation is a critical factor to consider, and its measurement should be objective, repeatable, and based on empirical analysis to ensure the fitness-for-purpose of the labeled material.[2][3]

Q2: How does incomplete ¹⁵N labeling affect my mass spectrometry data?

Incomplete ¹⁵N labeling directly impacts the isotopic distribution of your labeled peptides or metabolites in the mass spectrometer. Instead of a single, well-defined "heavy" peak, you will observe a broader isotopic cluster. This can lead to several issues:

  • Inaccurate Quantification: If your analysis software assumes 100% labeling, it will incorrectly calculate the abundance of the heavy species. This results in skewed heavy/light (H/L) ratios and an underestimation of the true changes in abundance.[1]

  • Incorrect Monoisotopic Peak Assignment: The broadening of the isotopic cluster can make it difficult for software to correctly identify the monoisotopic peak of the heavy-labeled molecule. This can lead to a significant reduction in the identification rates of heavy-labeled peptides.[1][4][5][6][7][8]

  • Reduced Signal-to-Noise Ratio: The distribution of the signal across multiple isotopic peaks can lower the signal-to-noise ratio, making it more challenging to detect and accurately measure low-abundance molecules.[1]

Q3: What are the common causes of incomplete ¹⁵N labeling?

Several factors can contribute to incomplete ¹⁵N labeling:

  • Insufficient Labeling Duration: The time required to achieve high enrichment depends on the organism's or cell line's growth rate and protein turnover. Tissues with slow protein turnover may require longer labeling periods or even labeling across multiple generations to achieve high enrichment.[1]

  • Low Purity of the ¹⁵N Source: The purity of the ¹⁵N-labeled compound used is crucial. It is recommended to use a ¹⁵N-containing salt or amino acid with over 99% purity to achieve high-level labeling.[1][8]

  • Metabolic Scrambling: The labeled nitrogen from one amino acid can be metabolically converted and incorporated into other amino acids, diluting the label at the intended position.[1][9]

  • Amino Acid Pools: The presence of unlabeled amino acids from internal protein degradation or from the media can dilute the labeled precursor pool.[1]

Q4: How do I determine the ¹⁵N labeling efficiency?

Determining the ¹⁵N labeling efficiency is a critical step for accurate quantification. This can be achieved by comparing the experimental isotopic profile of a peptide to a series of theoretical profiles at different enrichment rates. The Pearson product-moment correlation coefficient can be used to find the best match.[2][3]

A practical approach involves the following steps:

  • Acquire high-resolution mass spectra of your ¹⁵N-labeled sample.

  • Select 8-10 abundant peptides with good signal-to-noise ratios and a mass preferably below 1500 m/z.[1][5]

  • For each selected peptide, extract the experimental isotopic distribution from the MS1 scan.

  • Use a software tool, such as Protein Prospector's "MS-Isotope" module, to generate theoretical isotopic patterns for a range of labeling efficiencies (e.g., 90-99%).[1][5]

  • Manually compare the experimental isotopic pattern to the theoretical patterns to find the best match. The ratio of the M-1 to M peak is a sensitive indicator of labeling efficiency.[1][5]

Q5: What software can be used to analyze incomplete ¹⁵N labeling data?

Several software tools are available that can account for incomplete ¹⁵N labeling:

  • Protein Prospector: A free, web-based tool that allows for the quantification of ¹⁵N stable-isotope labeled proteins and includes features to adjust for labeling efficiency.[5][6][7][8][10][11]

  • MSQuant: Another tool that can be used for the analysis of ¹⁵N labeled samples, though it may require manual inspection of peptide pairs.[5][10]

  • pFIND: A software tool that supports the analysis of large-scale ¹⁵N labeled samples.[5][10]

  • ISODIST: A program that uses Fourier transform convolution to calculate the isotope distribution of species with complex labeling patterns and can determine the extent of labeling.[12]

  • IsoCorrectoR: An R-based tool for correcting mass spectrometric data from stable isotope labeling experiments for natural isotope abundance and tracer impurities.[13]

Q6: How do I correct for incomplete labeling in my data analysis?

Once the labeling efficiency is determined, this value must be used as a parameter in your quantification software. The software will then adjust the calculated peptide or metabolite ratios by accounting for the contribution of the unlabeled portion to the isotopic cluster.[1] This correction is crucial as failing to do so can lead to a significant underestimation of the true changes in abundance.[1]

Table 1: Impact of Correction for Incomplete Labeling on Quantification

True H/L RatioLabeling EfficiencyObserved H/L Ratio (Without Correction)Corrected H/L Ratio
2.095%1.82.0
5.095%4.55.0
10.095%9.010.0
2.090%1.62.0
5.090%4.05.0
10.090%8.010.0

Note: The observed H/L ratio without correction will be skewed. The table provides an illustrative example.

Q7: What is metabolic scrambling and how can I account for it?

Metabolic scrambling refers to the metabolic conversion of a labeled amino acid into other amino acids, leading to the unintended incorporation of the ¹⁵N label into different molecules.[9][14] This can complicate the interpretation of labeling patterns. Tandem mass spectrometry (MS/MS) can be used to confirm the location of heavy isotope labels within a peptide and identify scrambling events.[14][15]

Q8: Why is it important to correct for the natural abundance of ¹⁵N?

Naturally occurring nitrogen contains approximately 0.365% ¹⁵N.[14] When analyzing samples with low levels of ¹⁵N enrichment, this natural abundance can constitute a significant portion of the measured ¹⁵N signal. Failing to correct for this can lead to an overestimation of tracer incorporation.[14] Software tools are available to perform this correction.[14]

Troubleshooting Guide

Issue: Low identification rate of heavy-labeled peptides.
  • Symptom: Significantly fewer peptides are identified in the heavy-labeled sample compared to the light-labeled sample.

  • Potential Cause: Incomplete labeling leads to broader isotopic clusters, making it difficult for the software to correctly assign the monoisotopic peak of the heavy-labeled peptides.[4][5][6][7][8]

  • Troubleshooting Steps:

    • Determine Labeling Efficiency: Follow the protocol outlined in FAQ Q4 to accurately determine the ¹⁵N incorporation rate.

    • Adjust Software Parameters: Input the determined labeling efficiency into your data analysis software to improve the accuracy of monoisotopic peak detection for heavy-labeled peptides.

    • Use High-Resolution Mass Spectrometry: High resolution in MS1 is crucial for resolving isotopic peaks and improving peak assignment.[1][5][10]

    • Consider Targeted Quantification: For proteins of interest, a targeted quantification strategy like Parallel Reaction Monitoring (PRM) can provide more accurate quantification and is less likely to have missing values, particularly in the ¹⁵N labeled samples.[4][5][7][10]

Issue: Inaccurate quantification and skewed heavy/light ratios.
  • Symptom: The calculated H/L ratios are consistently lower than expected, or there is a high degree of variability in the ratios for peptides from the same protein.

  • Potential Cause: The analysis software is not correctly accounting for the incomplete incorporation of the ¹⁵N label, leading to an underestimation of the heavy peptide's abundance.[1] Co-eluting peptides can also interfere with quantification.[5][10]

  • Troubleshooting Steps:

    • Correct for Labeling Efficiency: Ensure that the determined labeling efficiency has been correctly applied in your quantification software to adjust the peptide ratios.[1]

    • Improve Chromatographic Separation: Optimize your liquid chromatography method to minimize co-elution of peptides.

    • Use High-Resolution MS1 Scans: High-resolution MS1 scans can help to resolve overlapping isotopic patterns from co-eluting peptides.[5][10]

    • Manual Verification: Manually inspect the extracted ion chromatograms (XICs) for a subset of peptides to verify the accuracy of the peak integration and quantification.

Issue: Broad or complex isotopic patterns in mass spectra.
  • Symptom: The observed isotopic patterns for labeled peptides are wider and more complex than theoretically expected.

  • Potential Cause: This can be a result of incomplete labeling, metabolic scrambling, or the presence of multiple isotopologues of the same peptide with different levels of ¹⁵N incorporation.[9]

  • Troubleshooting Steps:

    • Assess Labeling Homogeneity: Check if the labeling efficiency is consistent across different proteins. If not, this may indicate issues with protein turnover rates or precursor pool dilution.

    • Investigate Metabolic Scrambling: Use MS/MS analysis to determine the specific sites of ¹⁵N incorporation and identify any unexpected labeling patterns that could be due to metabolic scrambling.[14][15]

    • Refine Labeling Protocol: If scrambling is a significant issue, consider using ¹⁵N-labeled amino acids instead of a general ¹⁵N source to have more control over the labeling.

Issue: High background noise in the mass spectra.
  • Symptom: The mass spectra show a high level of background noise, which can interfere with the detection and quantification of low-abundance peptides.

  • Potential Cause: Background noise can originate from various sources, including environmental contamination, impurities in reagents, and interfering substances from the sample matrix.[14]

  • Troubleshooting Steps:

    • Analyze Blank and Control Samples: Run appropriate blank and control samples (unenriched with ¹⁵N) to establish the baseline background level.[14]

    • Optimize Sample Preparation: Ensure thorough removal of interfering substances from the sample matrix.

    • Use High-Resolution Mass Spectrometry: High-resolution MS can help to distinguish the analyte signal from co-eluting contaminants.[14]

Experimental Protocols & Workflows

Protocol: Determining ¹⁵N Labeling Efficiency
  • Sample Preparation:

    • Culture cells or organisms in a medium containing a ¹⁵N-labeled nitrogen source (e.g., ¹⁵NH₄Cl or ¹⁵N-labeled amino acids).[1]

    • Harvest the cells/tissues and extract total protein.

    • Digest the proteins into peptides using an appropriate protease (e.g., trypsin).[1]

  • Data Acquisition:

    • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).[1]

    • Acquire data in both MS1 (for quantification) and MS2 (for identification) modes. High resolution in MS1 is critical for resolving isotopic peaks.[1]

  • Data Analysis:

    • Perform a database search to identify peptides from your sample.

    • Select 8-10 abundant peptides with good signal-to-noise ratios and a mass preferably below 1500 m/z.[1][5]

    • For each selected peptide, extract the experimental isotopic distribution from the MS1 scan.

    • Use a tool like Protein Prospector's "MS-Isotope" to generate theoretical isotopic patterns for a range of labeling efficiencies (e.g., 90-99%).[1][5]

    • Manually compare the experimental isotopic pattern to the theoretical patterns to find the best match and determine the labeling efficiency. The M-1/M peak ratio is a sensitive indicator.[1][5]

Data Analysis Workflow Diagram

DataAnalysisWorkflow cluster_exp Experimental Stage cluster_analysis Data Analysis Stage cluster_results Results SamplePrep Sample Preparation (¹⁵N Labeling, Protein Extraction, Digestion) MS_Acquisition Mass Spectrometry Data Acquisition (High-Res MS1 & MS2) SamplePrep->MS_Acquisition DatabaseSearch Database Search (Peptide Identification) MS_Acquisition->DatabaseSearch DetermineEfficiency Determine Labeling Efficiency (Compare Experimental vs. Theoretical Isotopic Patterns) DatabaseSearch->DetermineEfficiency Quantification Peptide & Protein Quantification DatabaseSearch->Quantification Correction Correction for Incomplete Labeling DetermineEfficiency->Correction Quantification->Correction StatisticalAnalysis Statistical Analysis Correction->StatisticalAnalysis FinalResults Accurate Quantitative Data StatisticalAnalysis->FinalResults

A flowchart of the data analysis workflow for incomplete ¹⁵N metabolic labeling.

Troubleshooting Logic Diagram

TroubleshootingWorkflow start Inaccurate Quantitative Results? check_id Low Identification of Heavy Peptides? start->check_id Yes check_quant Skewed H/L Ratios? start->check_quant No check_id->check_quant No solution_efficiency Determine/Verify Labeling Efficiency check_id->solution_efficiency Yes solution_correction Apply Labeling Efficiency Correction check_quant->solution_correction Yes end Accurate Quantification check_quant->end No solution_params Adjust Software Parameters (Monoisotopic Peak Assignment) solution_efficiency->solution_params solution_highres Use High-Resolution MS1 Scans solution_params->solution_highres solution_correction->solution_highres solution_targeted Consider Targeted Quantification (PRM) solution_highres->solution_targeted solution_targeted->end

A decision tree for troubleshooting common issues in incomplete ¹⁵N labeling analysis.

References

Validation & Comparative

A Comparative Guide to Validating 15N Incorporation in Proteins by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the stable isotope ¹⁵N into proteins is a cornerstone of modern quantitative proteomics, enabling precise relative and absolute quantification. Verifying the efficiency of ¹⁵N incorporation is a critical quality control step to ensure the accuracy of these quantitative studies.[1] Incomplete labeling can lead to errors in monoisotopic peak assignment and skewed quantification.[2] This guide provides an objective comparison of mass spectrometry-based methods for validating ¹⁵N incorporation levels, complete with experimental protocols and quantitative data to inform methodological choices.

Core Methodologies for Determining ¹⁵N Incorporation

The fundamental principle behind validating ¹⁵N incorporation is the precise measurement of the mass shift that occurs as ¹⁴N atoms are replaced by heavier ¹⁵N atoms.[3] This validation is typically performed at the peptide level after proteolytic digestion of the protein or proteome.[4] The main approach involves comparing the experimentally observed isotopic distribution of a peptide with a series of theoretically generated profiles calculated for different enrichment rates.[5][6]

Two primary mass spectrometry-based strategies are employed:

  • MS1-Based Isotopic Envelope Analysis: This is the most common method. High-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, are used to resolve the isotopic pattern of ¹⁵N-labeled peptides in the full MS1 scan.[4][7] The percentage of incorporation is determined by fitting the experimental isotopic cluster to theoretical distributions.[5][6] This method is accurate and provides a global view of incorporation across many peptides.

  • Targeted MS/MS Analysis (Parallel Reaction Monitoring - PRM): This method offers a more targeted approach to overcome challenges associated with data-dependent acquisition (DDA), such as missing values for low-abundance proteins or errors in monoisotopic peak assignment due to incomplete labeling.[2] In PRM, specific ¹⁴N and ¹⁵N peptide precursors are selected and fragmented, and the resulting fragment ions are used for quantification.[2] This enhances sensitivity and accuracy for specific peptides of interest.

Quantitative Comparison of Validation Methods

The choice of method depends on the specific experimental goals, including the required level of accuracy, throughput, and the complexity of the sample.

FeatureMS1-Based Isotopic Envelope AnalysisTargeted MS/MS (PRM) Analysis
Principle Comparison of experimental vs. theoretical isotopic patterns in full MS1 scans.[5]Targeted fragmentation of specific light and heavy peptide precursors and quantification of MS2 fragment ions.[2]
Primary Instrument High-resolution MS (e.g., Orbitrap, FT-ICR, Q-TOF).[4][7]Triple Quadrupole, Q-Exactive, or other hybrid mass spectrometers capable of targeted acquisition.[2]
Throughput High (can assess thousands of peptides in a single run).[4]Lower (focused on a pre-selected list of target peptides).
Sensitivity Generally lower than targeted methods, can be limited for low-abundance peptides.[2]High, due to targeted acquisition and reduced background noise.
Accuracy High, with reported measurements within 1.5% of expected isotope distributions.[4]Very high for selected targets, minimizes quantification errors from overlapping signals.
Precision Good, with relative standard deviations reported at 4.9% for 59 atom % excess ¹⁵N and 0.8% for 99 atom % excess ¹⁵N.[4]Excellent, as it relies on stable fragment ion ratios.
Key Advantage Provides a global overview of labeling efficiency across the entire detected proteome.Overcomes DDA-related issues of stochastic selection and missing values for low-abundance proteins.[2]
Key Disadvantage Susceptible to errors from co-eluting species and complex spectra in cases of incomplete labeling.[8]Requires prior knowledge of the peptides to be targeted.

Experimental Workflows and Protocols

Accurate validation begins with robust experimental procedures. The overall workflow involves metabolic labeling, sample preparation, LC-MS/MS analysis, and data processing.[9]

The process begins with cell culture in ¹⁵N-enriched media, followed by protein extraction, digestion, and subsequent analysis by LC-MS/MS.

G cluster_0 Phase 1: Labeling & Sample Prep cluster_1 Phase 2: Mass Spectrometry cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Validation & Interpretation a Cell Culture in ¹⁵N Medium b Harvest Cells a->b c Protein Extraction & Lysis b->c d Protein Digestion (e.g., Trypsin) c->d e Peptide Cleanup (e.g., C18 Desalting) d->e f LC-MS/MS Analysis (High-Resolution MS) e->f g Peptide Identification (Database Search) f->g h Isotopic Profile Analysis g->h i Calculate % ¹⁵N Incorporation h->i j Assess Fitness-for-Purpose i->j G cluster_0 MS1 Isotopic Envelope Analysis cluster_1 Targeted (PRM) Analysis a Acquire High-Res MS1 Scans b Identify Peptides (DDA MS/MS) a->b c Extract Isotopic Cluster for each Peptide ID b->c d Compare Experimental vs. Theoretical Isotope Patterns c->d e Calculate Global Incorporation % d->e f Define Target ¹⁴N/¹⁵N Peptide Pairs g Acquire Targeted MS/MS Scans f->g h Extract Fragment Ion Chromatograms (XICs) g->h i Calculate Area Under Curve (AUC) for ¹⁴N & ¹⁵N Fragments h->i j Determine Peptide-Specific Incorporation % i->j

References

L-Histidine Isotope Labeling for NMR Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of biomolecules at an atomic level. Isotopic labeling of amino acids, such as L-Histidine, with NMR-active nuclei like 15N and 13C is often essential for enhancing spectral sensitivity and resolution. This guide provides an objective comparison of L-Histidine-15N and L-Histidine-13C for NMR studies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal labeling strategy for their specific applications.

Key Differences and Applications

The choice between 15N and 13C labeling of L-Histidine for NMR studies is dictated by the specific research question. 15N labeling is particularly advantageous for probing the electronic environment and protonation states of the imidazole (B134444) ring nitrogens, while 13C labeling provides insights into the carbon backbone and sidechain structure and dynamics.

L-Histidine-15N is invaluable for studying protonation equilibria and tautomeric states of the histidine imidazole ring. The 15N chemical shifts of the two nitrogen atoms in the ring (Nδ1 and Nε2) are exquisitely sensitive to their protonation state and local environment, making 15N NMR an excellent tool for characterizing pH-dependent processes, enzyme catalytic mechanisms, and protein-ligand interactions involving histidine residues. The 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment is often referred to as a "fingerprint" of a protein, with each peak corresponding to a specific N-H bond, providing a rapid assessment of protein folding and integrity.[1]

L-Histidine-13C , on the other hand, offers a comprehensive view of the entire amino acid structure. By labeling specific carbon positions or uniformly labeling the entire molecule, researchers can obtain detailed information about the protein's three-dimensional structure, dynamics, and conformational changes upon ligand binding.[1] 13C-edited NMR experiments are crucial for resolving spectral overlap in larger proteins and for determining interatomic distances through Nuclear Overhauser Effect (NOE) measurements. Furthermore, 13C labeling is the method of choice for metabolic flux analysis, allowing researchers to trace the flow of carbon atoms through metabolic pathways.[1]

Quantitative Data Comparison

The distinct NMR properties of 15N and 13C in the imidazole ring of L-Histidine provide complementary information. The following table summarizes the typical chemical shift ranges for the imidazole ring atoms in different protonation and tautomeric states. These values can vary depending on the local environment within a protein.

Isotope Atom Protonation State Tautomeric State Typical Chemical Shift (ppm)
15NNδ1Cationic (protonated)-~183.5
NeutralNδ1-H (π-tautomer)~167.5
NeutralNε2-H (τ-tautomer)~249.4
15NNε2Cationic (protonated)-~183.5
NeutralNδ1-H (π-tautomer)~266.5
NeutralNε2-H (τ-tautomer)~175.0
13CCationic-~128.7
NeutralNδ1-H (π-tautomer)~133.2
NeutralNε2-H (τ-tautomer)~137.7
13CCδ2Cationic-~119.4
NeutralNδ1-H (π-tautomer)~122.1
NeutralNε2-H (τ-tautomer)~113.6
13CCε1Cationic-~135.0
NeutralNδ1-H (π-tautomer)~136.4
NeutralNε2-H (τ-tautomer)~139.5

Note: Chemical shifts are referenced to external standards and can be influenced by the local protein environment. The provided values are approximate and derived from studies on L-Histidine and histidine-containing peptides.[1][2][3][4][5]

Experimental Protocols

The following are generalized protocols for acquiring 2D 1H-15N HSQC and 1H-13C HSQC spectra of proteins containing labeled L-Histidine. Specific parameters will need to be optimized based on the spectrometer, probe, and sample characteristics.

Protocol 1: 2D 1H-15N HSQC for 15N-Labeled L-Histidine

This experiment is fundamental for observing the N-H correlations in a protein, providing a unique fingerprint and insights into the protonation state of histidine residues.

1. Sample Preparation:

  • Express and purify the protein of interest using minimal media supplemented with 15NH4Cl as the sole nitrogen source to achieve uniform 15N labeling.

  • Dialyze the purified protein into an NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.0-7.5) in 90% H2O/10% D2O. The pH should be carefully chosen to study the desired protonation state of histidine.

  • Concentrate the protein to a suitable concentration for NMR (typically 0.1 - 1.0 mM).

  • Transfer the sample to a high-quality NMR tube.

2. NMR Data Acquisition:

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity.

  • Pulse Program: A standard gradient-enhanced sensitivity-improved 1H-15N HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker instruments).

  • Key Parameters:

    • Spectral Width (1H): ~12-16 ppm, centered around the water resonance (~4.7 ppm).

    • Spectral Width (15N): ~35-40 ppm, centered around 118-120 ppm to cover the amide region. For observing histidine sidechain N-H, a wider spectral width or a different center frequency may be necessary.

    • Number of Points (1H): 1024-2048 complex points.

    • Number of Increments (15N): 128-256 increments.

    • Number of Scans: 8-64 scans per increment, depending on sample concentration.

    • Recycle Delay: 1.0-1.5 seconds.

  • Data Processing: Process the data using appropriate software (e.g., TopSpin, NMRPipe). Apply a squared sine-bell window function in both dimensions before Fourier transformation.

Protocol 2: 2D 1H-13C HSQC for 13C-Labeled L-Histidine

This experiment is used to correlate directly bonded carbon and proton atoms, providing assignments for the carbon skeleton of histidine and other residues.

1. Sample Preparation:

  • Express and purify the protein using minimal media containing 13C-glucose as the sole carbon source for uniform labeling. For selective labeling of histidine, auxotrophic strains and labeled histidine can be used.

  • Dialyze the protein into an NMR buffer in D2O to minimize the solvent signal.

  • Concentrate the protein to 0.5 - 2.0 mM.

  • Transfer the sample to an NMR tube.

2. NMR Data Acquisition:

  • Spectrometer Setup: A high-field NMR spectrometer with a cryoprobe is recommended.

  • Pulse Program: A standard gradient-enhanced sensitivity-improved 1H-13C HSQC pulse sequence (e.g., hsqcetf3gp on Bruker instruments).

  • Key Parameters:

    • Spectral Width (1H): ~12-16 ppm, centered around ~4.7 ppm.

    • Spectral Width (13C):

      • Aliphatic Region: ~40-60 ppm, centered around 40 ppm.

      • Aromatic Region: ~30-40 ppm, centered around 120 ppm. Acquiring separate spectra for aliphatic and aromatic regions is common.

    • Number of Points (1H): 1024-2048 complex points.

    • Number of Increments (13C): 128-512 increments.

    • Number of Scans: 16-128 scans per increment.

    • Recycle Delay: 1.0-1.5 seconds.

  • Data Processing: Process the data similarly to the 1H-15N HSQC, using appropriate window functions.

Mandatory Visualization

The following diagrams illustrate key concepts related to the application of L-Histidine NMR studies.

Experimental_Workflow Figure 1. General Experimental Workflow for NMR Studies of Labeled Proteins cluster_sample_prep Sample Preparation cluster_nmr_exp NMR Experiment cluster_data_analysis Data Analysis expression Protein Expression (with 15N or 13C source) purification Protein Purification expression->purification buffer_exchange Buffer Exchange & Concentration purification->buffer_exchange nmr_tube Transfer to NMR Tube buffer_exchange->nmr_tube spectrometer Spectrometer Setup (Tuning & Shimming) nmr_tube->spectrometer acquisition Data Acquisition (e.g., HSQC) spectrometer->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Peak Picking, Assignment) processing->analysis interpretation Structural & Functional Interpretation analysis->interpretation

Caption: General workflow for NMR studies of isotopically labeled proteins.

Catalytic_Triad Figure 2. The Role of Histidine in a Serine Protease Catalytic Triad (B1167595) cluster_pre_catalysis Resting State cluster_transition_state Transition State cluster_post_catalysis Acyl-Enzyme Intermediate Asp102 Asp102 (Oδ-) His57_pre His57 (Nδ1-H) Asp102->His57_pre H-bond Ser195_pre Ser195 (Oγ-H) His57_pre->Ser195_pre H-bond His57_ts His57 (Nε2-H+) His57_pre->His57_ts Proton Abstraction Substrate_pre Substrate (Peptide Bond) Ser195_ts Ser195 (Oγ-) His57_post His57 (Nε2-H+) Substrate_ts Tetrahedral Intermediate Ser195_ts->Substrate_ts Nucleophilic Attack Product1 Product 1 (Released Peptide) His57_post->Product1 Proton Donation Ser195_post Ser195-Acyl

Caption: Histidine's role as a general base in the catalytic triad of serine proteases.

Conclusion

Both L-Histidine-15N and L-Histidine-13C are powerful tools for NMR-based investigations of protein structure and function. The choice between them is not mutually exclusive; in fact, double-labeling with both isotopes is often employed for complete resonance assignment of complex proteins. 15N labeling is superior for probing the sensitive electronic environment of the imidazole nitrogens, making it ideal for studies of pH-dependent phenomena and enzyme catalysis. 13C labeling provides a more global view of the protein structure and is indispensable for detailed structural determination and metabolic studies. By understanding the distinct advantages of each labeling strategy and employing the appropriate experimental protocols, researchers can unlock a wealth of information about the critical roles of histidine residues in biological systems.

References

A Head-to-Head Comparison: SILAC vs. 15N Metabolic Labeling for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of quantitative proteomics, selecting the appropriate metabolic labeling strategy is a critical decision that profoundly impacts experimental outcomes. Among the most established in vivo labeling techniques are Stable Isotope Labeling with Amino acids in Cell culture (SILAC) and 15N metabolic labeling. This guide provides an objective comparison of these two powerful methods, supported by experimental protocols and data, to facilitate an informed choice for your specific research needs.

At their core, both SILAC and 15N labeling operate on the principle of introducing stable isotopes into proteins during cellular growth and protein synthesis.[1] This creates "heavy" and "light" versions of the proteome, which, when mixed and analyzed by mass spectrometry, allow for the accurate relative quantification of protein abundance between different experimental conditions. The key distinction lies in the labeling agent: SILAC utilizes isotope-labeled amino acids (typically lysine (B10760008) and arginine), while 15N labeling employs a nitrogen source (like 15NH4Cl) to label all nitrogen-containing amino acids.[2][3] This fundamental difference gives rise to distinct advantages and disadvantages for each technique.

Quantitative Data Summary

While direct head-to-head studies with comprehensive quantitative tables are not abundant in the literature, a comparative summary of the typical performance and characteristics of SILAC and 15N labeling can be compiled from various sources.

FeatureSILAC (Stable Isotope Labeling with Amino acids in Cell culture)15N Metabolic Labeling
Principle Incorporation of stable isotope-labeled essential amino acids (e.g., ¹³C₆-Lys, ¹³C₆¹⁵N₄-Arg).[2]Incorporation of a heavy nitrogen isotope (¹⁵N) from the sole nitrogen source in the growth medium.[3]
Applicability Primarily for cultured cells that can be grown in custom media.[4] Not ideal for tissues or organisms that cannot be metabolically labeled with specific amino acids.Applicable to a broader range of organisms, including bacteria, yeast, plants, and even small animals, that can be grown on a ¹⁵N-enriched medium.[3]
Data Analysis Relatively straightforward. Peptides will appear as doublets or triplets with a known mass shift, simplifying identification and quantification.[2]More complex. The mass shift for each peptide is variable and depends on the number of nitrogen atoms, which can complicate data analysis and requires specialized software.[2]
Quantification Accuracy High accuracy and precision, as samples can be mixed at an early stage (cell or lysate level), minimizing experimental variability.[5]High accuracy and precision due to early mixing of samples.[6]
Cost Labeled amino acids can be expensive, especially for large-scale experiments.¹⁵N-enriched media components are generally less expensive than labeled amino acids.
Labeling Efficiency Typically high and complete incorporation can be achieved after several cell divisions.Achieving 100% incorporation can be challenging and may vary between proteins and organisms.
Proteome Coverage Dependent on the distribution of the chosen labeled amino acids (lysine and arginine are frequently chosen for trypsin digestion).Potentially labels all proteins, offering comprehensive proteome coverage.
Multiplexing Typically allows for duplex or triplex experiments.[2]Generally limited to duplex experiments (¹⁴N vs. ¹⁵N).

Experimental Protocols

Detailed methodologies are crucial for reproducible quantitative proteomics experiments. Below are generalized protocols for both SILAC and 15N metabolic labeling.

SILAC Experimental Protocol

This protocol outlines a standard duplex SILAC experiment for adherent mammalian cells.

  • Cell Culture and Labeling:

    • Prepare two types of SILAC media: "light" medium containing natural abundance L-lysine and L-arginine, and "heavy" medium containing stable isotope-labeled L-lysine (e.g., ¹³C₆-Lysine) and L-arginine (e.g., ¹³C₆¹⁵N₄-Arginine). Both media should be supplemented with dialyzed fetal bovine serum to avoid unlabeled amino acids.

    • Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium.

    • Allow the cells to grow for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids.

  • Experimental Treatment:

    • Apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control ("light" labeled cells).

  • Sample Harvesting and Mixing:

    • Harvest both cell populations separately.

    • Count the cells from each population and mix them in a 1:1 ratio.

  • Protein Extraction and Digestion:

    • Lyse the mixed cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration.

    • Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).

    • Digest the proteins into peptides overnight using trypsin.

  • Peptide Cleanup and Mass Spectrometry:

    • Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Process the raw mass spectrometry data using software capable of SILAC quantification (e.g., MaxQuant). The software will identify peptide pairs (light and heavy) and calculate the ratio of their intensities to determine the relative protein abundance.

15N Metabolic Labeling Experimental Protocol

This protocol provides a general workflow for 15N metabolic labeling of a bacterial culture.

  • Culture Media Preparation:

    • Prepare two types of minimal media: a "light" medium containing the natural abundance nitrogen source (e.g., ¹⁴NH₄Cl) and a "heavy" medium containing the stable isotope-labeled nitrogen source (¹⁵NH₄Cl) as the sole nitrogen source.

  • Cell Culture and Labeling:

    • Inoculate two separate bacterial cultures, one in the "light" medium and the other in the "heavy" medium.

    • Grow the cultures for a sufficient number of generations to ensure maximal incorporation of the ¹⁵N isotope.

  • Experimental Condition and Harvesting:

    • Apply the experimental condition to one of the cultures (e.g., the "heavy" culture).

    • Harvest both the "light" (control) and "heavy" (experimental) cultures by centrifugation.

  • Sample Mixing and Protein Extraction:

    • Resuspend the cell pellets and determine the cell density or total protein concentration.

    • Mix equal amounts of the "light" and "heavy" cell populations.

    • Lyse the mixed cells using an appropriate method (e.g., sonication or enzymatic lysis).

  • Protein Digestion and Peptide Preparation:

    • Reduce and alkylate the proteins as described in the SILAC protocol.

    • Digest the proteins into peptides using an appropriate protease (e.g., trypsin).

  • LC-MS/MS Analysis and Data Processing:

    • Desalt the peptide mixture.

    • Analyze the peptides by LC-MS/MS.

    • Process the data using software that can handle the variable mass shifts of ¹⁵N-labeled peptides. The software will identify peptide pairs and calculate the ¹⁴N/¹⁵N ratios for relative quantification.[2]

Visualizing the Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for SILAC and 15N metabolic labeling.

SILAC_Workflow cluster_light Control Condition cluster_heavy Experimental Condition light_cells Cells in 'Light' Medium (e.g., ¹²C₆-Lys, ¹²C₆¹⁴N₄-Arg) light_treatment Control Treatment light_cells->light_treatment mix Mix Cell Populations (1:1) light_treatment->mix heavy_cells Cells in 'Heavy' Medium (e.g., ¹³C₆-Lys, ¹³C₆¹⁵N₄-Arg) heavy_treatment Experimental Treatment heavy_cells->heavy_treatment heavy_treatment->mix lysis Cell Lysis & Protein Extraction mix->lysis digest Protein Digestion (Trypsin) lysis->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Quantification of Light/Heavy Peptide Ratios) lcms->data

Caption: SILAC Experimental Workflow.

N15_Workflow cluster_14N Control Condition cluster_15N Experimental Condition n14_cells Cells in ¹⁴N Medium n14_treatment Control Condition n14_cells->n14_treatment mix_cells Mix Cell Populations (1:1) n14_treatment->mix_cells n15_cells Cells in ¹⁵N Medium n15_treatment Experimental Condition n15_cells->n15_treatment n15_treatment->mix_cells protein_extraction Protein Extraction mix_cells->protein_extraction protein_digest Protein Digestion protein_extraction->protein_digest lcms_analysis LC-MS/MS Analysis protein_digest->lcms_analysis data_analysis Data Analysis (Quantification of ¹⁴N/¹⁵N Peptide Ratios) lcms_analysis->data_analysis

Caption: 15N Metabolic Labeling Workflow.

Conclusion

Both SILAC and 15N metabolic labeling are powerful and reliable methods for quantitative proteomics, each with its own set of strengths and weaknesses. SILAC offers the advantage of simpler data analysis and is highly accurate for studies involving cultured cells.[5] In contrast, 15N labeling is more cost-effective and versatile, making it suitable for a wider range of organisms, though it requires more sophisticated data analysis software and expertise.[2] The choice between SILAC and 15N labeling should be guided by the specific biological system under investigation, the experimental goals, available resources, and the bioinformatics capabilities at hand. By carefully considering these factors, researchers can select the optimal metabolic labeling strategy to achieve robust and meaningful quantitative proteomic data.

References

A Researcher's Guide to Cross-Validation of NMR and Mass Spectrometry Data for 15N Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust analysis of proteins is paramount. The use of 15N stable isotope labeling has become a cornerstone in quantitative proteomics, enabling precise tracking and quantification of protein expression and dynamics. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two powerful, yet distinct, analytical techniques employed for the characterization of these labeled proteins. This guide provides a comprehensive comparison of these methodologies, offering detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate a cross-validation approach for enhanced data confidence and deeper biological insights.

Introduction to Cross-Validation

Data Presentation: A Quantitative Comparison

The choice between NMR and MS, or their synergistic use, often depends on the specific research question, sample availability, and desired level of detail. The following tables summarize the key quantitative performance metrics for each technique in the context of 15N labeled protein analysis.

Table 1: General Performance Comparison of NMR and Mass Spectrometry [1][5]

ParameterNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Key Considerations
Sensitivity Lower (micromolar to millimolar)Higher (femtomolar to attomolar)MS is the preferred method for detecting low-abundance proteins.
Quantitative Accuracy High, inherently quantitative without the need for identical standards.High, but often requires isotopically labeled internal standards for absolute quantification.NMR provides excellent precision for measuring relative and absolute concentrations.
Resolution High, capable of resolving subtle differences in chemical environments.Very high mass resolution, capable of distinguishing between isobaric species.Both techniques offer high resolution, but in different domains (chemical shift vs. mass-to-charge).
Reproducibility Very highModerate to high, can be influenced by instrument calibration and sample preparation.NMR is generally considered more reproducible for quantitative measurements.
Sample Throughput Lower, experiments can be time-consuming.Higher, especially with modern automated systems.MS is more suitable for high-throughput screening applications.
Structural Information Detailed 3D structure, dynamics, and interactions in solution.Primary sequence, post-translational modifications, and protein-protein interactions.NMR provides atomic-resolution structural information, while MS provides compositional and connectivity data.
Sample Requirements Requires soluble, stable protein at high concentrations. Non-destructive.Tolerant of more complex mixtures and lower sample amounts. Destructive.Sample characteristics can be a deciding factor in technique selection.

Table 2: Comparison of Quantitative Mass Spectrometry Approaches [6][7]

Quantification MethodPrincipleAdvantagesDisadvantages
Label-Free Quantification (LFQ) Compares the signal intensities of peptides across different MS runs.No labeling required, applicable to any sample type.Lower precision and accuracy compared to labeled methods, susceptible to run-to-run variation.
Metabolic Labeling (e.g., 15N) Cells incorporate stable isotopes from the growth medium, leading to a mass shift in all proteins.High accuracy and precision, early sample mixing minimizes experimental variability.Not applicable to all organisms, can be expensive, and may have incomplete labeling.
Isobaric Labeling (e.g., TMT, iTRAQ) Chemically tags peptides with isobaric tags that have the same mass but produce different reporter ions upon fragmentation.High multiplexing capacity, good precision.Can suffer from ratio compression, requires chemical labeling which can be incomplete.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining high-quality, reproducible data. Below are generalized methodologies for the production and analysis of 15N labeled proteins using both NMR and mass spectrometry.

Protocol 1: Uniform 15N Labeling of Proteins in E. coli for NMR and MS Analysis

This protocol outlines the basic steps for producing a uniformly 15N-labeled protein in E. coli using a minimal medium.

Materials:

  • M9 minimal medium components

  • 15NH4Cl (as the sole nitrogen source)

  • Glucose (or other carbon source)

  • Appropriate antibiotics

  • E. coli expression strain transformed with the plasmid encoding the protein of interest

  • Inducer (e.g., IPTG)

Procedure:

  • Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Pre-culture: The next day, inoculate 1 L of M9 minimal medium containing 14NH4Cl with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Main Culture and Labeling: Pellet the pre-culture cells by centrifugation and resuspend them in 1 L of fresh M9 minimal medium where 14NH4Cl is replaced with 1 g/L of 15NH4Cl.

  • Induction: Grow the main culture at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding the appropriate inducer and continue to grow the culture under optimized conditions (e.g., lower temperature for several hours or overnight).

  • Harvesting and Lysis: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using methods such as sonication or high-pressure homogenization.

  • Purification: Purify the 15N-labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

Protocol 2: Sample Preparation and Analysis by NMR Spectroscopy

Sample Preparation:

  • Buffer Exchange: Exchange the purified 15N-labeled protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.0-7.0).

  • Concentration: Concentrate the protein to a final concentration of 0.1-1 mM.

  • D2O Addition: Add 5-10% (v/v) D2O to the sample for the spectrometer's frequency lock.

  • Final Sample: Transfer approximately 500-600 µL of the final sample into an NMR tube.

NMR Data Acquisition and Analysis:

  • Spectrometer Setup: Tune and match the NMR probe for the 1H and 15N frequencies.

  • 1D 1H Spectrum: Acquire a one-dimensional 1H spectrum to assess the overall folding and quality of the protein sample.

  • 2D 1H-15N HSQC: Acquire a two-dimensional 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum. This is the fingerprint of the protein, with each peak corresponding to a specific amino acid residue's backbone amide N-H group.

  • Data Processing: Process the NMR data using software such as TopSpin, NMRPipe, or MestReNova.

  • Data Analysis: Analyze the processed spectra for chemical shift assignments, structural restraints (from NOESY experiments), and dynamics information (from relaxation experiments) using software like CcpNmr Analysis, Sparky, or CARA.[8]

Protocol 3: Sample Preparation and Analysis by Mass Spectrometry

Sample Preparation:

  • Protein Quantification: Determine the protein concentration of the purified 15N-labeled protein solution.

  • Reduction and Alkylation: Reduce the disulfide bonds in the protein by adding DTT to a final concentration of 5-10 mM and incubating at 56°C for 30-60 minutes. Alkylate the free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 15-20 mM and incubating in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample to reduce the concentration of denaturants and add a protease (e.g., trypsin) at a 1:50 to 1:100 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • Peptide Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction column to remove salts and detergents.

LC-MS/MS Analysis:

  • LC Separation: Inject the desalted peptide sample onto a reverse-phase liquid chromatography column and separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile).

  • Mass Spectrometry: Analyze the eluting peptides using a high-resolution mass spectrometer operating in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis: Process the raw MS data using software such as MaxQuant, Proteome Discoverer, or Skyline.[9][10][11] This involves peptide identification by searching the MS/MS spectra against a protein sequence database and quantification by comparing the intensities of the 14N and 15N labeled peptide pairs.[12]

Mandatory Visualization

To visualize the relationships and workflows described, the following diagrams are provided in the DOT language for Graphviz.

CrossValidationWorkflow cluster_Labeling 15N Metabolic Labeling cluster_Purification Protein Purification cluster_NMR NMR Analysis cluster_MS Mass Spectrometry Analysis cluster_Validation Cross-Validation labeling E. coli Culture in 15N Minimal Medium purification Cell Lysis & Protein Purification labeling->purification nmr_sample Sample Preparation (Buffer Exchange, Concentration) purification->nmr_sample ms_sample Protein Digestion & Peptide Cleanup purification->ms_sample nmr_acq 2D 1H-15N HSQC & 3D Experiments nmr_sample->nmr_acq nmr_data NMR Data Processing & Analysis nmr_acq->nmr_data nmr_results Structure, Dynamics, & Interaction Data nmr_data->nmr_results cross_validation Integrative Data Analysis nmr_results->cross_validation ms_acq LC-MS/MS Analysis ms_sample->ms_acq ms_data MS Data Processing & Analysis ms_acq->ms_data ms_results Protein ID, Quantification, & PTM Analysis ms_data->ms_results ms_results->cross_validation final_model Validated Structural & Functional Model cross_validation->final_model

Caption: Experimental workflow for the cross-validation of NMR and MS data from 15N labeled proteins.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors Akt->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) PTEN PTEN PTEN->PIP3 Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified PI3K/Akt signaling pathway, a common target of study using 15N labeled proteins.

Conclusion

The cross-validation of NMR and mass spectrometry data for 15N labeled proteins provides a powerful and comprehensive approach to protein characterization. While MS offers high sensitivity and throughput for proteomics, NMR delivers unparalleled insights into the structural and dynamic properties of proteins in solution. By integrating the complementary data from these two techniques, researchers can achieve a higher level of confidence in their findings, leading to a more complete and accurate understanding of protein function in biological systems. This guide provides the foundational knowledge and protocols to embark on such an integrative structural biology approach, ultimately enabling more robust and impactful scientific discoveries.

References

L-Histidine-15N: A Superior Choice for Specific Applications in Proteomics and Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tracking of nitrogen metabolism and protein dynamics is paramount. While various 15N-labeled amino acids are available, L-Histidine-15N offers unique advantages for specific applications, primarily due to the distinct metabolic stability of its imidazole (B134444) ring nitrogens and its crucial role in enzyme active sites and metal coordination. This guide provides an objective comparison of L-Histidine-15N with other common 15N-labeled amino acids, supported by experimental data and detailed protocols.

Unparalleled Metabolic Stability: The Advantage of L-Histidine-15N

A significant challenge in metabolic labeling studies is "metabolic scrambling," where the isotopic label from one amino acid is transferred to another through metabolic pathways. This can complicate data interpretation and reduce the accuracy of quantitative analyses. L-Histidine, particularly its α-amino nitrogen, exhibits remarkable resistance to metabolic scrambling.

A comprehensive study on selective amino acid 15N-labeling in Human Embryonic Kidney (HEK) 293 cells revealed that the α-[15N]- atoms from ten amino acids, including histidine, experience minimal metabolic scrambling.[1] In contrast, six other amino acids, including the commonly used glutamine and leucine, undergo significant scrambling.[1] This makes L-Histidine-15N a superior tracer for studies requiring precise tracking of a specific amino acid's incorporation and turnover.

Comparative Analysis of Metabolic Scrambling
15N-Labeled Amino AcidMetabolic Scrambling in HEK293 CellsKey Metabolic Pathways InvolvedImplications for Research
L-Histidine-15N Minimal [1]Primarily direct incorporation into proteins.High fidelity tracking of protein synthesis and turnover. Ideal for pulse-chase experiments.
L-Glutamine-15N Significant [1]Transamination and deamination reactions; serves as a major nitrogen donor.[2]Can lead to widespread labeling of other amino acids, complicating the analysis of glutamine-specific pathways.
L-Leucine-15N Significant [1]Transamination to α-ketoisocaproate.The 15N label can be transferred to other amino acids, affecting the accuracy of leucine-specific metabolic flux analysis.
Glycine-15N Interconversion with Serine [1]Serine hydroxymethyltransferase activity.The label can be found in both glycine (B1666218) and serine residues, requiring careful data analysis.

Unique Applications of L-Histidine-15N

The unique chemical properties of histidine's imidazole side chain make L-Histidine-15N an invaluable tool for specific research applications.

Probing Enzyme Active Sites and Catalytic Mechanisms

Histidine residues are frequently found in the active sites of enzymes, where they act as proton donors or acceptors in catalytic reactions.[3] By selectively labeling histidine with 15N, researchers can use Nuclear Magnetic Resonance (NMR) spectroscopy to probe the local environment of the active site, including changes in protonation state and hydrogen bonding during the catalytic cycle. The distinct chemical shifts of the two imidazole nitrogen atoms (Nδ1 and Nε2) provide sensitive reporters of these changes.

Investigating Metalloproteins

Histidine is a common ligand for metal ions in metalloproteins. The imidazole side chain can coordinate with a variety of metals, playing a crucial role in both the structure and function of these proteins. 15N NMR of selectively labeled histidine residues can provide detailed information about the metal coordination sphere, including the identification of coordinating nitrogens and the electronic structure of the metal center. This is particularly useful for studying the redox properties and enzymatic mechanisms of metalloenzymes.

Experimental Protocols

Selective 15N-Labeling of a Target Protein in Mammalian Cells

This protocol is adapted for selective labeling of a protein expressed in HEK293 cells with L-Histidine-15N.

Materials:

  • HEK293F cells

  • Custom Freestyle293 culture medium lacking all amino acids

  • 15N-L-Histidine

  • Unlabeled amino acid stocks (100x)

  • Glutamine (or a stable glutamine substitute)

  • Glucose

  • Transfection reagent and plasmid DNA encoding the protein of interest

Protocol:

  • Prepare the Labeling Medium: Reconstitute the amino acid-free Freestyle293 medium. Supplement the medium with all unlabeled amino acids to their final working concentration, with the exception of histidine. Add 15N-L-Histidine to the desired final concentration (e.g., 100 mg/L). Add glutamine (e.g., 1 g/L) and glucose (e.g., 3 g/L).

  • Cell Culture and Transfection: Culture HEK293F cells in the prepared labeling medium. Allow the cells to adapt for at least one passage before transfection to ensure efficient incorporation of the labeled amino acid. Transiently transfect the cells with the expression plasmid for the protein of interest.

  • Protein Expression and Harvest: Culture the transfected cells for the desired period to allow for protein expression. Harvest the cells or the conditioned medium (for secreted proteins) for protein purification.

  • Protein Purification: Purify the 15N-histidine labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • Analysis: Analyze the purified protein by mass spectrometry to confirm the incorporation of 15N-histidine and by NMR spectroscopy to study the structure and function of the histidine residues.

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

Histamine Signaling Pathway

Histidine is the metabolic precursor to histamine, a key signaling molecule in the immune and nervous systems. Understanding this pathway is crucial for drug development targeting allergic and inflammatory responses.

Histamine_Signaling_Pathway cluster_synthesis Histamine Synthesis cluster_receptors Histamine Receptors & Signaling Histidine L-Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase H1R H1 Receptor Histamine->H1R H2R H2 Receptor Histamine->H2R Gq_11 Gq/11 H1R->Gq_11 activates Gs Gs H2R->Gs activates PLC Phospholipase C Gq_11->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC leads to AC Adenylate Cyclase Gs->AC activates cAMP ↑ cAMP AC->cAMP produces PKA PKA Activation cAMP->PKA activates

Caption: Histamine synthesis from L-histidine and its signaling through H1 and H2 receptors.

Experimental Workflow for Comparative Proteomics

This workflow outlines the key steps in a comparative proteomics experiment using selective 15N amino acid labeling.

Proteomics_Workflow cluster_labeling 1. Cell Labeling cluster_processing 2. Sample Processing cluster_analysis 3. LC-MS/MS Analysis cluster_data_analysis 4. Data Analysis Control Control Cells (Unlabeled Medium) Harvest Harvest Cells Control->Harvest Treated Treated Cells (15N-Histidine Medium) Treated->Harvest Mix Mix Samples 1:1 Harvest->Mix Lyse Cell Lysis Mix->Lyse Digest Protein Digestion (e.g., Trypsin) Lyse->Digest LCMS LC-MS/MS Digest->LCMS Data Data Acquisition LCMS->Data Search Database Search Data->Search Quant Peptide Quantification (14N/15N Ratios) Search->Quant Stats Statistical Analysis Quant->Stats Bio Biological Interpretation Stats->Bio

Caption: Workflow for quantitative proteomics using selective 15N-histidine labeling.

Decision Guide for 15N-Labeled Amino Acid Selection

This diagram provides a logical framework for choosing the most appropriate 15N-labeled amino acid for a given research application.

Decision_Tree Start Start: Choose a 15N-Labeled Amino Acid Q1 Primary Research Goal? Start->Q1 A1_1 High-Fidelity Protein Turnover Q1->A1_1 High-Fidelity Protein Turnover A1_2 General Nitrogen Metabolism Q1->A1_2 General Nitrogen Metabolism A1_3 Enzyme Active Site/Metalloprotein Study Q1->A1_3 Enzyme Active Site/ Metalloprotein Study Rec1 L-Histidine-15N (Minimal Scrambling) A1_1->Rec1 Rec2 L-Glutamine-15N (Major N Donor) A1_2->Rec2 Rec3 L-Histidine-15N (Unique Spectral Properties) A1_3->Rec3

Caption: Decision guide for selecting a 15N-labeled amino acid based on research goals.

References

Comparative analysis of different isotopic labeling techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Isotopic Labeling Techniques for Quantitative Proteomics

In the landscape of proteomics, the ability to accurately quantify proteins and their modifications is paramount for researchers, scientists, and drug development professionals. Isotopic labeling techniques, coupled with mass spectrometry, provide a powerful means to achieve precise relative and absolute quantification of proteins across different samples. These methods involve the incorporation of stable isotopes into proteins or peptides, creating a mass distinction that can be detected and measured. This guide offers a comparative analysis of various isotopic labeling techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific experimental needs.

The primary strategies for isotopic labeling can be broadly categorized into three main types: metabolic labeling, chemical labeling, and enzymatic labeling. Each approach possesses distinct advantages and limitations in terms of sample applicability, multiplexing capability, accuracy, and cost.

Metabolic Labeling

Metabolic labeling integrates stable isotopes into proteins in vivo as cells grow and synthesize proteins. This approach is considered the gold standard for quantitative accuracy as it minimizes sample handling errors by allowing for the combination of cell populations at the earliest stage of the experimental workflow.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the most prominent metabolic labeling technique. In SILAC, cells are cultured in media where natural ("light") essential amino acids are replaced with "heavy" stable isotope-labeled counterparts (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine). After several cell divisions, the heavy amino acids are fully incorporated into the proteome.

Chemical Labeling

Chemical labeling introduces isotopic tags to proteins or peptides in vitro through chemical reactions targeting specific functional groups on amino acid residues. This method is highly versatile and can be applied to a wide range of sample types, including tissues and biofluids, where metabolic labeling is not feasible.

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are widely used isobaric labeling techniques. These methods utilize chemical tags that are identical in mass but yield distinct reporter ions upon fragmentation in the mass spectrometer. The intensity of these reporter ions is used for relative quantification. iTRAQ and TMT allow for high-level multiplexing, enabling the simultaneous comparison of multiple samples.

Isotope-Coded Affinity Tags (ICAT) is a chemical labeling method that specifically targets cysteine residues. The ICAT reagent consists of a cysteine-reactive group, an isotopically coded linker (light or heavy), and a biotin (B1667282) affinity tag for the enrichment of labeled peptides.

Isotope-Coded Protein Label (ICPL) is another chemical labeling technique that targets primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) at the protein level.

Dimethyl Labeling is a cost-effective chemical labeling method that introduces methyl groups to primary amines via reductive amination. Different isotopic forms of formaldehyde (B43269) and a reducing agent are used to create light, intermediate, and heavy labels.

Enzymatic Labeling

Enzymatic labeling utilizes enzymes to incorporate stable isotopes into proteins or peptides.

18O Labeling is a common enzymatic method where two ¹⁸O atoms from H₂¹⁸O are incorporated into the C-terminal carboxyl group of peptides during proteolytic digestion (e.g., with trypsin). This results in a 4 Da mass shift for labeled peptides.

Performance Comparison of Labeling Techniques

The choice of an appropriate isotopic labeling strategy depends on various factors, including the sample type, the number of conditions to be compared, the desired level of accuracy and precision, and budgetary constraints. The following tables provide a summary of the key performance characteristics of the discussed labeling techniques.

FeatureSILACiTRAQTMTICATICPLDimethyl Labeling18O Labeling
Principle MetabolicChemical (Isobaric)Chemical (Isobaric)ChemicalChemicalChemicalEnzymatic
Labeling Stage In vivo (Protein)In vitro (Peptide)In vitro (Peptide)In vitro (Protein/Peptide)In vitro (Protein)In vitro (Peptide)In vitro (Peptide)
Target Residue Specific Amino Acids (e.g., Lys, Arg)Primary Amines (N-terminus, Lys)Primary Amines (N-terminus, Lys)CysteinePrimary Amines (N-terminus, Lys)Primary Amines (N-terminus, Lys)C-terminus
Multiplexing Up to 3-plex (typically)4-plex, 8-plexUp to 18-plex2-plex2-plex2-plex, 3-plex2-plex
Applicability Proliferating cellsTissues, cells, biofluidsTissues, cells, biofluidsTissues, cells, biofluidsTissues, cells, biofluidsTissues, cells, biofluidsTissues, cells, biofluids
Quantification Level MS1MS2/MS3MS2/MS3MS1MS1MS1MS1
Performance MetricSILACiTRAQTMTICATICPLDimethyl Labeling18O Labeling
Accuracy HighModerate (ratio compression)Moderate (ratio compression)HighHighHighModerate (incomplete labeling)
Precision HighHighHighModerateModerateModerateModerate
Reproducibility Very High[1][2][3]HighHighModerateModerateModerateModerate
Cost High (labeled media)High (reagents)[3][4]High (reagents)[3][4]High (reagents)Moderate (reagents)Low (reagents)[3][4]Low (H₂¹⁸O)[5]

Experimental Workflows and Protocols

Detailed and reproducible methodologies are crucial for successful quantitative proteomics experiments. Below are diagrams illustrating the general workflows for the compared labeling techniques, followed by generalized protocols.

Experimental Workflow Diagrams

SILAC_Workflow cluster_vivo In Vivo Labeling cluster_exp Experiment cluster_process Sample Processing A Cell Culture (Light Medium) C Apply Differential Treatment A->C B Cell Culture (Heavy Medium) B->C D Combine Cell Populations C->D E Protein Extraction & Digestion D->E F LC-MS/MS Analysis E->F G Data Analysis F->G

Workflow for a typical SILAC experiment.

Chemical_Labeling_Workflow cluster_sample Sample Preparation cluster_process Processing S1 Sample 1 PE Protein Extraction & Digestion S1->PE S2 Sample 2 S2->PE Sn Sample n Sn->PE PL Peptide Labeling (e.g., iTRAQ, TMT) PE->PL Mix Combine Labeled Peptides PL->Mix Frac Fractionation Mix->Frac LCMS LC-MS/MS Analysis Frac->LCMS DA Data Analysis LCMS->DA

General workflow for chemical labeling-based quantitative proteomics.
Detailed Methodologies

1. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Protocol
  • Cell Culture and Labeling : Two populations of cells are cultured in parallel. One population is grown in standard "light" medium, while the other is grown in "heavy" medium supplemented with stable isotope-labeled essential amino acids (e.g., ¹³C₆-Lysine and ¹³C₆¹⁵N₄-Arginine).[6][7] Cells are cultured for at least five to six doublings to ensure complete incorporation of the heavy amino acids (>95%).[7]

  • Experimental Treatment : Once fully labeled, the two cell populations are subjected to different experimental conditions (e.g., control vs. drug treatment).

  • Cell Harvesting and Mixing : After treatment, the light and heavy cell populations are harvested and combined in a 1:1 ratio based on cell number or protein concentration.[7]

  • Protein Extraction and Digestion : Proteins are extracted from the combined cell lysate. The protein mixture is then reduced, alkylated, and digested into peptides, typically with trypsin.[8]

  • Peptide Fractionation : To reduce sample complexity, the peptide mixture is often fractionated using techniques like high-pH reversed-phase liquid chromatography.

  • LC-MS/MS Analysis : Each fraction is analyzed by nanoLC-MS/MS. The mass spectrometer detects pairs of chemically identical peptides that differ in mass due to the incorporated stable isotopes.

  • Data Analysis : The relative abundance of proteins is determined by comparing the signal intensities of the light and heavy peptide pairs in the MS1 spectra.

2. Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) / Tandem Mass Tags (TMT) Protocol
  • Protein Extraction and Digestion : Proteins are extracted from each sample (up to 8 for iTRAQ, up to 18 for TMT).[9][10] Equal amounts of protein from each sample are then reduced, alkylated, and digested into peptides.

  • Peptide Labeling : Each peptide digest is individually labeled with a specific iTRAQ or TMT reagent.[11][12] The reagents react with the primary amines (N-terminus and lysine side chains) of the peptides.

  • Sample Pooling : The labeled peptide samples are combined into a single mixture.

  • Peptide Cleanup and Fractionation : The pooled sample is desalted and typically fractionated to reduce complexity.

  • LC-MS/MS Analysis : The fractionated peptides are analyzed by LC-MS/MS. In the MS1 scan, all isotopically labeled peptides appear as a single precursor ion. Upon fragmentation (MS/MS), the reporter ions are released, and their masses are unique to each original sample.

  • Data Analysis : The relative quantification of peptides, and thus proteins, is determined by the relative intensities of the reporter ions in the MS/MS spectra.[9][13]

3. Isotope-Coded Affinity Tags (ICAT) Protocol
  • Protein Labeling : Two protein samples (control and experimental) are denatured and labeled with the light (d0) and heavy (d8) ICAT reagents, respectively.[14] The reagents specifically react with the thiol groups of cysteine residues.

  • Sample Combination and Digestion : The two labeled protein samples are combined and then digested into peptides using a protease like trypsin.

  • Affinity Purification : The cysteine-containing, ICAT-labeled peptides are selectively isolated from the complex peptide mixture using avidin (B1170675) affinity chromatography, which binds to the biotin tag on the ICAT reagent.[14]

  • LC-MS/MS Analysis : The enriched, labeled peptides are analyzed by LC-MS/MS.

  • Data Analysis : The relative quantification of proteins is determined by comparing the peak intensities of the light and heavy peptide pairs in the MS1 spectra.

4. 18O Labeling Protocol
  • Protein Extraction : Proteins are extracted from two samples (e.g., control and treated).

  • In-parallel Digestion and Labeling : The two protein samples are separately reduced, alkylated, and then digested with a protease (e.g., trypsin). The control sample is digested in a buffer prepared with normal water (H₂¹⁶O), while the experimental sample is digested in a buffer prepared with ¹⁸O-enriched water (H₂¹⁸O).[7][15] During digestion, two ¹⁸O atoms are incorporated into the C-terminus of each peptide in the experimental sample.

  • Sample Mixing : The "light" (¹⁶O) and "heavy" (¹⁸O) peptide samples are combined in a 1:1 ratio.[7][15]

  • LC-MS/MS Analysis : The mixed peptide sample is analyzed by LC-MS/MS.

  • Data Analysis : The relative abundance of proteins is determined by comparing the signal intensities of the ¹⁶O and ¹⁸O peptide pairs, which are separated by 4 Da, in the MS1 spectra.

Signaling Pathways and Logical Relationships

The choice of an isotopic labeling technique is often dictated by the specific biological question and the available sample types. The following diagram illustrates the decision-making process for selecting an appropriate labeling strategy.

Decision_Tree Start Start: Quantitative Proteomics Experiment SampleType Sample Type? Start->SampleType SILAC SILAC SampleType->SILAC Cell Culture Chemical Chemical or Enzymatic Labeling SampleType->Chemical Tissues, Biofluids Multiplex Need to Compare > 3 Samples? Isobaric iTRAQ / TMT Multiplex->Isobaric Yes NonIsobaric ICAT, ICPL, Dimethyl, 18O Labeling Multiplex->NonIsobaric No Cost Cost a Major Constraint? LowCost Dimethyl / 18O Labeling Cost->LowCost Yes HigherCost ICAT / ICPL Cost->HigherCost No Chemical->Multiplex NonIsobaric->Cost

Decision tree for selecting a labeling technique.

References

A Researcher's Guide to Quality Assessment of 15N Labeled Protein Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the accuracy and reliability of protein quantification are paramount. Metabolic labeling using 15N stable isotopes is a powerful technique for achieving precise measurements. However, the quality of quantification is highly dependent on several experimental factors. This guide provides an objective comparison of 15N metabolic labeling with common alternative methods—Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Label-Free Quantification (LFQ)—supported by experimental data. It further details critical quality assessment steps and protocols specific to 15N labeling experiments.

Performance Comparison of Quantitative Proteomics Strategies

The choice of a quantitative proteomics strategy depends on the experimental goals, sample type, and desired level of accuracy. The following table summarizes key performance metrics for 15N metabolic labeling, SILAC, and Label-Free Quantification.

Feature15N Metabolic LabelingSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)Label-Free Quantification (LFQ)
Principle Incorporation of 15N into all nitrogen-containing amino acids in vivo.Incorporation of "heavy" 13C or 15N-labeled amino acids (typically Arg, Lys) in vivo.Comparison of signal intensities or spectral counts of unlabeled peptides.
Typical Labeling Efficiency 93-99% in plants, can be >98% in microorganisms.[1][2]>95% in cell culture.Not Applicable
Accuracy & Precision High accuracy and precision due to early-stage sample mixing.[3]Considered the most accurate quantitative MS method due to early sample mixing.Moderate accuracy, can be affected by run-to-run variability.
Protein Identification Rate Can be lower for heavy-labeled peptides with incomplete labeling.[2]Generally high, but can be slightly lower than LFQ due to increased sample complexity.Can identify a higher number of proteins compared to labeling methods.[4]
Throughput ModerateModerateHigh, suitable for large sample cohorts.[4]
Cost Relatively low, 15N salts are inexpensive.High, labeled amino acids are expensive.Low, no labeling reagents required.[4]
Applicability Wide range of organisms, including plants and microorganisms.[1]Primarily limited to cell culture.Applicable to all sample types, including clinical tissues.

Key Quality Assessment Parameters for 15N Labeling

To ensure the reliability of quantitative data from 15N labeling experiments, several quality parameters must be assessed.

Labeling Efficiency

Incomplete incorporation of 15N can significantly impact the accuracy of quantification.[2] It is crucial to determine the labeling efficiency to correct the calculated peptide ratios.

Isotopic Scrambling

Isotopic scrambling, the incorporation of 15N into unintended amino acids, can complicate data analysis and lead to inaccurate quantification.[5] This is particularly relevant when using specific 15N-labeled amino acids rather than a general 15N source.

Experimental Protocols

Protocol 1: Uniform 15N Metabolic Labeling of E. coli

This protocol describes the uniform labeling of proteins in E. coli using a minimal medium with 15NH4Cl as the sole nitrogen source.[5]

Materials:

  • M9 Minimal Medium (10x stock)

  • 15NH4Cl

  • Glucose (or other carbon source)

  • MgSO4

  • CaCl2

  • Trace elements solution

  • Appropriate antibiotics

  • E. coli expression strain

Procedure:

  • Pre-culture: Inoculate a starter culture in a rich medium (e.g., LB) and grow overnight.

  • Adaptation: Inoculate a larger volume of M9 minimal medium containing natural abundance 14NH4Cl with the overnight culture and grow to mid-log phase (OD600 ~0.6-0.8). This step adapts the cells to the minimal medium.

  • Main Culture: Prepare the main culture with M9 minimal medium containing 1g/L of 15NH4Cl as the sole nitrogen source. Inoculate with the adapted pre-culture.

  • Growth and Induction: Grow the main culture to the desired cell density (e.g., OD600 of 0.6-0.8) and induce protein expression with the appropriate inducer (e.g., IPTG).

  • Harvesting: Harvest the cells by centrifugation. The cell pellet containing 15N-labeled proteins is now ready for downstream processing.

Protocol 2: Determination of 15N Labeling Efficiency by Mass Spectrometry

This protocol outlines the steps to determine the 15N labeling efficiency using mass spectrometry data.[1][6]

Procedure:

  • Sample Preparation: Mix equal amounts of protein from the "light" (14N) and "heavy" (15N) samples. Digest the mixed protein sample into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis:

    • Identify both 14N and 15N-labeled peptides from the MS/MS spectra.

    • For several identified peptides, compare the experimental isotopic pattern of the 15N-labeled peptide to its theoretical isotopic distribution at different enrichment levels (e.g., 95%, 97%, 99%).[1][7]

    • Software tools like Protein Prospector can be used to facilitate this comparison.[1] The M-1/M ratio (the intensity of the peak one mass unit lower than the monoisotopic peak to the monoisotopic peak itself) is particularly sensitive to labeling efficiency.[1][7]

    • Calculate the average labeling efficiency from multiple peptides.

Protocol 3: Detecting Isotopic Scrambling

This protocol provides a general workflow to assess isotopic scrambling, which is crucial when using selectively labeled amino acids.

Procedure:

  • Protein Digestion: Digest the 15N-labeled protein into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against a protein database, allowing for variable modifications corresponding to the mass shift of 15N on all amino acids.

    • Examine the identified peptides for unexpected 15N incorporation in amino acids that were not intended to be labeled.

    • The presence of broad or complex isotopic patterns in the mass spectra can also be an indicator of scrambling.[5]

Visualizing Workflows and Logical Relationships

G cluster_labeling 15N Metabolic Labeling cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry & Data Analysis cluster_qa Quality Assessment start Start: Cell Culture pre_culture Pre-culture (14N medium) start->pre_culture main_culture Main Culture (15N medium) pre_culture->main_culture induction Induce Protein Expression main_culture->induction harvest Harvest 15N Labeled Cells induction->harvest extract_15N Extract 15N Protein harvest->extract_15N extract_14N Extract 14N Protein quantify Quantify Protein extract_14N->quantify extract_15N->quantify mix Mix 14N and 15N Samples quantify->mix digest Protein Digestion mix->digest lcms LC-MS/MS Analysis digest->lcms identification Peptide Identification (14N & 15N) lcms->identification quantification Peptide Quantification (14N/15N Ratio) identification->quantification quality_assessment Quality Assessment quantification->quality_assessment labeling_efficiency Determine Labeling Efficiency quality_assessment->labeling_efficiency isotopic_scrambling Check for Isotopic Scrambling quality_assessment->isotopic_scrambling data_validation Data Validation & Statistical Analysis quality_assessment->data_validation

G start Start: Assess Quantification Quality labeling_check Is Labeling Efficiency >97%? start->labeling_check scrambling_check Is Isotopic Scrambling Detected? labeling_check->scrambling_check Yes correct_ratios Correct Peptide Ratios for Incomplete Labeling labeling_check->correct_ratios No scrambling_present Identify Scrambled Residues Consider alternative labeling strategy if severe scrambling_check->scrambling_present Yes no_scrambling No Significant Scrambling scrambling_check->no_scrambling No high_quality High Quality Quantification Proceed with Biological Interpretation troubleshoot_labeling Troubleshoot Labeling Protocol: - Increase labeling time - Check 15N source purity correct_ratios->troubleshoot_labeling scrambling_present->high_quality no_scrambling->high_quality

Conclusion

The quality of 15N labeled protein quantification is a critical determinant of the reliability of proteomic studies. While 15N metabolic labeling offers a robust and cost-effective method for accurate quantification, it is essential to perform rigorous quality control checks. By carefully assessing labeling efficiency and monitoring for isotopic scrambling, researchers can ensure the integrity of their quantitative data. For studies where metabolic labeling is not feasible, label-free quantification provides a viable alternative, though it may require more extensive data analysis to mitigate variability. Ultimately, the choice of quantification strategy should be guided by the specific research question and the available resources, with a strong emphasis on data quality and validation.

References

L-Histidine-¹⁵N vs. Deuterium Labeling: A Comparative Guide for Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of protein science, isotopic labeling is an indispensable tool for elucidating structure, dynamics, and function. Among the various stable isotopes employed, ¹⁵N-labeled L-Histidine and deuterium (B1214612) (²H) labeling stand out for their unique advantages in specific applications. This guide provides an objective comparison of L-Histidine-¹⁵N and deuterium labeling to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their protein studies.

Principles of Labeling

L-Histidine-¹⁵N Labeling involves the incorporation of the heavy isotope of nitrogen, ¹⁵N, specifically into the histidine residues of a protein. This is typically achieved by providing ¹⁵N-labeled L-Histidine in the expression media for recombinant protein production.[1][2] This selective labeling allows for the direct observation of histidine residues, which are often involved in critical biological functions such as enzymatic catalysis, metal ion coordination, and protein-protein interactions.[3]

Deuterium (²H) Labeling , or deuteration, involves replacing hydrogen atoms with deuterium atoms throughout the protein. This is generally accomplished by growing cells in a medium containing deuterium oxide (D₂O) and a deuterated carbon source.[4][5][6] The extent of deuteration can be controlled, from selective labeling of specific residues to perdeuteration, where most non-exchangeable protons are replaced by deuterium.[5][7] This global labeling strategy has profound effects on the physical properties of the protein, which can be exploited in various analytical techniques.[4][]

Key Differences and Applications

The choice between L-Histidine-¹⁵N and deuterium labeling hinges on the specific research question and the analytical technique to be employed.

FeatureL-Histidine-¹⁵N LabelingDeuterium (²H) Labeling
Scope of Labeling Selective for histidine residuesGlobal, throughout the protein
Primary Applications NMR studies of histidine side-chain dynamics, tautomeric states, pKa values, and involvement in active sites and binding interfaces.[3][9][10][11]NMR studies of large proteins and complexes, protein dynamics (HDX-MS), protein turnover studies (metabolic labeling), and neutron scattering.[4][5][6][12]
Impact on Protein Minimal perturbation to protein structure and function.Can cause slight changes in protein structure and dynamics due to the kinetic isotope effect.[13]
Analytical Techniques Primarily Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][9][10][11][14]Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Neutron Scattering.[4][][12][15][16]
Information Gained Site-specific information about the role and environment of histidine residues.Global information on protein structure, dynamics, solvent accessibility, and metabolic turnover.[5][12][15]

Performance Comparison in Key Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR, both labeling strategies offer distinct advantages. ¹⁵N-Histidine labeling provides a direct window into the behavior of individual histidine residues, which are often difficult to study due to chemical exchange phenomena.[9] It allows for the characterization of their protonation states and involvement in hydrogen bonds, crucial for understanding enzyme mechanisms and protein interactions.[3][9]

Deuterium labeling, on the other hand, is a powerful tool for studying large proteins ( > 25 kDa). By replacing protons with deuterons, the efficiency of relaxation pathways is reduced, leading to sharper NMR signals and improved spectral quality.[6][7][17] This enables the study of high-molecular-weight systems that would otherwise be intractable by conventional NMR methods.[5][6]

Experimental Workflows

L-Histidine-¹⁵N Labeling Workflow for NMR Studies

cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis Plasmid Transformation Plasmid Transformation Pre-culture Growth Pre-culture Growth Plasmid Transformation->Pre-culture Growth Main Culture Growth Main Culture Growth Pre-culture Growth->Main Culture Growth Induction of Protein Expression Induction of Protein Expression Main Culture Growth->Induction of Protein Expression Cell Harvest & Lysis Cell Harvest & Lysis Induction of Protein Expression->Cell Harvest & Lysis ¹⁵N-L-Histidine Supplementation ¹⁵N-L-Histidine Supplementation ¹⁵N-L-Histidine Supplementation->Main Culture Growth Protein Purification Protein Purification Cell Harvest & Lysis->Protein Purification NMR Sample Preparation NMR Sample Preparation Protein Purification->NMR Sample Preparation ¹⁵N HSQC NMR Spectroscopy ¹⁵N HSQC NMR Spectroscopy NMR Sample Preparation->¹⁵N HSQC NMR Spectroscopy cluster_cell_culture Cell Culture & Labeling cluster_sampling Sampling & Preparation cluster_ms_analysis Mass Spectrometry Analysis Cell Culture Cell Culture Introduction of D₂O Introduction of D₂O Cell Culture->Introduction of D₂O Time-course Sampling Time-course Sampling Introduction of D₂O->Time-course Sampling Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction Time-course Sampling->Cell Lysis & Protein Extraction Protein Digestion Protein Digestion Cell Lysis & Protein Extraction->Protein Digestion LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion->LC-MS/MS Analysis Data Analysis (Isotope Distribution) Data Analysis (Isotope Distribution) LC-MS/MS Analysis->Data Analysis (Isotope Distribution) Protein Turnover Rate Calculation Protein Turnover Rate Calculation Data Analysis (Isotope Distribution)->Protein Turnover Rate Calculation Start Start Research Question Research Question Start->Research Question Histidine-specific Information? Histidine-specific Information? Research Question->Histidine-specific Information? Global Protein Dynamics? Global Protein Dynamics? Histidine-specific Information?->Global Protein Dynamics? No L-Histidine-¹⁵N Labeling L-Histidine-¹⁵N Labeling Histidine-specific Information?->L-Histidine-¹⁵N Labeling Yes Large Protein (>25 kDa)? Large Protein (>25 kDa)? Global Protein Dynamics?->Large Protein (>25 kDa)? No Deuterium Labeling Deuterium Labeling Global Protein Dynamics?->Deuterium Labeling Yes Protein Turnover? Protein Turnover? Large Protein (>25 kDa)?->Protein Turnover? No Large Protein (>25 kDa)?->Deuterium Labeling Yes Protein Turnover?->Deuterium Labeling Yes

References

A Researcher's Guide to Data Analysis Software for 15N Labeled Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging the precision of 15N metabolic labeling in quantitative proteomics, the choice of data analysis software is a critical determinant of experimental success. The complexity of 15N-labeled data, characterized by variable mass shifts and the potential for incomplete isotope incorporation, necessitates robust software solutions. This guide provides an objective comparison of leading software packages, offering insights into their features, performance, and the experimental protocols that underpin reliable data generation.

Executive Summary of Software Comparison

The landscape of proteomics data analysis software offers several powerful options for handling 15N-labeled datasets. The most prominent and widely used platforms include MaxQuant, Proteome Discoverer, Skyline, and Protein Prospector. Each presents a unique combination of features, usability, and analytical depth. While direct, head-to-head benchmarking studies with standardized 15N datasets are not extensively published, this guide synthesizes available performance characteristics and key functionalities to aid in your selection process.

Quantitative Data Presentation

The following tables summarize the key features and reported performance metrics for each software package. It is important to note that direct quantitative comparisons are challenging due to the varied nature of published studies. The presented data is a collation from multiple sources and should be interpreted as a guide to the general capabilities of each software.

Table 1: General Features and Capabilities of 15N Proteomics Data Analysis Software

FeatureMaxQuantProteome DiscovererSkylineProtein Prospector
License FreeCommercialFree, Open SourceFree, Web-based/Local
Primary Focus Shotgun ProteomicsComprehensive ProteomicsTargeted ProteomicsProteomics & MS Data Analysis
User Interface GUI (Windows), Command Line (Linux)Node-based GUI (Windows)GUI (Windows)Web Interface, Command Line
15N Workflow Integrated (SILAC-like)ConfigurableManual setup for metabolic labelingDedicated 15N quantification workflow
Key Strengths Widely used, extensive documentation, robust quantification algorithms.[1][2]User-friendly workflow design, seamless integration with Thermo instruments.[3]Excellent for targeted quantification and visualization of chromatographic data.[4][5][6]Specialized features for 15N analysis, including labeling efficiency correction.[7][8][9][10]
Vendor Agnostic YesNo (Optimized for Thermo Fisher)YesYes

Table 2: Quantitative Performance and Specific Features for 15N Analysis

Performance Metric/FeatureMaxQuantProteome DiscovererSkylineProtein Prospector
Protein Identification High identification rates.[11]High, especially with CHIMERYS for chimeric spectra.Primarily for targeted quantification, not broad identification.Good identification performance.
Quantification Accuracy High accuracy in SILAC studies, adaptable for 15N.[12]Generally high accuracy, benefits from vendor-specific algorithms.[13]High accuracy for targeted peptides.[4]High accuracy with features to correct for incomplete labeling.[7][10]
Precision (CV) Low CVs reported in SILAC experiments.Low CVs reported in label-free quantification comparisons.Low CVs achievable with optimized methods.Not explicitly reported in broad benchmarks.
Handling Incomplete Labeling Can be configured for variable modifications.Requires careful setup of quantification methods.[14]User-defined isotope modifications allow for modeling.[5]A key feature, with tools to estimate and correct for labeling efficiency.[7][10]
Statistical Analysis Integrates with Perseus for downstream statistical analysis.Basic statistical tools included; can export for external analysis.Integrates with external tools for statistical analysis.Provides median and interquartile ranges for protein ratios.[7][8][10]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context is crucial for understanding and interpreting proteomics data. The following diagrams, generated using the DOT language, illustrate a typical workflow for 15N labeled proteomics and a hypothetical signaling pathway that could be investigated using this methodology.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Cell Culture (14N) Cell Culture (14N) Harvest & Mix Harvest & Mix Cell Culture (14N)->Harvest & Mix Cell Culture (15N) Cell Culture (15N) Cell Culture (15N)->Harvest & Mix Protein Extraction Protein Extraction Harvest & Mix->Protein Extraction Protein Digestion Protein Digestion Protein Extraction->Protein Digestion LC-MS/MS LC-MS/MS Protein Digestion->LC-MS/MS Database Search Database Search LC-MS/MS->Database Search Peptide Identification Peptide Identification Database Search->Peptide Identification Quantification Quantification Peptide Identification->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis Biological Interpretation Biological Interpretation Statistical Analysis->Biological Interpretation

A typical workflow for 15N labeled quantitative proteomics.

G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Induces Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

A hypothetical signaling pathway amenable to 15N proteomics analysis.

Detailed Experimental Protocols

Accurate and reproducible data analysis begins with a robust and well-documented experimental protocol. Below are detailed methodologies for 15N metabolic labeling in both E. coli and mammalian cells, followed by a general procedure for sample preparation for mass spectrometry.

Protocol 1: 15N Metabolic Labeling of E. coli

This protocol outlines the steps for metabolically labeling E. coli using a minimal medium containing 15NH4Cl as the sole nitrogen source.[8][15][16][17]

Materials:

  • M9 minimal medium components (without NH4Cl)

  • 15NH4Cl (or 14NH4Cl for the 'light' control)

  • Carbon source (e.g., 20% glucose)

  • 1M MgSO4

  • 1M CaCl2

  • Trace elements solution (1000x)

  • E. coli strain of interest

  • Appropriate antibiotics

Procedure:

  • Prepare M9 Medium: Prepare 1 liter of M9 minimal medium, omitting ammonium (B1175870) chloride. Autoclave for sterilization.

  • Prepare Supplements: Prepare and sterilize stock solutions of 20% glucose, 1M MgSO4, 1M CaCl2, and a 1000x trace elements solution.

  • Prepare Labeling Medium: Aseptically add the supplements to the sterile M9 medium. For the 'heavy' medium, add 1g of 15NH4Cl. For the 'light' medium, add 1g of 14NH4Cl.

  • Cell Culture:

    • Inoculate a small pre-culture in a rich medium (e.g., LB) and grow to a high cell density.

    • Use the pre-culture to inoculate the 'light' and 'heavy' M9 minimal media (a 1:100 dilution is recommended).

    • Grow the cultures at the desired temperature with shaking until they reach the desired growth phase (e.g., mid-log phase).

  • Harvesting: Harvest the cells by centrifugation. For quantitative analysis, an equal number of cells from the 'light' and 'heavy' cultures are mixed before protein extraction.

Protocol 2: 15N Metabolic Labeling of Mammalian Cells

This protocol describes a general procedure for the metabolic labeling of adherent mammalian cells. The choice of 15N-labeled amino acids will depend on the specific experimental goals.

Materials:

  • DMEM or RPMI-1640 medium deficient in specific amino acids (e.g., Lysine and Arginine for SILAC-like experiments)

  • Dialyzed Fetal Bovine Serum (FBS)

  • 15N-labeled amino acids (e.g., 15N-Lysine, 15N-Arginine)

  • Unlabeled ('light') amino acids

  • Phosphate-Buffered Saline (PBS)

  • Cell line of interest

Procedure:

  • Prepare Labeling Media:

    • 'Light' Medium: Supplement the amino acid-deficient medium with unlabeled amino acids and dialyzed FBS.

    • 'Heavy' Medium: Supplement the amino acid-deficient medium with 15N-labeled amino acids and dialyzed FBS.

  • Cell Culture:

    • Culture cells for at least five to six passages in the respective 'light' and 'heavy' media to ensure near-complete incorporation of the labeled amino acids.

    • Monitor cell growth and morphology to ensure the labeling does not adversely affect cell health.

  • Harvesting and Mixing:

    • Wash the cells with PBS and harvest using a cell scraper or trypsinization.

    • Count the cells from the 'light' and 'heavy' cultures and mix them in a 1:1 ratio.

Protocol 3: Protein Extraction, Digestion, and Mass Spectrometry

This protocol provides a general workflow for preparing mixed cell pellets for analysis by LC-MS/MS.[8]

Materials:

  • Lysis buffer (e.g., 8M urea (B33335) in 100mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • 100mM Ammonium Bicarbonate (NH4HCO3)

  • Formic Acid

  • C18 desalting columns

Procedure:

  • Cell Lysis: Resuspend the mixed cell pellet in lysis buffer and disrupt the cells by sonication on ice.

  • Protein Quantification: Determine the protein concentration using a compatible protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding DTT to a final concentration of 5mM and incubating for 30 minutes at 37°C.

    • Alkylate cysteine residues by adding IAA to a final concentration of 15mM and incubating for 30 minutes at room temperature in the dark.

  • Digestion:

    • Dilute the sample with 100mM NH4HCO3 to reduce the urea concentration to below 2M.

    • Add trypsin at a 1:50 to 1:100 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid.

    • Desalt the peptides using a C18 column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).

    • Analyze the peptide mixture using a high-resolution mass spectrometer operating in a data-dependent acquisition (DDA) mode. Acquire full MS scans followed by MS/MS scans of the most intense precursor ions.[18]

Conclusion

The analysis of 15N labeled proteomics data presents unique challenges that are addressed by a variety of sophisticated software packages. MaxQuant and Proteome Discoverer offer comprehensive solutions for large-scale shotgun proteomics, with the latter providing a more streamlined experience for users of Thermo Fisher instrumentation. Skyline excels in the targeted analysis of specific proteins and peptides, offering powerful visualization and quantification capabilities. For researchers prioritizing the accurate handling of incomplete labeling, Protein Prospector provides a dedicated and robust workflow.

The choice of software will ultimately depend on the specific experimental design, the mass spectrometry platform used, and the level of bioinformatics expertise available. By carefully considering the features and performance characteristics outlined in this guide, researchers can select the most appropriate tool to unlock the full quantitative potential of their 15N metabolic labeling experiments.

References

Unveiling Protein Alliances: A Guide to Confirmation Techniques Using 15N Labeled Baits and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate confirmation of protein-protein interactions (PPIs) is a critical step in elucidating cellular pathways and identifying potential therapeutic targets. This guide provides a comprehensive comparison of methods for validating PPIs, with a special focus on the use of 15N labeled bait proteins. We will delve into detailed experimental protocols, present quantitative data for objective comparison, and visualize key signaling pathways and experimental workflows.

The use of 15N metabolically labeled proteins as "bait" in interaction studies offers a powerful approach for quantitative and specific confirmation of binding partners. This technique, often coupled with mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy, allows for the precise differentiation of true interactors from non-specific background proteins.

Quantitative Comparison of Protein-Protein Interaction Confirmation Methods

Choosing the appropriate method for confirming a PPI depends on various factors, including the nature of the interacting proteins, the required sensitivity and throughput, and the availability of specific reagents and instrumentation. The following table summarizes the key quantitative parameters of several widely used techniques.

MethodPrincipleThroughputAffinity RangeQuantitativeIn vivo/In vitroKey AdvantagesKey Limitations
15N Labeled Bait Pull-down + MS Isotope labeling of the bait protein allows for accurate quantification of interacting partners by mass spectrometry.Low to MediumWideYesIn vitroHigh specificity, reduces false positives, provides stoichiometric information.Requires protein expression and purification, potential for tag interference.
Co-immunoprecipitation (Co-IP) An antibody targets a known protein ("bait") to pull down its interacting partners ("prey") from a cell lysate.LowWide (best for stable interactions)Semi-quantitativeIn vivoDetects interactions in a near-native cellular context.Antibody-dependent, may miss transient interactions, potential for non-specific binding.
Yeast Two-Hybrid (Y2H) A genetic method where the interaction of two proteins reconstitutes a functional transcription factor in yeast, activating reporter genes.HighWideNoIn vivoHigh-throughput screening of libraries, detects transient interactions.High rate of false positives and negatives, interactions occur in the nucleus.
Surface Plasmon Resonance (SPR) Measures the binding of an analyte to a ligand immobilized on a sensor surface by detecting changes in the refractive index.Low to MediumWide (nM to mM)YesIn vitroReal-time kinetics and affinity data, label-free.Requires purified proteins, immobilization can affect protein conformation.
Förster Resonance Energy Transfer (FRET) Measures the non-radiative transfer of energy from a donor fluorophore to an acceptor fluorophore when in close proximity.LowNarrow (<10 nm)YesIn vivo/In vitroProvides spatial information about the interaction in living cells.Requires fluorescently tagged proteins, distance-dependent.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these techniques. Below are step-by-step protocols for the key experiments discussed.

Protocol 1: 15N Labeled Bait Protein Pull-Down Assay with Mass Spectrometry Analysis

This protocol describes the use of a metabolically 15N-labeled protein as bait to identify interacting partners from a cell lysate, followed by quantitative analysis using mass spectrometry.

1. Expression and Purification of 15N Labeled Bait Protein:

  • Culture E. coli or other expression host in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.[1][2]

  • Induce protein expression and purify the 15N-labeled bait protein using appropriate chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • Confirm labeling efficiency by mass spectrometry.

2. Preparation of Cell Lysate (Unlabeled Prey):

  • Culture mammalian cells or other relevant cells in standard (¹⁴N) medium.

  • Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation to remove cellular debris.

3. Pull-Down Assay:

  • Immobilize the purified 15N-labeled bait protein on affinity beads (e.g., anti-tag antibody-coupled beads).

  • Incubate the immobilized bait with the unlabeled cell lysate to allow for the formation of protein complexes.

  • Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elute the bait protein and its interacting partners from the beads.

4. Mass Spectrometry Analysis:

  • Combine the eluate from the 15N-bait pull-down with an equal amount of a control pull-down performed with unlabeled bait.

  • Digest the protein mixture with trypsin.

  • Analyze the resulting peptides by LC-MS/MS.

  • Identify and quantify the proteins based on the ¹⁴N/¹⁵N peptide ratios. Proteins specifically interacting with the bait will show a high ¹⁴N/¹⁵N ratio.

Protocol 2: Co-immunoprecipitation (Co-IP)

This protocol outlines the general steps for performing a Co-IP experiment to validate a PPI in vivo.[3][4][5][6][7]

1. Cell Lysis:

  • Harvest cultured cells and wash with ice-cold PBS.

  • Lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors.

  • Incubate on ice and then centrifuge to pellet cellular debris.

2. Pre-clearing the Lysate (Optional but Recommended):

  • Add protein A/G beads to the cell lysate and incubate to reduce non-specific binding.

  • Centrifuge and collect the supernatant.

3. Immunoprecipitation:

  • Add the primary antibody specific to the bait protein to the pre-cleared lysate.

  • Incubate to allow the antibody to bind to the target protein.

  • Add protein A/G beads to capture the antibody-protein complex.

  • Incubate with gentle rotation.

4. Washing:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads multiple times with cold lysis buffer to remove non-specific proteins.

5. Elution and Analysis:

  • Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and suspected prey proteins.

Protocol 3: Yeast Two-Hybrid (Y2H) Screen

This protocol provides a general workflow for identifying PPIs using the Y2H system.[8][9][10][11][12]

1. Plasmid Construction:

  • Clone the cDNA of the bait protein into a vector containing a DNA-binding domain (DBD).

  • Clone a cDNA library (prey proteins) into a vector containing a transcriptional activation domain (AD).

2. Yeast Transformation:

  • Co-transform a suitable yeast reporter strain with the bait and prey plasmids.

3. Selection and Screening:

  • Plate the transformed yeast on a selective medium that lacks specific nutrients (e.g., histidine, adenine) to select for yeast where the reporter genes are activated due to a PPI.

  • Monitor for colony growth, which indicates a potential interaction.

4. Validation and Identification of Prey:

  • Isolate the prey plasmids from the positive yeast colonies.

  • Sequence the prey cDNA to identify the interacting protein.

  • Re-transform the identified prey plasmid with the original bait plasmid to confirm the interaction.

Protocol 4: Surface Plasmon Resonance (SPR)

This protocol describes the basic steps for analyzing a PPI using SPR.[13][14][15][16][17]

1. Sensor Chip Preparation:

  • Choose a sensor chip with appropriate surface chemistry.

  • Immobilize the ligand (one of the interacting proteins) onto the sensor chip surface.

2. Binding Analysis:

  • Inject a solution containing the analyte (the other interacting protein) at various concentrations over the sensor chip surface.

  • Monitor the change in the SPR signal in real-time to observe the association phase.

  • Inject a buffer solution to monitor the dissociation phase.

3. Data Analysis:

  • Generate sensorgrams (plots of response units vs. time).

  • Fit the data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 5: Förster Resonance Energy Transfer (FRET) Microscopy

This protocol outlines the general procedure for detecting PPIs in living cells using FRET microscopy.[18][19][20][21][22]

1. Fluorescent Protein Fusion Constructs:

  • Create expression vectors where the proteins of interest are fused to a FRET donor (e.g., CFP, GFP) and an acceptor (e.g., YFP, mCherry) fluorophore.

2. Cell Transfection and Expression:

  • Transfect mammalian cells with the expression vectors.

  • Allow sufficient time for protein expression and fluorophore maturation.

3. Image Acquisition:

  • Image the cells using a fluorescence microscope equipped for FRET imaging (e.g., confocal or wide-field with appropriate filter sets).

  • Acquire images in the donor, acceptor, and FRET channels.

4. FRET Analysis:

  • Correct for spectral bleed-through (crosstalk) from the donor and acceptor channels.

  • Calculate the FRET efficiency using methods such as acceptor photobleaching or sensitized emission.

  • A high FRET efficiency indicates that the two proteins are in close proximity (<10 nm), suggesting an interaction.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and a prominent signaling pathway where PPIs are crucial.

Experimental_Workflow_15N_Pull_Down cluster_bait_prep 15N Bait Preparation cluster_prey_prep Prey Preparation cluster_pulldown Pull-Down cluster_analysis Analysis Bait_Expression Expression of Bait in 15N Medium Bait_Purification Purification of 15N-labeled Bait Bait_Expression->Bait_Purification Immobilization Immobilize 15N Bait on Beads Bait_Purification->Immobilization Prey_Culture Culture Cells in 14N Medium Cell_Lysis Cell Lysis Prey_Culture->Cell_Lysis Incubation Incubate with Cell Lysate Cell_Lysis->Incubation Immobilization->Incubation Washing Wash Beads Incubation->Washing Elution Elute Complexes Washing->Elution MS_Analysis LC-MS/MS Analysis Elution->MS_Analysis Quantification 14N/15N Ratio Quantification MS_Analysis->Quantification Identification Identify Interactors Quantification->Identification

Caption: Workflow for 15N Labeled Bait Pull-Down Assay.

Co_IP_Workflow Start Start with Cell Lysate Pre_Clear Pre-clear Lysate (Optional) Start->Pre_Clear Add_Antibody Add Bait-specific Antibody Pre_Clear->Add_Antibody Add_Beads Add Protein A/G Beads Add_Antibody->Add_Beads Incubate Incubate to Form Immune Complex Add_Beads->Incubate Wash Wash Beads Incubate->Wash Elute Elute Proteins Wash->Elute Analyze Analyze by Western Blot Elute->Analyze PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Targets (Cell Survival, Growth) Akt->Downstream activates mTORC2 mTORC2 mTORC2->Akt phosphorylates EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR binds Grb2 Grb2 EGFR->Grb2 recruits Sos Sos Grb2->Sos activates Ras Ras Sos->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors (Cell Proliferation) ERK->Transcription activates

References

A Comparative Guide to L-Histidine Quantification: Isotope Dilution Mass Spectrometry vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of L-histidine is crucial for a wide range of applications, from metabolic studies to pharmaceutical quality control. This guide provides an objective comparison of Isotope Dilution Mass Spectrometry (IDMS) using L-Histidine-¹⁵N with alternative analytical techniques, supported by experimental data and detailed protocols.

Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as a reference method for the quantification of amino acids due to its high accuracy and precision. This technique involves the addition of a known amount of an isotopically labeled standard, in this case, L-Histidine-¹⁵N, to a sample. The ratio of the unlabeled (endogenous) to the labeled L-histidine is then measured by mass spectrometry. This approach effectively corrects for sample loss during preparation and variations in instrument response, leading to highly reliable results.

This guide will delve into the specifics of IDMS using L-Histidine-¹⁵N and compare its performance with two common alternatives: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and a colorimetric assay.

Comparative Analysis of L-Histidine Quantification Methods

The choice of an analytical method for L-histidine quantification depends on the specific requirements of the study, such as the need for high accuracy, sample throughput, and cost considerations. The following table summarizes the key performance characteristics of IDMS, HPLC-UV, and a colorimetric assay for the quantification of L-histidine in biological samples.

ParameterIsotope Dilution Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV)Colorimetric Assay
Principle Addition of a known amount of ¹⁵N-labeled L-Histidine as an internal standard, followed by measurement of the isotopic ratio by mass spectrometry.Separation of L-Histidine from other sample components by chromatography, followed by detection using UV absorbance.L-Histidine-dependent enzymatic reaction that produces a colored product, which is quantified by absorbance.
Linearity (Range) 5 - 2000 µM0.1 - 250 µmol/L[1]60 nM - 1 mM[2]
Limit of Detection (LOD) 0.042 µg/mL[3]Not explicitly stated, but the lower end of the linear range is 0.1 µmol/L[1]50 nM[2]
Limit of Quantification (LOQ) 0.14 µg/mL[3]Not explicitly stated, but the lower end of the linear range is 0.1 µmol/L[1]60 nM[2]
Precision (%RSD) Intra-day: < 10.1%, Inter-day: < 10.1%Intra-assay and inter-assay accuracy of 97–106% suggests good precision[1]Not explicitly stated
Accuracy (% Recovery) -7.6 to 9.4% bias[4]97–106%[1]Not explicitly stated
Specificity Very High (based on mass-to-charge ratio and fragmentation)Moderate (potential for co-eluting interferences)Low to Moderate (potential for interference from other compounds in the sample)
Sample Throughput High (analysis time of ~13 minutes per sample)[4]Moderate (longer analysis times, >60 min in some cases)[1]High (can be performed in a 96-well plate format)
Cost High (requires expensive instrumentation and labeled standards)Moderate (standard HPLC equipment)Low (requires a basic spectrophotometer and reagents)

Experimental Protocols

Isotope Dilution Mass Spectrometry (IDMS) using L-Histidine-¹⁵N

This protocol is adapted from a validated LC-MS/MS method for the quantification of amino acids in plasma.[4][5][6]

1. Sample Preparation:

  • To 100 µL of plasma sample, add a known amount of L-Histidine-¹⁵N internal standard solution.

  • Precipitate proteins by adding 10 µL of 30% sulfosalicylic acid.[6]

  • Vortex the mixture for 30 seconds and incubate at 4°C for 30 minutes.[6]

  • Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[6]

  • Transfer 50 µL of the supernatant and dilute with 450 µL of the initial mobile phase.[6]

  • Vortex the final solution before injection into the LC-MS/MS system.[6]

2. Liquid Chromatography:

  • Column: HILIC column (e.g., Intrada Amino Acid, 50 x 3 mm, 3 µm)[4]

  • Mobile Phase A: 100 mM ammonium (B1175870) formate (B1220265) in water[4]

  • Mobile Phase B: Acetonitrile (B52724):water:formic acid (95:5:0.3, v/v/v)[4]

  • Flow Rate: 0.6 mL/min[4]

  • Gradient Elution: A gradient is used to separate the amino acids. A typical gradient might start at a high percentage of organic phase (Mobile Phase B) and gradually decrease to elute the polar amino acids.[4]

3. Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[4]

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[4]

  • SRM Transitions:

    • L-Histidine (unlabeled): e.g., m/z 156.1 → 110.0[4]

    • L-Histidine-¹⁵N (labeled): e.g., m/z 157.1 → 111.0 (assuming a single ¹⁵N label on the alpha-amino group)

4. Quantification:

  • A calibration curve is constructed by analyzing standards containing known concentrations of unlabeled L-Histidine and a constant concentration of the L-Histidine-¹⁵N internal standard.

  • The concentration of L-Histidine in the unknown samples is determined by calculating the peak area ratio of the unlabeled to the labeled analyte and comparing it to the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is a general procedure for the analysis of histidine and its derivatives.[1]

1. Sample Preparation:

  • Deproteinize serum or plasma samples by adding an equal volume of trichloroacetic acid.

  • Centrifuge to pellet the precipitated proteins.

  • The supernatant can be directly injected into the HPLC system.[1]

2. Liquid Chromatography:

  • Column: Reversed-phase C18 column (e.g., TSK-gel ODS-80Ts, 4.6 mm × 150 mm, 5 µm)[1]

  • Mobile Phase: 50 mmol/L potassium dihydrogen phosphate (B84403) (pH 3.4) containing 6 mmol/L 1-heptanesulfonic acid and acetonitrile (96:4)[1]

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a low wavelength (e.g., 210 nm)

3. Quantification:

  • A calibration curve is generated by injecting standards of known L-Histidine concentrations.

  • The concentration of L-Histidine in the samples is determined by comparing the peak area of the analyte to the calibration curve.

Colorimetric Assay

This protocol is based on the inhibition of the copper-catalyzed oxidation of 3,3′,5,5′-tetramethylbenzidine (TMB).[2]

1. Reagent Preparation:

  • Prepare solutions of TMB, hydrogen peroxide (H₂O₂), copper sulfate (B86663) (Cu²⁺), and a phosphate buffer (pH 5.7).

2. Assay Procedure:

  • In a 96-well plate, add the sample or L-Histidine standards.

  • Add the Cu²⁺ solution and incubate to allow the formation of L-Histidine-Cu²⁺ complexes.

  • Add the TMB and H₂O₂ solutions to initiate the colorimetric reaction.

  • Incubate at 45°C for 20 minutes.[2]

  • Measure the absorbance at 652 nm using a microplate reader. The absorbance is inversely proportional to the L-Histidine concentration.

3. Quantification:

  • A standard curve is prepared by plotting the absorbance values against the known concentrations of L-Histidine standards.

  • The concentration of L-Histidine in the samples is determined from the standard curve.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams provide a visual representation of the IDMS workflow and a relevant biological pathway involving histidine.

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Add L-Histidine-¹⁵N Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Sulfosalicylic Acid) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract LC Liquid Chromatography (Separation) Extract->LC MS Mass Spectrometry (Detection) LC->MS Ratio Calculate Peak Area Ratio (Endogenous/Labeled) MS->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Caption: Experimental workflow for Isotope Dilution Mass Spectrometry (IDMS).

Histidine_Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HK Histidine Kinase (HK) Receptor HK->HK RR Response Regulator (RR) HK->RR 3. Phosphotransfer ATP ATP ADP ADP ATP->ADP RR_P Phosphorylated RR RR->RR_P DNA DNA RR_P->DNA 4. DNA Binding Gene Target Gene Expression DNA->Gene 5. Regulation Signal External Signal Signal->HK 1. Signal Binding

Caption: Simplified diagram of a two-component histidine kinase signaling pathway.

References

A Comparative Guide to Single vs. Dual Isotopic Labeling in Proteomics and Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of proteins and metabolites is paramount to unraveling complex biological processes. Stable isotope labeling, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, has become an indispensable tool for these investigations.[1][2] Among the various labeling strategies, the choice between single isotopic labeling with nitrogen-15 (B135050) (¹⁵N) and dual isotopic labeling with carbon-13 (¹³C) and nitrogen-15 (¹⁵N) is a critical decision that significantly influences experimental design and data interpretation.[] This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their specific research needs.

Principle of Isotopic Labeling

Stable isotope labeling involves the replacement of naturally abundant, lighter isotopes (e.g., ¹²C, ¹⁴N) with their heavier, non-radioactive counterparts (e.g., ¹³C, ¹⁵N) within molecules of interest.[2] This mass difference allows for the differentiation and quantification of molecules from different experimental conditions when analyzed by mass spectrometry.[] The low natural abundance of ¹³C (~1.1%) and ¹⁵N (~0.37%) ensures minimal background interference, leading to a high signal-to-noise ratio in detection.[2][]

Quantitative Data Summary

The choice between single and dual isotopic labeling hinges on the specific application, the complexity of the biological system, and the analytical technique employed. The following table summarizes the key quantitative and qualitative differences between ¹⁵N and ¹³C/¹⁵N labeling.

FeatureSingle Isotopic Labeling (¹⁵N)Dual Isotopic Labeling (¹³C/¹⁵N)
Primary Applications Global quantitative proteomics, Protein turnover studies, Nitrogen metabolism studies, Protein structure analysis (NMR).[][4]Quantitative proteomics (SILAC), Metabolic Flux Analysis (MFA), Advanced protein structure analysis (NMR).[1][4][5]
Typical Mass Shift Smaller, cumulative mass increment (approx. 1 Da per nitrogen atom).[]Larger, more distinct mass shift due to the incorporation of both ¹³C and ¹⁵N.[][6]
Mass Spectrometry Simpler mass increment pattern can facilitate data analysis.[] May provide insufficient mass separation in complex samples or for low-mass peptides.[]Larger mass shift provides better separation of isotopic peaks, enhancing specificity, especially in complex matrices.[][5] Can complicate fragment ion analysis due to variable numbers of ¹³C atoms in fragments.[]
NMR Spectroscopy Fundamental for ¹H-¹⁵N HSQC spectra, providing a "fingerprint" of the protein backbone.[]Necessary for more advanced structural analysis, providing richer information on the carbon backbone and side-chain conformations.[]
Accuracy & Precision Generally high, but can be compromised in complex spectra due to overlapping isotopic envelopes.Often higher, especially for low-abundance proteins in complex mixtures, due to the larger mass separation.[5] In MFA, dual labeling allows for the simultaneous and more accurate resolution of carbon and nitrogen fluxes.[1]
Cost Generally lower due to the use of a single labeled precursor.Higher due to the requirement for both ¹³C and ¹⁵N labeled precursors.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key experiments utilizing single and dual isotopic labeling.

Protocol 1: Quantitative Proteomics using SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)

This protocol outlines a 2-plex SILAC experiment comparing two cell populations, adaptable for both single and dual labeling.

1. Media Preparation:

  • Prepare SILAC-specific cell culture medium (e.g., DMEM) lacking L-arginine and L-lysine.

  • For single ¹⁵N labeling , supplement one batch of medium with "light" (normal) Arg and Lys and the other with "heavy" ¹⁵N-labeled Arg and Lys.

  • For dual ¹³C/¹⁵N labeling , supplement the "heavy" medium with ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine for a larger mass shift.[6][7]

2. Cell Culture and Labeling:

  • Culture two separate populations of cells.

  • Grow one population in the "light" medium and the other in the "heavy" medium for at least 5-6 cell doublings to ensure near-complete incorporation of the labeled amino acids.[1]

3. Experimental Treatment:

  • Apply the experimental condition (e.g., drug treatment) to one of the cell populations.

4. Cell Harvesting and Mixing:

  • After treatment, harvest both cell populations.

  • Count the cells and mix them in a 1:1 ratio. This early mixing minimizes downstream experimental variation.[1]

5. Protein Extraction, Digestion, and LC-MS/MS Analysis:

  • Lyse the mixed cell pellet and extract the proteins.

  • Digest the proteins into peptides using an appropriate protease (e.g., trypsin).

  • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

6. Data Analysis:

  • Use specialized software to identify peptides and quantify the intensity ratios of "heavy" to "light" peptide pairs. These ratios reflect the relative abundance of the corresponding proteins in the two samples.[2]

Protocol 2: Metabolic Flux Analysis (MFA) using ¹³C and ¹⁵N Tracers

This protocol describes a general workflow for MFA to quantify carbon and nitrogen fluxes simultaneously.

1. Cell Culture and Isotopic Labeling:

  • Establish a steady-state continuous culture of the organism of interest in a chemostat.

  • Switch the culture medium to one containing ¹³C-labeled (e.g., ¹³C-glucose) and ¹⁵N-labeled (e.g., ¹⁵N-ammonium chloride) substrates.[1]

2. Sample Harvesting:

  • Once the culture reaches an isotopic steady state for both carbon and nitrogen, harvest the cells.[1]

3. Metabolite Extraction and Analysis:

  • Perform metabolic quenching to halt enzymatic activity.

  • Extract intracellular metabolites.

  • Analyze the labeling patterns of the metabolites using mass spectrometry (GC-MS or LC-MS).[1][8]

4. Flux Estimation:

  • Construct a metabolic network model for the organism.

  • Input the measured extracellular rates (uptake and secretion) and the mass isotopomer distributions from the MS analysis into MFA software.[1]

  • The software then calculates the intracellular carbon and nitrogen fluxes.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for illustrating the complex workflows and relationships in isotopic labeling experiments.

SILAC_Workflow cluster_light Light Labeled Cells cluster_heavy Heavy Labeled Cells light_culture Cell Culture (Light Arg & Lys) light_treatment Control Condition light_culture->light_treatment light_harvest Harvest Cells light_treatment->light_harvest mix Mix Cell Populations (1:1) light_harvest->mix heavy_culture Cell Culture (Heavy ¹⁵N or ¹³C/¹⁵N Arg & Lys) heavy_treatment Experimental Condition heavy_culture->heavy_treatment heavy_harvest Harvest Cells heavy_treatment->heavy_harvest heavy_harvest->mix process Protein Extraction & Digestion mix->process ms LC-MS/MS Analysis process->ms data Data Analysis (Quantify Heavy/Light Ratios) ms->data MFA_Workflow culture Steady-State Cell Culture labeling Switch to ¹³C & ¹⁵N Labeled Substrates culture->labeling harvest Harvest at Isotopic Steady State labeling->harvest extraction Metabolic Quenching & Metabolite Extraction harvest->extraction analysis MS Analysis (Measure Labeling Patterns) extraction->analysis modeling Metabolic Network Model & Flux Estimation analysis->modeling Central_Metabolism Glucose ¹³C-Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA Amino_Acids ¹³C-Amino Acids TCA->Amino_Acids Proteins ¹³C/¹⁵N-Labeled Proteins Amino_Acids->Proteins Nitrogen ¹⁵N-Source (e.g., NH₄Cl) N_Metabolism Nitrogen Assimilation Nitrogen->N_Metabolism N_Amino_Acids ¹⁵N-Amino Acids N_Metabolism->N_Amino_Acids N_Amino_Acids->Proteins

References

Safety Operating Guide

Proper Disposal of L-Histidine-15N Hydrochloride Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling L-Histidine-15N hydrochloride hydrate (B1144303) must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this chemical, in line with regulatory requirements.

Key Safety and Disposal Information

L-Histidine-15N hydrochloride hydrate is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this chemical is not disposed of in the regular trash or down the drain[2][3][4]. All chemical waste, including this compound, should be treated as hazardous unless confirmed to be non-hazardous by a designated safety officer[2].

Chemical and Regulatory Information
Product Name This compound
Synonyms L-Histidine hydrochloride hydrate
Molecular Formula C6H9N3O2 · HCl · H2O[5]
Hazard Classifications Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[1]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
Primary Regulatory Framework Resource Conservation and Recovery Act (RCRA)[6][7]
Experimental Protocols for Disposal

The following protocols outline the approved procedures for the disposal of this compound.

1. Waste Identification and Segregation:

  • Characterize the Waste: All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., personal protective equipment, absorbent pads), must be classified as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react violently or produce toxic gases[8]. Store acids and bases separately[8].

2. Waste Collection and Storage:

  • Use Appropriate Containers: Collect waste in a designated, chemically compatible, and leak-proof container[9]. The container must be in good condition and have a secure closure[9].

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound" (no abbreviations)[9]. The label should also include the date of waste generation, the name of the principal investigator, and the laboratory location[9].

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory[8]. This area must be inspected weekly for any signs of leakage[8].

3. Disposal Procedure:

  • Contact Environmental Health and Safety (EHS): All hazardous waste must be disposed of through your institution's designated hazardous waste collection program[2]. Contact your EHS office to schedule a pickup.

  • Do Not Dispose On-site: Under no circumstances should this compound be disposed of by evaporation in a fume hood, poured down the sink, or placed in the regular trash[2][4].

  • Empty Container Disposal: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water)[2]. The rinsate must be collected and disposed of as hazardous waste[2]. After triple-rinsing, the container can be disposed of as regular trash after defacing the label[2].

4. Spill Management:

  • Small Spills: For a small spill, use appropriate tools to carefully place the solid material into a convenient and labeled hazardous waste disposal container[10]. Clean the contaminated surface with water and collect the cleaning materials for disposal as hazardous waste[10].

  • Large Spills: For a large spill, evacuate the area and contact your institution's emergency response team or EHS immediately.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

G A Waste Generation (this compound) B Is the waste contaminated with this compound? A->B C Treat as Hazardous Waste B->C Yes H Non-hazardous waste stream (Follow standard lab procedures) B->H No D Segregate from other waste streams C->D E Collect in a labeled, compatible container D->E F Store in Satellite Accumulation Area E->F G Contact Environmental Health & Safety (EHS) for pickup and disposal F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for L-Histidine-15N Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate safety, operational, and disposal guidance for L-Histidine-15N hydrochloride hydrate (B1144303), a stable isotope-labeled amino acid.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential exposure to L-Histidine-15N hydrochloride hydrate. While generally not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles conforming to EU standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 should be worn.[1][2][3]
Hand Protection Wear appropriate protective gloves.[1][3]
Skin and Body Protection A lab coat or other suitable protective clothing should be worn to prevent skin contact.[1][3][4]
Respiratory Protection Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[1][3][5] If dust is generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1][4]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps for managing this compound from receipt to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE: - Safety Glasses - Lab Coat - Gloves A->B C Weigh Compound in a Ventilated Area (Use fume hood if dust is likely) B->C D Perform Experimental Procedures C->D E Clean Work Area D->E F Dispose of Waste in Accordance with Local, Regional, and National Regulations E->F

Handling Workflow Diagram

Experimental Protocols:

  • Handling: Always handle this compound in a well-ventilated area to minimize the potential for dust inhalation.[4] Avoid contact with skin, eyes, and clothing.[5] After handling, wash hands thoroughly.[6]

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[3][5]

  • Spills: In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[1] Sweep up the solid material, avoiding dust formation, and collect it in a suitable container for disposal.[1][3][5]

  • Disposal: Dispose of waste materials in accordance with all applicable local, regional, and national regulations.[5] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[3]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek medical attention if irritation persists.[2]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[1] If skin irritation occurs, get medical advice/attention.

  • Inhalation: Move the affected person to fresh air.[1] If symptoms occur, seek medical attention.

  • Ingestion: Clean mouth with water and drink plenty of water afterward.[1] Do not induce vomiting.[4] Seek medical attention if you feel unwell.[4]

References

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